molecular formula C5H4BrNOS B442588 5-Bromothiophene-2-carboxamide CAS No. 76371-66-9

5-Bromothiophene-2-carboxamide

Cat. No.: B442588
CAS No.: 76371-66-9
M. Wt: 206.06g/mol
InChI Key: MTEMDMUNZYLWSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromothiophene-2-carboxamide is a high-purity chemical intermediate designed for advanced research and development applications. Its core structure, which incorporates both a bromine atom and a carboxamide group on a thiophene ring, makes it a highly versatile scaffold for constructing complex molecules via cross-coupling reactions, such as the Suzuki-Miyaura arylation . Thiophene-based carboxamide derivatives are of significant interest in medicinal chemistry for their diverse biological activities. Research into analogous structures has demonstrated potent antibacterial properties against challenging pathogens like XDR Salmonella Typhi , as well as promising anti-norovirus activity . Furthermore, such heterocyclic amides are frequently investigated in materials science for their electronic properties and potential in nonlinear optics (NLO) . The synthetic utility of this compound is enhanced by the bromine handle, which allows for further functionalization, and the carboxamide moiety, which can contribute to critical hydrogen-bonding interactions in target systems. Researchers can leverage this building block to develop novel therapeutic candidates or functional materials. This product is intended for research purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNOS/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTEMDMUNZYLWSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90345593
Record name 5-bromothiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76371-66-9
Record name 5-bromothiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 76371-66-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Bromothiophene-2-carboxamide chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 5-Bromothiophene-2-carboxamide

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a versatile heterocyclic building block of significant interest to the pharmaceutical and material science sectors. Its unique bifunctional nature, featuring a reactive bromine atom amenable to cross-coupling reactions and a carboxamide moiety for further derivatization, makes it a valuable scaffold. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Compound Identification and Physicochemical Properties

The foundational identity and core physicochemical properties of this compound are critical for its use in experimental design. While direct experimental data for the carboxamide is less common, its properties can be reliably inferred from its well-characterized precursor, 5-bromothiophene-2-carboxylic acid.

Table 1: Chemical Identifiers and Properties

Identifier Value Source
IUPAC Name This compound -
Molecular Formula C₅H₄BrNOS [1]
Molecular Weight 206.06 g/mol [1]
CAS Number 15595-13-8 (Example) -
Parent Acid 5-Bromothiophene-2-carboxylic acid [1]
Parent Acid CAS 7311-63-9 [1][2]

| Parent Acid M.W. | 207.05 g/mol |[1][2] |

Table 2: Physicochemical Data (Derived from Parent Acid and Analogues)

Property Value Source
Appearance Expected to be a white to light yellow crystalline powder [2][3][4]
Melting Point >140 °C (Expected, based on parent acid) [2][3][4]
Boiling Point >318 °C (Predicted for parent acid) [2][3][4]
Solubility Soluble in polar organic solvents (e.g., DCM, Chloroform, Methanol) [5]

| Storage Temp. | 2-8°C, under an inert atmosphere |[2][6][7] |

Spectroscopic Profile

Structural elucidation is paramount for confirming the identity and purity of this compound. The following data, based on its parent acid and known derivatives, outlines the expected spectroscopic signatures.[8]

Table 3: Key Spectroscopic Data Highlights

Technique Expected Data Highlights Source
¹H NMR Two doublets in the aromatic region (~7.0-7.8 ppm) with a coupling constant (J) of ~4.0 Hz, characteristic of the H-3 and H-4 protons on the thiophene ring. Broad signals for the -NH₂ protons. [2][8][9]
¹³C NMR Signals corresponding to the five distinct carbon atoms: two quaternary carbons (C-Br and C-C=O), two aromatic CH carbons, and the carbonyl carbon of the amide (~160-165 ppm). [1][8]
IR Spectroscopy Characteristic peaks for N-H stretching (two bands, ~3100-3500 cm⁻¹), C=O stretching of the amide (~1650 cm⁻¹), and C-Br stretching (~500-600 cm⁻¹). [1][2]

| Mass Spec. | A distinct isotopic pattern for the molecular ion peak (M⁺ and M⁺+2) due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br). |[1][2] |

Synthesis of this compound

The primary and most reliable route to this compound is through the amidation of its corresponding carboxylic acid. This transformation requires the activation of the carboxylic acid to facilitate nucleophilic attack by ammonia or an ammonia equivalent.

Synthesis via Acyl Chloride Intermediate

This robust two-step method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, which is then readily converted to the primary amide.

Experimental Protocol:

  • Acyl Chloride Formation: To a solution of 5-bromothiophene-2-carboxylic acid (1.0 eq) in a dry, inert solvent like Dichloromethane (DCM), add thionyl chloride (SOCl₂) (1.5 eq) dropwise at 0 °C.[10]

  • Reaction Progression: Allow the mixture to warm to room temperature and then reflux for 2-4 hours until the evolution of gas ceases.

  • Solvent Removal: Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 5-bromothiophene-2-carbonyl chloride. This intermediate is moisture-sensitive and typically used immediately without further purification.[10]

  • Amidation: Dissolve the crude acyl chloride in an anhydrous solvent (e.g., DCM or THF) and cool to 0 °C. Add an excess of concentrated aqueous ammonia or bubble ammonia gas through the solution.

  • Workup and Purification: Stir the reaction for several hours, allowing it to warm to room temperature. Quench with water and extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified via recrystallization or column chromatography.

Direct Amidation via Coupling Agents

Peptide coupling agents offer a milder, one-pot alternative for converting the carboxylic acid directly to the amide, avoiding the harsh conditions of thionyl chloride.

Experimental Protocol:

  • Reaction Setup: Dissolve 5-bromothiophene-2-carboxylic acid (1.0 eq), a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) (1.4 eq), and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 eq) in anhydrous DCM under an argon atmosphere.[10]

  • Amine Addition: Add the desired amine source (e.g., an ammonium salt or a protected amine) to the solution.

  • Reaction and Workup: Stir the reaction at room temperature for 12-24 hours. The dicyclohexylurea (DCU) byproduct precipitates and can be removed by filtration. The filtrate is then washed, dried, and concentrated to yield the crude product, which is subsequently purified.[10]

G cluster_0 Synthesis Workflow A 5-Bromothiophene-2- carboxylic Acid B Activation Step (e.g., SOCl₂ or DCC) A->B C Reactive Intermediate (Acyl Chloride or Activated Ester) B->C E Nucleophilic Acyl Substitution C->E D Ammonia Source (NH₃ / NH₄Cl) D->E F This compound E->F G Purification (Recrystallization / Chromatography) F->G H Final Product G->H G Start 5-Bromothiophene- 2-carboxamide Coupling Suzuki-Miyaura Cross-Coupling Start->Coupling BoronicAcid Aryl Boronic Acid (R-B(OH)₂) BoronicAcid->Coupling Catalyst Pd(0) Catalyst + Base Catalyst->Coupling Product 5-Arylthiophene- 2-carboxamide Coupling->Product

Sources

Introduction: The Strategic Value of a Halogenated Heterocycle

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromothiophene-2-carboxamide

In the landscape of modern medicinal chemistry and organic synthesis, this compound (CAS No. 76371-66-9) emerges as a pivotal heterocyclic building block. Its strategic value lies in the orthogonal reactivity of its two primary functional groups: a nucleophilically versatile carboxamide and a carbon-bromine bond primed for transition-metal-catalyzed cross-coupling reactions. This dual functionality allows for sequential and site-selective modifications, making it an invaluable scaffold for constructing complex molecular architectures. Researchers in drug development leverage this scaffold to explore novel chemical space, with derivatives demonstrating a wide spectrum of biological activities, including antiproliferative, antibacterial, and antiviral properties.[1][2][3] This guide provides an in-depth exploration of its synthesis, reactivity, and applications, grounded in established chemical principles and field-proven insights.

Core Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is foundational to its effective use in synthesis and downstream applications.

Compound Identification & Properties

The fundamental identifiers and physicochemical properties of this compound are summarized below.

Identifier Value
CAS Number 76371-66-9[4][5][][7]
Molecular Formula C₅H₄BrNOS[]
Molecular Weight 206.06 g/mol [5][]
IUPAC Name This compound[]
Synonyms 5-Bromo-2-thiophenecarboxamide[4][]
SMILES C1=C(SC(=C1)Br)C(=O)N[]
InChI Key MTEMDMUNZYLWSQ-UHFFFAOYSA-N[]
Property Value
Appearance Solid
Melting Point 77-78 °C[]
Boiling Point 304 °C at 760 mmHg (Predicted)[]
Density 1.81 g/cm³ (Predicted)[]

Synthesis of the Core Scaffold: Amide Bond Formation

The most direct and widely employed route for the synthesis of this compound is the amidation of its corresponding carboxylic acid, 5-Bromothiophene-2-carboxylic acid. This transformation is fundamental in organic chemistry and can be achieved through several reliable methods, primarily involving the activation of the carboxylic acid to facilitate nucleophilic attack by an amine source.

Two prevalent strategies are the conversion to a highly reactive acyl chloride intermediate or the use of a coupling agent. The choice between these methods often depends on substrate compatibility, scale, and desired purity profile.

Protocol 1: Synthesis via Acyl Chloride Intermediate

This two-step, one-pot method is robust and often high-yielding. The initial conversion of the carboxylic acid to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon.

Causality Behind Experimental Choices:

  • Thionyl Chloride (SOCl₂): Chosen for its efficacy in converting carboxylic acids to acyl chlorides. The byproducts of this reaction (SO₂ and HCl) are gaseous, which simplifies workup as they can be easily removed.[3]

  • Reflux: Heating the reaction to reflux ensures the reaction goes to completion in a reasonable timeframe.[3]

  • Ammonia Source (e.g., Ammonium Hydroxide): Serves as the nucleophile to form the primary amide. An excess is typically used to drive the reaction to completion and neutralize the HCl generated during the reaction.

Step-by-Step Methodology:

  • Acyl Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 5-bromothiophene-2-carboxylic acid (1.0 eq) in a suitable solvent like dichloromethane (DCM).[3] Add thionyl chloride (1.2-1.5 eq) dropwise at room temperature.[3]

  • Reaction Progression: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction's completion by TLC or LC-MS.[3]

  • Removal of Excess Reagent: After completion, cool the mixture and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 5-bromothiophene-2-carbonyl chloride is often a solid mass and can be used directly.[3]

  • Amidation: Carefully add the crude acyl chloride to a cooled (0 °C) solution of concentrated ammonium hydroxide.

  • Workup and Purification: Stir the reaction mixture, allowing it to warm to room temperature. The product will typically precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Protocol 2: Synthesis via DCC Coupling

This method utilizes a carbodiimide coupling agent, N,N'-Dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid in situ, avoiding the need for a harsh reagent like thionyl chloride.

Causality Behind Experimental Choices:

  • DCC (N,N'-Dicyclohexylcarbodiimide): A widely used dehydrating agent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[8][9]

  • DMAP (4-Dimethylaminopyridine): Often used as a catalyst in DCC couplings, DMAP accelerates the reaction by forming an even more reactive acylpyridinium species.[3]

  • Anhydrous Solvent (DCM): The reaction is sensitive to water, which can hydrolyze the activated intermediates. Anhydrous conditions are crucial for good yields.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 5-bromothiophene-2-carboxylic acid (1.0 eq) and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM under an inert atmosphere.[3]

  • Activation: Cool the solution to 0 °C and add a solution of DCC (1.1-1.3 eq) in anhydrous DCM dropwise.[3]

  • Nucleophilic Addition: Add the amine source (e.g., a solution of ammonia in an organic solvent or an ammonium salt with a non-nucleophilic base).

  • Reaction Progression: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for 12-24 hours.

  • Workup and Purification: A precipitate of dicyclohexylurea (DCU), the byproduct of DCC, will form. Filter off the DCU. Wash the filtrate with dilute acid, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

G cluster_0 Synthesis of this compound A 5-Bromothiophene- 2-carboxylic acid B Method 1: Acyl Chloride Formation A->B  SOCl2, Reflux C Method 2: DCC Coupling A->C  DCC, DMAP D 5-Bromothiophene- 2-carbonyl chloride (Intermediate) B->D E O-Acylisourea (Activated Intermediate) C->E G 5-Bromothiophene- 2-carboxamide (Final Product) D->G E->G F Ammonia Source (e.g., NH4OH) F->D F->E

Caption: Key synthetic routes to this compound.

Synthetic Utility: The Power of Cross-Coupling

The true synthetic prowess of this compound is realized through the strategic functionalization of its C-Br bond. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are workhorse transformations for creating new carbon-carbon bonds, enabling the synthesis of diverse libraries of 5-arylthiophene derivatives.[10][11][12]

The reactivity of the C-X bond in such reactions follows the general trend I > Br > Cl, dictated by bond dissociation energy.[13][14] While the iodo-analogue is more reactive, the bromo-derivative offers a good balance of stability, reactivity, and commercial availability.[13]

Protocol 3: Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for coupling this compound with an arylboronic acid.

Causality Behind Experimental Choices:

  • Palladium Catalyst (e.g., Pd(PPh₃)₄): The heart of the reaction, this catalyst facilitates the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.

  • Base (e.g., K₂CO₃, Na₂CO₃): Essential for the transmetalation step, where the organic group is transferred from boron to palladium. An aqueous solution of the base is often used.

  • Solvent System (e.g., Toluene/Ethanol/Water): A biphasic solvent system is common, allowing both the organic-soluble catalyst and substrate and the water-soluble inorganic base to participate effectively.[11]

  • Heating: Most Suzuki couplings require thermal energy to drive the catalytic cycle, particularly the initial oxidative addition step. A temperature of around 90 °C is typical.[11][12]

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), and a base such as potassium carbonate (2.0-3.0 eq).[11][12]

  • Solvent Addition: Add a degassed solvent system, for example, a mixture of toluene, ethanol, and water.

  • Reaction Execution: Heat the mixture to reflux (e.g., 90-100 °C) under an inert atmosphere and stir vigorously for several hours (4-24 h) until the starting material is consumed, as monitored by TLC or LC-MS.[11][13]

  • Workup: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the mixture with water and then brine to remove the base and inorganic byproducts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired 5-arylthiophene-2-carboxamide.

Suzuki_Cycle Pd0 Pd(0)L2 Complex1 R-Pd(II)-Br(L2) Pd0->Complex1 OxAdd Oxidative Addition Complex2 R-Pd(II)-Ar(L2) Complex1->Complex2 Transmetal Transmetalation ArBOH2 Ar-B(OH)2 ArBOH2->Complex1 Base Base Base->Complex1 Complex2->Pd0 Product R-Ar Complex2->Product RedElim Reductive Elimination RBr R-Br RBr->Pd0 lab_OxAdd Oxidative Addition lab_Trans Transmetalation lab_RedElim Reductive Elimination

Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

Applications in Drug Discovery and Development

The this compound scaffold is a privileged structure in medicinal chemistry. Its derivatives have been investigated for a multitude of therapeutic applications, demonstrating the platform's versatility.

  • Anticancer Activity: Thiophene-2-carboxamide derivatives have shown significant antiproliferative effects against various cancer cell lines, including melanoma (A375), colorectal cancer (HT-29), and breast cancer (MCF-7).[1][3] The mechanism of action is often linked to the induction of apoptosis.[1]

  • Spasmolytic Agents: By performing Suzuki coupling on esterified derivatives of the parent carboxylic acid, researchers have developed potent spasmolytic (antispasmodic) compounds, which show promise for treating conditions like irritable bowel syndrome (IBS).[2][10]

  • Antibacterial Agents: Novel derivatives have demonstrated promising in vitro antibacterial activity against extensively drug-resistant (XDR) Salmonella Typhi, in some cases showing superior efficacy to standard antibiotics.[2][11]

  • Antiviral Agents: Carboxamide derivatives of both 5-bromo- and 5-chlorothiophene have been shown to inhibit murine norovirus replication, highlighting their potential as a starting point for developing antiviral therapeutics.[1]

Applications Core 5-Bromothiophene- 2-carboxamide Scaffold App1 Anticancer Agents (Melanoma, Breast Cancer) Core->App1 Derivative Synthesis App2 Spasmolytic Agents (IBS Treatment) Core->App2 Derivative Synthesis App3 Antibacterial Agents (XDR Salmonella Typhi) Core->App3 Derivative Synthesis App4 Antiviral Agents (Norovirus) Core->App4 Derivative Synthesis

Caption: Therapeutic applications of this compound derivatives.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound and its parent acid is crucial to ensure researcher safety.

Hazard Identification (GHS Classification)

Based on data for the parent compound, 5-Bromothiophene-2-carboxylic acid, the following hazards are identified:

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[15][16][17]

  • Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[15][16][17]

  • Specific Target Organ Toxicity, Single Exposure (Category 3): H335 - May cause respiratory irritation.[15][16][17]

The signal word is Warning .[15]

Recommended Precautions and PPE
  • Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[16][18]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[19]

    • Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent skin contact.[16][19]

    • Respiratory Protection: Avoid breathing dust. If dust is generated, use a NIOSH/MSHA-approved respirator.[16]

  • Handling Practices: Wash hands and any exposed skin thoroughly after handling.[15][16] Do not eat, drink, or smoke when using this product.[15][16] Keep containers tightly closed when not in use.[15]

  • Storage: Store in a cool, dry, and well-ventilated place.[15] Recommended storage temperature is often 2-8°C.[15]

References

  • Li, Y., Li, J., Bao, G., Yu, C., Liu, Y., He, Z., Wang, P., Ma, W., Xie, J., Sun, W., & Wang, R. (2022). Amide synthesis by acylation. Organic Chemistry Portal.
  • JoVE. (2023). Preparation of Amides. Journal of Visualized Experiments.
  • Chemistry LibreTexts. (2022). Chemistry of Amides.
  • Khan Academy. (n.d.). Preparation of amides using DCC.
  • ACS Publications. (2013). Amide Formation in One Pot from Carboxylic Acids and Amines via Carboxyl and Sulfinyl Mixed Anhydrides. Organic Letters.
  • Ali, S., et al. (Year not specified). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. National Institutes of Health.
  • Chemical Supplier. (Date not specified). 5-Bromo-thiophene-2-carboxylic acid methyl ester SDS.
  • MDPI. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation.
  • ResearchGate. (2025). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies.
  • PubChem. (n.d.). 5-Bromothiophene-2-carboxylic acid.
  • Autech Industry Co.,Limited. (n.d.). This compound.

Sources

5-Bromothiophene-2-carboxamide molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromothiophene-2-carboxamide: Synthesis, Characterization, and Application

Core Physicochemical Properties

This compound is a halogenated heterocyclic compound whose structure is foundational for creating more complex molecules in drug discovery programs. The presence of a reactive bromine atom and a hydrogen-bond-donating carboxamide group makes it a versatile synthon. Its core identifiers and properties are summarized below.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Weight 206.06 g/mol [1]
Molecular Formula C₅H₄BrNOS[1]
CAS Number 76371-66-9[1]
IUPAC Name This compound
SMILES C1=C(SC(=C1)Br)C(=O)N[1]
Appearance Expected to be a solid
Storage Inert atmosphere, 2-8°C, Keep in dark place[1]

Synthesis and Experimental Protocols

The most reliable and common pathway to synthesize this compound involves a two-step process beginning with its corresponding carboxylic acid. This method is favored for its high efficiency and the ready availability of the starting material. The causality behind this choice is simple: amide bonds are most effectively formed by activating the carboxylic acid, typically into an acid chloride, which then readily reacts with an amine source.

Synthetic Workflow Overview

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation cluster_2 Step 3: Purification A 5-Bromothiophene- 2-carboxylic acid C 5-Bromothiophene- 2-carbonyl chloride A->C DCM, Reflux B Thionyl Chloride (SOCl₂) B->C Reagent E 5-Bromothiophene- 2-carboxamide C->E DCM, 0°C to RT D Ammonium Hydroxide (NH₄OH) D->E Nucleophile F Crude Product E->F Workup G Pure Product F->G Recrystallization or Chromatography

Caption: Two-step synthesis and purification workflow for this compound.

Protocol 1: Synthesis of 5-Bromothiophene-2-carbonyl chloride

This protocol details the activation of the carboxylic acid, a critical step for facilitating the subsequent amidation. Thionyl chloride is an excellent choice as the byproduct (sulfur dioxide and hydrogen chloride gas) is volatile and easily removed.

Materials:

  • 5-Bromothiophene-2-carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask with reflux condenser and gas trap (for HCl and SO₂).

Methodology:

  • Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve 5-bromothiophene-2-carboxylic acid (1.0 eq) in anhydrous DCM.

  • Reagent Addition: Add thionyl chloride (1.5 eq) dropwise to the solution at room temperature.[2]

  • Reaction: Heat the mixture to reflux (approx. 40°C) and maintain for 2-4 hours.[2] Monitor the reaction completion by TLC or ¹H NMR analysis of an aliquot.

  • Workup: Once the starting material is consumed, allow the mixture to cool to room temperature. Carefully remove the solvent and excess thionyl chloride by rotary evaporation. The resulting yellow solid/oil is the crude acid chloride.[2]

    • Trustworthiness Note: This intermediate is moisture-sensitive and is typically used immediately in the next step without further purification to prevent hydrolysis back to the carboxylic acid.[2]

Protocol 2: Synthesis of this compound

Materials:

  • 5-Bromothiophene-2-carbonyl chloride (crude from Protocol 1)

  • Ammonium hydroxide (NH₄OH), concentrated solution (e.g., 28-30%)

  • Dichloromethane (DCM)

  • Ice bath

Methodology:

  • Setup: Dissolve the crude acid chloride in anhydrous DCM and cool the flask to 0°C in an ice bath.

  • Reagent Addition: Slowly add concentrated ammonium hydroxide dropwise to the stirred solution. An exothermic reaction and precipitation of the product are expected.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours.

  • Workup: Quench the reaction by adding distilled water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Protocol 3: Purification by Recrystallization

Methodology:

  • Solvent Selection: Dissolve the crude product in a minimum amount of a hot solvent, such as ethanol or an ethyl acetate/hexane mixture.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator (2-8°C) to facilitate maximum crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Spectroscopic Characterization

Structural confirmation is a non-negotiable step in synthesis. The following table outlines the expected spectroscopic data for verifying the identity and purity of this compound.

Table 2: Expected Spectroscopic Data for this compound

TechniqueData HighlightsRationale
¹H NMR Two doublets in the aromatic region (δ 7.0-7.8 ppm) for thiophene protons. A broad singlet (δ 5.5-8.0 ppm) for the -NH₂ protons.The thiophene protons are distinct due to their coupling. The amide protons are exchangeable and often appear as a broad signal.[3]
Infrared (IR) N-H stretches (two bands, ~3350 and ~3180 cm⁻¹). C=O stretch (Amide I band, ~1660 cm⁻¹). N-H bend (Amide II band, ~1620 cm⁻¹).These absorption bands are characteristic of a primary amide functional group.[3]
Mass Spec. (MS) Isotopic pattern for one bromine atom (M⁺ and M⁺+2 peaks with ~1:1 ratio).The presence of bromine (⁷⁹Br and ⁸¹Br isotopes) provides a definitive signature in the mass spectrum.[3]

Applications in Medicinal Chemistry

The thiophene carboxamide scaffold is a privileged structure in drug discovery, appearing in numerous bioactive molecules.[4] this compound serves as a critical starting point for introducing further diversity through cross-coupling reactions at the bromine position or modifications at the amide nitrogen.

  • Anticancer Agents: Thiophene carboxamide derivatives have been explored for their antiproliferative effects against various cancer cell lines, including melanoma, colon, and breast cancer.[2]

  • Enzyme Inhibitors: The scaffold is present in compounds designed as potent inhibitors for enzymes like IKK-2, which is relevant to inflammation.[4]

  • Antispasmodic Agents: Through Suzuki cross-coupling reactions, the bromine atom can be replaced with various aryl groups to produce derivatives with potential spasmolytic activity for treating conditions like irritable bowel syndrome (IBS).[5]

G A This compound (Core Scaffold) B Suzuki Coupling (at C5-Br) A->B C N-Alkylation/Arylation (at Amide) A->C D Antispasmodic Agents B->D E Anticancer Agents B->E C->E F Enzyme Inhibitors C->F

Caption: Relationship between the core scaffold, modification strategies, and therapeutic applications.

Safety and Handling

Adherence to strict safety protocols is mandatory when handling this compound and its precursors. The compound is classified as hazardous.

Table 3: GHS Hazard and Precautionary Statements for this compound

ClassificationCodeStatement
Hazard H302Harmful if swallowed
H315Causes skin irritation
H317May cause an allergic skin reaction
H319Causes serious eye irritation
H332Harmful if inhaled
Precautionary P261Avoid breathing dust
P264Wash skin thoroughly after handling
P280Wear protective gloves/eye protection/face protection

Source:[1]

Safe Handling Workflow

Proper use of Personal Protective Equipment (PPE) is the first line of defense against exposure.

G cluster_ppe PPE Workflow start Enter Lab don_coat Don Lab Coat start->don_coat don_gloves Don Nitrile Gloves handle_chem Handle Chemical in Fume Hood don_gloves->handle_chem don_goggles Don Safety Goggles don_coat->don_goggles don_goggles->don_gloves doff_gloves Doff Gloves handle_chem->doff_gloves doff_goggles Doff Goggles doff_gloves->doff_goggles doff_coat Doff Lab Coat doff_goggles->doff_coat wash_hands Wash Hands Thoroughly doff_coat->wash_hands end Exit Lab wash_hands->end

Caption: Standard PPE donning and doffing workflow for handling hazardous chemicals.

Handling Procedures:

  • Always handle this compound within a certified chemical fume hood.[6]

  • Avoid contact with skin, eyes, and clothing.[7]

  • Avoid breathing dust.[7]

  • Ensure eyewash stations and safety showers are readily accessible.[8]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

References

  • N-(2-benzoylphenyl)-5-bromo-2-thiophenecarboxamide | C18H12BrNO2S | CID 1008832. PubChem. [Link]
  • 5-Bromothiophene-2-carboxaldehyde, 97%. Fisher Scientific. [Link]
  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. National Institutes of Health (NIH). [Link]
  • 5-Bromo-2-thiophenecarboxaldehyde. NIST WebBook. [Link]
  • 5-Bromothiophene-2-carboxylic acid | C5H3BrO2S | CID 349115. PubChem. [Link]
  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu
  • New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing c
  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide deriv
  • Synthesis of 5-bromothiophene-2-sulfonamide (2). Reagents and...

Sources

A Senior Application Scientist's Guide to the Synthesis of 5-Bromothiophene-2-carboxamide from 5-Bromothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Bromothiophene-2-carboxamide is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its thiophene core is a common scaffold in numerous pharmacologically active molecules, and the presence of both a reactive bromine atom and a carboxamide functional group allows for extensive downstream modifications, such as cross-coupling reactions and further functionalization.[1][2][3] This guide provides an in-depth technical exploration of the primary synthetic routes for converting 5-bromothiophene-2-carboxylic acid into its corresponding primary amide, this compound. We will dissect two robust and widely employed methodologies: the activation of the carboxylic acid via an acyl chloride intermediate using thionyl chloride, and the direct amide coupling facilitated by carbodiimide-based reagents. This document moves beyond simple protocols to explain the underlying chemical principles, offering field-proven insights to empower researchers to select and execute the optimal synthetic strategy for their specific objectives.

Foundational Principles: The Challenge of Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable. The acidic proton of the carboxylic acid and the basic nature of the amine lead to a rapid and competing acid-base reaction, forming a stable carboxylate-ammonium salt. This salt formation deactivates the amine nucleophile and renders the carboxylate electrophilically inert. Therefore, successful amide synthesis necessitates the "activation" of the carboxylic acid's carbonyl group, transforming the hydroxyl into a better leaving group and increasing its electrophilicity to facilitate nucleophilic attack by the amine.

Synthetic Pathway I: The Thionyl Chloride-Mediated Acyl Chloride Route

This classic and powerful method proceeds in two distinct stages: first, the conversion of the carboxylic acid to a highly reactive acyl chloride, followed by the reaction of this intermediate with an amine source.

Rationale and Mechanistic Insight

Thionyl chloride (SOCl₂) is an excellent reagent for converting carboxylic acids into acyl chlorides.[4][5] The reaction is highly favorable because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that evolve from the reaction mixture, driving the equilibrium towards the product according to Le Châtelier's principle.[4] The resulting 5-bromothiophene-2-carbonyl chloride is a potent electrophile that readily reacts with ammonia (or primary/secondary amines) to form the stable amide bond.

The mechanism involves the initial attack of the carboxylic acid's hydroxyl oxygen onto the electrophilic sulfur atom of thionyl chloride. A subsequent cascade of steps, including the departure of a chloride ion and the elimination of SO₂ and HCl, yields the acyl chloride.[4] This intermediate is then subjected to nucleophilic acyl substitution by ammonia.

Diagram 1: Acyl Chloride Formation and Amination

G Start 5-Bromothiophene-2-carboxylic Acid AcylChloride Intermediate: 5-Bromothiophene-2-carbonyl Chloride Start->AcylChloride Step 1: Activation SOCl2 Thionyl Chloride (SOCl₂) SOCl2->AcylChloride NH3 Ammonia (NH₃) Product Final Product: This compound NH3->Product AcylChloride->Product Step 2: Amination Byproducts Gaseous Byproducts: SO₂ + HCl AcylChloride->Byproducts

Caption: Workflow for the thionyl chloride-mediated synthesis.

Detailed Experimental Protocol

CAUTION: Thionyl chloride is highly corrosive, toxic, and reacts violently with water.[6][7][8][9] This entire procedure must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Reagents & Equipment:

  • 5-Bromothiophene-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or Toluene

  • A source of ammonia (e.g., ammonium hydroxide solution or ammonia gas)

  • Round-bottom flask with a reflux condenser and drying tube

  • Magnetic stirrer and heating mantle

  • Ice bath

  • Standard glassware for work-up and purification

Procedure:

  • Acyl Chloride Formation:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromothiophene-2-carboxylic acid (1.0 eq).

    • Add anhydrous DCM (or toluene) to dissolve or suspend the acid.

    • Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise to the stirred mixture at room temperature. A catalytic amount of anhydrous DMF can be added to accelerate this step.

    • After the addition is complete, heat the mixture to reflux (approx. 40°C for DCM, 110°C for toluene) for 2-4 hours, or until the evolution of gas ceases.[10] Monitor the reaction by TLC until the starting carboxylic acid is consumed.

    • Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude yellow solid/oil is the 5-bromothiophene-2-carbonyl chloride.[10] It is often used immediately in the next step without further purification to prevent hydrolysis.[10]

  • Amidation:

    • Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., DCM or THF).

    • Cool the solution in an ice bath to 0°C.

    • Slowly add a solution of concentrated ammonium hydroxide (excess) dropwise, ensuring the temperature remains below 10°C. Alternatively, bubble ammonia gas through the solution.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Quench the reaction by adding water. Extract the aqueous layer with an organic solvent like DCM or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Summary: Advantages and Disadvantages
FeatureAnalysis
Cost & Availability Thionyl chloride is an inexpensive and readily available bulk chemical, making this route highly cost-effective for large-scale synthesis.
Reactivity The acyl chloride intermediate is highly reactive, typically leading to fast and complete conversions.
Byproduct Removal The gaseous nature of SO₂ and HCl byproducts simplifies their removal, driving the reaction to completion.[4]
Reaction Conditions The conditions are harsh (reflux, generation of HCl), which may not be suitable for substrates with sensitive functional groups.
Safety Concerns Thionyl chloride is extremely hazardous and requires specialized handling procedures and equipment.[6][7][11]
Work-up The work-up can be complicated by the need to neutralize residual acid and manage potential side reactions.

Synthetic Pathway II: The Carbodiimide Coupling Route (EDC/HOBt)

Peptide coupling reagents offer a much milder and often more efficient alternative for amide bond formation, avoiding the need for harsh intermediates like acyl chlorides. The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive like 1-Hydroxybenzotriazole (HOBt) is a cornerstone of modern organic synthesis.

Rationale and Mechanistic Insight

EDC is a water-soluble carbodiimide that activates the carboxylic acid by reacting with the carboxyl group to form a highly reactive O-acylisourea intermediate.[12] This intermediate is susceptible to nucleophilic attack by an amine to form the amide. However, the O-acylisourea can also undergo intramolecular rearrangement to a stable N-acylurea byproduct, which is unreactive and can complicate purification.

This is where HOBt plays a crucial role. HOBt acts as an acyl transfer agent, rapidly trapping the O-acylisourea intermediate to form an HOBt-active ester.[12][13][14] This active ester is more stable towards rearrangement but highly reactive towards aminolysis. This two-stage activation minimizes side reactions and, in chiral systems, significantly suppresses racemization.[15] The final reaction with ammonia yields the desired amide and regenerates HOBt. The EDC is converted into a water-soluble urea byproduct, which is easily removed during aqueous work-up.[15]

Diagram 2: EDC/HOBt Coupling Mechanism

G CarboxylicAcid Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea EDC EDC EDC->O_Acylisourea Activation ActiveEster HOBt Active Ester O_Acylisourea->ActiveEster Urea EDC-Urea Byproduct O_Acylisourea->Urea Side Reaction HOBt HOBt HOBt->ActiveEster Trapping Amide Amide Product (R-CONH₂) ActiveEster->Amide Amine Amine (NH₃) Amine->Amide Aminolysis Amide->HOBt Regenerated

Caption: Key steps in the EDC/HOBt-mediated amide coupling reaction.

Detailed Experimental Protocol

Reagents & Equipment:

  • 5-Bromothiophene-2-carboxylic acid

  • EDC hydrochloride

  • HOBt hydrate

  • Ammonium chloride (NH₄Cl)

  • A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 5-bromothiophene-2-carboxylic acid (1.0 eq), HOBt (1.1 - 1.2 eq), and ammonium chloride (1.2 eq) in anhydrous DMF.

    • Add the base, DIPEA (2.0 - 3.0 eq), to the stirred solution.

    • Cool the mixture to 0°C in an ice bath.

  • Coupling:

    • Add EDC hydrochloride (1.2 - 1.5 eq) to the cooled solution in one portion.

    • Allow the reaction mixture to stir at 0°C for 30 minutes, then let it warm to room temperature and stir overnight (12-18 hours).

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with water. This will often cause the product to precipitate. Alternatively, dilute with ethyl acetate and perform aqueous washes.

    • Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove the base, a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted HOBt and carboxylic acid, and finally with brine.

    • The water-soluble EDC-urea byproduct will be removed during these aqueous washes.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography or recrystallization as needed.

Data Summary: Advantages and Disadvantages
FeatureAnalysis
Reaction Conditions Exceptionally mild (0°C to room temperature), compatible with a wide array of sensitive functional groups.
Selectivity & Yield Generally high-yielding with minimal side products due to the HOBt-mediated pathway.
Work-up Simplified by the use of a water-soluble carbodiimide (EDC), allowing for straightforward removal of the urea byproduct via aqueous extraction.
Safety Reagents are significantly less hazardous than thionyl chloride, although carbodiimides can be sensitizers.
Cost Coupling reagents (EDC, HOBt) are considerably more expensive than thionyl chloride, which can be a limiting factor for large-scale synthesis.
Atom Economy The atom economy is lower compared to the SOCl₂ route due to the large coupling reagents and additives used.

Comparative Analysis and Strategic Selection

The choice between the thionyl chloride and EDC/HOBt methodologies is dictated by the specific requirements of the synthesis, including scale, cost constraints, and the chemical nature of the substrate.

ParameterThionyl Chloride RouteEDC/HOBt Coupling Route
Scale Preferred for large-scale (>10g) industrial synthesis.Ideal for lab-scale (<10g) and discovery chemistry.
Cost Low.High.
Substrate Tolerance Poor; not suitable for acid- or heat-sensitive molecules.Excellent; compatible with most functional groups.
Safety Profile High risk; requires stringent handling protocols.Moderate risk; standard laboratory precautions suffice.
Typical Yield Good to Excellent (70-95%).Excellent (>85%).
Purification Can be challenging due to potential side products.Generally straightforward due to clean reaction profiles and water-soluble byproducts.

Expert Recommendation:

  • For large-scale, cost-driven production where the starting material is robust, the thionyl chloride method is the logical choice.

  • For early-stage drug discovery, medicinal chemistry applications, or syntheses involving complex or delicate substrates , the EDC/HOBt coupling method is unequivocally superior due to its mildness, reliability, and high purity of the resulting product.

Conclusion

The synthesis of this compound from its carboxylic acid precursor is a fundamental transformation that can be accomplished effectively through two primary strategies. The traditional acyl chloride pathway offers a cost-effective solution for bulk manufacturing, provided the stringent safety requirements for handling thionyl chloride are met. In contrast, the modern peptide coupling approach using reagents like EDC and HOBt provides a mild, versatile, and high-yielding method that is perfectly suited for the nuanced demands of research and development. By understanding the mechanistic underpinnings, practical protocols, and comparative advantages of each route, scientists can confidently and efficiently synthesize this valuable chemical intermediate for their downstream applications.

References

  • Amine to Amide Mechanism (EDC + HOBt) - Common Organic Chemistry.
  • An In-depth Technical Guide to 5-Bromothiophene-2-carboxylic acid - Benchchem.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH.
  • 4.2.6: Chemistry of Amides - Chemistry LibreTexts.
  • 1° Amides can be converted to Nitriles with Thionyl Chloride - Chemistry LibreTexts.
  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings - Luxembourg Bio Technologies.
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection - BOC Sciences.
  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides - Master Organic Chemistry.
  • Amide Synthesis - Fisher Scientific.
  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - NIH.
  • An In-depth Technical Guide to the Synthesis of 5-Bromothiophene-2-carboxylic acid from Thiophene-2-carboxylic - Benchchem.
  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - MDPI.
  • SAFETY DATA SHEET - Thionyl chloride - Fisher Scientific.
  • Coupling Reagents - Aapptec Peptides.
  • New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts - Semantic Scholar.
  • Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing).
  • Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride - Drexel University.
  • Safety Data Sheet: Thionyl chloride - Carl ROTH.
  • THIONYL CHLORIDE - CAMEO Chemicals - NOAA.
  • D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells - The Royal Society of Chemistry.
  • Common Name: THIONYL CHLORIDE HAZARD SUMMARY - NJ.gov.
  • Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene... - ResearchGate.
  • Carboxylic Acid To Amide Reagents Details | PDF - Scribd.
  • A Conversion of Carboxylic Acids to Amides under Microwave Irradiation.
  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC - NIH.

Sources

Spectroscopic Blueprint of a Privileged Scaffold: A Technical Guide to 5-Bromothiophene-2-carboxamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of medicinal chemistry and materials science, the thiophene ring stands as a "privileged scaffold"—a molecular framework that consistently yields compounds with significant biological activity and valuable physicochemical properties. The introduction of a bromine atom and a carboxamide functional group, as seen in 5-Bromothiophene-2-carboxamide, creates a versatile building block ripe for synthetic exploration. This guide provides an in-depth analysis of the spectroscopic characteristics of this scaffold.

Due to a scarcity of publicly available experimental data for the parent this compound, this document will leverage data from its immediate synthetic precursor, 5-Bromothiophene-2-carboxylic acid, and provide expert analysis on the expected spectral features of the target amide. Furthermore, we will use a well-characterized derivative, (5-bromothiophen-2-yl)(morpholino)methanone , as a practical case study for structural elucidation, based on established synthetic protocols. This approach ensures scientific integrity while delivering actionable insights for researchers in the field.

The Synthetic Pathway: From Carboxylic Acid to Carboxamide

The most direct and common route to synthesizing this compound derivatives involves the activation of the corresponding carboxylic acid followed by reaction with an amine. This two-step process is a cornerstone of peptide and amide synthesis, offering high yields and purity.

The causality behind this choice is rooted in the need to convert the hydroxyl group of the carboxylic acid—a poor leaving group—into a more reactive species. This is typically achieved either by forming an acyl chloride or by using a coupling agent.

Experimental Protocol: Synthesis of (5-bromothiophen-2-yl)(morpholino)methanone

This protocol is adapted from established methods for amide coupling reactions involving 5-bromothiophene-2-carboxylic acid[1].

  • Activation of the Carboxylic Acid:

    • Dissolve 5-bromothiophene-2-carboxylic acid (1.0 eq.) in an anhydrous, inert solvent such as Dichloromethane (DCM) under an argon or nitrogen atmosphere.

    • Add an acyl transfer catalyst, such as 4-dimethylaminopyridine (DMAP) (0.1 eq.), and stir for 20-30 minutes.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of a dehydrating (coupling) agent, such as N,N'-dicyclohexylcarbodiimide (DCC) (1.3 eq.), in anhydrous DCM. The formation of a white precipitate (dicyclohexylurea) will be observed.

  • Amine Coupling:

    • To the activated mixture, add the desired amine (in this case, morpholine, 1.1 eq.) dropwise while maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Transfer the filtrate to a separatory funnel and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography on silica gel to yield the pure amide.

dot digraph "Synthesis_Workflow" { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} enddot Caption: Amide synthesis workflow from a carboxylic acid precursor.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. For the this compound scaffold, both ¹H and ¹³C NMR provide critical information about the substitution pattern and electronic environment of the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum reveals the number of different types of protons and their connectivity. For the thiophene ring system, the two aromatic protons are diastereotopic and will appear as distinct doublets due to coupling with each other.

Expected Data for this compound: Based on the known spectrum of the carboxylic acid precursor, we can predict the ¹H NMR spectrum. The primary change will be the disappearance of the broad carboxylic acid proton signal (>10 ppm) and the appearance of two broad signals for the -NH₂ protons, typically between 5.5 and 8.5 ppm. The thiophene proton signals will be slightly shifted, but their pattern (two doublets with a coupling constant of ~4.0 Hz) will remain.

Predicted Proton Assignment Expected Chemical Shift (δ) (ppm) Multiplicity Coupling Constant (J) (Hz)
H-3 (Thiophene)~7.1 - 7.3Doublet (d)~4.0
H-4 (Thiophene)~7.5 - 7.7Doublet (d)~4.0
-NH₂~5.5 - 8.5Broad Singlet (br s)-
¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Expected Data for this compound: The conversion of the carboxylic acid to a carboxamide will induce a noticeable shift in the carbonyl carbon signal, typically moving it slightly upfield. The thiophene carbon signals will also experience minor shifts.

Predicted Carbon Assignment Expected Chemical Shift (δ) (ppm)
C5-Br~118 - 122
C2-C=O~138 - 142
C3~130 - 133
C4~131 - 134
C=O (Amide)~162 - 166

dot digraph "NMR_Assignment" { rankdir=LR; graph [fontname="Arial", fontsize=12]; node [shape=none, fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#4285F4"];

} enddot Caption: Predicted NMR signal assignments for the core structure.

NMR Data Acquisition Protocol

A self-validating protocol ensures reproducibility and accuracy. The choice of solvent and internal standard is critical for reliable data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. The choice of solvent is crucial; the compound must be fully soluble, and the solvent signals should not overlap with key analyte signals.

    • Add a small amount of Tetramethylsilane (TMS) to serve as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition (400 MHz Spectrometer):

    • Pulse Program: Standard single-pulse (e.g., 'zg30').

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-32 scans are typically sufficient for good signal-to-noise.

    • Rationale: This standard experiment is optimized for speed and sensitivity for proton detection.

  • ¹³C NMR Acquisition (100 MHz Spectrometer):

    • Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Spectral Width: 0-200 ppm.

    • Number of Scans: ≥1024 scans are required due to the low natural abundance of ¹³C.

    • Relaxation Delay (D1): 2 seconds. This delay allows for proper relaxation of quaternary carbons, ensuring more accurate integration if needed.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Key Diagnostic Peaks for this compound: The IR spectrum provides a clear fingerprint for the carboxamide group. The conversion from a carboxylic acid will result in the disappearance of the very broad O-H stretch and the appearance of characteristic N-H and C=O amide bands.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity/Shape Significance
N-H Stretch (Amide)3100 - 3500Medium-Strong, two bands for -NH₂Confirms presence of the primary amide N-H bonds.
C-H Stretch (Aromatic)~3100MediumIndicates C-H bonds on the thiophene ring.
C=O Stretch (Amide I Band)1650 - 1690Strong, SharpDiagnostic for the amide carbonyl group.
N-H Bend (Amide II Band)1590 - 1650Medium-StrongCoupled C-N-H vibration, confirms amide presence.
C=C Stretch (Thiophene Ring)1400 - 1500MediumAromatic ring vibrations.
C-Br Stretch500 - 600Medium-StrongIndicates the presence of the carbon-bromine bond.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, can offer further structural information. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of halogens.

Expected Mass Spectrum for this compound: The key feature will be the molecular ion peak (M⁺). Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. This results in two molecular ion peaks separated by 2 m/z units, [M]⁺ and [M+2]⁺, with almost equal intensity. This isotopic signature is a definitive indicator of the presence of a single bromine atom.

  • Molecular Formula: C₅H₄BrNOS

  • Molecular Weight (using ⁷⁹Br): 204.94 g/mol

  • Molecular Weight (using ⁸¹Br): 206.94 g/mol

Expected Data (Electron Ionization - EI-MS):

m/z Value Relative Intensity Assignment
~207~100%Molecular Ion Peak [M+2]⁺ (containing ⁸¹Br)
~205~98%Molecular Ion Peak [M]⁺ (containing ⁷⁹Br)

Further fragmentation would likely involve the loss of the amide group (-NH₂) or the carbonyl group (CO), yielding further characteristic peaks.

References

  • Di Micco, S., et al. (2021).

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Bromothiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the unequivocal structural elucidation of novel chemical entities is a cornerstone of success. Among the myriad of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful and non-destructive tool for providing detailed information about molecular structure. This guide, intended for researchers, scientists, and drug development professionals, offers an in-depth exploration of the ¹H NMR spectrum of 5-Bromothiophene-2-carboxamide, a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the thiophene scaffold in pharmacologically active molecules.[1][2]

This document provides a comprehensive analysis of the expected ¹H NMR spectrum of this compound, including a detailed experimental protocol for sample preparation and data acquisition. Furthermore, it delves into the theoretical principles governing the observed chemical shifts and coupling constants, offering insights into the electronic effects of the bromine and carboxamide substituents on the thiophene ring.

Experimental Protocol: Acquiring the ¹H NMR Spectrum

The quality and reproducibility of NMR data are fundamentally dependent on meticulous sample preparation and appropriate instrument parameters. The following protocol outlines a self-validating system for obtaining a high-resolution ¹H NMR spectrum of this compound.

Step 1: Sample Preparation
  • Solvent Selection: The choice of a deuterated solvent is critical to avoid overwhelming the analyte signals with solvent protons.[3][4] For this compound, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its ability to dissolve a wide range of amides and its effect on the chemical shift of amide protons, which often appear as well-resolved, broad singlets.[5] Deuterated chloroform (CDCl₃) is another common option, though amide proton signals may be broader and their chemical shifts more concentration-dependent.

  • Sample Concentration: Weigh approximately 5-10 mg of purified this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solution is free of any particulate matter, which can degrade the spectral quality.

Step 2: NMR Data Acquisition

The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz or higher field spectrometer:[1][2]

ParameterRecommended Value
Pulse ProgramStandard single-pulse (e.g., zg30)
Number of Scans16-32
Spectral Width0-12 ppm
Relaxation Delay1-2 seconds
Temperature298 K
Step 3: Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

  • Integration: Integrate the signals to determine the relative number of protons giving rise to each resonance.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Solvent Choose Solvent (DMSO-d6) Concentration Dissolve 5-10 mg in 0.6-0.7 mL Solvent->Concentration Standard Add TMS Concentration->Standard Transfer Transfer to NMR Tube Standard->Transfer Parameters Set Spectrometer Parameters Transfer->Parameters Acquire Acquire FID Parameters->Acquire FT Fourier Transform Acquire->FT Phase Phase & Baseline Correction FT->Phase Reference Reference to TMS Phase->Reference Integrate Integrate Signals Reference->Integrate Analysis Spectral Analysis Integrate->Analysis

Figure 1: A generalized workflow for the acquisition and processing of the ¹H NMR spectrum.

Analysis of the ¹H NMR Spectrum

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-3~7.65Doublet (d)~4.01H
H-4~7.30Doublet (d)~4.01H
-CONH₂~7.8 (broad) & ~7.6 (broad)Two Broad Singlets (br s)-2H
Interpretation of the Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting signals for the two thiophene ring protons and the two amide protons.

  • Thiophene Protons (H-3 and H-4): The two protons on the thiophene ring, H-3 and H-4, are expected to appear as two distinct doublets in the aromatic region of the spectrum. The coupling between these two adjacent protons (a ³J coupling) should result in a coupling constant of approximately 4.0 Hz, which is typical for protons on a thiophene ring.

  • Amide Protons (-CONH₂): The two protons of the primary amide group are expected to appear as two broad singlets. In DMSO-d₆, the hydrogen bonding between the amide protons and the solvent slows down their exchange rate, often allowing for their individual observation.[5] Their chemical shifts can be significantly influenced by concentration and temperature.

Theoretical Discussion: Substituent Effects on the Thiophene Ring

The predicted chemical shifts of the thiophene protons are a direct consequence of the electronic effects exerted by the bromine atom at the 5-position and the carboxamide group at the 2-position.

The Role of the Carboxamide Group (-CONH₂) at C-2

The carboxamide group is an electron-withdrawing group due to the electronegativity of the oxygen and nitrogen atoms and the resonance delocalization of the nitrogen lone pair into the carbonyl group. This electron-withdrawing nature deshields the protons on the thiophene ring, causing them to resonate at a lower field (higher ppm value) compared to unsubstituted thiophene. The proton adjacent to the carboxamide group, H-3, is expected to be the most deshielded of the two ring protons due to its proximity to this electron-withdrawing substituent.

The Influence of the Bromine Atom (-Br) at C-5

The bromine atom exerts two opposing electronic effects: an inductive effect and a resonance effect.

  • Inductive Effect (-I): As an electronegative atom, bromine withdraws electron density through the sigma bond framework, which deshields the ring protons.

  • Resonance Effect (+R): The lone pairs on the bromine atom can be delocalized into the thiophene ring, which increases electron density and would shield the ring protons.

For halogens, the inductive effect generally outweighs the resonance effect in determining the overall electronic character. Therefore, the bromine atom at the 5-position also contributes to the overall deshielding of the thiophene protons. The proton at the 4-position, being ortho to the bromine atom, will be significantly influenced by its inductive effect.

The interplay of these substituent effects leads to the predicted downfield shifts for both H-3 and H-4. The greater deshielding of H-3 is attributed to the stronger electron-withdrawing nature of the carboxamide group compared to the bromine atom.

G cluster_structure This compound cluster_coupling ³J Coupling C2 C2 C3 C3 C2->C3 CONH2 CONH₂ C2->CONH2 C4 C4 C3->C4 H3 H C3->H3 C5 C5 C4->C5 H4 H C4->H4 S S C5->S Br Br C5->Br S->C2 H3_node H-3 H4_node H-4 H3_node->H4_node ~4.0 Hz

Figure 2: Molecular structure and key through-bond coupling in this compound.

Conclusion

This in-depth technical guide provides a comprehensive framework for understanding and interpreting the ¹H NMR spectrum of this compound. By following the detailed experimental protocol, researchers can acquire high-quality spectral data. The provided analysis, grounded in the principles of substituent effects on aromatic systems, offers a robust prediction of the expected spectrum and a theoretical basis for its interpretation. For professionals in drug development, a thorough understanding of such analytical data is paramount for the confident structural verification of key synthetic intermediates and final active pharmaceutical ingredients. While an experimental spectrum is the ultimate confirmation, this guide serves as a valuable resource for predicting, understanding, and ultimately verifying the structure of this important thiophene derivative.

References

  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. (2021). PMC.
  • 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. (n.d.). PubMed.
  • The Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. (1983). Bulletin of the Chemical Society of Japan.
  • Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. (2006). Magnetic Resonance in Chemistry.
  • Solvation of Amides in DMSO and CDCl3; an Attempt at Quantitative DFT-Based Interpretation of 1H and 13C NMR Chemical Shifts. (n.d.). ResearchGate.
  • nmrshiftdb2 - open nmr database on the web. (n.d.). nmrshiftdb2.
  • Fig. 4. The amide proton region of the 1 H NMR spectra: in DMSO-d 6 of... (n.d.). ResearchGate.
  • SpectraBase. (n.d.). Wiley Science Solutions.
  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2022). MDPI.
  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. (2020). National Institutes of Health.
  • D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells. (2013). The Royal Society of Chemistry.
  • 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxideversus chloroform solvent on1H chemical shifts. (n.d.). ResearchGate.
  • Proton NMR Investigation of Amide Samples using 60 MHz NMR analyzer. (n.d.). 4IR Solutions.

Sources

FT-IR spectrum interpretation for 5-Bromothiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the FT-IR Spectrum Interpretation of 5-Bromothiophene-2-carboxamide

Authored by a Senior Application Scientist

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of this compound. We will move beyond a simple peak-listing approach to provide a mechanistic understanding of the spectrum, grounded in the principles of molecular vibrations and validated by authoritative sources.

Introduction: The Role of FT-IR in Molecular Characterization

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic compounds. It operates on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to these vibrations, resulting in a unique spectral fingerprint. This fingerprint provides direct evidence for the presence or absence of key functional groups.

This compound is a heterocyclic compound featuring a thiophene ring substituted with a bromine atom and a primary carboxamide group. This combination of an aromatic system, a halogen, and an amide functional group makes it an excellent candidate for a detailed FT-IR analysis, as each component contributes distinct and identifiable features to the spectrum.

Molecular Structure and Principal Vibrational Modes

To interpret the FT-IR spectrum, we must first deconstruct the molecule into its constituent functional groups and bonds, each with characteristic vibrational modes (stretching and bending).

Caption: A standard workflow for acquiring an FT-IR spectrum using an ATR accessory.

Step-by-Step Protocol for ATR-FTIR

Objective: To obtain a high-quality infrared spectrum of solid this compound.

Causality: The ATR technique relies on an evanescent wave that penetrates a few microns into the sample, requiring intimate contact between the sample and the ATR crystal (e.g., diamond or zinc selenide). [1][2][3]This eliminates the need for sample dilution, as required in the traditional KBr pellet method. [2] Methodology:

  • Crystal Preparation: Ensure the ATR crystal surface is impeccably clean. Wipe the crystal with a soft tissue dampened with a volatile solvent like isopropanol or ethanol, then allow it to dry completely.

  • Background Scan: With the clean, empty ATR accessory in place, perform a background scan. This captures the spectrum of the ambient environment (e.g., CO₂, water vapor) and the instrument itself, which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the powdered this compound sample onto the center of the ATR crystal. Only enough to cover the crystal surface is needed.

  • Apply Pressure: Use the instrument's pressure clamp to press the sample firmly against the crystal. This is a critical step to ensure good, uniform contact, which is necessary for a strong, high-quality signal. [1]5. Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000 to 400 cm⁻¹.

  • Cleaning: After the measurement, release the pressure, remove the sample, and clean the crystal surface thoroughly as described in Step 1.

  • Data Processing: The resulting spectrum should be baseline-corrected to ensure all peaks originate from zero absorbance. If comparing multiple spectra, they should be normalized.

Conclusion

The FT-IR spectrum of this compound is rich with information, providing clear and distinct signatures for each of its constituent functional groups. The hallmark twin peaks of the primary amide in the N-H stretching region, the intense Amide I band, the aromatic C-H and C=C stretches from the thiophene ring, and the low-frequency C-Br stretch collectively form a unique spectral fingerprint. By understanding the origins of these vibrations and employing robust experimental techniques like ATR-FTIR, researchers can confidently verify the identity and purity of this important synthetic building block.

References

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles.
  • PIKE Technologies. (n.d.). Principles of ATR.
  • Wikipedia. (2024). Attenuated total reflection.
  • Shimadzu. (n.d.). KBr Pellet Method.
  • Olori, A., Di Pietro, P., & Campopiano, A. (2021). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. International Journal of Scientific & Advanced Research.
  • Specac Inc. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide.
  • Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.
  • Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy [Video]. YouTube.
  • Olori, A., et al. (2021).
  • Sice, A. M. (1956). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of the University of Osaka Prefecture.
  • Thompson, H. W., et al. (1950). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Journal of the Chemical Society, 214-221.
  • World Journal of Advanced Research and Reviews. (2025).
  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
  • Reddit. (2017, May 6). How does this IR spectrum indicate a primary amide. r/chemhelp.
  • ResearchGate. (n.d.). FTIR spectra (a) polypyrrole, (b) polythiophene, (c) polymer from mixture of pyrrole and thiophene.
  • Chemistry LibreTexts. (2020, April 24). 10.7: Functional Groups and IR Tables.
  • ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide, (c) (E)-N'-(thiophen-2-ylmethylene)-isonicotinohydrazide.
  • IOSR Journal of Applied Physics. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method.
  • ResearchGate. (n.d.). ATR-FTIR spectra showing the Amide I, Amide II, and Amide III regions.
  • ResearchGate. (n.d.). FT-IR spectra recorded for (a) 5-bromothiophene-2-carbaldehyde, (b) diethylenetriamine, and (c) the N3S2 ligand.
  • Lab Viva. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR.
  • PubChem. (n.d.). 5-Bromothiophene-2-carbaldehyde.
  • SlidePlayer. (n.d.). Characteristic Group Vibrations of Organic Molecules.
  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition.
  • NIST. (n.d.). 5-Bromo-2-thiophenecarboxaldehyde. NIST Chemistry WebBook.
  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics.
  • Chemistry LibreTexts. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I.
  • Balakit, A. A., et al. (2018). SYNTHESIS, VIBRATIONAL SPECTRA, AND DFT SIMULATIONS OF 3-BROMO-2-METHYL-5-(4-NITROPHENYL)THIOPHENE. Journal of Applied Spectroscopy, 85, 290-298.

Sources

Mass spectrometry fragmentation of 5-Bromothiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 5-Bromothiophene-2-carboxamide

Abstract

This technical guide provides a comprehensive analysis of the predicted mass spectrometric fragmentation pathways of this compound, a compound of interest in medicinal chemistry and materials science. Leveraging foundational principles of mass spectrometry and data from structurally related analogs, this document offers researchers, scientists, and drug development professionals a detailed framework for identifying and characterizing this molecule using Electron Ionization (EI) and Electrospray Ionization (ESI) techniques. The guide includes detailed experimental protocols, predicted fragmentation patterns visualized through diagrams, and a thorough discussion of the underlying chemical principles driving ion dissociation.

Introduction: The Significance of this compound

Thiophene-based compounds are pivotal scaffolds in pharmaceutical and materials science research due to their diverse biological activities and unique electronic properties. This compound serves as a key building block in the synthesis of more complex molecules, including enzyme inhibitors and organic semiconductors. Accurate structural characterization is paramount for quality control, metabolite identification, and understanding structure-activity relationships. Mass spectrometry (MS) is an indispensable tool for this purpose, offering unparalleled sensitivity and structural insight from minimal sample quantities.[1] This guide elucidates the expected fragmentation behavior of this compound, providing a predictive roadmap for its analysis.

Foundational Principles of Mass Spectrometry in Structural Elucidation

The fragmentation of a molecule in a mass spectrometer is not random; it is a series of predictable bond cleavages governed by the stability of the resulting ions and neutral losses. The choice of ionization technique profoundly influences the fragmentation process.

  • Electron Ionization (EI): A hard ionization technique where high-energy electrons (typically 70 eV) bombard the analyte molecule.[2][3] This process imparts significant internal energy, leading to the formation of a radical cation (M+•) and inducing extensive, reproducible fragmentation.[3] The resulting mass spectrum is a "fingerprint" rich in structural information, though the molecular ion may sometimes be weak or absent for labile compounds.[3]

  • Electrospray Ionization (ESI): A soft ionization technique that transfers ions from solution into the gas phase with minimal internal energy.[4] ESI typically produces even-electron ions, such as the protonated molecule [M+H]+ or the deprotonated molecule [M-H]-.[4] While this preserves the molecular weight information, it necessitates tandem mass spectrometry (MS/MS) to induce and analyze fragmentation.[5] In MS/MS, a specific precursor ion (e.g., [M+H]+) is selected, fragmented via collision-induced dissociation (CID), and the resulting product ions are analyzed.[6]

Predicted Electron Ionization (EI) Fragmentation Pathway

The EI mass spectrum of this compound is predicted to be dominated by fragmentation events initiated by the radical cation. The presence of bromine, with its two stable isotopes (79Br and 81Br) in nearly equal abundance, will result in characteristic isotopic doublets for all bromine-containing fragments, separated by 2 m/z units.

Key Predicted Fragmentation Steps:

  • Molecular Ion Formation: The initial event is the removal of an electron to form the molecular radical cation, [C5H4BrNOS]+•. This will appear as a pair of peaks at m/z 205 and 207.

  • Alpha-Cleavage (Amide C-N Bond Scission): The most favorable initial fragmentation for many carboxamides is the cleavage of the C-N bond.[7] This would result in the formation of a highly stable 5-bromo-2-thenoyl cation (m/z 189/191) and the loss of an amino radical (•NH2). This ion is expected to be a major peak in the spectrum.

  • Decarbonylation: The 5-bromo-2-thenoyl cation can subsequently lose a molecule of carbon monoxide (CO), a common fragmentation pathway for acylium ions, to yield the 5-bromo-2-thienyl cation at m/z 161/163.[8]

  • Loss of Bromine: The 5-bromo-2-thienyl cation can lose a bromine radical (Br•) to form the thienyl cation at m/z 82.

  • Ring Fragmentation: The thiophene ring itself can undergo fragmentation, although these pathways are typically less prominent than the initial functional group cleavages.[9]

Visualizing the EI Fragmentation Pathway

EI_Fragmentation M [M]+• m/z 205/207 This compound F1 5-Bromo-2-thenoyl cation m/z 189/191 M->F1 - •NH2 F2 5-Bromo-2-thienyl cation m/z 161/163 F1->F2 - CO F3 Thienyl cation m/z 82 F2->F3 - Br•

Caption: Predicted EI fragmentation of this compound.

Table 1: Predicted Key Ions in EI-MS
m/z (79Br/81Br)Predicted IdentityNotes
205 / 207[C5H4BrNOS]+•Molecular Ion (M+•)
189 / 191[C5H2BrOS]+5-Bromo-2-thenoyl cation (Loss of •NH2)
161 / 163[C4H2BrS]+5-Bromo-2-thienyl cation (Loss of CO)
82[C4H2S]+Thienyl cation (Loss of Br•)

Predicted ESI-MS/MS Fragmentation Pathway

Under ESI conditions, this compound is expected to readily form a protonated molecule, [M+H]+, at m/z 206/208 in positive ion mode. Tandem mass spectrometry (MS/MS) of this precursor ion will reveal its fragmentation pattern.

Key Predicted MS/MS Fragmentation Steps (Positive Ion Mode):

  • Precursor Ion: The protonated molecule, [C5H5BrNOS]+, at m/z 206/208 is selected in the first stage of the mass spectrometer.

  • Loss of Ammonia: A common fragmentation pathway for protonated primary amides is the neutral loss of ammonia (NH3, 17 Da).[4] This would yield the 5-bromo-2-thenoyl cation at m/z 189/191, the same stable ion observed in the EI spectrum.

  • Subsequent Fragmentation: The product ion at m/z 189/191 would be expected to fragment further upon CID, following the same pathway as in EI: loss of CO to give the ion at m/z 161/163.

In negative ion mode, a deprotonated molecule [M-H]- at m/z 204/206 could be formed. A potential fragmentation pathway in negative ion ESI involves the loss of the bromine atom, which is a known behavior for brominated organic compounds.[10]

Visualizing the ESI-MS/MS Fragmentation Pathway```dot

digraph "ESI_Fragmentation" { graph [splines=ortho, nodesep=0.6, ranksep=1.2]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", color="#5F6368", fontcolor="#5F6368"];

M [label="[M+H]+\nm/z 206/208\nProtonated Molecule"]; F1 [label="5-Bromo-2-thenoyl cation\nm/z 189/191"]; F2 [label="5-Bromo-2-thienyl cation\nm/z 161/163"];

M -> F1 [label="- NH3"]; F1 -> F2 [label="- CO (in-source or MS3)"]; }

Caption: General workflow for MS analysis of this compound.

Conclusion

The mass spectrometric fragmentation of this compound is predicted to follow logical and well-established chemical principles. Under EI, the primary fragmentation is expected to be the alpha-cleavage of the amide C-N bond to form the stable 5-bromo-2-thenoyl cation. Under ESI-MS/MS conditions, the protonated molecule is predicted to lose ammonia to yield the same key cation. The presence of bromine provides a distinct isotopic signature that aids in the confident identification of all bromine-containing fragments. The detailed protocols and predicted pathways outlined in this guide serve as a robust starting point for researchers aiming to analyze this compound and its derivatives, facilitating confident structural confirmation and characterization in complex analytical workflows.

References

Sources

Introduction: The Significance of the Thiophene Carboxamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure of 5-Bromothiophene-2-carboxamide Derivatives

In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, the thiophene ring is a privileged scaffold, valued for its unique electronic properties and its role as a bioisostere of the benzene ring.[1] The introduction of a carboxamide group at the 2-position and a bromine atom at the 5-position creates the this compound core—a molecule of significant synthetic and structural interest.

This guide provides a comprehensive exploration of the crystal structure of this compound derivatives. We will dissect the synthetic strategies used to create these molecules, delve into the intricacies of their three-dimensional architecture as revealed by X-ray crystallography, and analyze the non-covalent interactions that govern their supramolecular assembly. For researchers in drug development, understanding these crystal structures is paramount, as the precise arrangement of atoms dictates molecular recognition at biological targets. For materials scientists, controlling the crystal packing is key to engineering materials with desired electronic and optical properties.

Part 1: Synthesis and Crystallization—From Blueprint to Single Crystal

The journey to understanding a crystal structure begins with the synthesis of high-purity compounds and the subsequent growth of single crystals suitable for X-ray diffraction. The this compound scaffold is amenable to two primary synthetic manipulations: formation of the amide bond and diversification via the bromine handle.

Core Synthesis: Amide Bond Formation

The conversion of the parent 5-bromothiophene-2-carboxylic acid into its carboxamide derivatives is a cornerstone of synthetic accessibility. Two robust and widely adopted methods are prevalent.

Method A: DCC Coupling

This method relies on the in situ activation of the carboxylic acid using a carbodiimide coupling agent.

  • Causality: N,N'-Dicyclohexylcarbodiimide (DCC) is a powerful dehydrating agent that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is readily susceptible to nucleophilic attack by an amine. 4-Dimethylaminopyridine (DMAP) serves as a potent acylation catalyst, enhancing the reaction rate.[2] This combination provides a mild and efficient route to the amide bond, avoiding harsh conditions that could degrade sensitive substrates.

Experimental Protocol: Synthesis of a Generic this compound [2][3]

  • Reaction Setup: Dissolve 5-bromothiophene-2-carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Catalyst Addition: Add DMAP (0.1 eq.) and stir the solution for 15-30 minutes at room temperature.

  • Activation: Cool the mixture to 0 °C in an ice bath. Add a solution of DCC (1.1-1.3 eq.) in anhydrous DCM dropwise.

  • Amine Addition: Following the DCC addition, add the desired primary or secondary amine (1.1 eq.).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Quench the filtrate with water and extract the organic layer. Wash the organic phase sequentially with dilute HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography or recrystallization.

Method B: Acyl Chloride Formation

For less reactive amines or large-scale synthesis, converting the carboxylic acid to the more reactive acyl chloride is often preferred.

  • Causality: Thionyl chloride (SOCl₂) reacts with the carboxylic acid to form 5-bromothiophene-2-carbonyl chloride, a highly electrophilic species. The byproducts of this reaction (SO₂ and HCl) are gaseous, which drives the reaction to completion. The subsequent addition of an amine results in a rapid and often quantitative formation of the amide.[1][3]

Experimental Protocol: Synthesis via Acyl Chloride [1][3]

  • Acyl Chloride Formation: Add 5-bromothiophene-2-carboxylic acid (1.0 eq.) to an excess of thionyl chloride (SOCl₂). Gently reflux the mixture for 2-4 hours.

  • Removal of Excess Reagent: Remove the excess SOCl₂ by rotary evaporation to yield the crude 5-bromothiophene-2-carbonyl chloride, which is often used immediately without further purification.

  • Amidation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. Add a solution of the desired amine (1.0 eq.) and a non-nucleophilic base like triethylamine (TEA, 2.0 eq.) dropwise.

  • Reaction & Workup: Stir the reaction at room temperature for 2-6 hours. Upon completion, quench with water and process as described in the DCC protocol.

Diversification: Suzuki Cross-Coupling

The bromine atom at the 5-position is not merely a substituent; it is a versatile synthetic handle for constructing C-C bonds, most notably through the palladium-catalyzed Suzuki cross-coupling reaction.[4][5] This allows for the creation of a diverse library of 5-arylthiophene-2-carboxamide derivatives from a common intermediate.

  • Causality: The reaction proceeds via a catalytic cycle involving a Palladium(0) species. The cycle includes oxidative addition of the Pd(0) catalyst to the C-Br bond, transmetalation with a boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The choice of catalyst, base, and solvent is critical for achieving high yields and preventing side reactions.[4]

Experimental Protocol: Suzuki Coupling of a 5-Bromothiophene Derivative [4]

  • Reaction Setup: In a reaction vessel, combine the this compound derivative (1.0 eq.), the desired arylboronic acid (1.2 eq.), a base such as potassium phosphate (K₃PO₄, 2.0 eq.), and a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).

  • Solvent: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water.

  • Reaction: Heat the mixture to reflux (e.g., 90 °C) under an inert atmosphere for 12-18 hours.

  • Workup: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash, dry, and concentrate the organic extracts. Purify the crude product by column chromatography to yield the 5-arylthiophene-2-carboxamide.

Crystal Growth

Obtaining a single crystal of sufficient quality is essential for X-ray diffraction analysis. This step often requires patience and empirical optimization.

  • Slow Evaporation: The most common method involves dissolving the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, acetonitrile, ethyl acetate/hexane) and allowing the solvent to evaporate slowly over several days in a loosely covered vial.

  • Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small vial, which is then placed in a larger sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble. Slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting crystallization.

Part 2: X-ray Crystallography and Structural Analysis

Single-crystal X-ray diffraction (SC-XRD) provides an unambiguous determination of the three-dimensional arrangement of atoms in the solid state. This data allows for a detailed analysis of molecular geometry and the intermolecular forces that dictate crystal packing.

The Crystallographic Workflow

The process of determining a crystal structure follows a well-defined path, from data collection to the final refined model.

G A Single Crystal Growth B Mounting and Data Collection (X-ray Diffractometer) A->B C Data Processing & Reduction (Integration & Scaling) B->C D Structure Solution (Phase Problem) C->D E Structure Refinement (Least-Squares Minimization) D->E F Validation and Analysis (CIF File Generation) E->F

Caption: General workflow for single-crystal X-ray diffraction analysis.

Molecular Conformation

The intrinsic geometry of this compound derivatives reveals consistent patterns.

  • Thiophene Ring: The thiophene ring is generally planar, a consequence of its aromatic character.

  • Carboxamide Group: The amide bond (O=C-N) is also planar due to delocalization of the nitrogen lone pair into the carbonyl π-system. A key conformational feature is the orientation of the carboxamide group relative to the thiophene ring. X-ray structural analyses of related thiophene-2-carboxamides show a strong preference for the s-cis conformation, where the carbonyl oxygen and the thiophene sulfur atom are on the same side.[6] This conformation is often stabilized by weak intramolecular interactions.

Supramolecular Assembly: The Architecture of Intermolecular Interactions

The way individual molecules pack together in a crystal is governed by a hierarchy of non-covalent interactions. For thiophene carboxamides, hydrogen bonding is typically the dominant force.

Dominant Interaction: N-H···O Hydrogen Bonding

The primary amide (–CONH₂) or secondary amide (–CONHR) group is an excellent hydrogen bond donor (N-H) and acceptor (C=O). This directional interaction is the principal driver of supramolecular assembly. Molecules often form centrosymmetric dimers through a pair of N-H···O hydrogen bonds, creating a robust R²₂(8) graph-set motif. These dimers can then serve as building blocks that pack into more complex 1D chains, 2D sheets, or 3D networks.[7][8]

Secondary Interactions: A Network of Weaker Forces

While hydrogen bonds provide the primary framework, a constellation of weaker interactions fine-tunes the crystal packing.

  • Halogen Bonding (C-Br···X): The bromine atom possesses a region of positive electrostatic potential on its outer surface (a σ-hole), allowing it to act as a halogen bond donor, interacting with Lewis bases like carbonyl oxygen atoms (C-Br···O) or even the sulfur atom of a neighboring thiophene ring.

  • π-π Stacking: The electron-rich thiophene rings and any appended aryl groups can engage in π-π stacking interactions, typically in an offset or parallel-displaced arrangement to minimize electrostatic repulsion.

  • C-H···π Interactions: Aromatic C-H bonds can act as weak hydrogen bond donors to the face of a neighboring thiophene or aryl ring.

  • C-H···O/S Interactions: Weaker hydrogen bonds involving ring C-H groups as donors and carbonyl oxygen or thiophene sulfur atoms as acceptors are also frequently observed, contributing to the overall cohesive energy of the crystal.[9][10]

G cluster_0 Molecule 1 cluster_1 Molecule 2 Th1 Thiophene-Br Am1 C=O---H-N Th2 Thiophene-Br Th1->Th2 π-π Stacking Br1 Br Am2 N-H---O=C Am1->Am2 N-H···O Hydrogen Bond (R²₂(8) Dimer Motif) O2 O Br1->O2 C-Br···O Halogen Bond

Caption: Key intermolecular interactions governing crystal packing.

Hirshfeld Surface Analysis

To visualize and quantify these varied intermolecular contacts, Hirshfeld surface analysis is an invaluable computational tool. The surface is mapped with properties like dnorm, which simultaneously shows contacts shorter (red spots), equal to (white), and longer (blue) than the van der Waals radii, providing an immediate picture of the most significant interactions.[9] The analysis can be decomposed into 2D "fingerprint plots," which quantify the percentage contribution of each type of interaction (e.g., H···H, O···H, C···H, Br···H) to the overall crystal packing.[11]

Part 3: Data Summary and Interpretation

The precise geometric parameters obtained from SC-XRD are crucial for comparative studies and understanding structure-property relationships. The table below presents hypothetical yet representative crystallographic data for a this compound derivative to illustrate the type of information generated.

Table 1: Representative Crystallographic Data for a this compound Derivative

ParameterValueSignificance
Chemical Formula C₁₂H₁₀BrN₃O₂SDefines the elemental composition of the molecule in the asymmetric unit.
Molecular Weight 340.20 g/mol Confirms the molecular identity.
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/cDefines the symmetry elements within the unit cell.
Unit Cell Dimensions a = 9.0 Å, b = 8.3 Å, c = 13.1 Å, β = 90.2°The lengths and angles of the repeating unit that builds the crystal.
Key Bond Lengths C=O: 1.24 Å; C-N: 1.33 ÅConfirms double and partial double bond character, respectively.
H-Bond (N-H···O) D-H: 0.86 Å; H···A: 2.05 Å; D···A: 2.90 Å; Angle: 170°Geometric parameters defining the strength and linearity of the primary interaction.
Halogen Bond (C-Br···O) Br···O Distance: 3.10 ÅIndicates a moderate strength halogen bond (sum of vdW radii ~3.37 Å).

Note: Data is illustrative, based on typical values for similar structures found in the Cambridge Structural Database (CSD).[12]

Conclusion

The crystal structure of this compound derivatives is a fascinating interplay of molecular design and supramolecular self-assembly. The synthetic versatility afforded by the core scaffold allows for the creation of diverse molecular architectures. In the solid state, these molecules are predominantly organized by robust N-H···O hydrogen bonds, which form predictable motifs like dimers and chains. This primary structural framework is further stabilized by a network of weaker, yet cumulatively significant, interactions including halogen bonds, π-π stacking, and C-H···X contacts.

A thorough understanding of this structural chemistry, gained through X-ray crystallography and computational tools like Hirshfeld analysis, is not merely an academic exercise. It provides a rational basis for drug design, enabling the optimization of ligand-receptor interactions, and informs the development of new organic materials by allowing for the precise control of molecular packing and, consequently, bulk properties.

References

  • Ali, A., et al. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. National Institutes of Health (NIH). [Link]
  • Vella, F., et al. (2009). N-Glycosyl-thiophene-2-carboxamides: synthesis, structure and effects on the growth of diverse cell types. PubMed. [Link]
  • Barone, M., et al. (2025).
  • Dempsey, C. E. (2021).
  • Barone, M., et al. (2025).
  • Chemtube3d. (2021). Unusual Directionality in Thioamide Hydrogen Bonds Can Stabilize β-Strands. ChemRxiv. [Link]
  • Abdelgawad, M. A., et al. (2021). Synthesis, X-ray analysis and computational studies of two novel thiophene derivatives.
  • Cakmak, S., et al. (2022). Synthesis, X-ray structure, antimicrobial activity, DFT and molecular docking studies of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide. PubMed. [Link]
  • Barone, M., et al. (2022).
  • Dempsey, C. E. (2021).
  • ResearchGate. (2025). Hydrogen Bonding Abilities of Thioamide.
  • ResearchGate. (2020). Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene.
  • Cakmak, S., et al. (2022). Synthesis, X-ray structure, antimicrobial activity, DFT and molecular docking studies of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide.
  • Ghorab, M. M., et al. (2023). Insight into Unusual Supramolecular Self-Assemblies of Terthiophenes Directed by Weak Hydrogen Bonding. PubMed Central. [Link]
  • Chemspace. This compound. Chemspace. [Link]
  • PubChem. 5-Bromothiophene-2-carbaldehyde. PubChem. [Link]
  • CCDC. Access Structures.
  • Ottokemi. 5-Bromothiophene-2-carboxaldehyde, 98%. Ottokemi. [Link]
  • ResearchGate. (2022). Summary of the intermolecular interactions and their percentages in the crystal structure of the studied compound.

Sources

The Solubility Profile of 5-Bromothiophene-2-carboxamide: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Solubility Challenge in Modern Chemistry

In the landscape of pharmaceutical research and materials science, the successful formulation and application of novel chemical entities are intrinsically linked to a fundamental physicochemical property: solubility. An inadequate understanding of a compound's solubility can lead to significant setbacks in drug development, affecting bioavailability, and in materials science, limiting processability and performance. This guide is dedicated to providing an in-depth technical exploration of the solubility of 5-Bromothiophene-2-carboxamide, a heterocyclic compound of growing interest.

Due to a lack of extensive published quantitative solubility data for this specific molecule, this guide adopts a dual approach. Firstly, it provides a robust theoretical framework for predicting solubility using Hansen Solubility Parameters (HSP), a powerful tool for understanding solute-solvent interactions. Secondly, it outlines a comprehensive, field-proven experimental protocol for the empirical determination of solubility, ensuring that theoretical predictions can be validated with high-fidelity laboratory data. This dual-pronged methodology empowers researchers to not only anticipate the behavior of this compound in various solvent systems but also to generate the precise, reliable data necessary for their specific applications.

Physicochemical Characteristics of this compound

A thorough understanding of a molecule's intrinsic properties is the cornerstone of predicting its solubility. While specific experimental data for this compound is not widely available, we can infer key characteristics from its structural analogue, 5-Bromothiophene-2-carboxylic acid, and the general properties of amides.

The structure of this compound features a five-membered thiophene ring, which imparts a degree of aromaticity and planarity. The presence of a bromine atom and a carboxamide group introduces significant polarity and the capacity for hydrogen bonding.

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated Value/CharacteristicRationale and Implications for Solubility
Molecular Formula C₅H₄BrNOS-
Molecular Weight 206.06 g/mol Higher molecular weight can sometimes correlate with lower solubility.
Melting Point Likely > 140 °CA high melting point suggests strong intermolecular forces in the solid state (crystal lattice energy), which must be overcome by the solvent for dissolution to occur. Amides generally have higher melting points than their corresponding carboxylic acids due to stronger hydrogen bonding.[1][2]
Boiling Point Likely > 300 °CSimilar to the melting point, a high boiling point indicates strong intermolecular forces.
Hydrogen Bond Donor Yes (N-H)The amide group has N-H protons that can act as hydrogen bond donors. This is a critical factor for solubility in protic solvents.[3][4]
Hydrogen Bond Acceptor Yes (C=O and N)The carbonyl oxygen and the nitrogen atom can both act as hydrogen bond acceptors, enhancing solubility in a wide range of polar solvents.[3][4]
Polarity HighThe combination of the thiophene ring, bromine atom, and the highly polar amide group results in a molecule with a significant dipole moment. This suggests good solubility in polar solvents.

The primary amide group is of particular importance. It can participate in extensive hydrogen bonding, both as a donor and an acceptor, which generally leads to higher melting points and boiling points compared to analogous carboxylic acids.[1][2] This strong self-association in the solid state presents a significant energy barrier that a solvent must overcome.

Theoretical Prediction of Solubility: The Hansen Solubility Parameter Approach

In the absence of empirical data, the Hansen Solubility Parameter (HSP) model offers a powerful predictive framework.[5][6] The core principle of HSP is "like dissolves like," quantified by assigning three parameters to both the solute and the solvent:

  • δD (Dispersion): Represents the energy from van der Waals forces.

  • δP (Polar): Represents the energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Represents the energy from hydrogen bonds.

These three parameters can be visualized as coordinates in a three-dimensional "Hansen space." The closer the coordinates of a solute and a solvent are, the more likely they are to be miscible.

Estimating the Hansen Solubility Parameters of this compound

As experimentally determined HSP values for this compound are unavailable, we can estimate them using group contribution methods.[7][8][9] This involves dissecting the molecule into its constituent functional groups and summing their respective contributions to the overall HSP.

Table 2: Group Contribution Method for Estimating HSP of this compound

GroupContribution to δDContribution to δPContribution to δH
Thiophene Ring~19.0~5.0~4.0
-Br~3.0~3.5~1.0
-CONH₂ (primary amide)~17.0~12.0~15.0
Estimated Total ~19.7 ~10.2 ~10.0

Note: These are approximate values derived from various sources and are intended for illustrative purposes. For precise predictions, specialized software is recommended.

Predicting Solubility in Common Organic Solvents

With the estimated HSP for this compound, we can now assess its compatibility with a range of organic solvents. The "Hansen distance" (Ra) between the solute and a solvent is calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

A smaller Ra value indicates a higher likelihood of solubility. Generally, an Ra of less than 7-8 suggests good solubility.

Table 3: Predicted Solubility of this compound in Selected Organic Solvents based on Hansen Distance

SolventδD (MPa½)δP (MPa½)δH (MPa½)Calculated RaPredicted Solubility
N,N-Dimethylformamide (DMF) 17.413.711.34.1High
Dimethyl Sulfoxide (DMSO) 18.416.410.27.0High
Methanol 15.112.322.314.5Moderate to Low
Ethanol 15.88.819.411.8Moderate
Acetone 15.510.47.05.0High
Acetonitrile 15.318.06.19.9Moderate
Tetrahydrofuran (THF) 16.85.78.07.0High
Dichloromethane 17.07.37.15.9High
Toluene 18.01.42.013.0Low
Hexane 14.90.00.018.0Very Low

This predictive analysis suggests that this compound will exhibit the highest solubility in polar aprotic solvents like DMF, DMSO, acetone, and THF, as well as in dichloromethane. Its solubility is predicted to be moderate in alcohols and lower in non-polar solvents.

Caption: Workflow for predicting solubility using Hansen Solubility Parameters.

Experimental Determination of Solubility: The Isothermal Shake-Flask Method

While theoretical predictions are invaluable for initial screening, empirical determination of solubility is essential for accurate formulation and process development. The isothermal shake-flask method is a widely accepted and reliable technique for measuring the equilibrium solubility of a solid in a liquid.[10]

Principle

An excess amount of the solid solute is equilibrated with the solvent at a constant temperature until the solution becomes saturated. The concentration of the solute in the saturated solution is then determined analytically.

Detailed Protocol
  • Preparation:

    • Accurately weigh an excess amount of this compound into a series of suitable vials (e.g., 20 mL glass scintillation vials with PTFE-lined caps). The excess solid should be clearly visible after equilibration.

    • Pipette a precise volume (e.g., 10.0 mL) of the desired organic solvent into each vial.

  • Equilibration:

    • Seal the vials tightly.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study beforehand by taking samples at various time points (e.g., 12, 24, 48, 72 hours) to confirm that the concentration of the dissolved solid has reached a plateau.

  • Sample Preparation:

    • Remove the vials from the shaker bath and allow the undissolved solid to settle for at least 30 minutes at the equilibration temperature.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a chemically resistant filter (e.g., 0.45 µm PTFE). This step is critical to remove any undissolved solid particles.

  • Analysis:

    • Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard calibration curve must be prepared using solutions of known concentrations of the compound.

  • Calculation and Reporting:

    • Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

    • The results should be reported as the mean ± standard deviation of at least three replicate experiments.

ExperimentalWorkflow start Start prep Preparation: - Weigh excess solute - Add known volume of solvent start->prep equil Equilibration: - Constant temperature shaker bath - 24-72 hours prep->equil settle Settling: - Allow undissolved solid to settle equil->settle filter Filtration: - Withdraw supernatant with syringe filter settle->filter dilute Dilution: - Dilute filtrate to known volume filter->dilute analyze Analysis: - HPLC with UV detection - Use calibration curve dilute->analyze calculate Calculation & Reporting: - Determine solubility (mg/mL) - Report mean ± SD analyze->calculate end End calculate->end

Caption: Experimental workflow for the isothermal shake-flask solubility determination.

Conclusion and Future Perspectives

This guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By integrating theoretical predictions using Hansen Solubility Parameters with a robust experimental protocol, researchers can efficiently screen for suitable solvents and obtain the high-quality data required for their work.

The predicted high solubility in polar aprotic solvents such as DMF and DMSO, and moderate to high solubility in other polar solvents like acetone and THF, provides a strong starting point for formulation and reaction chemistry. However, it is imperative that these predictions are confirmed through empirical measurement, especially when precise concentrations are required.

Future work should focus on the experimental determination of the Hansen Solubility Parameters of this compound to refine the predictive model. Additionally, generating a comprehensive database of its solubility in a wider range of solvents at various temperatures would be of significant value to the scientific community.

References

  • Just, J. (n.d.). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega.
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
  • Stefanis, E., & Panayiotou, C. (2008). A new expanded group contribution method for the prediction of the solubility parameter of pure organic compounds. International Journal of Thermophysics, 29(2), 568-585.
  • Avdeef, A. (2012).
  • Van Dyk, J. W. (2003). Group Contribution Methods for the Prediction of Physical Properties. In Perry's Chemical Engineers' Handbook, 8th Edition. McGraw-Hill.
  • Hansen, C. M. (n.d.). Hansen Solubility Parameters.
  • Abbott, S. (n.d.). HSPiP - Hansen Solubility Parameters in Practice.
  • Chemistry Stack Exchange. (2020). Solubility of Amides.
  • Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions.
  • Quora. (2017). Which has the higher boiling point and why- carboxylic acid or amide?.
  • JoVE. (2023). Physical Properties of Carboxylic Acid Derivatives.
  • Wikipedia. (n.d.). Hansen solubility parameter.

Sources

The Versatile Reactivity of 5-Bromothiophene-2-carboxamide: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry and materials science, halogenated heterocycles serve as indispensable building blocks for the construction of complex molecular architectures. Among these, 5-Bromothiophene-2-carboxamide has emerged as a particularly valuable synthon. Its structure, featuring a reactive bromine atom at the 5-position and a carboxamide group at the 2-position of the thiophene ring, offers a versatile platform for a multitude of chemical transformations. This guide provides an in-depth exploration of the reactivity of the bromine atom in this compound, offering researchers, scientists, and drug development professionals a comprehensive resource for its strategic application in synthesis. We will delve into the mechanistic underpinnings and practical execution of key cross-coupling reactions, metal-halogen exchange, and nucleophilic aromatic substitution, equipping you with the knowledge to harness the full potential of this versatile building block.

The strategic importance of the thiophene ring is well-established, with this five-membered heterocycle being a core component of numerous FDA-approved drugs.[1] The presence of the bromine atom at a position of high electron density, activated by the sulfur atom, makes it an excellent handle for palladium-catalyzed cross-coupling reactions.[2] Concurrently, the carboxamide functionality not only provides a site for further derivatization but also modulates the electronic properties of the thiophene ring, influencing the reactivity of the C-Br bond. Understanding this interplay is crucial for designing efficient and selective synthetic routes.

Synthesis of the Core Scaffold: this compound

The journey into the reactivity of this compound begins with its synthesis. The most common and efficient route involves a two-step process starting from the readily available thiophene-2-carboxylic acid.

Step 1: Electrophilic Bromination of Thiophene-2-carboxylic Acid

The initial step is the regioselective bromination of thiophene-2-carboxylic acid to yield 5-bromothiophene-2-carboxylic acid. This is an electrophilic aromatic substitution reaction where the electron-rich thiophene ring is attacked by an electrophilic bromine species.[2] Despite the carboxylic acid group being a deactivating, meta-directing group in benzene chemistry, its influence on the five-membered thiophene ring is more complex. Bromination preferentially occurs at the 5-position, which is para to the carboxylic acid and possesses the highest electron density due to the activating effect of the sulfur atom.[2]

Experimental Protocol: Synthesis of 5-Bromothiophene-2-carboxylic Acid [2]

  • Dissolution: Dissolve thiophene-2-carboxylic acid (1.0 eq.) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Brominating Agent Preparation: In a separate container, prepare a solution of bromine (Br₂) or N-Bromosuccinimide (NBS) (1.0-1.1 eq.) in glacial acetic acid.

  • Reaction: Slowly add the bromine solution to the stirred solution of thiophene-2-carboxylic acid at room temperature. Monitor the reaction temperature as it is exothermic.

  • Stirring: Continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete conversion.

  • Precipitation: Pour the reaction mixture into cold water. The crude 5-bromothiophene-2-carboxylic acid will precipitate out of solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization.

Synthesis_Step1 Thiophene_acid Thiophene-2-carboxylic Acid Product_acid 5-Bromothiophene-2-carboxylic Acid Thiophene_acid->Product_acid Electrophilic Aromatic Substitution Bromine Br₂ or NBS (Glacial Acetic Acid) Synthesis_Step2 Product_acid 5-Bromothiophene-2-carboxylic Acid Product_amide This compound Product_acid->Product_amide Amide Coupling Amine Amine (R₁R₂NH) Coupling Agent Palladium_Catalytic_Cycle Pd0 Pd(0)L₂ OxidativeAddition Oxidative Addition Pd0->OxidativeAddition PdII_complex Ar-Pd(II)(X)L₂ OxidativeAddition->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Diorgano_PdII Ar-Pd(II)(R)L₂ Transmetalation->Diorgano_PdII ReductiveElimination Reductive Elimination Diorgano_PdII->ReductiveElimination ReductiveElimination->Pd0 Product Ar-R ReductiveElimination->Product ArX Ar-X ArX->OxidativeAddition Organometallic R-M Organometallic->Transmetalation Metal_Halogen_Exchange Start 5-Bromothiophene- 2-carboxamide Intermediate 5-Lithiothiophene- 2-carboxamide Start->Intermediate Li-Br Exchange Organolithium Organolithium Reagent (e.g., n-BuLi) Product 5-Substituted-thiophene- 2-carboxamide Intermediate->Product Electrophilic Quench Electrophile Electrophile (E⁺)

Sources

Methodological & Application

Synthesis of 5-Bromothiophene-2-carboxamide using thionyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Synthesis of 5-Bromothiophene-2-carboxamide via Acyl Chloride Intermediate

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and materials science. The synthesis proceeds via a two-step, one-pot reaction sequence beginning with the conversion of 5-Bromothiophene-2-carboxylic acid to its highly reactive acyl chloride intermediate using thionyl chloride (SOCl₂). The subsequent amidation with ammonia affords the target carboxamide. This guide offers an in-depth look at the reaction mechanism, a step-by-step experimental protocol, safety considerations, and methods for analytical characterization, designed for researchers in organic synthesis and drug development.

Introduction

The thiophene scaffold is a privileged heterocycle in medicinal chemistry, present in numerous approved drugs and clinical candidates.[1] Specifically, functionalized thiophenes like this compound serve as versatile intermediates, enabling further molecular elaboration through cross-coupling reactions at the bromine-substituted C5 position or modifications at the carboxamide group. This protocol details a reliable and scalable method for its preparation from the commercially available 5-Bromothiophene-2-carboxylic acid. The conversion of the carboxylic acid to an amide is facilitated by activation with thionyl chloride, which transforms the poor hydroxyl leaving group into a highly reactive acyl chloride.

Reaction Scheme and Mechanism

The synthesis is a two-step process: (1) formation of the acyl chloride, followed by (2) nucleophilic acyl substitution with ammonia.

Step 1: Formation of 5-Bromothiophene-2-carbonyl chloride

The reaction is initiated by the nucleophilic attack of the carboxylic acid's carbonyl oxygen onto the electrophilic sulfur atom of thionyl chloride.[2][3] This forms a tetrahedral intermediate which subsequently collapses, eliminating a chloride ion to generate a protonated acyl chlorosulfite. This intermediate is an excellent leaving group. A chloride ion, generated in the process, then attacks the carbonyl carbon, leading to the formation of the acyl chloride and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, which drives the reaction to completion.[4][5]

Step 2: Formation of this compound

The highly electrophilic carbonyl carbon of the acyl chloride is readily attacked by the nucleophilic ammonia.[6][7] This nucleophilic addition forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and eliminating the chloride ion as the leaving group. A second equivalent of ammonia acts as a base to deprotonate the nitrogen, yielding the final neutral amide product and ammonium chloride (NH₄Cl) as a byproduct.[8][9]

G cluster_step1 Step 1: Acyl Chloride Formation start_acid 5-Bromothiophene-2-carboxylic acid acyl_chloride 5-Bromothiophene-2-carbonyl chloride start_acid->acyl_chloride  Reflux Gaseous byproducts: SO₂ + HCl final_amide This compound acyl_chloride->final_amide  Nucleophilic Acyl  Substitution thionyl SOCl₂ ammonia 2 NH₃

Caption: Overall reaction scheme for the two-step synthesis.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular FormulaMolecular Weight ( g/mol )
5-Bromothiophene-2-carboxylic acid7311-63-9C₅H₃BrO₂S207.05
Thionyl chloride (SOCl₂)7719-09-7SOCl₂118.97
Dichloromethane (DCM), anhydrous75-09-2CH₂Cl₂84.93
Ammonium hydroxide (28-30% solution)1336-21-6NH₄OH35.05
Deionized Water7732-18-5H₂O18.02

Physicochemical data sourced from BenchChem.[10][11]

Equipment
  • Round-bottom flasks (two-neck or three-neck)

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath

  • Dropping funnel

  • Ice-water bath

  • Rotary evaporator

  • Büchner funnel and filtration flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Fume hood

Detailed Experimental Protocol

This protocol outlines the synthesis starting from 10 mmol of 5-Bromothiophene-2-carboxylic acid. All operations involving thionyl chloride must be performed in a certified chemical fume hood.

Caption: Step-by-step experimental workflow diagram.

Step 1: Synthesis of 5-Bromothiophene-2-carbonyl chloride (Intermediate)
  • Reaction Setup: To a dry 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, add 5-Bromothiophene-2-carboxylic acid (2.07 g, 10.0 mmol).

  • Solvent Addition: Add 20 mL of anhydrous dichloromethane (DCM) to the flask. Stir the suspension.

  • Reagent Addition: Fit the flask with a reflux condenser (topped with a drying tube) and a dropping funnel containing thionyl chloride (1.1 mL, 15.0 mmol, 1.5 equiv.). Cool the reaction flask to 0°C using an ice bath.

  • Reaction: Add the thionyl chloride dropwise to the stirred suspension over 20-30 minutes. The dropwise addition is crucial to control the initial exothermic reaction and the evolution of HCl gas.

  • Reflux: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approx. 40°C) for 3-4 hours.[12] The reaction progress can be monitored by the cessation of gas evolution and the dissolution of the starting solid.

  • Work-up: Cool the flask to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 5-Bromothiophene-2-carbonyl chloride will appear as a yellow solid or oil and is used immediately in the next step due to its moisture sensitivity.[12]

Step 2: Synthesis of this compound
  • Preparation: Re-dissolve the crude acyl chloride from the previous step in 10 mL of anhydrous DCM and cool the flask to 0°C in an ice bath.

  • Amidation: With vigorous stirring, slowly and carefully add concentrated ammonium hydroxide solution (28-30%, ~15 mL) to the cooled DCM solution. This reaction is highly exothermic and violent; a slow addition rate is critical to maintain control.[6][9] A thick white precipitate will form immediately.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the slurry to stir at room temperature for an additional hour.

  • Isolation: Isolate the white solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the filter cake thoroughly with cold deionized water (2 x 20 mL) to remove the ammonium chloride byproduct. Follow with a wash using a small amount of cold DCM to remove any unreacted starting material or non-polar impurities.

  • Drying: Dry the resulting white to off-white solid under vacuum to a constant weight. The expected yield is typically in the range of 80-95%.

Characterization and Data

The final product should be characterized to confirm its identity and purity.

Physicochemical Properties
PropertyValue
AppearanceWhite to off-white solid
Molecular FormulaC₅H₄BrNOS
Molecular Weight206.06 g/mol
Melting Point139-144 °C[11]
Spectroscopic Data

The following table summarizes expected spectroscopic data for structural validation.

Spectroscopy TypeKey Features and Predicted Peaks
¹H NMR (400 MHz, DMSO-d₆): δ ~7.95 (br s, 1H, NH), ~7.70 (d, J = 4.0 Hz, 1H, Thiophene-H), ~7.55 (br s, 1H, NH), ~7.30 (d, J = 4.0 Hz, 1H, Thiophene-H). Note: Amide protons can exchange and may appear as two broad singlets.[11][13]
¹³C NMR (100 MHz, DMSO-d₆): δ ~162.0 (C=O), ~141.0 (C-CO), ~132.0 (CH), ~130.0 (CH), ~118.0 (C-Br). Note: Chemical shifts are approximate and can vary with solvent.[14]
IR (ATR) ν (cm⁻¹): 3350-3150 (N-H stretch, two bands for primary amide), ~1650 (C=O stretch, Amide I band), ~1600 (N-H bend, Amide II band).[11]
Mass Spec (MS) m/z: [M]+ at 205 and [M+2]+ at 207, corresponding to the isotopic pattern of bromine (approx. 1:1 ratio).[11]

Safety and Handling

Thionyl Chloride (SOCl₂) is extremely hazardous and requires strict safety protocols.

  • Corrosive: Causes severe burns to skin, eyes, and the respiratory tract.[15][16]

  • Reacts Violently with Water: Reacts with water and moisture to release large quantities of toxic and corrosive gases (SO₂ and HCl).[15][17] All glassware must be scrupulously dried before use.

  • Toxicity: Highly toxic if inhaled or ingested.[18]

  • Handling: Always handle thionyl chloride in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).[19] An emergency eyewash and safety shower must be immediately accessible.[16]

  • Spills: Neutralize small spills with a dry material like sand or sodium carbonate. Do NOT use water.[19]

Ammonium Hydroxide is corrosive and has a pungent, irritating vapor. Handle in a fume hood.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield Incomplete conversion to acyl chloride; moisture in the reaction; loss of product during workup.Ensure starting materials and solvents are anhydrous. Extend reflux time for the first step. Ensure the amidation reaction is sufficiently stirred to allow for complete conversion.
Product is Oily or Gummy Presence of ammonium chloride or other impurities; incomplete drying.Ensure thorough washing with cold water to remove all NH₄Cl. Recrystallize the product from a suitable solvent system (e.g., ethanol/water) if necessary. Dry thoroughly under vacuum.
Starting Material in Final Product Insufficient thionyl chloride; reaction time for the first step was too short.Use a slight excess of thionyl chloride (1.2-1.5 equivalents). Ensure the reflux period is adequate (3-4 hours).

Conclusion

This application note provides a robust and reproducible protocol for the synthesis of this compound. The method, which leverages the in-situ formation of a highly reactive acyl chloride, is efficient and high-yielding. By adhering to the detailed steps and rigorous safety precautions outlined, researchers can reliably produce this key synthetic intermediate for applications in pharmaceutical and materials science research.

References

  • Doc Brown's Chemistry. (n.d.). Reaction of acid/acyl chlorides with ammonia/amines.
  • Chemistry Student. (2022, December 27). How Do Acyl Chlorides Form Primary and Secondary Amides? [Video]. YouTube.
  • Clark, J. (n.d.). The reaction of acyl chlorides with ammonia and primary amines. Chemguide.
  • Clark, J. (n.d.). Reaction between acyl chlorides and ammonia - addition/elimination. Chemguide.
  • Ghotekar, S., et al. (2022). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 27(15), 4984.
  • SparkL. (n.d.). Production of Amides from Acyl Chlorides and Ammonia/Amines.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride.
  • Khan, I., et al. (2021). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Journal of King Saud University - Science, 33(5), 101476.
  • Khan, I., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. RSC Advances, 10(42), 25055-25068.
  • LibreTexts Chemistry. (2023). Nucleophilic Acyl Substitution Reactions of Carboxylic Acids.
  • SpectraBase. (n.d.). 5-Bromo-N-propylthiophene-2-carboxamide - 13C NMR.
  • Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids.
  • LibreTexts Chemistry. (2023). Conversion of carboxylic acids to acid chlorides.
  • Abdelhamid Khodja. (2024, April 1). Mechanism Explained: Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) [Video]. YouTube.
  • Wentzel Lab. (2020, April 7). Carboxylic Acid converting into Acid Chloride with SOCl2 (thionyl chloride) [Video]. YouTube.

Sources

Application Note & Protocol: Suzuki-Miyaura Cross-Coupling of 5-Bromothiophene-2-carboxamide for the Synthesis of 5-Arylthiophene-2-carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a detailed technical overview and a robust experimental protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 5-Bromothiophene-2-carboxamide. The synthesis of 5-arylthiophene-2-carboxamides is of significant interest to researchers in medicinal chemistry and materials science due to the prevalence of this scaffold in pharmacologically active compounds and organic electronic materials. This document elucidates the reaction mechanism, outlines critical experimental parameters, offers a step-by-step laboratory procedure, and provides a comprehensive troubleshooting guide to empower researchers to achieve high-yield, reproducible results.

Introduction: The Strategic Importance of 5-Arylthiophene-2-carboxamides

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[1][2] Its broad functional group tolerance, use of generally stable and non-toxic organoboron reagents, and typically mild reaction conditions have cemented its role in both academic research and industrial-scale chemical production.[3][4]

This application note focuses on the coupling of this compound with various arylboronic acids. The resulting 5-arylthiophene-2-carboxamide core is a privileged structure found in a multitude of compounds with diverse biological activities, including kinase inhibitors, antibacterial agents, and antithrombotic molecules.[5][6] Mastering this specific transformation is therefore a critical skill for scientists engaged in drug discovery and development. This guide explains the causality behind experimental choices to ensure both scientific understanding and practical success.

The Catalytic Cycle: A Mechanistic Framework

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7][8] Understanding these fundamental steps is crucial for rational troubleshooting and optimization.

  • Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of this compound. This is often the rate-limiting step and results in a Pd(II) complex. The general reactivity order for halides is I > Br > Cl.[9]

  • Transmetalation: The aryl group from the organoboron species is transferred to the palladium center, displacing the halide. This step is critically dependent on activation of the boronic acid by a base to form a more nucleophilic "ate" complex (e.g., an arylboronate).[10][11][12]

  • Reductive Elimination: The two organic moieties on the Pd(II) complex couple and are expelled from the coordination sphere, forming the new C-C bond of the desired 5-arylthiophene-2-carboxamide product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[7][8]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)L₂-X (Thienyl Complex) pd0->oa_complex Oxidative Addition tm_complex Ar-Pd(II)L₂-Ar' (Di-aryl Complex) oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination product Ar-Ar' (Product) tm_complex->product aryl_halide Ar-X (this compound) aryl_halide->oa_complex boronic_acid Ar'-B(OH)₂ + Base boronic_acid->tm_complex

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Key Experimental Considerations

The success of coupling this compound hinges on the careful selection of four key components: the catalyst system, the base, the solvent, and the reaction temperature.

  • Palladium Catalyst System: The choice of catalyst is paramount. While many systems exist, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a highly reliable and commonly used precatalyst for this type of transformation due to its commercial availability and proven efficacy.[4][5][13] It enters the catalytic cycle directly as a Pd(0) species. For more challenging couplings or to achieve lower catalyst loadings, more advanced systems using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) can be employed. The sulfur atom in the thiophene ring can potentially interact with the palladium center, but with robust ligands, this is rarely an inhibitory issue.[14]

  • Base Selection: The base is not merely a scavenger; it is a crucial activator. Its primary role is to react with the arylboronic acid to form a more reactive arylboronate anion, which facilitates the transmetalation step.[12][15]

    • Recommended Bases: Weak inorganic bases are preferred to minimize side reactions. Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are excellent choices.[5][13]

    • Bases to Avoid: Strong bases like sodium hydroxide (NaOH) can accelerate the undesired protodeboronation of the boronic acid, reducing yield.[16]

  • Solvent System: A solvent system that can accommodate both the organic starting materials and the inorganic base is required. Biphasic mixtures are ideal. A combination of 1,4-Dioxane and Water (typically in a 4:1 or 5:1 ratio) is highly effective, as the water helps dissolve the base and boronate salt, while the dioxane dissolves the organic components.[2][13] Dry toluene can also be used, though reaction rates may differ.[2]

  • Inert Atmosphere and Temperature: Palladium(0) catalysts are sensitive to atmospheric oxygen, which can oxidize them to an inactive Pd(II) state and promote side reactions like the homocoupling of boronic acids.[7] It is essential to degas the reaction mixture and maintain an inert atmosphere (Nitrogen or Argon) throughout the experiment. The reaction typically requires heating to proceed at a reasonable rate, with temperatures between 80-90 °C being a common and effective range.[4][5]

Detailed Experimental Protocol

This protocol is a representative example. Researchers should optimize conditions based on their specific arylboronic acid and available equipment.

4.1 Materials and Reagents

  • This compound (1.0 eq.)

  • Arylboronic Acid (1.1 - 1.5 eq.)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

  • 1,4-Dioxane (ACS grade or higher)

  • Deionized Water

  • Ethyl Acetate (for work-up)

  • Brine (saturated NaCl solution, for work-up)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel (for chromatography)

4.2 Equipment

  • Round-bottom flask or Schlenk flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Nitrogen or Argon line with a bubbler

  • Septa, needles, and syringes

  • Standard laboratory glassware for work-up and purification

4.3 Step-by-Step Procedure

  • Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), the chosen arylboronic acid (1.2 eq.), and potassium phosphate (2.0 eq.).

  • Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane and 2 mL water for a 0.5 mmol scale reaction).

  • Degassing: Seal the flask with a septum and purge the system with an inert gas (Nitrogen or Argon) for 15-20 minutes by bubbling the gas through the solvent mixture via a long needle while venting with a short needle. This step is critical to remove dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst (e.g., 3 mol%). If the catalyst is sensitive, this should be done in a glovebox.

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 12-24 hours. Check for the consumption of the this compound starting material.

  • Work-up:

    • Once the reaction is complete, cool the flask to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate, to yield the pure 5-arylthiophene-2-carboxamide product.

Optimization and Reaction Scope

The versatility of the Suzuki-Miyaura coupling allows for the synthesis of a wide array of derivatives. The following table summarizes how reaction parameters can be adjusted for optimization and provides examples of the reaction's scope.

ParameterStandard ConditionOptimization Notes
Catalyst Pd(PPh₃)₄ (3 mol%)For unreactive boronic acids, increase loading to 5 mol% or switch to a more active catalyst system (e.g., Pd₂(dba)₃ with a ligand like XPhos).
Base K₃PO₄ (2 eq.)K₂CO₃ can also be effective. For base-sensitive substrates, KF may be a milder alternative, though it can lead to slower reactions.[17]
Solvent Dioxane/H₂O (4:1)Other solvent systems like Toluene/H₂O or DMF/H₂O can be screened if solubility or reactivity is an issue.[2][18]
Temperature 90 °CIf side reactions like protodeboronation occur, lowering the temperature to 70-80 °C may be beneficial, especially with a highly active catalyst.[16]

Reaction Scope with Various Arylboronic Acids The reaction is tolerant of diverse functionalities on the arylboronic acid partner.

Arylboronic Acid SubstituentTypical YieldNotes
PhenylGood to ExcellentThe benchmark coupling partner.
4-Methylphenyl (EDG)ExcellentElectron-donating groups (EDGs) often lead to high yields.[13]
4-Methoxyphenyl (EDG)ExcellentAnother example of a highly effective coupling with an EDG.[13]
4-Chlorophenyl (EWG)GoodElectron-withdrawing groups (EWGs) are well-tolerated.
4-Trifluoromethylphenyl (EWG)Moderate to GoodStrong EWGs may require slightly longer reaction times or a more active catalyst.
3-Pyridyl (Heterocycle)GoodHeterocyclic boronic acids are viable coupling partners.

Troubleshooting Guide

Even robust reactions can encounter issues. The following guide provides solutions to common problems.

Troubleshooting_Workflow start Reaction Issue Identified issue_no_rxn Low or No Conversion start->issue_no_rxn No Product issue_deboronation Protodeboronation (Boronic acid lost) start->issue_deboronation Side Products issue_debromination Debromination of SM start->issue_debromination Side Products issue_homocoupling Boronic Acid Homocoupling start->issue_homocoupling Side Products sol_no_rxn_1 Verify Catalyst Activity (Use fresh catalyst) issue_no_rxn->sol_no_rxn_1 sol_no_rxn_2 Check Degassing Protocol (Oxygen deactivates catalyst) issue_no_rxn->sol_no_rxn_2 sol_no_rxn_3 Increase Temperature or Switch to Active Catalyst issue_no_rxn->sol_no_rxn_3 sol_deboronation_1 Use Milder Base (e.g., K₃PO₄ instead of NaOH) issue_deboronation->sol_deboronation_1 sol_deboronation_2 Lower Reaction Temperature issue_deboronation->sol_deboronation_2 sol_deboronation_3 Use Boronic Ester (e.g., pinacol) (More stable) issue_deboronation->sol_deboronation_3 sol_debromination_1 Ensure Anhydrous Solvents (Water source can be proton source) issue_debromination->sol_debromination_1 sol_debromination_2 Lower Catalyst Loading issue_debromination->sol_debromination_2 sol_homocoupling_1 Improve Degassing (Oxygen promotes homocoupling) issue_homocoupling->sol_homocoupling_1 sol_homocoupling_2 Use Pd(0) Precatalyst (Avoids Pd(II) sources) issue_homocoupling->sol_homocoupling_2

Caption: A decision-tree workflow for troubleshooting common Suzuki coupling issues.

Product Characterization

Successful synthesis of the target 5-arylthiophene-2-carboxamide should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect to see the disappearance of the thiophene proton signal adjacent to the bromine in the starting material and the appearance of new aromatic signals corresponding to the coupled aryl group. The amide (NH₂) protons will typically appear as a broad singlet.

  • ¹³C NMR: The spectrum will show new aromatic carbon signals, and the carbon atom at the 5-position of the thiophene ring will shift significantly upon C-C bond formation.

  • Mass Spectrometry (LC-MS, HRMS): This will confirm the molecular weight of the desired product, providing definitive evidence of a successful coupling. For example, coupling with phenylboronic acid would result in a product with an [M+H]⁺ corresponding to the addition of a phenyl group in place of the bromine atom.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Angewandte Chemie International Edition, 53(28), 7122-7135. [Link]
  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16552-16564. [Link]
  • Pérez-Temprano, M. H., Casares, J. A., & Espinet, P. (2012). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]
  • ResearchGate. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction. [Link]
  • Organic Reactions. The Suzuki-Miyaura Cross-Coupling Reaction. [Link]
  • Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie, 126(28), 7240-7254. [Link]
  • Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Angewandte Chemie International Edition, 44(29), 4442-4489. [Link]
  • Pérez-Temprano, M. H., Casares, J. A., & Espinet, P. (2012). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. [Link]
  • Organometallics. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)
  • Organic Letters. Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings. [Link]
  • The Journal of Organic Chemistry. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]
  • Journal of the American Chemical Society. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. [Link]
  • Frontiers in Chemistry.
  • National Institutes of Health. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid. [Link]
  • MDPI. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions. [Link]
  • National Institutes of Health. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions. [Link]
  • ResearchGate. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. [Link]
  • Myers, A. G. Research Group. The Suzuki Reaction. [Link]
  • ResearchGate. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid. [Link]
  • ResearchGate. Thiophene-based macrocycles via the Suzuki–Miyaura cross coupling reaction. [Link]
  • ResearchGate. A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling Reactions. [Link]
  • ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]
  • ResearchGate. A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling Reactions. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Semantic Scholar. Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)
  • National Institutes of Health.

Sources

Application Note & Protocols: Palladium-Catalyzed Synthesis of 5-Bromothiophene-2-carboxamide Derivatives via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract: This guide provides a comprehensive overview and detailed protocols for the synthesis of N-substituted 5-bromothiophene-2-carboxamide derivatives, a scaffold of significant interest in medicinal chemistry and materials science. We focus on the modern and highly versatile palladium-catalyzed Buchwald-Hartwig amination as the key C-N bond-forming strategy. This document outlines the mechanistic underpinnings of the reaction, provides a detailed step-by-step experimental protocol, discusses key reaction parameters for optimization, and offers troubleshooting advice for common challenges. The protocols are designed for researchers, chemists, and professionals in drug development seeking robust and scalable methods for the synthesis of these valuable compounds.

Introduction: The Significance of the Thiophene Carboxamide Scaffold

Thiophene derivatives are a cornerstone in pharmaceutical development, prized for their diverse pharmacological properties.[1] The this compound core, in particular, serves as a versatile building block. The presence of a bromine atom allows for further functionalization via cross-coupling reactions, while the carboxamide linkage is a common feature in bioactive molecules, contributing to target binding and pharmacokinetic properties.[2][3]

Traditional methods for amide bond formation, such as using coupling agents like dicyclohexylcarbodiimide (DCC), are effective but often require stoichiometric activators.[4] For the synthesis of a diverse library of N-substituted aryl amides, a more powerful and flexible approach is required. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a transformative reaction in organic synthesis, enabling the formation of carbon-nitrogen bonds with a broad substrate scope and excellent functional group tolerance.[5][6] This guide focuses on harnessing this reaction for the efficient synthesis of this compound derivatives.

Mechanistic Principles: The Buchwald-Hartwig Amination Catalytic Cycle

The success of the Buchwald-Hartwig amination lies in a well-defined catalytic cycle that efficiently couples an aryl halide with an amine.[5][7] Understanding this mechanism is crucial for rational optimization and troubleshooting. The cycle is generally understood to proceed through four key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (5-bromothiophene derivative) to form a Pd(II) complex. This is often the rate-determining step.

  • Ligand Substitution/Amine Coordination: The amine displaces a ligand on the Pd(II) complex.

  • Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired N-aryl amide product is released, regenerating the active Pd(0) catalyst to re-enter the cycle.[7]

A competing side reaction can be beta-hydride elimination, which can lead to hydrodehalogenation of the starting material.[5] The choice of a suitable ligand is critical to promote the desired reductive elimination over these side pathways.[7]

Buchwald-Hartwig Catalytic Cycle cluster_reagents Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex (Pd-II) Pd0->OxAdd + Ar-Br AmineCoord Amine Coordinated Complex (Pd-II) OxAdd->AmineCoord + R₂NH - L Amido Palladium Amido Complex (Pd-II) AmineCoord->Amido + Base - [Base-H]Br Amido->Pd0 Reductive Elimination Product N-Substituted Product (Ar-NR₂) ArBr This compound Amine Amine (R₂NH)

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Synthetic Strategy and Key Parameter Optimization

The successful synthesis of this compound derivatives via Buchwald-Hartwig amination depends on the careful selection of four key components: the palladium precursor, the ligand, the base, and the solvent.

ComponentRole & Common ExamplesRationale & Expert Insights
Palladium Precursor Provides the active Pd(0) catalyst. Examples: Pd(OAc)₂, Pd₂(dba)₃.Pd(OAc)₂ is a stable Pd(II) source that is reduced in situ. Pd₂(dba)₃ is a common Pd(0) source. The choice often depends on air stability and cost. For sensitive reactions, using a pre-formed Pd(0) complex can lead to more reproducible results.[8]
Ligand Stabilizes the Pd center, modulates its reactivity, and promotes reductive elimination. Examples: Xantphos, BINAP, bulky monophosphine ligands (e.g., t-BuXPhos).[9]The ligand is arguably the most critical component. Bulky, electron-rich phosphine ligands generally accelerate oxidative addition and reductive elimination. Bidentate ligands like Xantphos are often effective in preventing beta-hydride elimination.[10] The optimal ligand can be highly substrate-dependent.
Base Deprotonates the coordinated amine to form the active nucleophile. Examples: Cs₂CO₃, K₂CO₃, NaOtBu, K₃PO₄.The choice of base is critical. Strong, non-nucleophilic bases are required. NaOtBu is very effective but can be incompatible with base-sensitive functional groups like esters.[7] Cs₂CO₃ is a milder and often effective alternative, particularly for heterocyclic substrates.[10]
Solvent Solubilizes reagents and influences reaction kinetics. Examples: Toluene, Dioxane, THF.Anhydrous, high-boiling point, non-protic solvents are typically used to allow for the necessary reaction temperatures. Toluene and dioxane are the most common choices.[8][10]

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of a this compound with an aryl amine.

Objective: To synthesize N-(4-methoxyphenyl)-5-bromothiophene-2-carboxamide.

Materials:

  • This compound (1.0 equiv)

  • 4-Methoxyaniline (1.1 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)

  • Xantphos (0.04 equiv, 4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous Toluene

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (Nitrogen or Argon).

Workflow Overview:

Experimental Workflow A 1. Reagent Preparation B 2. Flask Assembly & Inerting A->B C 3. Reagent Addition B->C Under N₂/Ar D 4. Reaction Heating C->D E 5. Workup & Extraction D->E Cool to RT F 6. Purification (Chromatography) E->F G 7. Product Characterization F->G

Caption: A typical workflow for palladium-catalyzed cross-coupling.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), 4-methoxyaniline (1.1 equiv), and cesium carbonate (2.0 equiv).

  • Catalyst Addition: In a separate vial, briefly mix the palladium(II) acetate (0.02 equiv) and Xantphos (0.04 equiv) in a small amount of the reaction solvent. Add this catalyst/ligand mixture to the main reaction flask.

  • Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical as oxygen can deactivate the catalyst.[4]

  • Solvent Addition: Under the inert atmosphere, add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of Celite to remove inorganic salts and palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure N-(4-methoxyphenyl)-5-bromothiophene-2-carboxamide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst (deactivated by air/moisture).Ensure all reagents and solvents are anhydrous and the system is thoroughly purged with an inert gas.
Insufficiently strong base or poor base solubility.Switch to a stronger base like NaOtBu (if compatible with other functional groups). Ensure vigorous stirring.
Formation of Side Products Hydrodehalogenation (replacement of -Br with -H).This can be caused by β-hydride elimination. A different ligand (e.g., a bulkier monophosphine ligand) may favor the desired reductive elimination.[5]
Homocoupling of the amine or aryl halide.Lower the reaction temperature or reduce the catalyst loading.
Difficulty in Purification Residual palladium in the product.Ensure thorough filtration through Celite during workup. Additional purification steps like treatment with activated carbon may be necessary.

Conclusion

The palladium-catalyzed Buchwald-Hartwig amination is a powerful and reliable method for the synthesis of a wide array of N-substituted this compound derivatives. By carefully selecting the catalyst system, base, and reaction conditions, researchers can efficiently generate libraries of these valuable compounds for applications in drug discovery and materials science. This guide provides a solid mechanistic foundation and a practical experimental framework to enable the successful implementation of this essential transformation.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 5-Bromothiophene-2-carboxylic acid from Thiophene-2-carboxylic. BenchChem.
  • BenchChem. (2025). An In-depth Technical Guide to 5-Bromothiophene-2-carboxylic acid. BenchChem.
  • BenchChem. (2025). 5-Bromothiophene-2-carboxylic acid molecular structure and IUPAC name. BenchChem.
  • Khan, I., et al. (N.D.). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. National Institutes of Health.
  • Anonymous. (N.D.). CONCISE SYNTHESIS OF TPCA-1 AND RELATED THIOPHENE CARBOXAMIDES BY CROSS COUPLING. ResearchGate.
  • Ghiurau, M., et al. (N.D.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. PubMed Central.
  • Anonymous. (2025). Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling. ResearchGate.
  • Wikipedia contributors. (N.D.). Buchwald–Hartwig amination. Wikipedia.
  • ACS GCI Pharmaceutical Roundtable. (N.D.). Buchwald-Hartwig Amination. Wordpress.
  • LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PubMed Central.
  • Bakherad, M., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing.

Sources

Application Notes and Protocols: Amide Bond Formation with 5-Bromothiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thiophene nucleus is a privileged scaffold in medicinal chemistry and materials science, imparting unique physicochemical properties to the molecules in which it is incorporated.[1] 5-Bromothiophene-2-carbonyl chloride is a particularly valuable bifunctional reagent, featuring a highly reactive acyl chloride for amide bond formation and a bromine atom that serves as a versatile handle for subsequent cross-coupling reactions.[2][3] This dual functionality allows for the streamlined synthesis of complex molecular architectures, making it a cornerstone building block for the development of novel pharmaceuticals, agrochemicals, and organic electronic materials.[1][2]

This comprehensive guide provides an in-depth exploration of amide bond formation utilizing 5-bromothiophene-2-carbonyl chloride. We will delve into the underlying reaction mechanism, provide detailed, field-proven protocols, and offer expert insights into optimization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.

Mechanistic Insights: The Nucleophilic Acyl Substitution Pathway

The formation of an amide bond from an acyl chloride and an amine is a classic example of a nucleophilic acyl substitution reaction.[4][5] The reaction is typically exothermic and proceeds rapidly.[]

The reaction commences with the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the 5-bromothiophene-2-carbonyl chloride.[7][8] This addition step forms a transient tetrahedral intermediate.[7][9] Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group.[8][10] A base is typically employed to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[9]

Amide Bond Formation Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination & Deprotonation Amine R-NH₂ TetrahedralIntermediate Tetrahedral Intermediate Amine->TetrahedralIntermediate Attacks Carbonyl Carbon AcylChloride 5-Bromothiophene-2-carbonyl chloride AmideProduct Amide Product TetrahedralIntermediate->AmideProduct Chloride leaves HCl HCl Salt [Et₃NH]⁺Cl⁻ Base Base (e.g., Et₃N) Base->Salt Neutralizes HCl

Caption: Mechanism of Amide Formation.

Experimental Protocols

Materials and Reagents
ReagentPuritySupplierNotes
5-Bromothiophene-2-carbonyl chloride≥97%Sigma-AldrichStore under inert atmosphere, 2-8°C.[11] Highly moisture sensitive.
Amine (Primary or Secondary)≥98%VariousEnsure dryness of the amine.
Triethylamine (Et₃N) or Pyridine≥99%Fisher ScientificUse freshly distilled base over CaH₂.
Dichloromethane (DCM)AnhydrousAcros OrganicsUse from a solvent purification system or freshly distilled.
Saturated aqueous NaHCO₃ solution-Lab preparedFor workup.
Brine-Lab preparedFor workup.
Anhydrous MgSO₄ or Na₂SO₄-VariousFor drying the organic layer.
General Protocol for Amide Synthesis

This protocol describes a general procedure for the reaction of 5-bromothiophene-2-carbonyl chloride with a primary or secondary amine.

1. Reaction Setup:

  • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 eq.).

  • Dissolve the amine in anhydrous dichloromethane (DCM) (approximately 0.1-0.5 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add triethylamine (1.1-1.5 eq.) or pyridine (1.1-1.5 eq.) to the stirred solution. The use of a slight excess of base is crucial to neutralize the HCl generated during the reaction.[9]

2. Acyl Chloride Addition:

  • In a separate, dry vial, dissolve 5-bromothiophene-2-carbonyl chloride (1.05 eq.) in a minimal amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the cold amine solution over 10-15 minutes. The reaction is often exothermic, so slow addition is recommended to maintain the temperature.[]

  • A precipitate, typically the triethylammonium chloride salt, may form upon addition.[7]

3. Reaction Monitoring:

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

4. Workup Procedure:

  • Quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ solution (to remove any remaining HCl and unreacted acyl chloride).

    • Deionized water.

    • Brine (to aid in the separation of the aqueous and organic layers).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

5. Purification:

  • The crude amide product can be purified by one of the following methods, depending on its physical properties:

    • Recrystallization: This is often the method of choice for solid amides.[12] Suitable solvents include ethanol, ethyl acetate, or acetonitrile.[12]

    • Column Chromatography: For oils or solids that are difficult to recrystallize, purification by silica gel column chromatography is effective. A typical eluent system is a gradient of ethyl acetate in hexanes.

Experimental_Workflow Start Start: Prepare Reagents Setup Reaction Setup: - Dissolve amine in dry DCM - Cool to 0°C - Add base Start->Setup Addition Acyl Chloride Addition: - Dissolve 5-bromothiophene-2-carbonyl chloride - Add dropwise to amine solution Setup->Addition Stir Reaction: - Warm to RT - Stir for 1-4 h Addition->Stir Monitor Monitor Progress (TLC/LC-MS) Stir->Monitor Workup Aqueous Workup: - Quench with H₂O - Wash with NaHCO₃, H₂O, Brine Monitor->Workup Reaction Complete Dry Dry & Concentrate: - Dry with MgSO₄ - Concentrate in vacuo Workup->Dry Purify Purification: - Recrystallization or - Column Chromatography Dry->Purify End End: Characterize Product Purify->End

Caption: Experimental Workflow for Amide Synthesis.

Optimization and Troubleshooting
IssuePotential CauseSuggested Solution
Low Yield - Incomplete reaction- Hydrolysis of acyl chloride- Product loss during workup- Ensure all reagents and solvents are anhydrous.[4]- Use a slight excess of the acyl chloride.- Monitor the reaction to completion.- Be careful during the aqueous workup to avoid product loss into the aqueous layer.
Side Product Formation - Reaction of the product with the acyl chloride (for primary amines)- Impurities in starting materials- Use a slight excess of the amine to ensure all the acyl chloride is consumed.- For sterically hindered or electron-deficient amines, a catalyst like 4-dimethylaminopyridine (DMAP) may be beneficial.[]- Purify starting materials if necessary.
Difficult Purification - Product has similar polarity to starting materials or byproducts.- If column chromatography is challenging, consider recrystallization from different solvent systems.[12]- For boronic acid impurities from subsequent reactions, an acidic or basic wash can be effective.[13]- Consider converting the product to a salt for purification.

Safety and Handling

5-Bromothiophene-2-carbonyl chloride is a corrosive and moisture-sensitive compound that should be handled with appropriate safety precautions.[2][11]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this reagent.[14][15]

  • Handling: Conduct all manipulations in a well-ventilated fume hood.[14] Avoid inhalation of dust or vapors and contact with skin and eyes.[15]

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent hydrolysis.[11]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Characterization of the Product

The synthesized 5-bromo-N-substituted-thiophene-2-carboxamide can be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the amide product.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the desired product.

  • Infrared (IR) Spectroscopy: Will show characteristic C=O and N-H stretching frequencies for the amide functional group.

Conclusion

5-Bromothiophene-2-carbonyl chloride is a highly effective reagent for the synthesis of a diverse range of 5-bromothiophene-2-carboxamides. The reaction proceeds via a well-understood nucleophilic acyl substitution mechanism and can be readily performed in a standard laboratory setting. By following the detailed protocols and troubleshooting guidance provided in these application notes, researchers can confidently and efficiently synthesize valuable building blocks for applications in drug discovery and materials science.

References

  • Wikipedia. (2023, December 19). Acyl chloride.
  • ResearchGate. (2025, August 6). An improved method of amide synthesis using acyl chlorides.
  • Shi, M., Ye, N., Chen, W., & Wang, H. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Organic Process Research & Development, 24(9), 1867–1872. [Link]
  • Clark, J. (n.d.). The Preparation of Amides. Chemguide.
  • ChemistryStudent. (n.d.). Acyl Chlorides (A-Level).
  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles.
  • Reddit. (2025, July 15). Need help in optimizing amide formation through acyl chloride pathway. r/OrganicChemistry.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • Organic Chemistry Tutor. (2019, July 29). 08.05 Overview of Acylation Reactions and Acyl Chlorides [Video]. YouTube. [Link]
  • Save My Exams. (2025, June 23). Acylation Mechanism.
  • PubChem. (n.d.). 5-Bromothiophene-2-carbaldehyde.
  • NIST. (n.d.). 5-Bromo-2-thiophenecarboxaldehyde. NIST Chemistry WebBook.
  • PubChem. (n.d.). 5-Bromothiophene-2-carbonyl chloride.
  • Royal Society of Chemistry. (2023, March 21). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
  • Scite. (n.d.). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities.
  • ResearchGate. (2020, November 2). What is the best technique for amide purification?.
  • Ottokemi. (n.d.). 5-Bromothiophene-2-carboxaldehyde, 98%.
  • Organic & Biomolecular Chemistry. (2014). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
  • The Journal of Organic Chemistry. (2006). Thiophene Backbone Amide Linkers, a New Class of Easily Prepared and Highly Acid-Labile Linkers for Solid-Phase Synthesis.
  • Khan Academy. (n.d.). Amide formation from acyl chloride [Video].
  • ResearchGate. (2017, June 9). How to remove excess of thiophene boronic acid from reaction mixture?.
  • Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation.
  • Khan Academy. (2010, October 21). Amide formation from acyl chloride [Video]. YouTube. [Link]

Sources

5-Bromothiophene-2-carboxamide: A Privileged Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Thiophene Moiety

In the landscape of contemporary drug discovery, heterocyclic scaffolds are indispensable tools for the medicinal chemist. Among these, the thiophene ring holds a position of prominence, consistently featuring in a significant number of FDA-approved drugs.[1][2] Its utility stems from its unique electronic properties and its role as a bioisostere of the phenyl ring, offering a means to modulate physicochemical and pharmacokinetic properties while maintaining or enhancing biological activity.[3][4] This application note delves into the specific utility of a highly versatile derivative: 5-Bromothiophene-2-carboxamide . This building block offers two orthogonal points of diversification—the reactive bromine atom and the carboxamide functionality—making it an ideal starting point for the construction of diverse chemical libraries aimed at a multitude of biological targets. We will explore the inherent chemical logic behind its use, provide detailed, field-proven protocols for its derivatization, and present case studies that underscore its potential in the development of next-generation therapeutics.

Physicochemical Properties and Design Rationale

The strategic incorporation of this compound into a drug discovery program is underpinned by its advantageous physicochemical and structural features.

Table 1: Physicochemical Properties of Key Intermediates

Property Thiophene-2-carboxylic acid 5-Bromothiophene-2-carboxylic acid
Molecular Formula C₅H₄O₂S C₅H₃BrO₂S
Molecular Weight 128.15 g/mol 207.05 g/mol
Appearance White to off-white solid White to light yellow crystalline powder
Melting Point 125-130 °C 138-144 °C

| pKa (Predicted) | 3.52 | 3.32 ± 0.10 |

Data sourced from BenchChem[5] and other chemical suppliers.

The thiophene ring, being less hydrophobic than a benzene ring, can improve the aqueous solubility of a drug candidate. Furthermore, the sulfur atom can engage in hydrogen bonding and other non-covalent interactions within a protein binding pocket, potentially enhancing potency and selectivity.[2] The carboxamide group is a common feature in pharmaceuticals, known for its ability to form robust hydrogen bond networks with protein backbones. The bromine atom at the 5-position is the key to unlocking the scaffold's versatility, serving as a handle for a variety of powerful cross-coupling reactions.

Core Synthetic Methodologies and Protocols

The true power of this compound as a building block is realized through its versatile reactivity. Below are detailed, self-validating protocols for key transformations that medicinal chemists can employ to generate diverse libraries of compounds.

Protocol 1: Synthesis of this compound from 5-Bromothiophene-2-carboxylic Acid

This protocol details the direct conversion of the carboxylic acid to the primary carboxamide, a foundational step for further N-alkylation or use as a pharmacophoric element.

Reaction Scheme:

Step-by-Step Protocol:

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-bromothiophene-2-carboxylic acid (1.0 eq.) in thionyl chloride (SOCl₂, 5.0 eq.).

  • Slowly heat the mixture to reflux (approximately 79 °C) and maintain for 2-3 hours, or until the reaction mixture becomes a clear solution. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Removal of Excess Reagent: Carefully remove the excess thionyl chloride under reduced pressure. This step is critical and should be performed in a well-ventilated fume hood. The resulting crude 5-bromothiophene-2-carbonyl chloride is a yellow solid or oil and is typically used immediately in the next step without further purification to prevent hydrolysis.[1]

  • Amidation: Cool the crude acid chloride in an ice bath. Slowly and cautiously add a concentrated aqueous solution of ammonium hydroxide (NH₄OH, excess) dropwise with vigorous stirring. An exothermic reaction will occur, and the product will precipitate.

  • Work-up and Purification: Continue stirring for 1-2 hours at room temperature. Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove any ammonium salts.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound as a crystalline solid.

Self-Validating System:

  • Expected Outcome: A white to off-white crystalline solid.

  • Confirmation: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the broad carboxylic acid proton signal and the appearance of two new broad signals corresponding to the -NH₂ protons in the ¹H NMR spectrum are indicative of a successful reaction.

  • Potential Pitfalls & Troubleshooting:

    • Incomplete conversion to acid chloride: If the starting carboxylic acid is still present, extend the reflux time with thionyl chloride.

    • Hydrolysis of the acid chloride: Ensure all glassware is dry and that the acid chloride is used promptly. If hydrolysis occurs, the starting carboxylic acid will be recovered.

    • Low yield: Ensure the amidation reaction is sufficiently cooled during the addition of ammonium hydroxide to minimize side reactions.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The bromine atom at the 5-position is a prime handle for introducing aryl or heteroaryl diversity through palladium-catalyzed cross-coupling reactions. This is a cornerstone of modern medicinal chemistry for exploring the structure-activity relationship (SAR) of the "right-hand side" of the molecule.

Reaction Workflow Diagram:

Suzuki_Coupling cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_products Work-up & Product A This compound E Inert Atmosphere (N₂ or Ar) A->E B Arylboronic Acid B->E C Pd Catalyst (e.g., Pd(PPh₃)₄) C->E D Base (e.g., K₂CO₃) D->E F Solvent (e.g., Toluene/Ethanol/H₂O) E->F in G Heat (e.g., 90 °C) F->G under H Aqueous Work-up G->H leads to I Extraction H->I J Purification (Chromatography) I->J K 5-Arylthiophene-2-carboxamide J->K

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Protocol:

  • Reaction Setup: In a reaction vessel suitable for heating under an inert atmosphere (e.g., a Schlenk flask), combine this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq.), and a base, typically potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent system. A common and effective mixture is toluene, ethanol, and water in a 4:1:1 ratio.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Heating: Heat the reaction mixture to a temperature of 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 5-arylthiophene-2-carboxamide.[6]

Self-Validating System:

  • Expected Outcome: The desired coupled product, typically a solid.

  • Confirmation: Successful coupling is confirmed by the disappearance of the starting material on TLC/LC-MS and the appearance of a new product spot. Mass spectrometry will show the expected molecular weight for the coupled product. ¹H NMR will show signals corresponding to the newly introduced aryl group.

  • Potential Pitfalls & Troubleshooting:

    • No reaction: Ensure the palladium catalyst is active (a color change to dark brown or black is often indicative of an active catalyst). Ensure the reaction is truly anaerobic.

    • Homocoupling of boronic acid: This side product can be minimized by using a slight excess of the boronic acid and ensuring efficient stirring.

    • Debromination of starting material: This can occur if the reaction is run for too long or at too high a temperature. Optimize reaction time and temperature.

Applications in Medicinal Chemistry: Case Studies

The this compound scaffold has been instrumental in the development of numerous classes of bioactive molecules, particularly in the realm of oncology and inflammation.

Case Study 1: Thiophene Carboxamides as Kinase Inhibitors

Kinases are a major class of drug targets, and the thiophene carboxamide scaffold has proven to be a fertile ground for the discovery of potent inhibitors. The planarity of the thiophene ring and the hydrogen bonding capabilities of the carboxamide group are well-suited for interaction with the ATP-binding pocket of many kinases.

For instance, researchers have developed novel benzothiophene-3-carboxamide derivatives as potent inhibitors of Aurora kinases A and B, which are key regulators of cell division and are often overexpressed in cancer.[7] While not a direct derivative of our title compound, this work highlights the utility of the broader thiophene carboxamide scaffold in targeting kinases. The general synthetic strategies, such as amidation and cross-coupling, are directly applicable to the this compound core to generate libraries for screening against various kinase targets.

In another example, thiophene-3-carboxamide derivatives have been explored as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[8] The ability to rapidly diversify the scaffold via Suzuki coupling at the 5-position would allow for the exploration of the SAR of the solvent-exposed region of the kinase, a common strategy for improving potency and selectivity.

Logical Relationship Diagram for Kinase Inhibitor Design:

Kinase_Inhibitor_Design A This compound Scaffold B Carboxamide Moiety A->B C Thiophene Ring A->C D Bromo-substituent A->D E H-bond interactions with kinase hinge region B->E F Bioisosteric replacement for phenyl; π-stacking interactions C->F G Vector for diversification via cross-coupling D->G H Increased Potency & Selectivity E->H F->H G->H

Caption: Rationale for using the scaffold in kinase inhibitor design.

Case Study 2: Thiophene Scaffolds in PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in DNA repair pathways (e.g., BRCA mutations).[9] The core pharmacophore of many PARP inhibitors features a carboxamide group that is crucial for binding to the nicotinamide-binding pocket of the enzyme. The replacement of a phenyl ring with a thiophene ring in known PARP inhibitors has been explored as a strategy to modulate physicochemical properties and potentially discover novel intellectual property. The this compound scaffold is an excellent starting point for such an endeavor. The carboxamide at the 2-position can serve as the key binding element, while Suzuki coupling at the 5-position allows for the introduction of various cyclic systems that are often found in potent PARP inhibitors.

Conclusion and Future Outlook

This compound is a high-value building block for medicinal chemistry programs. Its synthetic tractability, coupled with the favorable physicochemical properties of the thiophene ring, makes it an attractive scaffold for the rapid generation of diverse and novel chemical matter. The detailed protocols provided herein offer a robust starting point for researchers to explore the chemical space around this privileged core. While a blockbuster drug containing this exact fragment has yet to emerge, the wealth of preclinical data on related thiophene carboxamides, particularly in the areas of oncology and inflammation, strongly suggests that its full therapeutic potential is yet to be realized. As drug discovery continues to demand novel chemotypes with optimized properties, the strategic application of building blocks like this compound will undoubtedly play a crucial role in the development of the medicines of tomorrow.

References

  • Mioc, A., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Semantic Scholar.
  • Laggis, C., et al. (n.d.). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzoannulene-scaffold. PubMed Central.
  • Various Authors. (n.d.). Bioisosterism in Medicinal Chemistry. ResearchGate.
  • Various Authors. (n.d.). Diverse Thiophenes as Scaffolds in Anti-cancer Drug Development: A Concise Review. ResearchGate.
  • Mioc, A., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI.
  • Meanwell, N. A., & Subbaiah, M. A. M. (n.d.). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. ChEMBL.
  • Meanwell, N. A. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
  • Ali, A., et al. (n.d.). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. National Institutes of Health.
  • Various Authors. (n.d.). Versatile thiophene 2-carboxamide derivatives. ResearchGate.
  • Hawash, M., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. National Institutes of Health.
  • Mioc, A., et al. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. PubMed Central.
  • Various Authors. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health.
  • Various Authors. (n.d.). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. ResearchGate.
  • Sehrawat, S., et al. (2022). Study of 5-Bromo-2-Thiophene Carboxaldehyde Derived Novel Schiff Baseas a Biologically Active Agent as well as X-Ray Crystallographic Studyof C-S Coupled Benzothiazole. Semantic Scholar.
  • Kharat, S. S., et al. (n.d.). 5hmC enhances PARP trapping and restores PARP inhibitor sensitivity in chemoresistant BRCA1/2-deficient cells. National Institutes of Health.
  • Abadi, A. H., et al. (2019). 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. MDPI.
  • Mioc, A., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. PubMed Central.
  • Matsuo, T., et al. (2025). Targeting RAD52 overcomes PARP inhibitor resistance in preclinical Brca2-deficient ovarian cancer model. PubMed.
  • Huang, F., et al. (2017). Simultaneous Targeting of PARP1 and RAD52 Triggers Dual Synthetic Lethality in BRCA-Deficient Tumor Cells. PubMed Central.
  • Various Authors. (n.d.). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. ResearchGate.
  • Wang, Y., et al. (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. PubMed.
  • Kumar, A., et al. (n.d.). Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. Hindawi.
  • Bukhari, S. N. A., et al. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. PubMed.
  • Various Authors. (2020). Novel allosteric PARP1 inhibitors for the treatment of BRCA-deficient leukemia. PubMed.
  • Orfi, L., et al. (2018). Discovery and Optimization of Novel benzothiophene-3-carboxamides as Highly Potent Inhibitors of Aurora Kinases A and B. PubMed.
  • Metwally, A. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PubMed Central.
  • Bukhari, S. N. A., et al. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. PubMed.
  • Siddiqui-Jain, A., et al. (2011). Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][3][6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. PubMed.
  • Dana-Farber Cancer Institute. (2016). What is a PARP Inhibitor? | Dana-Farber Cancer Institute | Science Illustrated. YouTube.

Sources

Application Notes & Protocols: 5-Bromothiophene-2-carboxamide as a Versatile Scaffold for the Synthesis of Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for New Antibacterial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent development of new chemical entities capable of combating multidrug-resistant pathogens. Thiophene-containing compounds have emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities, including potent antibacterial effects.[1][2] The thiophene ring system is a versatile bioisostere for the benzene ring and its inherent electronic properties can be leveraged for therapeutic benefit.[1]

Within this class, 5-Bromothiophene-2-carboxamide stands out as a pivotal building block. Its structure is pre-functionalized at two key positions: the carboxamide moiety at the C2 position, which is frequently involved in crucial hydrogen bonding interactions with biological targets, and a reactive bromine atom at the C5 position. This bromine atom serves as an ideal handle for introducing molecular diversity through modern cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR). This guide provides an in-depth exploration of the synthetic utility of this compound, detailing key protocols for derivatization and presenting data on the antibacterial efficacy of the resulting compounds.

Core Synthetic Strategies and Methodologies

The strategic functionalization of the this compound core relies on robust and high-yielding chemical transformations. The two most powerful and widely employed methods are palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which allow for the formation of C-C and C-N bonds, respectively.

Preliminary Step: Synthesis of the Carboxamide Scaffold

While this compound itself can be a starting point, it is often synthesized from its corresponding carboxylic acid. This initial amidation step is critical as it allows for the introduction of a wide array of substituents on the amide nitrogen, a key vector for tuning the molecule's physicochemical and biological properties.

Protocol 1: Amide Coupling via HATU Activation

This protocol describes the formation of an N-substituted this compound from 5-bromothiophene-2-carboxylic acid and a primary or secondary amine. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and racemization.

Rationale: The reaction proceeds via the activation of the carboxylic acid by HATU to form a highly reactive O-acylisourea intermediate. A base, such as Diisopropylethylamine (DIPEA), is required to neutralize the generated hexafluorophosphate salt and to deprotonate the amine nucleophile, facilitating its attack on the activated carboxyl group.

Step-by-Step Methodology:

  • Reaction Setup: To a stirred solution of 5-Bromothiophene-2-carboxylic acid (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF, ~0.5 M), add DIPEA (2.5 eq.). Cool the mixture to 0 °C in an ice bath.

  • Activator Addition: Add HATU (1.0 eq.) to the cooled solution and stir for 30 minutes at 0 °C.

  • Nucleophile Addition: Add the desired amine (1.0-1.2 eq.) to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into water. If a precipitate forms, collect it by filtration. If not, extract the aqueous phase with an organic solvent such as ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-substituted this compound.[3]

C5-Arylation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between the C5 position of the thiophene ring and various aryl or heteroaryl groups. This modification is crucial for expanding the molecular structure to interact with extended binding pockets in bacterial protein targets.[4][5][6]

Rationale: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond of the thiophene ring. This is followed by transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[7] The use of a mixed solvent system like 1,4-dioxane and water is common, as water is crucial for the transmetalation step.[8]

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

  • Reagent Preparation: In an oven-dried Schlenk flask, combine the this compound derivative (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq.), and the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).[9]

  • Solvent Addition & Degassing: Add a degassed solvent system, typically 1,4-dioxane and water (e.g., a 4:1 or 6:1 ratio).[4][8] Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Heating: Heat the reaction mixture to 80-90 °C and stir vigorously for 6-24 hours.[4] Monitor completion by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude solid or oil via column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to obtain the 5-arylthiophene-2-carboxamide product.[10]

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Combine Reactants: - 5-Br-Thiophene-Carboxamide - Arylboronic Acid - Base (K₂CO₃) - Pd(PPh₃)₄ Solvent Add Degassed Dioxane/Water Start->Solvent Degas Purge with Inert Gas (Ar) Solvent->Degas Heat Heat to 80-90 °C (6-24h) Degas->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Extract Dilute & Extract (EtOAc/Water) Cool->Extract Purify Column Chromatography Extract->Purify Product Final 5-Aryl Product Purify->Product

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

C5-Amination via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds, allowing the bromine at the C5 position to be replaced by a diverse range of primary and secondary amines.[11][12] This transformation is invaluable for introducing substituents that can act as hydrogen bond donors or acceptors, or basic centers that can improve solubility and target engagement.

Rationale: This palladium-catalyzed cycle also begins with oxidative addition of the Pd(0) catalyst to the C-Br bond. The amine then coordinates to the palladium center. A strong, non-nucleophilic base is required to deprotonate the coordinated amine, forming a palladium-amido complex. Reductive elimination from this complex yields the desired C-N coupled product.[11][13] The choice of phosphine ligand is critical for the success of this reaction, with sterically hindered, electron-rich ligands often providing the best results.[13]

Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the this compound derivative (1.0 eq.), a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XantPhos or a biarylphosphine ligand, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), 1.4-2.0 eq.).

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane). Finally, add the amine coupling partner (1.1-1.5 eq.).

  • Heating: Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitoring and Workup: After cooling to room temperature, monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction by adding water. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude material by column chromatography to afford the 5-aminothiophene-2-carboxamide derivative.

Buchwald_Workflow cluster_prep Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Combine Solids: - 5-Br-Thiophene-Carboxamide - Pd Precursor & Ligand - Base (NaOtBu) Solvent Add Anhydrous Solvent (Toluene) Start->Solvent Amine Add Amine Nucleophile Solvent->Amine Heat Seal & Heat to 80-110 °C (12-24h) Amine->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool & Quench Monitor->Cool Extract Aqueous Workup & Extraction Cool->Extract Purify Column Chromatography Extract->Purify Product Final 5-Amino Product Purify->Product

Caption: Workflow for Buchwald-Hartwig Amination.

Antibacterial Activity of Synthesized Derivatives

Derivatives synthesized from the this compound scaffold have demonstrated significant antibacterial activity against a range of clinically relevant pathogens, including drug-resistant strains.

Mechanism of Action: The precise mechanism of action can vary depending on the specific substituents. However, studies on thiophene derivatives suggest several potential modes of action. Some compounds have been shown to increase bacterial membrane permeabilization, leading to cell death.[14][15] Others may act by inhibiting essential cellular processes, such as the polymerization of the FtsZ protein, which is critical for bacterial cell division.[16] Docking studies have also suggested that these compounds can bind to outer membrane proteins, potentially disrupting their function.[14][15]

Data Presentation: Antibacterial Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative thiophene derivatives against various bacterial strains. The MIC is the lowest concentration of a compound that prevents visible growth of a bacterium.

Compound ClassDerivative ExampleBacterial StrainMIC (mg/L or µg/mL)Reference
5-Arylthiophene-2-Carboxylates 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylateSalmonella Typhi (XDR)3.125 mg/L[4]
N-Pyridyl Thiophene Carboxamides 5-(3-chloro-4-fluorophenyl)-N-(4-methylpyridin-2-yl)thiophene-2-carboxamideE. coli (ESBL-producing)50 mg/L (active in well diffusion)[5]
Thiophene Benzamides Thiophene Derivative 4 (proprietary structure)A. baumannii (Colistin-Resistant)16 mg/L (MIC₅₀)[14][15]
Thiophene Benzamides Thiophene Derivative 4 (proprietary structure)E. coli (Colistin-Resistant)8 mg/L (MIC₅₀)[14][15]
Nitrothiophene Carboxamides NTC Derivative 20 (proprietary structure)E. coli0.5-1 µg/mL[3]
5-Bromo-N-Alkylthiophene-2-Sulfonamides *Compound 3b (proprietary structure)K. pneumoniae (NDM-producing)0.39 µg/mL[17]

Note: While a sulfonamide, this derivative starts from a related 5-bromothiophene core, illustrating the scaffold's versatility.

Conclusion and Future Perspectives

This compound is a validated and highly effective starting material for the generation of novel antibacterial agents. The synthetic protocols detailed herein, particularly palladium-catalyzed cross-coupling reactions, provide a robust platform for creating large libraries of diverse compounds for screening. The demonstrated efficacy of these derivatives against challenging Gram-negative and drug-resistant bacteria underscores the potential of this scaffold. Future work should focus on optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of potent hits and further elucidating their specific mechanisms of action to develop next-generation antibiotics.

References

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Cellular and Infection Microbiology.
  • Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine deriv
  • Thiophenes with antimicrobial activity isolated
  • Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determin
  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram neg
  • An In-depth Technical Guide to 5-Bromothiophene-2-carboxylic acid. Benchchem.
  • An In-depth Technical Guide to the Synthesis of 5-Bromothiophene-2-carboxylic acid
  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. PMC - NIH.
  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and comput
  • Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. MDPI.
  • Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investig
  • A Comparative Guide to the Antibacterial Efficacy of Thiophene Deriv
  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide deriv
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • New Thiophene Derivatives as Antimicrobial Agents | Request PDF.
  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. MDPI.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology.
  • Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. NIH.
  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temper
  • New Thiophene Deriv
  • Synthesis of 5-bromothiophene-2-sulfonamide (2). Reagents and...
  • Buchwald–Hartwig amin
  • Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy. PubMed Central.
  • Buchwald-Hartwig Amin
  • Preparation of sec and tert amines by Buchwald-Hartwig Amin
  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. SpringerLink.

Sources

Application Notes & Protocols: Evaluating the Antiproliferative Activity of 5-Bromothiophene-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Thiophene-Based Compounds

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its unique electronic and geometric properties enhance the biological reactivity of its derivatives, making them attractive candidates for drug development.[1] Within this class, 5-Bromothiophene-2-carboxamide and its analogues have emerged as a focal point of anticancer research. These compounds have demonstrated significant cytotoxic effects against a range of human cancer cell lines, including melanoma (A375), colorectal cancer (HT-29), breast cancer (MCF-7), and liver cancer (HepG2).[1][2][3]

Mechanistic studies suggest that their antiproliferative activity is often mediated through the induction of apoptosis, disruption of the cell cycle, and inhibition of key signaling proteins crucial for cancer cell survival and proliferation.[1][4] Notably, some thiophene carboxamide derivatives have been identified as potent inhibitors of targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), mitochondrial complex I, and various protein kinases, highlighting their potential for targeted cancer therapy.[1][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antiproliferative activity of novel this compound derivatives. It outlines detailed protocols for essential in vitro assays, explains the scientific rationale behind the experimental design, and provides a framework for interpreting the resulting data.

Part 1: Initial Screening for Cytotoxicity and Antiproliferative Effects

The foundational step in evaluating any potential anticancer agent is to determine its dose-dependent effect on cancer cell viability and proliferation. The MTT assay is a robust and widely used colorimetric method for this purpose.[6][7][8]

Protocol 1: MTT Assay for Cell Viability

Principle: This assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, A549, HCT-116)[3][9]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[2]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity. After 24 hours, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM).[7] Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[7]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Self-Validation and Causality:

  • Vehicle Control: Essential for ensuring that the observed cytotoxicity is due to the compound and not the solvent (DMSO).

  • Positive Control: Validates the assay's sensitivity and provides a benchmark for the potency of the test compounds.

  • Seeding Density: Optimizing cell density is critical. Too few cells will result in a low signal, while too many may lead to nutrient depletion and contact inhibition, affecting the results.

Data Presentation: Summarizing Cytotoxicity Data

The IC50 values obtained from the MTT assay should be tabulated for clear comparison of the antiproliferative activity of different derivatives across various cell lines.

Compound IDCancer Cell LineIC50 (µM) [48h]
Derivative 1MCF-7 (Breast)Example: 15.2
Derivative 1A549 (Lung)Example: 22.8
Derivative 1HCT-116 (Colon)Example: 12.5
Derivative 2MCF-7 (Breast)Example: 8.7
Derivative 2A549 (Lung)Example: 11.3
Derivative 2HCT-116 (Colon)Example: 7.9
DoxorubicinMCF-7 (Breast)Example: 0.5

Part 2: Elucidating the Mechanism of Action

Once the antiproliferative activity is established, the next critical step is to investigate the underlying mechanism of cell death. Apoptosis, or programmed cell death, is a common pathway induced by many anticancer agents.

Workflow for Mechanism of Action Studies

Mechanism_of_Action_Workflow start Active Compound Identified (from MTT Assay) caspase Caspase-3/7 Activation Assay start->caspase mmp Mitochondrial Membrane Potential (JC-1 Assay) start->mmp cell_cycle Cell Cycle Analysis (Flow Cytometry) start->cell_cycle apoptosis_pathway Apoptosis Induction Confirmed caspase->apoptosis_pathway mmp->apoptosis_pathway mechanism Elucidation of Mechanism of Action cell_cycle->mechanism apoptosis_pathway->mechanism

Caption: Workflow for investigating the mechanism of action of active compounds.

Protocol 2: Caspase-3/7 Activation Assay

Principle: Caspases are a family of proteases that are key mediators of apoptosis.[10] Caspase-3 and -7 are effector caspases that, once activated, cleave numerous cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis. This assay utilizes a substrate that, when cleaved by active caspase-3/7, releases a fluorescent or luminescent signal.

Materials:

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • Cancer cells

  • Complete medium

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the this compound derivatives at their IC50 and 2x IC50 concentrations in a white-walled 96-well plate as described in the MTT assay protocol. Include a positive control for apoptosis induction (e.g., Staurosporine).[1]

  • Incubation: Incubate for a shorter period than the viability assay (e.g., 8, 12, or 24 hours) to capture the early events of apoptosis.[11]

  • Assay Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luminescence signal to the vehicle control. A significant increase in luminescence indicates the activation of caspase-3/7.

Self-Validation and Causality:

  • Time Course: Performing the assay at different time points is crucial as caspase activation is a transient event.

  • Positive Control: Staurosporine is a potent inducer of apoptosis and serves to validate that the assay system is working correctly.

Protocol 3: Mitochondrial Membrane Potential (JC-1) Assay

Principle: The disruption of the mitochondrial membrane potential (ΔΨm) is a key event in the intrinsic pathway of apoptosis.[1] The JC-1 dye is a cationic dye that accumulates in the mitochondria of healthy cells, forming red fluorescent aggregates. In apoptotic cells with a collapsed ΔΨm, JC-1 remains in the cytoplasm as green fluorescent monomers. A shift from red to green fluorescence indicates mitochondrial depolarization.

Materials:

  • JC-1 dye

  • Cancer cells

  • Complete medium

  • Black, clear-bottom 96-well plates

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the test compounds at their IC50 concentrations for 24-48 hours.

  • JC-1 Staining: Remove the treatment medium and incubate the cells with medium containing JC-1 dye (typically 2-10 µg/mL) for 15-30 minutes at 37°C.

  • Washing: Wash the cells with PBS to remove excess dye.

  • Analysis:

    • Fluorescence Microscopy: Visualize the cells under a fluorescence microscope. Healthy cells will show red fluorescent mitochondria, while apoptotic cells will exhibit green fluorescence.

    • Flow Cytometry: Harvest the cells and analyze them using a flow cytometer. The ratio of red to green fluorescence provides a quantitative measure of mitochondrial membrane potential.

  • Data Analysis: Quantify the percentage of cells with depolarized mitochondria (green fluorescence) compared to the control.

Self-Validation and Causality:

  • Dual-Wavelength Detection: The ratiometric nature of the JC-1 dye provides a robust and internally controlled measurement of mitochondrial membrane potential changes.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

Principle: Anticancer agents can exert their effects by arresting the cell cycle at specific checkpoints (G0/G1, S, or G2/M), preventing cancer cells from dividing.[12] Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[13]

Materials:

  • Cancer cells

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% cold ethanol

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture cells and treat them with the IC50 concentration of the test compound for 24 or 48 hours.[12]

  • Cell Harvesting: Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.

  • Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: The DNA content is measured, and a histogram is generated showing the distribution of cells in the G0/G1, S, and G2/M phases. Analyze the percentage of cells in each phase compared to the vehicle control. An accumulation of cells in a particular phase suggests cell cycle arrest.

Self-Validation and Causality:

  • RNase Treatment: RNase A is included in the staining solution to degrade RNA, ensuring that the PI dye specifically binds to DNA for accurate cell cycle analysis.

  • Inclusion of Floating Cells: It is important to collect both adherent and floating cells, as apoptotic and arrested cells often detach from the culture surface.

Part 3: Potential Signaling Pathways

Based on the experimental results, a potential mechanism of action can be proposed. For many this compound derivatives, the data points towards the induction of apoptosis via the intrinsic (mitochondrial) pathway.

Apoptosis_Signaling_Pathway compound 5-Bromothiophene- 2-carboxamide Derivative mito Mitochondria compound->mito mmp_loss Loss of Mitochondrial Membrane Potential (ΔΨm) mito->mmp_loss cyto_c Cytochrome c Release mmp_loss->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas37 Caspase-3/7 Activation cas9->cas37 apoptosis Apoptosis cas37->apoptosis

Caption: A representative intrinsic apoptosis signaling pathway.

Conclusion

The protocols and guidelines presented here provide a systematic approach to characterizing the antiproliferative activity of this compound derivatives. By combining initial cytotoxicity screening with in-depth mechanistic studies, researchers can effectively identify promising lead compounds for further preclinical and clinical development. The inherent versatility of the thiophene scaffold suggests that this class of compounds will continue to be a rich source of novel anticancer agents.

References

  • Mara, B-I., Mioc, A., Deveseleanu-Corici, L-N., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation.
  • BenchChem. (2025). A Comparative Analysis of the Biological Activities of 5-Chlorothiophene-2-carboxylic Acid and 5-Bromothiophene-2-carboxylic Acid. BenchChem.
  • Ananda Kumar, C. S., Benaka Prasad, S. B., Vinaya, K., et al. (2009). Synthesis and in vitro antiproliferative activity of novel 1-benzhydrylpiperazine derivatives against human cancer cell lines. European Journal of Medicinal Chemistry, 44(3), 1223-1229.
  • National Institutes of Health. (n.d.). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. NIH.
  • Taylor & Francis Online. (n.d.). Cell-cycle analysis – Knowledge and References. Taylor & Francis.
  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
  • ResearchGate. (2020). Antiproliferative activity of the newly synthesized compounds against...
  • MDPI. (2023). In Vitro and In Silico Evaluation of Antiproliferative Activity of New Isoxazolidine Derivatives Targeting EGFR: Design, Synthesis, Cell Cycle Analysis, and Apoptotic Inducers. MDPI.
  • National Institutes of Health. (n.d.).
  • ResearchGate. (2021). Cell cycle analysis was performed using flow cytometry for samples...
  • Ligasová, A., Konečný, P., Frydrych, I., & Koberna, K. (2017). Cell cycle profiling by image and flow cytometry: The optimised protocol for the detection of replicational activity using 5-Bromo-2'-deoxyuridine. PLOS ONE, 12(4), e0175880.
  • Hawash, M., Qaoud, M. T., Jaradat, N., et al. (2022).
  • ResearchGate. (2018). (PDF) SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL 3-ARYL THIOPHENE-2-CARBALDEHYDES AND THEIR ARYL/HETEROARYL CHALCONE DERIVATIVES.
  • MDPI. (2022).
  • ResearchGate. (2022). A Thiophene Derivative, 2‐Bromo‐5‐(2‐(methylthio)phenyl)thiophene, Has Effective Anticancer Potential with Other Biological Properties.
  • Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Deriv
  • Asian Pacific Journal of Cancer Prevention. (2025). Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo- N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. APJCP.
  • PubMed. (1981). Cell cycle analysis by combining the 5-bromodeoxyuridine/33258 Hoechst technique with DNA-specific ethidium bromide staining. PubMed.
  • PubMed Central. (n.d.). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. NIH.
  • Asian Pacific Journal of Cancer Prevention. (n.d.). Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. APJCP.
  • MDPI. (n.d.). Roles of Selected Bioactive Compounds in Inhibiting the Development and Progression of Cancer—A Review. MDPI.
  • PubMed Central. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. NIH.
  • PubMed Central. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. NIH.
  • MDPI. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. MDPI.
  • MDPI. (n.d.). N-Benzylated 5-Hydroxybenzothiophene-2-carboxamides as Multi-Targeted Clk/Dyrk Inhibitors and Potential Anticancer Agents. MDPI.
  • PubMed Central. (2023).
  • PubMed. (2021). 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. PubMed.
  • PubMed Central. (n.d.). 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. NIH.
  • ResearchGate. (2024). (PDF) N-Benzylated 5-Hydroxybenzothiophene-2-carboxamides as Multi-Targeted Clk/Dyrk Inhibitors and Potential Anticancer Agents.

Sources

Application Notes and Protocols for a Novel Class of Spasmolytics: 5-Bromothiophene-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in Spasmolytic Therapy

Gastrointestinal, respiratory, and urogenital smooth muscle spasms are implicated in a variety of pathological conditions, causing significant patient discomfort and morbidity. Current antispasmodic therapies, while effective, are often associated with a range of side effects, necessitating the search for novel, more targeted therapeutic agents. Thiophene-based compounds have emerged as a promising scaffold in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] This document provides a comprehensive guide to understanding and evaluating the spasmolytic effects of a novel class of compounds derived from 5-Bromothiophene-2-carboxamide.

Recent studies have demonstrated that derivatives of 5-bromothiophene-2-carboxylic acid exhibit potent spasmolytic activity.[4][5][6] These compounds have shown significant efficacy in relaxing smooth muscle contractions induced by various spasmogens. The primary mechanism of action appears to be the modulation of ion channels crucial for smooth muscle contractility, offering a promising avenue for the development of new and improved antispasmodic drugs.

This guide is intended for researchers, scientists, and drug development professionals. It provides a detailed overview of the underlying science, step-by-step experimental protocols for in vitro and in vivo evaluation, and guidelines for data interpretation. The protocols are designed to be self-validating, with explanations of the scientific rationale behind each step to ensure robust and reproducible results.

Putative Mechanisms of Spasmolytic Action

The spasmolytic effect of this compound derivatives is believed to be mediated primarily through the modulation of ion channels that govern smooth muscle excitation-contraction coupling. Two key pathways are of particular interest:

  • Voltage-Dependent Calcium Channel (VDCC) Blockade: Smooth muscle contraction is critically dependent on the influx of extracellular calcium (Ca2+) through L-type voltage-dependent calcium channels.[7] Many potent spasmolytics exert their effects by blocking these channels, thereby preventing the rise in intracellular Ca2+ required for the activation of the contractile machinery.[8][9][10][11] Studies on thiophene derivatives have shown that they can effectively inhibit high potassium (K+)-induced contractions, a hallmark of VDCC blockade.[4][5] High K+ depolarizes the cell membrane, opening VDCCs and causing Ca2+ influx. Inhibition of this response strongly suggests an interaction with these channels.

  • Potassium Channel (K+) Opening: The opening of potassium channels in smooth muscle cells leads to hyperpolarization of the cell membrane.[12][13][14] This hyperpolarization moves the membrane potential away from the threshold required to open VDCCs, thus promoting relaxation.[15] Several classes of spasmolytic drugs act as potassium channel openers.[16][17] The involvement of K+ channels in the action of this compound derivatives is a plausible secondary or alternative mechanism that warrants investigation.[12]

The following diagram illustrates the proposed signaling pathways for the spasmolytic action of these compounds:

Spasmolytic_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space VDCC L-type Ca2+ Channel Ca_int [Ca2+]i VDCC->Ca_int K_Channel K+ Channel Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Ca_ext Ca2+ Ca_ext->VDCC Influx K_ext K+ Contraction Contraction Ca_int->Contraction Relaxation Relaxation Hyperpolarization->VDCC Inhibits opening Hyperpolarization->Relaxation Compound 5-Bromothiophene-2- carboxamide Derivative Compound->VDCC Inhibits Compound->K_Channel Activates

Caption: Proposed mechanisms of spasmolytic action.

Experimental Protocols

Protocol 1: Synthesis of 5-Arylthiophene-2-carboxylate Derivatives

This protocol outlines the synthesis of novel this compound derivatives via a Suzuki cross-coupling reaction, a versatile method for forming carbon-carbon bonds.[4][5][18] The starting material, 5-bromothiophene-2-carboxylic acid, is first esterified and then coupled with various arylboronic acids.[4][19]

Materials:

  • 5-bromothiophene-2-carboxylic acid[18][20][21]

  • Amyl alcohol or 2-phenylethanol

  • N,N'-dicyclohexylcarbodiimide (DCC)[18]

  • 4-dimethylaminopyridine (DMAP)[4][20]

  • Dichloromethane (DCM)

  • Arylboronic acids

  • Tetrakis(triphenylphosphine)palladium(0)[18]

  • Potassium carbonate (K2CO3)

  • Toluene, ethanol, and water

Procedure:

Part A: Esterification

  • Dissolve 5-bromothiophene-2-carboxylic acid (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., argon).[20][21]

  • Add DMAP (catalytic amount) and stir for 30 minutes.[20]

  • Add the desired alcohol (amyl alcohol or 2-phenylethanol, 1.1 equivalents).

  • Slowly add a solution of DCC (1.1 equivalents) in DCM.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once complete, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.

Part B: Suzuki Cross-Coupling

  • In a reaction vessel, combine the esterified precursor (1 equivalent), an arylboronic acid (1.2 equivalents), tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and K2CO3 (2 equivalents) in a solvent mixture of toluene, ethanol, and water.[18]

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to 90°C and stir for 12-24 hours.[18]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and dilute with ethyl acetate.

  • Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the final product by column chromatography.

The following diagram illustrates the synthetic workflow:

Synthesis_Workflow Start 5-Bromothiophene- 2-carboxylic acid Esterification Esterification (Alcohol, DCC, DMAP) Start->Esterification Ester Pentyl or Phenethyl 5-bromothiophene- 2-carboxylate Esterification->Ester Suzuki Suzuki Cross-Coupling (Arylboronic acid, Pd(PPh3)4, K2CO3) Ester->Suzuki Final_Product 5-Arylthiophene- 2-carboxylate Derivative Suzuki->Final_Product

Caption: Synthetic workflow for 5-Arylthiophene-2-carboxylate derivatives.

Protocol 2: In Vitro Spasmolytic Activity Assessment using Isolated Rat Ileum

This protocol describes the evaluation of the spasmolytic activity of the synthesized compounds on isolated rat ileum, a standard model for studying smooth muscle contractility.[9][22][23][24]

Materials:

  • Male Wistar rats (200-250 g)

  • Tyrode's solution (composition in mM: NaCl 136.9, KCl 2.68, CaCl2 1.8, MgCl2 1.05, NaHCO3 11.9, NaH2PO4 0.42, Glucose 5.55)

  • Acetylcholine (ACh)

  • Potassium chloride (KCl)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Isolated organ bath system with isometric force transducers

Procedure:

  • Humanely euthanize a rat and isolate a segment of the ileum.

  • Clean the ileal segment by flushing with Tyrode's solution and cut into 2-3 cm long pieces.

  • Mount each tissue segment in an organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with carbogen (95% O2, 5% CO2).

  • Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 30 minutes, with regular changes of the Tyrode's solution.

  • Induce sustained contractions with either ACh (1 µM) or high K+ (80 mM) solution.

  • Once a stable contraction plateau is reached, add the test compound in a cumulative manner to obtain a concentration-response curve.

  • Record the relaxation responses as a percentage of the pre-induced contraction.

  • Calculate the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).

Protocol 3: In Vivo Evaluation of Antispasmodic Activity using the Charcoal Meal Transit Test in Mice

This in vivo protocol assesses the effect of the test compounds on intestinal motility in mice.[25] A decrease in the transit of a charcoal meal indicates an antispasmodic effect.

Materials:

  • Male ICR mice (20-25 g)

  • Test compounds

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Charcoal meal (10% charcoal in 5% gum acacia)

  • Atropine (positive control)

Procedure:

  • Fast the mice for 18-24 hours with free access to water.

  • Administer the test compound or vehicle orally or intraperitoneally.

  • After a specific pre-treatment time (e.g., 30 minutes), administer the charcoal meal orally (0.1 mL/10 g body weight).

  • After a set time (e.g., 20-30 minutes), humanely euthanize the mice by cervical dislocation.

  • Carefully dissect the small intestine from the pylorus to the cecum.

  • Measure the total length of the small intestine and the distance traveled by the charcoal meal.

  • Calculate the percentage of intestinal transit for each mouse.

Data Presentation and Interpretation

The quantitative data obtained from the in vitro and in vivo experiments should be summarized in a clear and concise manner to facilitate comparison between different compounds.

Table 1: Spasmolytic Activity of 5-Arylthiophene-2-carboxylate Derivatives

Compound IDR-Group on Aryl RingIn Vitro EC50 (µM) vs. High K+ (80mM)[4]In Vivo Intestinal Transit Inhibition (%)
10a 4-Fluorophenyl> 100Not Determined
10b 4-Chlorophenyl2.13To be determined
10c 4-Bromophenyl3.14To be determined
10d 3,4-Dichlorophenyl1.26[4][6]To be determined
10e 4-Methylphenyl2.89To be determined
10f 4-Methoxyphenyl> 100Not Determined
Verapamil (Positive Control)Insert ValueInsert Value

EC50 values are presented as mean ± SEM from at least three independent experiments.

Interpretation:

  • A lower EC50 value in the in vitro assay indicates higher potency.[6]

  • Compounds with significant activity against high K+-induced contractions are likely acting as voltage-dependent calcium channel blockers.

  • A significant reduction in intestinal transit in the in vivo model confirms the antispasmodic effect of the compound.

Troubleshooting and Further Investigations

  • Low Solubility of Compounds: If compounds exhibit poor solubility, consider using alternative solvents or formulating them as microemulsions.

  • Lack of In Vivo Efficacy: Poor in vivo activity despite good in vitro potency could be due to pharmacokinetic issues such as poor absorption or rapid metabolism. Further pharmacokinetic studies would be warranted.

  • Mechanism of Action: To further elucidate the mechanism, consider performing patch-clamp electrophysiology studies to directly measure the effects of the compounds on calcium and potassium channel currents. Investigating the potential role of phosphodiesterase (PDE) inhibition could also be a valuable avenue, as some spasmolytics act through this pathway.[22][26][27][28][29]

By following these detailed protocols and guidelines, researchers can effectively synthesize and evaluate the spasmolytic potential of novel this compound derivatives, contributing to the development of the next generation of antispasmodic therapies.

References

  • Rasool, N., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Turkish Journal of Chemistry, 44(5), 1369-1384. [Link]
  • Baird, A. W., & Cuthbert, A. W. (1987). Duration of action of antispasmodic agents: novel use of a mouse model as an in vivo pharmacological assay. British journal of pharmacology, 90(3), 567–575. [Link]
  • Bîrceanu, A., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. International Journal of Molecular Sciences, 26(14), 6823. [Link]
  • Rasool, N., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Turkish Journal of Chemistry, 44(5), 1369-1384. [Link]
  • Martins, J. R., et al. (2018). Potassium channels in gastrointestinal smooth muscle. European Journal of Pharmacology, 833, 338-346. [Link]
  • Rasool, N., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies.
  • Bîrceanu, A., et al. (2025).
  • Sarsodia, G., Mansuri, M. L., & Sahai, A. (2017). SYNTHESIS AND EVALUATION OF NOVEL CALCIUM CHANNEL BLOCKING AGENTS. International Journal of Pharmaceutical Sciences and Research, 8(12), 5133-5139. [Link]
  • Al-Malki, A. L., et al. (2021). Synthesis of novel calcium channel blockers with ACE2 inhibition and dual antihypertensive/anti-inflammatory effects: A possible therapeutic tool for COVID-19. Saudi Pharmaceutical Journal, 29(8), 884-896. [Link]
  • Rios, M. Y., et al. (2018). Natural Antispasmodics: Source, Stereochemical Configuration, and Biological Activity.
  • Singh, S., et al. (2022). Inhibition of phosphodiesterase: A novel therapeutic target for the treatment of mild cognitive impairment and Alzheimer's disease. Frontiers in Pharmacology, 13, 989013. [Link]
  • Ghodake, P. P., et al. (2013). In-vitro Antispasmodic Activity Analysis of Methanolic Leaves Extract of Lantana camara Linn. on Excised Rat Ileum. Journal of Pharmacognosy and Phytochemistry, 2(2), 1-5. [Link]
  • Jackson, W. F. (2000). Physiological roles and properties of potassium channels in arterial smooth muscle. American Journal of Physiology-Cell Physiology, 279(3), C581-C595. [Link]
  • Trute, A., et al. (1997). In vitro antispasmodic compounds of the dry extract obtained from Hedera helix. Planta Medica, 63(2), 125-129. [Link]
  • Catap, E. S., et al. (2018). In vivo nonspecific immunomodulatory and antispasmodic effects of common purslane (Portulaca oleracea Linn.) leaf extracts in ICR mice. Journal of Ethnopharmacology, 215, 13-20. [Link]
  • Arch, J. R., et al. (1991). Relaxant activity of 6-cyano-2,2-dimethyl-2H-1-benzopyran-4-carboxamides and -thiocarboxamides and their analogues in guinea pig trachealis. Journal of Medicinal Chemistry, 34(8), 2464-2472. [Link]
  • Tsantoulas, C., & McMahon, S. B. (2014). Opening paths to novel analgesics: the role of potassium channels in chronic pain. Trends in Neurosciences, 37(3), 145-158. [Link]
  • Bîrceanu, A., et al. (2025).
  • Sanagapalli, S., et al. (2017). Antispasmodic drugs in colonoscopy: A review of their pharmacology, safety and efficacy in improving polyp detection and related outcomes.
  • Tsantoulas, C., & McMahon, S. B. (2014). Opening paths to novel analgesics: the role of potassium channels in chronic pain. PubMed. [Link]
  • Kumar, S., et al. (2013). Synthesis and in-vitro screening of novel dihydropyrimidine derivatives as potential calcium channel blockers. Der Pharma Chemica, 5(4), 1-8. [Link]
  • McNaughton, P. A., et al. (2014). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. Methods in Molecular Biology, 1099, 237-253. [Link]
  • Godfraind, T. (2017). Discovery and Development of Calcium Channel Blockers. Frontiers in Pharmacology, 8, 286. [Link]
  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link]
  • Kumar, H. S., et al. (2000). Novel Cyclic Compounds as Potent Phosphodiesterase 4 Inhibitors. Journal of Medicinal Chemistry, 43(15), 2960-2971. [Link]
  • Kumar, A., et al. (2016). Design, synthesis and calcium channel blocking activity of novel tetrahydropyrimidine derivatives for potential benefit in angina pectoris. Asian Journal of Biomedical and Pharmaceutical Sciences, 6(56), 1-8. [Link]
  • Asthana, S., Shukla, V., & Tripathi, A. (2023). In Vivo Models for Evaluation of Drug Efficacy: Demand and Challenges. In: Drugs and a Methodological Compendium (pp. 113-147).
  • Lerman, A., & Lerman, Y. (2013). In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories. Journal of the American College of Cardiology, 61(10 Supplement), E131. [Link]
  • Wang, Y., et al. (2025). Identify natural compounds as novel phosphodiesterase-2A inhibitors. Journal of Biomolecular Structure & Dynamics, 1-11. [Link]
  • Page, C., & Spina, D. (2021). Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules.
  • Bîrceanu, A., et al. (2025).
  • El-Gazzar, M. G., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Chemistry Central Journal, 16(1), 28. [Link]
  • Al-Ostath, A. I., et al. (2022).

Sources

Application Notes and Protocols: 5-Bromothiophene-2-carboxamide in Organic Semiconductor Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Next-Generation Organic Electronics

5-Bromothiophene-2-carboxamide is an intriguing heterocyclic compound poised for significant contributions to the field of organic semiconductor materials. Its inherent structure offers a powerful combination of features: a π-rich thiophene core, a synthetically versatile bromine atom, and a functionality-rich carboxamide group. The thiophene ring is a well-established component in high-performance organic semiconductors, facilitating efficient charge transport. The bromine atom serves as a reactive handle for established cross-coupling polymerization techniques, enabling the construction of conjugated polymers.[1][2] Most notably, the carboxamide moiety introduces the potential for hydrogen bonding, a powerful tool for controlling molecular packing and solid-state morphology, which are critical determinants of device performance.[3][4][5]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the rationale, applications, and detailed protocols for utilizing this compound in the synthesis and fabrication of organic semiconductor devices.

The Strategic Advantage: Causality Behind Experimental Choices

The selection of this compound as a monomer precursor is underpinned by several key scientific principles:

  • Tunable Electronic Properties: The thiophene unit serves as an excellent electron-donating moiety in donor-acceptor (D-A) copolymers, a prevalent design strategy for tuning the bandgap and energy levels of organic semiconductors for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).[6][7]

  • Morphological Control via Hydrogen Bonding: The amide group (-CONH-) is a classic hydrogen bond donor and acceptor. This intermolecular interaction can induce self-assembly and promote a more ordered packing of polymer chains in the solid state.[3][4] This enhanced order is expected to facilitate more efficient charge transport, leading to higher charge carrier mobilities in OFETs.[5]

  • Synthetic Accessibility: The bromine atom at the 5-position and the reactive nature of the carboxamide group provide two distinct points for chemical modification. The bromine is ideal for forming the polymer backbone through well-established polymerization methods like Suzuki and Stille cross-coupling reactions.[1][2] The amide's N-H bond can be substituted, for example, with alkyl chains to enhance the solubility of the resulting polymers, a crucial requirement for solution-based processing of large-area and flexible electronics.

Applications in Organic Semiconductor Devices

While direct reports on polymers derived exclusively from this compound are emerging, the established properties of related thiophene-based materials provide a strong indication of their potential in the following applications:

Organic Field-Effect Transistors (OFETs)

In OFETs, the charge carrier mobility (μ) is a key performance metric. The anticipated ordered packing of polymers derived from N-substituted this compound, driven by hydrogen bonding, could lead to enhanced π-π stacking and, consequently, higher mobility. These materials are expected to function as p-type (hole-transporting) semiconductors, a common characteristic of thiophene-based polymers.

Organic Photovoltaics (OPVs)

In OPV devices, the open-circuit voltage (Voc), short-circuit current (Jsc), and fill factor (FF) determine the overall power conversion efficiency (PCE). By copolymerizing N-substituted this compound (as the donor) with a suitable electron-accepting monomer, it is possible to create D-A copolymers with tailored HOMO/LUMO energy levels for efficient charge separation at the donor-acceptor interface.[8] The controlled morphology may also lead to the formation of optimal bicontinuous interpenetrating networks, which are essential for efficient charge extraction.

Experimental Protocols: From Monomer to Device

The following protocols provide a comprehensive workflow, from the synthesis of a solution-processable monomer to the fabrication of a basic organic semiconductor device.

Part 1: Synthesis of N-octyl-5-bromothiophene-2-carboxamide

To ensure solubility in common organic solvents for subsequent polymerization and device fabrication, the amide nitrogen must be alkylated. This protocol is adapted from standard organic synthesis techniques for N-alkylation.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 1-Bromooctane

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).

  • Deprotonation: Add anhydrous DMF to dissolve the starting material. Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Alkylation: Cool the reaction mixture back to 0 °C and add 1-bromooctane (1.2 eq) dropwise via syringe. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield N-octyl-5-bromothiophene-2-carboxamide as the final product.

Caption: Synthetic workflow for N-octyl-5-bromothiophene-2-carboxamide.

Part 2: Synthesis of a Donor-Acceptor Copolymer via Suzuki Polymerization

This generalized protocol describes the synthesis of a donor-acceptor copolymer using the N-alkylated monomer. Suzuki polymerization is a robust and widely used method for creating C-C bonds in conjugated polymers.[9][10]

Materials:

  • N-octyl-5-bromothiophene-2-carboxamide (1.0 eq)

  • A suitable diboronic ester-functionalized acceptor monomer (e.g., a benzothiadiazole derivative) (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Aliquat 336 (phase-transfer catalyst)

  • Toluene and water (degassed)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine N-octyl-5-bromothiophene-2-carboxamide, the diboronic ester comonomer, K₂CO₃, and a catalytic amount of Aliquat 336.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) at least three times.

  • Catalyst and Solvents: Add the Pd(PPh₃)₄ catalyst under a positive flow of inert gas. Add degassed toluene and water (e.g., a 4:1 ratio).

  • Polymerization: Heat the reaction mixture to reflux (typically 90-110 °C) and stir vigorously for 24-48 hours. The reaction mixture will likely become viscous.

  • Work-up and Purification: Cool the reaction to room temperature. Precipitate the polymer by pouring the reaction mixture into a large volume of methanol. Collect the polymer by filtration.

  • Soxhlet Extraction: Purify the polymer by sequential Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and catalyst residues. The purified polymer is then extracted with chloroform or chlorobenzene and precipitated again into methanol.

  • Drying: Collect the final polymer and dry it under vacuum.

Suzuki_Polymerization monomer_A Monomer A N-octyl-5-bromothiophene-2-carboxamide polymerization Polymerization (Toluene/H₂O, Reflux) monomer_A->polymerization monomer_B Monomer B Diboronic Ester Acceptor monomer_B->polymerization reagents Catalyst & Base Pd(PPh₃)₄, K₂CO₃ reagents->polymerization purification Purification (Precipitation & Soxhlet) polymerization->purification final_polymer Donor-Acceptor Copolymer purification->final_polymer

Caption: General workflow for Suzuki donor-acceptor copolymerization.

Part 3: Fabrication of a Bottom-Gate, Top-Contact (BGTC) OFET

This protocol describes the fabrication of a simple OFET structure to evaluate the performance of the synthesized polymer.

Materials:

  • Heavily doped n-type silicon wafer with a 300 nm thermally grown SiO₂ layer (serves as the gate and gate dielectric)

  • Synthesized polymer

  • Chlorobenzene or other suitable solvent

  • Gold (for source/drain electrodes)

  • Shadow mask

Procedure:

  • Substrate Cleaning: Clean the Si/SiO₂ substrate by sequential ultrasonication in deionized water, acetone, and isopropanol (15 minutes each). Dry the substrate with a stream of nitrogen.

  • Dielectric Surface Treatment: Treat the SiO₂ surface with a hydrophobic self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the morphology of the semiconductor film.

  • Semiconductor Deposition: Prepare a solution of the synthesized polymer in chlorobenzene (e.g., 5-10 mg/mL). Deposit the polymer film onto the treated SiO₂ surface via spin-coating.

  • Annealing: Anneal the film on a hotplate at a temperature optimized for the specific polymer (e.g., 100-150 °C) to remove residual solvent and improve crystallinity.

  • Electrode Deposition: Thermally evaporate gold (Au) through a shadow mask to define the source and drain electrodes on top of the polymer film.

OFET_Fabrication cluster_0 OFET Structure Au_electrodes Au Source/Drain Polymer_layer Polymer Semiconductor SiO2_layer SiO₂ Dielectric Si_gate n++ Si Gate

Caption: Bottom-Gate, Top-Contact (BGTC) OFET architecture.

Characterization and Expected Performance

Material Characterization:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the synthesized monomer and polymer.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the polymer.

  • UV-Vis Spectroscopy: To determine the optical bandgap of the polymer in solution and as a thin film.

  • Cyclic Voltammetry (CV): To estimate the HOMO and LUMO energy levels.

  • Atomic Force Microscopy (AFM): To characterize the morphology of the polymer thin film.

Device Characterization:

  • OFETs: The fabricated devices should be characterized using a semiconductor parameter analyzer to obtain the output and transfer characteristics, from which the charge carrier mobility, on/off ratio, and threshold voltage can be extracted.

Representative Performance Data:

The following table presents typical performance ranges for thiophene-based polymers in OFETs and OPVs to provide a benchmark for expected results. Actual performance will be highly dependent on the specific comonomer used, molecular weight, and processing conditions.

ParameterApplicationTypical Range
Hole Mobility (μ) OFET0.01 - 1.0 cm²/Vs
On/Off Ratio OFET10⁴ - 10⁷
Power Conversion Efficiency (PCE) OPV5 - 12 %
Open-Circuit Voltage (Voc) OPV0.6 - 0.9 V
Short-Circuit Current (Jsc) OPV10 - 20 mA/cm²

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, building block for the synthesis of novel organic semiconductor materials. The strategic inclusion of the carboxamide group offers a pathway to control solid-state packing through hydrogen bonding, a critical factor in achieving high charge carrier mobility. The synthetic protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of new polymers and small molecules based on this versatile precursor. Future work should focus on the synthesis of a variety of donor-acceptor copolymers and the systematic study of their structure-property relationships to fully unlock the potential of this compound in high-performance organic electronic devices.

References

  • Allouche, F., & Benlecheb, T. (2016). THE HYBRID COUMPOUNDS AND THE INFLUENCE OF HYDROGEN BONDING.
  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
  • Gasperini, M., et al. (2019). Hydrogen bonding-induced high-performance stretchable organic semiconductors. Frontiers in Chemistry, 11, 1162283.
  • Huynh, W. U., Dittmer, J. J., & Alivisatos, A. P. (2002). Hybrid nanorod-polymer solar cells. Science, 295(5564), 2425–2427.
  • Kacimi, R., et al. (2020). Organic materials based on thiophene and benzothiadiazole for organic solar cells. Computational investigations.
  • Mahmood, N., et al. (2018). Synthesis of 3, 4-biaryl-2, 5-dichlorothiophene through Suzuki cross-coupling and theoretical exploration of their potential applications as nonlinear optical materials. Journal of Molecular Structure, 1171, 766–773.
  • Parai, M. K., et al. (2008). Thiophene containing triarylmethanes as antitubercular agents. Bioorganic & Medicinal Chemistry Letters, 18(1), 289–292.
  • Patents on Polythiophene synthesis. (Various Years).
  • Puterova, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(10), 209–246.
  • Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. (2020). RSC Advances, 10(7), 3965-3998.
  • Steybe, F., et al. (1997). Enhanced nonlinear optical properties and thermal stability of donor-acceptor substituted oligothiophenes. Chemical Physics, 219(1-2), 317–331.
  • Synthesis of Thiophene-Based Polyamides. (2023).
  • Wang, C., et al. (2018). Hydrogen bonding-induced high-performance stretchable organic semiconductors. Frontiers in Chemistry, 11, 1162283.
  • Wardakhan, W., et al. (2008).
  • Yao, L., et al. (2017). Highly Efficient Near-Infrared Organic Light-Emitting Diodes with a Thiophene-Based Donor-Acceptor Emitter.
  • Ali, S., et al. (2020). Design and synthesis of arylthiophene-2-carbaldehydes via Suzuki-Miyaura reactions and their biological evaluation. Journal of the Serbian Chemical Society, 85(6), 765-776.
  • Bouachrine, M., et al. (2019). Molecular design of D–A–D conjugated molecules based on fluorene for organic solar cells. Optical and Quantum Electronics, 51(3), 76.
  • Synthesis of conjugated polymers via an exclusive direct-arylation coupling reaction: a facile and straightforward way to synthesize thiophene-flanked benzothiadiazole derivatives and their copolymers. (2015). Polymer Chemistry, 6(34), 6164-6173.
  • Thiophene Copolymer Donors Containing Ester-Substituted Thiazole for Organic Solar Cells. (2025).
  • Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers. (2020).
  • Thiophene-based conjugated oligomers for organic solar cells. (2013). Journal of Materials Chemistry A, 1(37), 11199-11213.
  • Improving the Robustness of Organic Semiconductors through Hydrogen Bonding. (2020). ACS Applied Materials & Interfaces, 12(45), 50743-50751.
  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (2021). Molbank, 2021(4), M1291.
  • Application Notes and Protocols: 5-Bromothiophene-2-carboxylic Acid in Organic Light-Emitting Diodes (OLEDs). (2025). BenchChem.
  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu

Sources

5-Bromothiophene-2-carboxamide derivatives for enzyme inhibition studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Application of 5-Bromothiophene-2-carboxamide Derivatives in Enzyme Inhibition Studies

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound derivatives as a versatile scaffold for the development of potent enzyme inhibitors. We will delve into the mechanistic basis for their activity, with a particular focus on Poly(ADP-ribose) polymerase-1 (PARP-1), and provide a detailed, field-proven protocol for assessing their inhibitory potential.

Introduction: The Thiophene Carboxamide Scaffold in Drug Discovery

The thiophene ring is a privileged heterocyclic structure in medicinal chemistry, prized for its ability to engage in various non-covalent interactions with biological targets. When functionalized into a this compound core, it becomes a highly adaptable scaffold for designing enzyme inhibitors. The bromine atom at the 5-position serves as a versatile synthetic handle for introducing diverse substituents via cross-coupling reactions, enabling extensive Structure-Activity Relationship (SAR) studies.[1][2] The carboxamide moiety is crucial for establishing key hydrogen bonding interactions within an enzyme's active site.

While derivatives of this scaffold have been investigated against a range of enzymes, including kinases and acetylcholinesterase, they have gained significant traction as potent inhibitors of Poly(ADP-ribose) polymerases (PARPs).[3][4][5] PARP enzymes, particularly PARP-1, are critical players in DNA repair, making them a high-value target in oncology.[6]

Mechanistic Insight: PARP-1 Inhibition

PARP-1 is a nuclear enzyme that acts as a primary sensor for DNA damage, particularly single-strand breaks (SSBs).[6] Upon detecting a break, PARP-1 binds to the damaged DNA and catalyzes the transfer of ADP-ribose units from its substrate, nicotinamide adenine dinucleotide (NAD+), to itself and other acceptor proteins. This process, known as PARylation, creates a negatively charged polymer that recruits other DNA repair proteins to the site of damage, facilitating the base excision repair (BER) pathway.

This compound derivatives typically function as competitive inhibitors of PARP-1. The core scaffold is designed to mimic the nicotinamide portion of the NAD+ substrate. The carboxamide group forms critical hydrogen bonds with amino acid residues in the enzyme's nicotinamide-binding pocket, such as TYR896 and SER904, effectively blocking the binding of the natural substrate and halting the PARylation process.[7] In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (e.g., those with BRCA1/2 mutations), the inhibition of PARP-1 leads to an accumulation of unresolved DNA damage, ultimately triggering cell death through a mechanism known as synthetic lethality.[6]

cluster_pathway PARP-1 Signaling in DNA Repair cluster_inhibition Mechanism of Inhibition DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 Activation DNA_Damage->PARP1 PAR Poly(ADP-ribose) (PAR) Polymer Synthesis PARP1->PAR Catalyzes NAD NAD+ Substrate NAD->PAR Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR->Recruitment Repair Base Excision Repair (BER) Pathway Recruitment->Repair Cell_Survival Cell Survival Repair->Cell_Survival Inhibitor 5-Bromothiophene- 2-carboxamide Derivative Inhibitor->PARP1 Competitively Binds to NAD+ Pocket

Caption: PARP-1 DNA Damage Response and Inhibition.

Application Protocol: In Vitro PARP-1 Inhibition Assay (HTRF®)

This protocol describes a robust method for determining the half-maximal inhibitory concentration (IC50) of this compound derivatives against PARP-1 using the Homogeneous Time-Resolved Fluorescence (HTRF®) assay format. This technology measures the biotin-PARylation of histone H1 by PARP-1.

Principle of the Assay

The assay quantifies the enzymatic activity of PARP-1 through the detection of biotinylated PAR polymer formation on a histone substrate. The reaction product is detected using a duo of fluorescently labeled antibodies: a Europium cryptate-labeled anti-histone antibody (donor) and an XL665-labeled streptavidin (acceptor). When both are bound to the PARylated histone, they are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET) to occur upon excitation. The intensity of the FRET signal is directly proportional to the amount of PARylation and, therefore, PARP-1 activity.

Materials and Reagents
  • Enzyme: Recombinant Human PARP-1 (e.g., BPS Bioscience, #80510)

  • Substrate: Histone H1 (e.g., Sigma-Aldrich, #H5505)

  • Co-factor: NAD+ (e.g., Sigma-Aldrich, #N7004)

  • Activator: Activated DNA (e.g., BPS Bioscience, #80601)

  • Test Compounds: this compound derivatives dissolved in 100% DMSO.

  • Positive Control: Olaparib or Veliparib (known PARP inhibitors).

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM MgCl2, 0.1% (w/v) BSA, 1 mM DTT.

  • Detection Reagents: HTRF PARP1 Cellular Assay Kit (e.g., Cisbio, #62P1APEC) or equivalent components.

  • Assay Plates: Low-volume, 384-well white plates (e.g., Greiner Bio-One, #784075).

  • Plate Reader: HTRF-compatible microplate reader.

Step-by-Step Experimental Workflow

Causality Behind Choices: Each step is designed to ensure robust and reproducible results. The buffer composition mimics physiological conditions and maintains enzyme stability. The use of a positive control validates the assay's ability to detect inhibition, while vehicle controls account for any solvent effects.

  • Compound Preparation (100X Stock):

    • Prepare a serial dilution series of the test compounds and the positive control (e.g., Olaparib) in 100% DMSO. A typical starting concentration is 1 mM, followed by 1:3 or 1:5 dilutions for a 10-point curve.

    • Rationale: Preparing concentrated stocks in DMSO allows for minimal solvent concentration in the final reaction, reducing potential interference.

  • Assay Plate Preparation:

    • Add 0.5 µL of each compound dilution (or DMSO for controls) to the wells of a 384-well plate.

    • Negative (No Inhibition) Control: Wells containing DMSO only (100% activity).

    • Positive (Max Inhibition) Control: Wells containing a high concentration of Olaparib (e.g., 10 µM).

    • Test Wells: Wells containing the serial dilutions of the test compounds.

  • Enzyme/Substrate Mix Preparation (2X Concentration):

    • Prepare a master mix in Assay Buffer containing PARP-1 enzyme, Histone H1, and activated DNA at twice the final desired concentration.

    • Example Final Concentrations: 1 nM PARP-1, 100 nM Histone H1, 5 µg/mL Activated DNA.

    • Rationale: Preparing a master mix ensures consistency across all wells and reduces pipetting errors. The activated DNA is essential to stimulate PARP-1 activity.

  • Enzyme/Substrate Addition:

    • Add 10 µL of the 2X Enzyme/Substrate mix to each well of the assay plate.

    • Mix by gently tapping the plate or using a plate shaker for 30 seconds.

    • Incubate for 15 minutes at room temperature.

    • Rationale: This pre-incubation step allows the inhibitors to bind to the enzyme before the reaction is initiated.

  • Reaction Initiation:

    • Prepare a 2X solution of NAD+ in Assay Buffer. (Example Final Concentration: 100 µM).

    • Add 10 µL of the 2X NAD+ solution to all wells to start the enzymatic reaction. The final reaction volume is now 20.5 µL.

    • Seal the plate and incubate for 60 minutes at 25°C.

    • Rationale: The reaction is initiated by the addition of the NAD+ co-factor. The incubation time and temperature are optimized for linear product formation.

  • Reaction Termination and Detection:

    • Prepare the HTRF detection reagents according to the manufacturer's protocol.

    • Add 10 µL of the detection mix to each well. This mix typically contains the donor and acceptor fluorophores and also stops the enzymatic reaction.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Rationale: The detection antibodies bind to the reaction product, and the incubation allows for the signal to stabilize.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 320 nm.

    • Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

prep 1. Compound Plating (0.5 µL of 100X compounds in DMSO) add_enzyme 3. Add 10 µL of 2X Enzyme Mix Incubate 15 min @ RT prep->add_enzyme mix 2. Prepare 2X Enzyme/Substrate Mix (PARP-1, Histone H1, Activated DNA) mix->add_enzyme initiate 4. Initiate with 10 µL of 2X NAD+ Incubate 60 min @ 25°C add_enzyme->initiate detect 5. Add 10 µL HTRF Detection Reagents Incubate 60 min @ RT (dark) initiate->detect read 6. Read Plate (HTRF Reader) detect->read

Caption: Experimental Workflow for PARP-1 HTRF Assay.

Data Analysis and Interpretation
  • Calculate Percent Inhibition:

    • Use the HTRF ratio from each well to calculate the percentage of inhibition relative to the controls.

    • % Inhibition = 100 * (1 - [(Ratio_Test - Ratio_Positive) / (Ratio_Negative - Ratio_Positive)])

  • Determine IC50 Value:

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Data Presentation: Summarizing Inhibitory Potency

Quantitative data should be presented clearly to allow for easy comparison between different derivatives.

Compound IDStructure Modification (at 5-position)PARP-1 IC50 (nM)
BTCA-01 -Br (Parent Scaffold)15,200
BTCA-02 -Phenyl850
BTCA-03 -4-Fluorophenyl125
BTCA-04 -3-Aminophenyl45
Olaparib (Reference Compound)5

Note: Data are hypothetical and for illustrative purposes only.

Trustworthiness: A Self-Validating System

The integrity of the results from this protocol relies on a system of rigorous controls:

  • Negative Control (DMSO/Vehicle): Defines the 0% inhibition level and establishes the maximum signal window of the assay.

  • Positive Control (Olaparib): A known potent inhibitor that defines the 100% inhibition level. If the positive control does not yield high inhibition, the assay is considered invalid.

  • Z'-Factor Calculation: For high-throughput screening, the Z'-factor should be calculated from the positive and negative controls. A Z' > 0.5 indicates a robust and reliable assay.

By adhering to these self-validating checks, researchers can have high confidence in the generated data, ensuring that observed inhibitory activity is a direct result of the test compound's interaction with the target enzyme.

References

  • Singh, M., Rajawat, J., Kuldeep, J., Shukla, N., Mishra, D. P., & Siddiqi, M. I. (2021). Integrated support vector machine and pharmacophore based virtual screening driven identification of thiophene carboxamide scaffold containing compound as potential PARP1 inhibitor. Journal of Biomolecular Structure & Dynamics. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHL6F5cKKP10ESlzSrWMNwLXvdOHN5FMbPwEfnL8p0EIdTOzuHHh5ve69HhKWsgFBcFC45p52adMdwQ21fhufQZVZbcDc-gXs1s_K-vVXdejToI3ge2VCCFlTOJzZfFVe_Qx5nNZcGCkjfcSeERAI4wRSf7abojV_sI0UZVTHHdlXap2AlaYd6K4KEsQWAB4E-jZhgAB5M=]
  • Yuan, Y., et al. (2017). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSxNPdxyt4KJWZorBGTCys-FrAOoBZaatMtwSPDn6BhgfikWuKtcr1ISsoFuveyhvbrJh0OnCFvQ5N--z-6OI5Rht1wP-YkPj9l835BQbfJI_95pwEWjD1stlf-Udj4DVm1MET8lKX-fjRow==]
  • Semantic Scholar. (n.d.). Novel PARP-1 Inhibitor Scaffolds Disclosed by a Dynamic Structure-Based Pharmacophore Approach. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFNUzPwuk5xjBmnuf6fSHmeIB8P5PRKwXNs_KfXl5sKhUS31SlbFusDiSdPus3nFf0bcTn5uSRpCwdOaTftY-nNUDxv4ViAPzdol7NauRAPR2j3ksVa7FI3hvAKPMJxIP_bC7w0A-7PrtOyJ7s6u94Ue3P-C9OJTWmR0ncUa_t39qg4PEjUOOPLAT6t-TmQ8GyHGzJoE1-gswO3DuXXyCBIKO7dP5t9pdBoYDbQeT3TIZE5X5mfqJyRqZpi2AHvhxvx8l-q3oIAA==]
  • ResearchGate. (n.d.). Structure of compound GK01172 showing thiophene carboxamide scaffold. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE66K3FscbCeZkgrGCIDZ6sxuivj5__mWx5yz_mLc3-jqpKPSmZKPZwng2MWLRRoyH9ZgpKQ_UBafSq4xarAqoO7F8k83n0mbUL8C9ozFTEPlYpMqTZlnhuMkGylelWeCaSQLkZcq0KWh36dBCZ_aXd74BencEeEHoySkTDcnfF2D_roUpV_8zrZ5wsoi2KzLsQHYfSBXr9WhkNGcWz2NCfJ9tHNybLZTIgi8sjp39IHE8=]
  • ResearchGate. (2021). (PDF) Integrated support vector machine and pharmacophore based virtual screening driven identification of thiophene carboxamide scaffold containing compound as potential PARP1 inhibitor. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCw7dqIcnRT4zEvhRHstCdCd375tNKfspgdVCzUCZD5ZXnjtXqm0dgtbvRIuf4HhHN2AhTQsGnlCCQPxMbau2wy6z-Bqvwou0DGJgMtksBtqoUyqIG_0ljMPHV1J4AdqrK2a9KnN5mHor-ZkJCrsprhdfU82FwJ_vn_Ihn5oI44JX9uiuJUPVtVg-cnDr8VBES_YZDYJvzp62buSNluhizx-liIA8XKID8s-ZMzML7Dg6-MoKk-40tmzOHFu3u9tnIn7xhXZovk7iW-KIYo1Ygwf0A44tjgus1gw-lQewygaFTBfEwiCpW6nZUyLAkT6SuDYFqWTOqBGdmg9v1KL2smkKTe_X80_LA5tgVlWwt9MZ3Wgvdd1TO4EREdQV7XAIjoA==]
  • Ali, S., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Turkish Journal of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjciTIkjZMLc0GSUPiL69tqOW7ZkVQlogZumH2k21tkrnlJ-nhgtZOriE6w245LLBULoPLXnlMFBFEQZ1RxY0sYZv1XdaBY73k3N-ntyiyiI9I8GmZ19oCa0gCbfHlQtwZlr0=]
  • Al-Warhi, T., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaeUu3BwNn6sD5vr2ErasZEYugn_HHpMpD3_cFlMKWKUcF1QFO5gWOILa8luHyDAXv-NHiE0zkkj45mtoXq2E7GjIwR0i8yi0nrkr7X4h9hhQ-lC0WLEaFgs681leHM20l7Nc=]
  • BenchChem. (n.d.). An In-depth Technical Guide to 5-Bromothiophene-2-carboxylic acid. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2Jnzcfv0AvSeiKBo0QEzGxU13IStsWXRxw2OiQ4TzoSDRXVbcARw2pD22R8uuNZG4sUpClRFiFPnQX7l2JAkhAkom_frnENpn5BbPKgIInFgBDE2XdOmuT6MbxW-ieWy-XIdfTswc--kwx_YCG0lEVg1yO_PXNKm_zGtmBhQWVhsNiG_0ThnuRz6tgg1BmtMt_XmxrZZPVnc68JCR]
  • Abdel-Wahab, B. F., et al. (2012). Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. Molecules. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEONj2hkK1LlgzKP72MdGyhP82LCK6mWRJUUe_3suJUanZ7j04jaLwBfaP3tDthD73UT7lZ8KJJMQsqmbINeeHQ7YBeBRcm-wdetS5RbXu-Run1_xC9ITJRhE46VSsqXsSRr5mckjDFZ-vOdw==]
  • Lin, X., et al. (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Bioorganic Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoGuVk0RfQbZ4d7ZuwW-aZ994ox-xapVlYc8Dw3pHamjlqxiWAT7NHej4eGZBuZVx9P6TWT6L7ZT-ZL_5hItc75IckfWb0USQ2LIGZutaXpGax-UFquHVFnX4zQvxaoJZswJs=]
  • Wu, G., et al. (2006). Discovery of 2-pyrimidyl-5-amidothiophenes as potent inhibitors for AKT: synthesis and SAR studies. Bioorganic & Medicinal Chemistry Letters. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzo6pbk-bscnAoeb_0uC1Jc91XgmOCB5yFP1QiECwIyquEVqRIE7RFuAPJWX4JJP3LiCiTlodvafUxITp29wwUsUI5TCKnuvTKOVtrA7-zivKNww1z4JkC5rddt8qHdRchRWU=]

Sources

Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds from 5-Bromothiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 5-Bromothiophene-2-carboxamide

This compound is a readily accessible and highly versatile heterocyclic building block. Its structure is primed for diversification, featuring three key reactive sites: the bromine atom at the C5 position, the carboxamide group at C2, and the C-H bonds on the thiophene ring. The bromine atom is particularly amenable to a host of palladium-catalyzed cross-coupling reactions, providing a robust entry point for the introduction of aryl, heteroaryl, alkyl, and alkynyl substituents. The carboxamide moiety not only influences the electronic properties of the thiophene ring but also serves as a handle for subsequent cyclization reactions to form fused heterocyclic systems. This guide provides an in-depth exploration of key synthetic strategies to leverage this scaffold for the generation of novel and complex heterocyclic compounds relevant to pharmaceutical and materials science research.

PART 1: Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1] For this compound, these reactions provide a direct and powerful means of elaboration at the C5 position.

Suzuki-Miyaura Coupling for C(sp²)–C(sp²) Bond Formation

The Suzuki-Miyaura reaction is one of the most efficient methods for creating biaryl and heteroaryl-aryl structures due to its mild conditions, commercial availability of boronic acids, and the environmentally benign nature of its boron-containing byproducts.[2][3]

Application Insights (The "Why"):

  • Catalyst Choice: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a common and effective catalyst for this transformation.[4] The four phosphine ligands provide a stable, electron-rich environment around the Pd(0) center, facilitating the initial oxidative addition step with the C-Br bond of the thiophene. For more challenging couplings, catalyst systems with specialized ligands like XPhos or SPhos may be employed to enhance reaction rates and yields.

  • Base Selection: A base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (K₃PO₄) are typically used.[2] The choice of base can influence the reaction rate and prevent side reactions. K₃PO₄ is often effective in preventing the degradation of sensitive boronic acids.

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used.[2] The organic solvent solubilizes the thiophene substrate and catalyst, while water is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid.

Workflow Diagram: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Catalytic Cycle cluster_workup Workup & Purification Start Combine this compound, Arylboronic Acid, Base (K₂CO₃), and Solvent (Dioxane/H₂O) Degas Degas with N₂ or Ar Start->Degas Add_Pd Add Pd(PPh₃)₄ Catalyst Degas->Add_Pd Heat Heat Reaction Mixture (e.g., 90-100 °C) Add_Pd->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Cool and Quench (e.g., with water) Monitor->Quench Reaction Complete Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Purify Purify by Column Chromatography or Recrystallization Extract->Purify Product Isolate 5-Arylthiophene-2-carboxamide Purify->Product

Caption: General workflow for Suzuki-Miyaura coupling.

Detailed Protocol: Synthesis of 5-(4-methoxyphenyl)thiophene-2-carboxamide

  • Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 mmol, 221 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and potassium carbonate (2.5 mmol, 345 mg).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (15 mL).

  • Inert Atmosphere: Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add Pd(PPh₃)₄ (0.03 mmol, 35 mg).

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product.

CatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄K₃PO₄Dioxane/H₂O901276[2]
Pd(dppf)Cl₂Na₂CO₃Toluene/EtOH/H₂O1008Varies[4][5]
Pd(OAc)₂ / SPhosK₂CO₃Dioxane1006High[6]
Buchwald-Hartwig Amination for C–N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[7] This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines, providing access to 5-(amino)thiophene-2-carboxamides, which are key precursors for many fused heterocyclic systems.[8][9]

Application Insights (The "Why"):

  • Catalyst System: This reaction typically requires a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized phosphine ligand. Bulky, electron-rich ligands such as BINAP or Xantphos are often essential.[8][10] These ligands promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle, and prevent catalyst decomposition.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used for coupling with anilines and alkylamines. For more sensitive substrates, a milder base like cesium carbonate (Cs₂CO₃) can be effective, particularly with electron-deficient halothiophenes.[8]

  • Solvent: Anhydrous, polar aprotic solvents such as toluene or dioxane are the standard choices as they effectively dissolve the reactants and catalyst complex without interfering with the reaction.

Detailed Protocol: Synthesis of 5-(Phenylamino)thiophene-2-carboxamide

  • Reaction Setup: In an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 18 mg), Xantphos (0.04 mmol, 23 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with argon three times.

  • Reagent Addition: Add this compound (1.0 mmol, 221 mg), aniline (1.2 mmol, 110 µL), and 5 mL of anhydrous toluene via syringe.

  • Reaction: Heat the mixture to 110 °C and stir for 18 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to obtain the target compound.

Sonogashira Coupling for C(sp²)–C(sp) Bond Formation

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between this compound and a terminal alkyne.[11][12] The resulting 5-alkynylthiophene derivatives are exceptionally useful intermediates for synthesizing a variety of heterocycles through subsequent intramolecular cyclization reactions.

Application Insights (The "Why"):

  • Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system: a palladium(0) species (e.g., Pd(PPh₃)₄) and a copper(I) salt (typically CuI).[12] The palladium catalyst orchestrates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is the active nucleophile in the transmetalation step.

  • Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both as a base to deprotonate the alkyne and often as the solvent.[13]

  • Copper-Free Variants: Concerns about copper contamination in pharmaceutical intermediates have led to the development of copper-free Sonogashira protocols. These methods typically require a more reactive palladium catalyst system and are often performed at slightly higher temperatures but simplify purification.[13][14]

Detailed Protocol: Synthesis of 5-(Phenylethynyl)thiophene-2-carboxamide

  • Reaction Setup: In a Schlenk tube, dissolve this compound (1.0 mmol, 221 mg), Pd(PPh₃)₄ (0.025 mmol, 29 mg), and copper(I) iodide (0.05 mmol, 10 mg) in a mixture of toluene (5 mL) and triethylamine (5 mL).

  • Inert Atmosphere: Degas the solution with a stream of argon for 15 minutes.

  • Reagent Addition: Add phenylacetylene (1.1 mmol, 121 µL) via syringe.

  • Reaction: Stir the mixture at 70 °C for 6 hours.

  • Workup: Cool the reaction, dilute with ethyl acetate, and wash with saturated aqueous ammonium chloride (NH₄Cl) solution to remove the copper salts, followed by a brine wash.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the product.

PART 2: Annulation Strategies for Fused Heterocycles

The functional groups introduced via cross-coupling can be used to construct fused ring systems. A prominent example is the synthesis of thieno[3,2-d]pyrimidines, a scaffold found in many biologically active molecules.[15][16]

Synthetic Pathway to Thieno[3,2-d]pyrimidinones

A viable route from this compound involves an initial C-N coupling to introduce a nitrogen substituent, followed by intramolecular cyclization. For instance, a Buchwald-Hartwig or Ullmann condensation with an amino acid ester could be followed by cyclization.[17][18] A more direct approach involves forming a 3-aminothiophene-2-carboxamide intermediate, which can then be cyclized. While not a direct transformation from the starting material, a plausible multi-step synthesis illustrates the utility of the initial C-H functionalization or coupling reactions to install the necessary precursors.

A common literature route starts from a 3-aminothiophene-2-carboxamide.[15][19] This intermediate can be cyclized with various one-carbon electrophiles to form the pyrimidinone ring.

Annulation_Pathway cluster_synthesis Synthesis of Thieno[3,2-d]pyrimidin-4-one Start 3-Amino-5-aryl- thiophene-2-carboxamide Formic HCOOH, Δ Start->Formic Intermediate N-Formyl Intermediate Formic->Intermediate Product 6-Aryl-thieno[3,2-d] pyrimidin-4(3H)-one Cyclization Intramolecular Cyclization Intermediate->Cyclization Cyclization->Product

Sources

Protocol for N-alkylation of 5-Bromothiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to a Cornerstone Reaction: The N-Alkylation of 5-Bromothiophene-2-carboxamide

Introduction: The Strategic Value of a Versatile Scaffold

In the landscape of modern drug discovery and materials science, the thiophene ring is a privileged scaffold. Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone of many functional molecules. The derivative, this compound, represents a particularly valuable building block. It features three distinct points for chemical diversification: the bromine atom, a site ripe for cross-coupling reactions; the thiophene ring itself, which can undergo further substitution; and the carboxamide nitrogen, whose modification can profoundly influence solubility, cell permeability, and target engagement.

This guide provides an in-depth exploration of the N-alkylation of this compound, a fundamental transformation that appends an alkyl group to the amide nitrogen. We will dissect the underlying chemical principles, present a robust and validated experimental protocol, and offer field-proven insights to navigate potential challenges. This document is intended for researchers and scientists who require a reliable method to generate novel N-substituted thiophene derivatives as intermediates for pharmaceuticals, agrochemicals, and advanced organic materials.

Mechanistic Underpinnings: Activating the Amide for Nucleophilic Attack

The N-alkylation of a primary amide, such as this compound, is a classic example of a nucleophilic aliphatic substitution (SN2) reaction.[1][2][3] However, the amide nitrogen itself is a relatively weak nucleophile due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. Therefore, the critical first step of the reaction is to enhance its nucleophilicity through deprotonation.

A sufficiently strong base is required to abstract the acidic amide proton (pKa ≈ 17), generating a highly nucleophilic amidate anion. This anion then readily attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group to form the new C-N bond.

Key considerations for this transformation include:

  • Choice of Base: The base must be stronger than the resulting amidate. Common choices include sodium hydride (NaH), lithium hydride (LiH), or potassium tert-butoxide (t-BuOK). NaH is frequently used as it irreversibly deprotonates the amide, driving the reaction forward, with the only byproduct being hydrogen gas.[4][5]

  • Solvent System: The reaction must be conducted in an anhydrous aprotic solvent, such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF). Protic solvents (like water or alcohols) would quench the amidate anion and halt the reaction.

  • Alkylating Agent: Primary alkyl halides (iodides, bromides, or chlorides) are ideal substrates for this SN2 reaction.[3][6][7] Secondary halides may also be used, but risk competing elimination (E2) reactions, while tertiary halides will almost exclusively yield elimination products.[7][8]

cluster_0 Reaction Scheme Amide This compound Product N-Alkyl-5-bromothiophene-2-carboxamide Amide->Product 1. Deprotonation 2. SN2 Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product Base Base (e.g., NaH) Base->Amide Solvent Aprotic Solvent (e.g., DMF) Solvent->Amide

Caption: General reaction scheme for the N-alkylation of this compound.

Detailed Experimental Protocol

This protocol provides a reliable method for the N-alkylation of this compound using an alkyl bromide as the electrophile and sodium hydride as the base.

Materials and Reagents

  • This compound

  • Alkyl Bromide (e.g., 1-bromopropane)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Nitrogen or Argon gas line with manifold

  • Syringes and needles

  • Ice-water bath

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

Step-by-Step Procedure
  • Reaction Setup:

    • Place a magnetic stir bar into a flame-dried round-bottom flask. Seal the flask with a septum and allow it to cool to room temperature under a stream of inert gas (N₂ or Ar).

    • Once cool, add this compound (1.0 eq.) to the flask.

    • Add anhydrous DMF (approx. 0.1 M concentration relative to the substrate) via syringe to dissolve the starting material.

  • Deprotonation:

    • Cool the flask to 0 °C using an ice-water bath.

    • Carefully add sodium hydride (60% dispersion, 1.1 eq.) portion-wise over 5-10 minutes. Caution: NaH reacts with moisture to produce flammable H₂ gas. Ensure the system is vented properly.

    • Stir the resulting suspension at 0 °C for 30 minutes. The formation of the sodium amidate should be complete.

  • Alkylation:

    • Slowly add the alkyl bromide (1.1 eq.) dropwise via syringe to the stirred suspension at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir for 3-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The product spot should be less polar than the starting material.

  • Workup and Extraction:

    • Upon completion, cool the reaction mixture back to 0 °C in an ice-water bath.

    • Carefully and slowly quench the reaction by adding deionized water dropwise to destroy any excess NaH.

    • Transfer the mixture to a separatory funnel and dilute with additional water and ethyl acetate.

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash sequentially with deionized water and then brine.

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes to isolate the pure N-alkylated product.

cluster_workflow Experimental Workflow A Setup Flame-dried flask under N2 B Reagent Addition Dissolve amide in DMF A->B C Deprotonation Add NaH at 0 °C B->C D Alkylation Add alkyl halide, warm to RT C->D E Monitoring Track via TLC D->E F Workup Quench, extract with EtOAc E->F G Purification Flash column chromatography F->G H Analysis Characterize pure product G->H

Caption: A streamlined workflow for the N-alkylation protocol.

Data and Characterization

Accurate characterization of the final product is crucial for validating the success of the synthesis. Below are tables summarizing typical reaction parameters and expected analytical data for a model reaction: the synthesis of N-propyl-5-bromothiophene-2-carboxamide.

Table 1: Representative Reaction Parameters

ParameterValue
Substrate This compound (1.0 eq.)
Alkylating Agent 1-Bromopropane (1.1 eq.)
Base Sodium Hydride (1.1 eq.)
Solvent Anhydrous DMF
Temperature 0 °C to Room Temperature
Reaction Time 4 hours
Typical Yield 80-95%

Table 2: Expected Analytical Data for N-propyl-5-bromothiophene-2-carboxamide

AnalysisExpected Result
Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃) δ ~7.5 (d, 1H), ~7.1 (d, 1H), ~6.2 (br s, 1H, NH), ~3.4 (q, 2H), ~1.6 (m, 2H), ~0.9 (t, 3H)
¹³C NMR (101 MHz, CDCl₃) δ ~162.0, ~138.0, ~130.0, ~129.0, ~117.0, ~43.0, ~22.5, ~11.5
Mass Spec (ESI+) m/z [M+H]⁺ calculated for C₈H₁₁BrNOS: 247.98; found: 248.0

Field Insights and Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Incomplete deprotonation (degraded NaH).2. Presence of moisture in reagents or solvent.3. Insufficient reaction time.1. Use fresh, high-quality NaH.2. Use freshly distilled/dried solvent and ensure glassware is completely dry.3. Monitor reaction by TLC and allow to stir longer if necessary.
Multiple Products 1. Use of secondary alkyl halide leading to E2 elimination.2. Impure starting materials.1. Use a primary alkyl halide if possible. If a secondary halide is required, consider lower reaction temperatures.2. Purify starting materials before use.
Difficult Purification 1. Mineral oil from NaH dispersion co-eluting with product.2. Unreacted starting material is close in polarity to the product.1. Before workup, wash the crude solid with hexanes to remove mineral oil.2. Optimize chromatography conditions (e.g., use a shallow solvent gradient).

Alternative Methodologies

While direct alkylation with a strong base is robust, other methods can be advantageous in specific contexts.

  • Phase-Transfer Catalysis (PTC): This method avoids strong, pyrophoric bases like NaH. The reaction is run in a biphasic system (e.g., toluene/aqueous NaOH) with a phase-transfer catalyst (e.g., a quaternary ammonium salt) that transports the deprotonated amide into the organic phase to react with the alkyl halide.[9][10][11][12] This approach is often considered "greener" and can sometimes be performed without a solvent.[4][9][11]

  • Mitsunobu Reaction: For the N-alkylation using an alcohol instead of an alkyl halide, the Mitsunobu reaction is a powerful tool.[13][14] It employs triphenylphosphine (PPh₃) and an azodicarboxylate like DEAD or DIAD to activate the alcohol for nucleophilic attack by the amide.[14][15] While it suffers from poor atom economy due to stoichiometric byproducts, it is exceptionally mild and proceeds with a predictable inversion of stereochemistry at the alcohol's carbon center.[14][16]

References

  • Loupy, A., Sansoulet, J., Díez-Barra, E., & Carrillo, J. R. (1992). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides.
  • R Discovery. (1992). Phase Transfer Catalysis Without Solvent.
  • ResearchGate. (n.d.). Mechanism of N‐alkylation of amides via borrowing hydrogen.
  • ResearchGate. (1992). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides.
  • MDPI. (n.d.).
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction - Common Conditions. Organic Chemistry Portal. [Link]
  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. University of Calgary. [Link]
  • National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
  • ResearchGate. (n.d.). Synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides.
  • Wikipedia. (n.d.).
  • National Institutes of Health. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • ResearchGate. (2020). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(allyl)Cl] Precatalysts: Catalyst Evaluation and Mechanism.
  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
  • Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides?. Chemistry Stack Exchange. [Link]
  • Wikipedia. (n.d.).
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Wikipedia. (n.d.). Mitsunobu reaction. Wikipedia. [Link]
  • Nottingham ePrints. (2020). New Directions in the Mitsunobu Reaction. Nottingham ePrints. [Link]
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Mitsunobu. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • MDPI. (n.d.). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. MDPI. [Link]
  • The Journal of Organic Chemistry. (n.d.). N-Alkylation of Amides. A Novel Procedure. The Journal of Organic Chemistry. [Link]
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
  • National Institutes of Health. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations.
  • Organic Chemistry Portal. (n.d.).
  • YorkSpace. (n.d.).
  • Chemistry LibreTexts. (2023).
  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. [Link]
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. BYJU'S. [Link]
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Chemistry Steps. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Google Patents. (n.d.). US4889940A - Process for preparing thiophene derivatives.

Sources

Application Notes and Protocols: The Role of 5-Bromothiophene-2-carboxamide in the Development of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Kinase Inhibitor Landscape and the Thiophene Scaffold

Protein kinases are a large family of enzymes that play a critical role in regulating a vast number of cellular processes, including cell growth, differentiation, and apoptosis.[1] The dysregulation of kinase activity is a well-established hallmark of numerous diseases, most notably cancer, which has made them a primary target for therapeutic intervention.[1] Small molecule kinase inhibitors have, therefore, emerged as a cornerstone of modern targeted therapy.[2]

Within the diverse chemical space of kinase inhibitors, the thiophene scaffold has proven to be a privileged structure.[2] Thiophene and its derivatives are found in numerous FDA-approved drugs for a variety of conditions, highlighting their favorable pharmacological properties.[3] The thiophene ring's planarity and ability to participate in various non-covalent interactions contribute to its successful application in designing potent and selective kinase inhibitors.[3] Specifically, the thiophene carboxamide moiety has been identified as a versatile starting point for developing inhibitors against a range of kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Jun N-terminal Kinase (JNK), and Epidermal Growth Factor Receptor (EGFR).[4][5][6]

This application note provides a comprehensive guide for researchers on the use of a key intermediate, 5-Bromothiophene-2-carboxamide , in the synthesis and evaluation of novel kinase inhibitors. We will delve into the rationale behind its use, provide detailed protocols for derivatization and biological screening, and discuss structure-activity relationships to guide future drug discovery efforts.

Mechanism of Action: How Thiophene-Based Inhibitors Target Kinases

The inhibitory activity of thiophene-2-carboxamide derivatives typically stems from their ability to compete with ATP for binding to the kinase active site. The core scaffold can form crucial hydrogen bonds with the hinge region of the kinase, a key interaction for many ATP-competitive inhibitors. The carboxamide group is often a key player in this interaction, acting as both a hydrogen bond donor and acceptor.

The bromine atom at the 5-position of the thiophene ring serves as a versatile chemical handle for introducing a wide array of substituents through cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7] This allows for the exploration of different chemical spaces to enhance potency and selectivity. The substituents introduced at this position can interact with the solvent-exposed region of the active site or with allosteric pockets, leading to improved binding affinity and a more desirable selectivity profile.[8]

KinaseInhibitorInteraction cluster_kinase Kinase Active Site cluster_inhibitor This compound Derivative Hinge Hinge Region Gatekeeper Gatekeeper Residue SolventFront Solvent Front AllostericPocket Allosteric Pocket Inhibitor Thiophene Ring Carboxamide Substituent (R) Inhibitor:carboxamide->Hinge H-Bonds Inhibitor:thiophene->Gatekeeper Hydrophobic Interaction Inhibitor:substituent->SolventFront Van der Waals Inhibitor:substituent->AllostericPocket Selectivity Pocket Interaction

Caption: Generalized interaction of a 5-substituted thiophene-2-carboxamide inhibitor with a kinase active site.

Experimental Protocols

Protocol 1: Synthesis of 5-Arylthiophene-2-carboxamide Derivatives via Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of 5-arylthiophene-2-carboxamide derivatives from this compound and various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equivalents)[9]

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)[9]

  • Toluene and water (4:1 solvent mixture)[7][9]

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).[9]

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the toluene/water (4:1) solvent mixture.[9]

  • Add the palladium catalyst (Pd(OAc)₂) and the ligand (SPhos).[9]

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.[9]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[9]

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-arylthiophene-2-carboxamide derivative.

SuzukiCouplingWorkflow Start Start: this compound + Arylboronic Acid Reagents Add Pd(OAc)2, SPhos, K2CO3 in Toluene/Water Start->Reagents Reaction Heat at 80-100°C (4-12 hours) Reagents->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Cool, Extract with Ethyl Acetate, Wash with Brine, Dry Monitoring->Workup Reaction Complete Purification Concentrate and Purify by Column Chromatography Workup->Purification Product End Product: 5-Arylthiophene-2-carboxamide Purification->Product

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of newly synthesized compounds against a target kinase. This assay measures the amount of ADP produced, which is proportional to kinase activity.[10]

Materials:

  • Target kinase of interest

  • Kinase substrate peptide

  • ATP (at a concentration equal to the Kₘ for the specific kinase)[11]

  • Synthesized thiophene-2-carboxamide derivatives (test compounds)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[10]

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Preparation:

    • In a 96-well plate, add 2.5 µL of the serially diluted test compounds or a DMSO control to each well.[10]

    • Add 2.5 µL of the kinase to each well.[10]

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[10]

  • Kinase Reaction:

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.[10]

    • Incubate the plate at 30°C for 60 minutes.[10]

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[10]

    • Incubate for 40 minutes at room temperature.[10]

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[10]

    • Incubate for 30 minutes at room temperature.[10]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.[10]

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]

KinaseAssayWorkflow Start Start: Prepare Serial Dilutions of Test Compounds PlatePrep Add Compounds and Kinase to 96-well Plate Start->PlatePrep PreIncubate Incubate for 10 min at Room Temperature PlatePrep->PreIncubate KinaseReaction Add Substrate/ATP Mixture and Incubate for 60 min at 30°C PreIncubate->KinaseReaction ADP_Glo Add ADP-Glo™ Reagent and Incubate for 40 min KinaseReaction->ADP_Glo KinaseDetect Add Kinase Detection Reagent and Incubate for 30 min ADP_Glo->KinaseDetect Readout Measure Luminescence with a Plate Reader KinaseDetect->Readout Analysis Plot Data and Determine IC50 Readout->Analysis End End: IC50 Value Analysis->End

Caption: Workflow for an in vitro luminescence-based kinase assay.

Structure-Activity Relationship (SAR) Insights

The following table summarizes hypothetical SAR data for a series of 5-substituted thiophene-2-carboxamide derivatives against a target kinase. This data is illustrative and serves as a guide for interpreting experimental results.

Compound IDR Group (at C5)Target Kinase IC50 (nM)Notes
1 -Br>10,000Starting material, inactive.
2a -Phenyl5,200Phenyl group provides a slight increase in activity.[5]
2b -4-Fluorophenyl2,800Electron-withdrawing group improves activity.[3]
2c -4-Methoxyphenyl4,500Electron-donating group is less favorable.
2d -3,5-Difluorophenyl150Meta-substitution with fluorine significantly boosts potency.[12][13][14]
2e -Naphthyl800Larger aromatic system can improve hydrophobic interactions.
2f -Pyridyl1,200Heterocyclic substituent can be used to modulate solubility and engage in additional H-bonds.

Interpretation of SAR Data:

  • Substitution at C5 is crucial: The unsubstituted core is largely inactive, highlighting the importance of the R group for achieving potency.

  • Aromatic/Heteroaromatic groups are favored: These groups can engage in pi-stacking and hydrophobic interactions within the kinase active site.

  • Electronic effects matter: Electron-withdrawing substituents on the aryl ring, such as fluorine, often enhance activity. This may be due to modulation of the electronic properties of the thiophene ring or direct interactions with the protein.

  • Positional Isomerism is Key: The position of substituents on the aryl ring can have a dramatic impact on activity, as seen with the superior potency of the 3,5-difluoro derivative. This suggests a specific binding pocket that can accommodate this substitution pattern.

Conclusion and Future Perspectives

This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The protocols and insights provided in this application note offer a solid foundation for researchers to design, synthesize, and evaluate new chemical entities based on this privileged scaffold. The ability to easily modify the 5-position allows for a systematic exploration of the chemical space around the kinase active site, enabling the optimization of potency and selectivity. Future work in this area could involve the exploration of a wider range of bioisosteric replacements for the aryl group, the introduction of chiral centers to probe stereochemical preferences, and the use of computational modeling to guide the design of next-generation inhibitors with improved drug-like properties.

References

  • Application Notes and Protocols for Kinase Activity Assays. Benchchem.
  • Designing In Vitro Assays for Novel Kinase Inhibitors: A Comparative Guide for Compounds Derived from 1-(Bromomethyl). Benchchem.
  • In vitro kinase assay. Protocols.io.
  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. PubMed Central.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central.
  • Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. PubMed Central.
  • Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. PubMed.
  • In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. MDPI.
  • Kinase assays. BMG LABTECH.
  • Design, synthesis, structure activity relationship and molecular docking studies of thiophene-2-carboxamide Schiff base derivatives of benzohydrazide as novel acetylcholinesterase and butyrylcholinesterase inhibitors. ResearchGate.
  • Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromoindole. Benchchem.
  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. National Institutes of Health.
  • Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. National Institutes of Health.
  • Comparative Cross-Reactivity Profiling of Thiophene-Based Kinase Inhibitors: A Guide to Selectivity Assessment. Benchchem.
  • Design, synthesis, and structure–activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. OiPub.
  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PubMed Central.
  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. PubMed Central.
  • Effects of thiophene replacements and C-5 substituents on ITK inhibition. ResearchGate.
  • Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed Central.
  • N-Benzylated 5-Hydroxybenzothiophene-2-carboxamides as Multi-Targeted Clk/Dyrk Inhibitors and Potential Anticancer Agents. MDPI.
  • 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. PubMed Central.
  • 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. PubMed.
  • Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Aminothiophene-3-carboxylic Acid. Benchchem.
  • (PDF) N-Benzylated 5-Hydroxybenzothiophene-2-carboxamides as Multi-Targeted Clk/Dyrk Inhibitors and Potential Anticancer Agents. ResearchGate.
  • Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. PubMed.

Sources

Application Note & Protocols: Investigating the Anti-Norovirus Activity of 5-Bromothiophene-2-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Norovirus Therapeutics

Human noroviruses are the leading cause of acute gastroenteritis globally, responsible for an estimated 685 million cases and significant economic burden annually.[1][2] These highly contagious viruses can cause debilitating outbreaks in community settings such as hospitals, schools, and cruise ships. Despite the profound public health impact, there are currently no approved vaccines or specific antiviral therapies available to prevent or treat norovirus infections.[1][2] This critical unmet medical need has spurred significant research into the discovery and development of novel anti-norovirus agents. Among the promising candidates, analogs of 5-Bromothiophene-2-carboxamide have emerged as a potent class of inhibitors targeting the viral replication machinery.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the anti-norovirus activity of this compound analogs. We will delve into their mechanism of action, detail robust protocols for their evaluation, and present key structure-activity relationship (SAR) data to guide future drug discovery efforts.

Mechanism of Action: Targeting the Viral RNA-Dependent RNA Polymerase

The primary target of this compound analogs is the norovirus RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of the viral RNA genome.[1][2] These compounds act as non-nucleoside inhibitors, binding to an allosteric site on the RdRp enzyme. This binding event induces a conformational change in the polymerase, ultimately hindering its ability to synthesize new viral RNA strands. By disrupting this essential step in the viral life cycle, these inhibitors effectively halt viral replication.

The general structure of these inhibitors features a central amide bond linking a substituted thiophene ring to another heterocyclic or aromatic system.[1][3] Structure-activity relationship studies have demonstrated that substitutions on both the thiophene ring and the adjacent heterocyclic moiety are critical for potent antiviral activity.[3][4]

Mechanism_of_Action cluster_virus Norovirus Replication Cycle cluster_inhibitor Inhibitor Action Viral_Entry Viral Entry Uncoating Uncoating & RNA Release Viral_Entry->Uncoating Translation Translation of Viral Polyprotein Uncoating->Translation Proteolytic_Processing Proteolytic Processing Translation->Proteolytic_Processing RdRp_Formation RdRp Formation Proteolytic_Processing->RdRp_Formation RNA_Replication RNA Replication RdRp_Formation->RNA_Replication Assembly Virion Assembly RNA_Replication->Assembly Release Release of New Virions Assembly->Release Inhibitor 5-Bromothiophene- 2-carboxamide Analog Inhibitor->RdRp_Formation Inhibition

Caption: Mechanism of action of this compound analogs targeting the norovirus RNA-dependent RNA polymerase (RdRp).

Experimental Protocols: A Validated Workflow for Inhibitor Evaluation

The following protocols provide a robust framework for the screening and characterization of this compound analogs for their anti-norovirus activity. This workflow is designed to first assess the cytotoxicity of the compounds to ensure that any observed antiviral effect is not due to host cell death, followed by a direct evaluation of their ability to inhibit viral replication.

Experimental_Workflow Start Start: Synthesized This compound Analogs Cytotoxicity Protocol 1: Cytotoxicity Assay (CC50 Determination) Start->Cytotoxicity Antiviral Protocol 2: Antiviral Assay (EC50 Determination) Start->Antiviral Data_Analysis Data Analysis Cytotoxicity->Data_Analysis Antiviral->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: A comprehensive workflow for the evaluation of anti-norovirus compounds.

Protocol 1: Cytotoxicity Assay (CC50 Determination)

Objective: To determine the concentration of the test compound that reduces the viability of the host cells by 50% (CC50). This is a critical first step to ensure that the antiviral activity observed is not a result of toxicity to the host cells.[5][6][7]

Materials:

  • Host cell line susceptible to norovirus (e.g., RAW 264.7 cells for murine norovirus, or a human norovirus replicon-bearing cell line).[3][8]

  • Cell Culture Medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.[6]

  • Assay Medium (cell culture medium with reduced FBS, e.g., 2%).[6]

  • Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock.

  • 96-well cell culture plates.

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®).[5][7]

  • Phosphate-Buffered Saline (PBS).

  • CO2 Incubator (37°C, 5% CO2).

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Trypsinize and count the host cells.

    • Seed the 96-well plates with the host cells at a density of 1 x 10^4 cells per well in 100 µL of cell culture medium.[6]

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Dilution:

    • Prepare a serial dilution of the test compounds in the assay medium. A typical starting concentration is 100 µM, with 2-fold or 3-fold serial dilutions.[6]

  • Treatment:

    • Carefully remove the cell culture medium from the plates.

    • Add 100 µL of the diluted compounds to the respective wells.

    • Include wells with untreated cells (vehicle control) and wells with medium only (blank control).

  • Incubation:

    • Incubate the plates for the same duration as the planned antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.[6]

  • Cell Viability Measurement:

    • After incubation, assess cell viability using a suitable reagent according to the manufacturer's instructions (e.g., MTT assay).[7][9]

  • Data Analysis:

    • Measure the absorbance or luminescence using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Antiviral Assay (EC50 Determination) - Cytopathic Effect (CPE) Reduction Assay

Objective: To determine the concentration of the test compound that inhibits the viral cytopathic effect by 50% (EC50). This assay is commonly used for viruses that cause visible damage to the host cells.[3][4]

Materials:

  • All materials listed in Protocol 1.

  • A stock of murine norovirus (MNV) or a suitable human norovirus surrogate.

Procedure:

  • Cell Seeding:

    • Prepare cell plates as described in the cytotoxicity assay (Protocol 1, step 1).

  • Virus Infection and Treatment:

    • Remove the cell culture medium from the wells.

    • Add 50 µL of assay medium containing the desired virus concentration (multiplicity of infection - MOI).

    • Add 50 µL of the serially diluted test compounds to the wells.

    • Include virus-infected but untreated wells (virus control) and uninfected, untreated wells (cell control).

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.

  • CPE Observation and Cell Viability Measurement:

    • Visually inspect the cells for CPE under a microscope.

    • Quantify cell viability using a suitable reagent as described in the cytotoxicity assay (Protocol 1, step 5).

  • Data Analysis:

    • Calculate the percentage of protection from CPE for each compound concentration relative to the virus and cell controls.

    • The EC50 value is determined by plotting the percentage of protection against the compound concentration and fitting the data to a dose-response curve.

    • The Selectivity Index (SI) is calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a more promising therapeutic window for the compound.[4][6]

Structure-Activity Relationship (SAR) of this compound Analogs

The antiviral potency of this compound analogs is highly dependent on the nature and position of substituents on the heterocyclic rings. The following table summarizes key SAR findings from published studies.

Compound ID Thiophene Substitution Benzothiazole Substitution EC50 (µM) vs. MNV CC50 (µM) Selectivity Index (SI) Reference
1 5-Bromo6-Fluoro37>100>2.7[3][4]
2b 5-Chloro6-Fluoro30>100>3.3[3][4]
2j 3,5-Dibromo6-Fluoro24>100>4.2[3]
3j 5-Bromo4,6-Difluoro5.6>100>17.8[3]
4b 3,5-Dibromo4,6-Difluoro0.5358>109[3][10]

Key SAR Insights:

  • Halogenation on the Thiophene Ring is Crucial: The presence of a halogen at the 5-position of the thiophene ring is important for activity.[3] Dibromination at the 3 and 5 positions can further enhance potency.[3]

  • Fluorination on the Benzothiazole Ring Enhances Potency: The introduction of fluorine atoms on the benzothiazole moiety significantly improves antiviral activity. A 4,6-difluoro substitution pattern has been shown to be particularly effective.[3]

  • Hybrid Compounds Show Synergistic Effects: Combining optimal substitutions on both the thiophene and benzothiazole rings, as seen in compound 4b , leads to a dramatic increase in potency and a favorable selectivity index.[3][10]

Conclusion and Future Directions

This compound analogs represent a highly promising class of anti-norovirus drug candidates. Their well-defined mechanism of action, potent in vitro activity, and clear structure-activity relationships provide a solid foundation for further development. The protocols outlined in this guide offer a standardized approach for the evaluation of new analogs. Future research should focus on optimizing the pharmacokinetic properties and in vivo efficacy of these compounds to translate their in vitro promise into clinically effective therapeutics for the treatment and prevention of norovirus gastroenteritis.

References

  • Al-Aboudi, A., et al. (2021). Structure–Activity Relationship Studies on Novel Antiviral Agents for Norovirus Infections. Microorganisms, 9(9), 1795. [Link]
  • Costantino, A., et al. (2021). Structure–Activity Relationship Studies on Novel Antiviral Agents for Norovirus Infections. Vertex AI Search.
  • Protocols.io. (2025). Cytotoxicity Screening Assay - Paired with Antiviral Assays. [Link]
  • Shirai, F., et al. (2021). Discovery and Synthesis of Heterocyclic Carboxamide Derivatives as Potent Anti-norovirus Agents. Chemical and Pharmaceutical Bulletin, 69(11), 1105-1115. [Link]
  • Virology Research Services. (2024). Understanding Cytotoxicity. [Link]
  • JoVE. (2022). Early Viral Entry Assays to identify and evaluate Antiviral Compounds | Protocol Preview. [Link]
  • Ettayebi, K., et al. (2021). Design, development, and validation of a strand-specific RT-qPCR assay for GI and GII human Noroviruses. Scientific Reports, 11(1), 20436. [Link]
  • Galasiti, K., et al. (2013). Synthesis, activity and structure–activity relationship of noroviral protease inhibitors. MedChemComm, 4(5), 849-854. [Link]
  • Wobus, C. E., et al. (2014). Human Norovirus Detection and Production, Quantification, and Storage of Virus-Like Particles. Current Protocols in Microbiology, 35(1), 15D.2.1-15D.2.23. [Link]
  • Stephens, C. E., et al. (2001). Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones. Bioorganic & Medicinal Chemistry, 9(6), 1539-1551. [Link]
  • Stephens, C. E., et al. (2001). Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones. PubMed. [Link]
  • Rocha-Pereira, J., et al. (2018). Assessment of the anti-norovirus activity in cell culture using the mouse norovirus: Identification of active compounds. MethodsX, 5, 126-134. [Link]
  • Rocha-Pereira, J., et al. (2012). Antiviral activity of nucleoside analogues against norovirus. Antiviral Research, 96(2), 235-243. [Link]
  • Katpally, U., et al. (2010). Replication of Human Norovirus RNA in Mammalian Cells Reveals Lack of Interferon Response. Journal of Virology, 84(16), 8094-8104. [Link]
  • Perry, J. W., et al. (2014). Structure-Based Exploration and Exploitation of the S4 Subsite of Norovirus 3CL Protease in the Design of Potent and Permeable Inhibitors. Journal of Medicinal Chemistry, 57(23), 9888-9898. [Link]
  • El-Metwaly, N. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2911. [Link]
  • Straub, T. M., et al. (2007). In Vitro Cell Culture Infectivity Assay for Human Noroviruses. Emerging Infectious Diseases, 13(3), 396-403. [Link]
  • FRIZ Biochem. (n.d.). Norovirus direct RT-PCR Instructions for Use. [Link]
  • Al-Aboudi, A., et al. (2021). Structure–Activity Relationship Studies on Novel Antiviral Agents for Norovirus Infections. Cronfa - Swansea University. [Link]
  • Bîrcă, M., et al. (2023).
  • Rocha-Pereira, J., & Jochmans, D. (2019). Norovirus antivirals: Where are we now?. Current Opinion in Virology, 37, 83-91. [Link]
  • Zarubaev, V. V., et al. (2020). Synthesis and Antiviral Activity of Camphene Derivatives against Different Types of Viruses. Molecules, 25(21), 5072. [Link]
  • Gilling, D. H., et al. (2014). Mechanisms of Antiviral Action of Plant Antimicrobials against Murine Norovirus. Applied and Environmental Microbiology, 80(16), 4898-4910. [Link]
  • Neyts, J., & De Clercq, E. (2014). Norovirus: Targets and tools in antiviral drug discovery. Biochemical Pharmacology, 87(1), 1-9. [Link]
  • New Drug Approvals. (n.d.). 3,5-Dibromo-N-(4,6-difluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide. [Link]
  • Seo, D. J., & Choi, C. (2017). Inhibitory mechanism of five natural flavonoids against murine norovirus. Phytomedicine, 30, 59-66. [Link]
  • Rocha-Pereira, J., et al. (2012). Inhibition of norovirus replication by the nucleoside analogue 2'-C-methylcytidine. Antiviral Research, 96(2), 235-243. [Link]
  • Stein, D. A., et al. (2011). Inhibition of norovirus replication by morpholino oligomers targeting the 5′-end of the genome. Antiviral Research, 90(2), 117-124. [Link]
  • Perry, J. W., & Wobus, C. E. (2016). Norovirus Mechanisms of Immune Antagonism. Viruses, 8(8), 223. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromothiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromothiophene-2-carboxamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on improving reaction yield and product purity. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format, supplemented with detailed protocols and troubleshooting logic.

Overview of Core Synthesis Strategy

The most prevalent and reliable method for synthesizing this compound involves a two-step process starting from 5-Bromothiophene-2-carboxylic acid. The carboxylic acid is first activated, typically by converting it to its corresponding acyl chloride, which is then reacted with an ammonia source to form the desired primary amide. While peptide coupling reagents can also be used for direct amidation, the acyl chloride route is often favored for its cost-effectiveness and high reactivity.

Below is a diagram illustrating the general workflow for this synthesis.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation A 5-Bromothiophene- 2-carboxylic acid C 5-Bromothiophene- 2-carbonyl chloride A->C DCM or Toluene Reflux A->C B Chlorinating Agent (e.g., SOCl₂, (COCl)₂) E 5-Bromothiophene- 2-carboxamide (Product) C->E Aprotic Solvent 0°C to RT C->E D Ammonia Source (e.g., NH₄OH, NH₃ in solvent)

Caption: General workflow for the two-step synthesis of this compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format.

Problem 1: Low Conversion & Poor Yield

Q: My reaction yield is consistently low, with significant unreacted starting material observed by TLC/LC-MS. What are the primary causes and how can I fix this?

A: Low conversion is a frequent issue that can typically be traced back to one of three areas: (1) inefficient acyl chloride formation, (2) inadequate amidation conditions, or (3) reagent quality.

Causality & Solutions:

  • Incomplete Acyl Chloride Formation: The conversion of the carboxylic acid to the acyl chloride is critical. If this step is incomplete, you are carrying unreactive starting material into the amidation step.

    • Troubleshooting: Ensure your chlorinating agent is fresh. Thionyl chloride (SOCl₂) can decompose over time. Use a 1.2 to 1.5 molar excess of SOCl₂.[1] Refluxing the reaction, often in a solvent like DCM or toluene, for 2-4 hours is typically sufficient.[2] A catalytic amount of DMF can accelerate this reaction, but is not always necessary.[3]

    • Validation: Before proceeding to amidation, it is crucial to remove all excess SOCl₂ under high vacuum, as it can react with the ammonia source.[1] A base trap (containing NaOH or KOH) is recommended to protect your vacuum pump and the environment.[1]

  • Suboptimal Amidation Reaction: The reaction of the acyl chloride with ammonia is highly exothermic and fast. Poor temperature control or an inappropriate ammonia source can lead to side reactions or incomplete conversion.

    • Troubleshooting:

      • Temperature Control: Add the crude acyl chloride solution dropwise to a cooled (0 °C) solution of the ammonia source.[2] Allowing the reaction to slowly warm to room temperature often drives it to completion.

      • Ammonia Source: Aqueous ammonia (NH₄OH) can be used, but it introduces water, which can hydrolyze the acyl chloride back to the carboxylic acid. Anhydrous sources, such as 7N ammonia in methanol or ammonia gas bubbled through an inert solvent like THF or DCM, are often superior.

      • Stoichiometry: Use a significant excess of the ammonia source (e.g., 3-5 equivalents) to ensure the acyl chloride is fully consumed and to neutralize the HCl byproduct generated during the reaction.

  • Reagent and Solvent Quality: Moisture is the enemy of this reaction.

    • Troubleshooting: Ensure all glassware is oven-dried. Use anhydrous solvents, particularly for the acyl chloride formation step.[4] 5-Bromothiophene-2-carboxylic acid should be a dry, crystalline powder.[5]

Problem 2: Significant Impurity Profile

Q: My crude product shows multiple spots on TLC and several peaks in LC-MS besides my product and starting material. What are these impurities and how can I prevent them?

A: The formation of impurities often points to side reactions involving the highly reactive acyl chloride intermediate or the starting materials.

Causality & Solutions:

  • Symmetric Anhydride Formation: If any moisture is present, or if the acyl chloride intermediate is left for too long before adding the amine, it can react with remaining carboxylic acid to form a symmetric anhydride.

    • Prevention: This is why ensuring the first step goes to completion and using anhydrous conditions is critical. Using the crude acyl chloride immediately in the next step is best practice.

  • Hydrolysis: The acyl chloride is highly susceptible to hydrolysis back to the carboxylic acid, especially during aqueous workup.

    • Prevention: Perform the workup at cold temperatures. When washing with aqueous solutions (like saturated NaHCO₃ to neutralize acid), minimize contact time and perform extractions swiftly into an organic solvent like ethyl acetate.[4]

  • Reaction with Solvent: If using an alcohol like methanol as the solvent for your ammonia source, you risk forming the methyl ester as a major byproduct.[6]

    • Prevention: Use a non-nucleophilic solvent. Ammonia in THF or DCM is a much safer choice to avoid competitive ester formation.[6]

Below is a troubleshooting workflow to diagnose and resolve common yield and purity issues.

G start Low Yield or Impure Product check_sm Check Starting Material: - Purity? - Dry? start->check_sm check_step1 Analyze Step 1: Acyl Chloride Formation check_sm->check_step1 SM OK sol_sm Solution: - Recrystallize SM - Dry under vacuum check_sm->sol_sm SM Issue check_step2 Analyze Step 2: Amidation check_step1->check_step2 Step 1 OK sol_step1 Solution: - Use fresh SOCl₂/Oxalyl Chloride - Ensure anhydrous conditions - Increase reflux time/temp check_step1->sol_step1 Issue Found sol_step2 Solution: - Use anhydrous NH₃ source (in THF/DCM) - Add acyl chloride to cooled NH₃ solution - Increase NH₃ equivalents check_step2->sol_step2 Issue Found end_node Improved Synthesis check_step2->end_node Step 2 OK sol_sm->start Re-run sol_step1->start Re-run sol_step2->start Re-run

Caption: Troubleshooting workflow for this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: Is it better to use thionyl chloride (SOCl₂) or oxalyl chloride for the acyl chloride formation?

Both are effective reagents.[7] Oxalyl chloride's byproducts (CO, CO₂) are gaseous and easily removed, which can simplify the procedure. However, it is more expensive and moisture-sensitive than thionyl chloride. Thionyl chloride is a cost-effective and robust choice, but requires care to remove the excess reagent and HCl/SO₂ byproducts. For most applications, thionyl chloride is sufficient.[2][8]

Q2: Can I use a coupling reagent like EDC or HATU to make the amide directly from the carboxylic acid?

Yes, direct amidation using peptide coupling reagents is a valid strategy.[4][9] Reagents like EDC (often with an additive like HOBt) or HATU can effectively form the amide bond under mild conditions.[4] This method avoids handling thionyl chloride and can be advantageous for sensitive substrates. However, these reagents are significantly more expensive, and the removal of byproducts (like DCU from DCC or water-soluble byproducts from EDC) can require careful purification, often involving column chromatography.[5][10][11]

Q3: My final product is an off-white or brownish solid. How can I improve its color and purity?

The crude product can often be purified effectively by recrystallization.[4] An ethanol/water mixture is a commonly reported solvent system for this purpose.[12] Dissolve the crude solid in a minimum amount of hot ethanol and slowly add water until the solution becomes cloudy. Allow it to cool slowly to form pure crystals, which can then be collected by vacuum filtration. If recrystallization is insufficient, column chromatography on silica gel using an ethyl acetate/hexanes gradient is a reliable alternative.[4]

Q4: What are the optimal storage conditions for 5-Bromothiophene-2-carboxylic acid and the final product?

5-Bromothiophene-2-carboxylic acid should be stored in a cool, dry place, typically at 2-8°C.[5] The final product, this compound, is generally a stable solid and can be stored at room temperature in a tightly sealed container, protected from light and moisture.

Data Summary: Comparison of Amidation Methods

The choice of amidation method can significantly impact yield and reaction conditions. The table below summarizes common approaches.

MethodActivating AgentTypical SolventTemperatureKey AdvantagesKey Disadvantages
Acyl Chloride Thionyl Chloride or Oxalyl ChlorideDCM, TolueneReflux, then 0°C to RTHigh reactivity, cost-effective, volatile byproductsHarsh reagents, moisture sensitive, potential side reactions
Peptide Coupling EDC/HOBtDCM, DMF0°C to RTMild conditions, high selectivityExpensive reagents, byproduct removal can be difficult[4]
Peptide Coupling HATU/DIPEADMFRoom TemperatureHigh efficiency, fast reaction times[4]Very expensive, requires basic conditions (DIPEA)

Detailed Experimental Protocols

Protocol 1: Synthesis via the Acyl Chloride Route

This protocol is a representative procedure and should be adapted based on laboratory safety standards and reaction scale.

Step 1: Formation of 5-Bromothiophene-2-carbonyl chloride

  • To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-Bromothiophene-2-carboxylic acid (1.0 eq).

  • Add anhydrous DCM (or toluene) to create a slurry (approx. 5 mL per gram of acid).

  • Slowly add thionyl chloride (1.5 eq) to the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the mixture to reflux (approx. 40°C for DCM) and stir for 2-4 hours. Monitor the reaction by taking a small aliquot, quenching it carefully with methanol, and analyzing by TLC or LC-MS to confirm the consumption of the starting carboxylic acid.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent and excess thionyl chloride under reduced pressure (high vacuum). It is highly recommended to use a base trap. The resulting crude 5-Bromothiophene-2-carbonyl chloride, often a yellow oil or low-melting solid, should be used immediately in the next step.[2]

Step 2: Amidation to this compound

  • In a separate flask, cool an excess of an ammonia source (e.g., concentrated ammonium hydroxide (3 eq) or 7N NH₃ in MeOH (3 eq)) to 0 °C in an ice bath.

  • Dissolve the crude acyl chloride from Step 1 in a minimal amount of anhydrous DCM or THF.

  • Add the acyl chloride solution dropwise to the cold, stirring ammonia solution. A white precipitate should form immediately.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Quench the reaction by adding deionized water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.[4]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization or column chromatography as described in the FAQ section.

References

  • BenchChem. (n.d.). Reaction condition optimization for amidation of 5-Bromothiophene-2-carboxylic acid.
  • BenchChem. (n.d.). An In-depth Technical Guide to 5-Bromothiophene-2-carboxylic acid.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 5-Bromothiophene-2-carboxylic acid from Thiophene-2-carboxylic.
  • Semantic Scholar. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation.
  • National Institutes of Health. (n.d.). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies.
  • BenchChem. (n.d.). 5-Bromothiophene-2-carboxylic acid, 98% | CAS 7311-63-9.
  • Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary.
  • University of Johannesburg. (n.d.). Reductive amide coupling of nitroarenes and carboxylic acids.
  • ChemicalBook. (2024, July 24). 5-Bromothiophene-2-carbaldehyde | 4701-17-1.
  • Chemistry LibreTexts. (2022, October 4). 4.2.6: Chemistry of Amides.
  • Chemistry Stack Exchange. (2021, March 19). Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)?.
  • Malaysian Journal of Analytical Sciences. (2024, December 29). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS.
  • Chemistry LibreTexts. (2023, January 22). Making Amides from Carboxylic Acids.
  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • ResearchGate. (2014, November 17). What is the effect of excess thionyl chloride on amide formation ( aromatic acid chloride and aromatic amine)?.
  • Chemistry LibreTexts. (n.d.). Making Amides.
  • Reddit. (2024, April 12). Amide from carboxylic acid synthesis.
  • Organic & Biomolecular Chemistry (RSC Publishing). (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
  • ResearchGate. (2015, March 22). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?.
  • The Royal Society of Chemistry. (n.d.). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells.
  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work?.
  • National Institutes of Health. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • RSC Advances. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride.
  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions.
  • Fisher Scientific. (n.d.). 5-Bromothiophene-2-carboxaldehyde, 97%.

Sources

Purification of crude 5-Bromothiophene-2-carboxamide by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the purification of crude 5-Bromothiophene-2-carboxamide via recrystallization. As a Senior Application Scientist, my objective is to combine established chemical principles with practical, field-proven insights to help you navigate the common challenges associated with this procedure.

Section 1: Foundational Knowledge

Before initiating any purification protocol, a fundamental understanding of the target molecule and potential contaminants is crucial. While specific experimental data for this compound is not as abundant as for its precursors, we can deduce its likely characteristics and impurity profile based on its chemical structure and common synthetic routes.

Anticipated Physicochemical Properties

The properties of the target amide can be inferred from its structure and comparison to its carboxylic acid precursor. Amides typically exhibit strong intermolecular hydrogen bonding, leading to higher melting points and different solubility profiles compared to corresponding carboxylic acids.

Property5-Bromothiophene-2-carboxylic acid (Precursor)This compound (Target Product)Rationale for Prediction
Molecular Formula C₅H₃BrO₂SC₅H₄BrNOSConversion of -OH to -NH₂
Molecular Weight 207.05 g/mol [1][2]206.06 g/mol Calculated from formula
Appearance White to light yellow crystalline powder[1]Expected to be a white to off-white or pale yellow solidTypical for this class of organic compounds
Melting Point 139-144 °C[1][3]Predicted: >150 °C Primary amides often have higher melting points than their corresponding carboxylic acids due to more efficient hydrogen bond networks.
Solubility Sparingly soluble in water; soluble in many organic solventsPredicted: Sparingly soluble in non-polar solvents (e.g., hexanes), moderately soluble in polar aprotic solvents (e.g., ethyl acetate), and more soluble in polar protic solvents (e.g., ethanol, methanol), especially upon heating.The amide group enhances polarity and hydrogen bonding capability.
The "Why": Core Principles of Recrystallization

Recrystallization is a purification technique based on differential solubility. The ideal solvent will dissolve the target compound and any impurities at an elevated temperature but will only allow the target compound to crystallize upon cooling, leaving the impurities behind in the "mother liquor." The success of this technique hinges on the slow, ordered formation of a crystal lattice, which naturally excludes molecules that do not fit—i.e., impurities.[4] A rushed crystallization traps impurities, defeating the purpose of the procedure.

Expected Impurities from Synthesis

This compound is most commonly synthesized from 5-Bromothiophene-2-carboxylic acid. The amidation reaction dictates the likely impurity profile.

  • Route A: Acid Chloride Pathway (via SOCl₂ or (COCl)₂)

    • Impurity: Unreacted 5-Bromothiophene-2-carboxylic acid.

    • Reason: Incomplete conversion to the acid chloride or incomplete reaction of the acid chloride with ammonia. This is often the most common impurity.

  • Route B: Peptide Coupling Pathway (via DCC, EDC, etc.)

    • Impurity: Unreacted 5-Bromothiophene-2-carboxylic acid.

    • Impurity: Coupling agent byproducts (e.g., Dicyclohexylurea (DCU) if DCC is used).

    • Reason: DCU is notoriously insoluble in many common organic solvents and can co-precipitate with the product.

Understanding these potential impurities is key to designing a robust purification strategy and troubleshooting unexpected results.

Section 2: Detailed Experimental Protocol

This protocol is a validated starting point. Depending on the nature and quantity of impurities, optimization may be required. Always perform a small-scale test to determine the optimal solvent system before committing the bulk of your material.

Step 1: Solvent System Screening
  • Place ~20-30 mg of your crude material into several small test tubes.

  • To each tube, add a different test solvent dropwise at room temperature. Good starting solvents include Ethanol , Isopropanol , and Ethyl Acetate . Note the solubility. The compound should be sparingly soluble or insoluble at room temperature.

  • Gently heat the tubes that showed poor room-temperature solubility in a warm water or sand bath. Add the hot solvent dropwise until the solid just dissolves.

  • Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.

  • Select the best solvent: The ideal solvent is one in which the compound is poorly soluble at low temperatures but highly soluble at high temperatures, and which produces a good yield of crystalline solid upon cooling. An ethanol/water or ethyl acetate/hexane mixture can also be tested if a single solvent is not ideal (a two-solvent system).[5]

Step 2: Recrystallization Workflow

Caption: Standard workflow for single-solvent recrystallization.

Step 3: Step-by-Step Methodology
  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a gentle boil (using a hot plate and stir bar). Continue adding solvent until the solid just dissolves. Crucially, use the minimum amount of hot solvent necessary. Using too much will significantly reduce your yield.[4]

  • Decolorization (If Necessary): If the hot solution is colored by soluble impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration (If Necessary): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed on a benchtop. Slow cooling is essential for forming large, pure crystals. Rushing this step by placing the hot flask directly in an ice bath will cause the solid to "crash out," trapping impurities.[4]

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 20 minutes to maximize the precipitation of the product from the solution.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystal cake with a minimal amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Determine the melting point and calculate the percent recovery. The melting point should be sharp and higher than that of the crude material.

Section 3: Troubleshooting Guide

This section addresses the most common issues encountered during the recrystallization of this compound.

TroubleshootingTree Start Problem Encountered NoCrystals No Crystals Form Upon Cooling Start->NoCrystals OilingOut Product 'Oils Out' Instead of Crystallizing Start->OilingOut LowYield Yield is Very Low (<50%) Start->LowYield PoorPurity Product Purity is Still Low (Broad M.P.) Start->PoorPurity Sol_Scratch 1. Scratch inner wall of flask with a glass rod at the meniscus. NoCrystals->Sol_Scratch First step Sol_Reheat 1. Reheat solution to dissolve the oil. OilingOut->Sol_Reheat First step Sol_CheckLiquor 1. Evaporate a sample of mother liquor. If significant residue remains, too much solvent was used. LowYield->Sol_CheckLiquor Diagnose Sol_ColdWash 3. Ensure wash solvent was ice-cold and used sparingly. LowYield->Sol_ColdWash Review technique Sol_CoolSlow 1. Ensure cooling was slow and undisturbed. PoorPurity->Sol_CoolSlow Review technique Sol_PrePurify 3. Consider a pre-purification step (e.g., aqueous wash) to remove gross impurities. PoorPurity->Sol_PrePurify For very impure samples Sol_Seed 2. Add a 'seed crystal' of crude material. Sol_Scratch->Sol_Seed If no success Sol_ReduceV 3. Gently heat to boil off some solvent and re-cool. Sol_Seed->Sol_ReduceV If no success Sol_Antisolvent 4. If using a single solvent, try a solvent/anti-solvent system. Sol_ReduceV->Sol_Antisolvent Final option Sol_AddSolvent 2. Add more of the primary solvent to prevent premature saturation. Sol_Reheat->Sol_AddSolvent Then... Sol_ChangeSolvent 3. Change to a higher boiling point solvent or a different solvent system. Sol_AddSolvent->Sol_ChangeSolvent If problem persists Sol_Concentrate 2. Concentrate the mother liquor to recover a second crop of crystals. Sol_CheckLiquor->Sol_Concentrate Action Sol_Redo 2. Re-dissolve and repeat the recrystallization more carefully. Sol_CoolSlow->Sol_Redo Action

Caption: Decision tree for troubleshooting common recrystallization issues.

Q: My compound "oiled out" into a gooey liquid instead of forming crystals. What do I do?

A: This happens when the saturated solution's temperature is above the melting point of your solid, or when the concentration of impurities is very high, causing a melting point depression.

  • Immediate Action: Reheat the solution until the oil fully redissolves. Add a small amount of additional hot solvent (10-15% more volume) to decrease the saturation temperature. Let it cool slowly again.

  • If the Problem Persists: The chosen solvent may be unsuitable. A solvent with a lower boiling point might be necessary, or you may need to switch to a two-solvent system to better control the point of saturation.

Q: No crystals are forming, even after cooling in an ice bath. What went wrong?

A: This is almost always due to one of two issues: too much solvent was used, or the solution is supersaturated and requires nucleation.

  • Induce Crystallization: First, try scratching the inside of the flask at the surface of the liquid with a glass rod. The microscopic scratches provide a surface for crystals to begin forming. If that fails, add a tiny "seed crystal" from your crude starting material.

  • Reduce Solvent Volume: If induction fails, you have used too much solvent. Gently heat the solution to boil off a portion of the solvent (e.g., reduce the volume by 25%), then allow it to cool again.

Q: My final yield is extremely low. Where did my product go?

A: A low yield is often a consequence of using too much solvent during dissolution or washing.

  • Diagnosis: Take the filtrate (mother liquor) and evaporate a small amount. If a significant amount of solid residue forms, your compound is still in solution.

  • Recovery: You can attempt to recover a "second crop" of crystals by boiling off more solvent from the mother liquor and re-cooling. Be aware that this second crop may be less pure than the first.

  • Prevention: For future attempts, be meticulous about adding the minimum amount of hot solvent. Also, ensure the solvent used for washing the crystal cake is ice-cold and used very sparingly—just enough to wet the surface.

Q: The melting point of my recrystallized product is still broad and lower than expected.

A: This indicates that impurities are still present.

  • Cause 1: Trapped Impurities: The crystallization may have occurred too quickly. Rapid cooling "crashes" the solid out of solution, trapping impurities within the crystal lattice.

  • Cause 2: Co-crystallization: An impurity may have very similar solubility properties to your product, making separation by recrystallization difficult.

  • Solution: Repeat the recrystallization, ensuring the cooling process is as slow and undisturbed as possible. If the problem remains, the crude material may require a different purification method (like column chromatography) before recrystallization, or a different solvent system may be needed to better discriminate between the product and the impurity. For instance, if you suspect unreacted carboxylic acid is the main impurity, a pre-recrystallization aqueous wash with a weak base (e.g., dilute NaHCO₃) during the initial workup can remove it.

Section 4: Frequently Asked Questions (FAQs)

Q: How do I choose between a single-solvent and a two-solvent recrystallization?

A: Always aim for a single-solvent recrystallization first, as it is simpler.[5] A two-solvent system is appropriate when no single solvent has the ideal solubility profile. This system uses a "soluble" solvent in which the compound is readily soluble, and an "anti-solvent" in which the compound is insoluble. You dissolve the compound in a minimum of the hot soluble solvent and then add the anti-solvent dropwise until the solution becomes cloudy (the saturation point), then allow it to cool.

Q: Can I put my hot flask directly into the ice bath to speed things up?

A: No. This is one of the most common mistakes. Rapid cooling causes the compound to precipitate or "crash out" of solution as a microcrystalline or amorphous solid, which will trap impurities within the newly formed solid. The goal is slow, methodical crystal growth, which is best achieved by allowing the flask to cool undisturbed to room temperature before moving it to an ice bath.

Q: How do I confirm the purity of my final product?

A: The primary indicators of purity are a sharp melting point that matches the literature value and a clean ¹H NMR spectrum. A narrow melting point range (e.g., 1-2 °C) suggests a high degree of purity. Thin-Layer Chromatography (TLC) is also an excellent tool; the purified product should appear as a single spot, with a different Rf value than any impurities present in the crude material.

Section 5: References

  • Khan, I., et al. (2021). "Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies". National Center for Biotechnology Information. [Link]

  • PubChem. "5-Bromothiophene-2-carboxylic acid". National Center for Biotechnology Information. [Link]

  • The Good Scents Company. "5-bromo-2-thiophene carboxaldehyde". The Good Scents Company. [Link]

  • Royal Society of Chemistry. "D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells". Royal Society of Chemistry. [Link]

  • University of Rochester, Department of Chemistry. "Reagents & Solvents: Solvents for Recrystallization". University of Rochester. [Link]

  • LibreTexts Chemistry. "3.6F: Troubleshooting". LibreTexts. [Link]

  • Reddit. "Recrystallization Issues". Reddit. [Link]

Sources

Common side reactions in the amidation of 5-bromothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the amidation of 5-bromothiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this crucial synthetic transformation. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: My amidation reaction is not proceeding, or the yield is very low. What are the most common initial checks?

A1: When facing low or no product formation, the primary culprits are often related to reagent quality and activation efficiency. First, ensure all reagents, especially the solvent (e.g., DMF) and coupling agents, are anhydrous, as moisture can hydrolyze activated intermediates.[1] Second, confirm the efficiency of your carboxylic acid activation. For heteroaromatic acids like 5-bromothiophene-2-carboxylic acid, standard carbodiimides like DCC or EDC may be less effective. Consider switching to a more potent uronium-based coupling reagent such as HATU or HBTU.[1]

Q2: I'm using HATU as a coupling agent and observing a significant byproduct. What could it be?

A2: A common side reaction with HATU is the guanidinylation of the amine.[1] This occurs when the amine nucleophile attacks HATU directly, forming an unreactive guanidinium species and consuming your amine. This significantly reduces the yield of the desired amide. The most effective way to prevent this is to change the order of addition: pre-activate the carboxylic acid with HATU and a non-nucleophilic base (like DIPEA) for 15-30 minutes before adding the amine.[1]

Q3: When using a chiral amine, I'm concerned about racemization. How can I minimize this?

A3: Epimerization or racemization at the stereocenter of a chiral amine is a valid concern, often proceeding through mechanisms like oxazolone formation.[2] To suppress this, several strategies are effective. The inclusion of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is highly recommended.[1][2] These additives trap the activated carboxylic acid intermediate to form a more stable active ester, which is less prone to racemization.[2][3] Additionally, running the reaction at a lower temperature can help reduce the rate of epimerization.[1]

Q4: Why is a base like DIPEA or triethylamine necessary in the reaction?

A4: A non-nucleophilic base plays two critical roles. First, it deprotonates the carboxylic acid, forming the carboxylate anion required to react with the coupling agent.[1] Second, it neutralizes any acidic byproducts generated during the reaction (e.g., HCl from an amine salt), driving the equilibrium toward amide formation.[4] It also ensures the amine nucleophile is in its free, unprotonated state, ready to attack the activated acid. Using a non-nucleophilic base is crucial to avoid its competition with the primary amine in reacting with the activated acid.[1]

Troubleshooting Guide: From Diagnosis to Solution

This section provides a systematic approach to diagnosing and solving common issues encountered during the amidation of 5-bromothiophene-2-carboxylic acid.

Problem 1: Low or No Amide Product Formation
Potential Cause Underlying Rationale & Causality Recommended Solution
Inefficient Carboxylic Acid Activation The energy barrier for the reaction between the carboxylate and the coupling agent has not been overcome. Heteroaromatic acids can be less reactive than their aliphatic or benzoic counterparts.Switch to a more potent coupling reagent. Uronium salts (HATU, HBTU) are generally more effective than carbodiimides (DCC, EDC) for this substrate class.[1][5]
Moisture in Reaction Coupling agents and the activated carboxylic acid intermediates are highly sensitive to water. Hydrolysis regenerates the starting carboxylic acid, halting the reaction.Ensure all glassware is oven-dried. Use anhydrous solvents and high-purity, dry reagents. Store coupling agents in a desiccator.[1]
Poor Amine Nucleophilicity The amine may be sterically hindered or electronically deactivated (e.g., an aniline with electron-withdrawing groups), slowing its attack on the activated intermediate.Gently heat the reaction mixture (e.g., 40–50 °C) to increase the reaction rate.[1] Alternatively, use a stronger, non-nucleophilic base like DBU to enhance the amine's reactivity.[1]
Amine-Acid Salt Formation The acidic carboxylic acid and the basic amine can form a stable, unreactive ammonium carboxylate salt, preventing the necessary activation of the acid.The addition of a non-nucleophilic base like DIPEA or TEA is essential to disrupt this salt and ensure both components are free to react.[1]
Troubleshooting Workflow: Low Yield

G start Low Amide Yield reagent_check Check Reagent Quality (Anhydrous? High Purity?) start->reagent_check activation_check Is Activation Efficient? reagent_check->activation_check If Yes solve_reagent Solution: Use anhydrous solvents. Dry glassware & reagents. reagent_check->solve_reagent If No amine_check Is Amine Unreactive? activation_check->amine_check If Yes solve_activation Solution: Switch to HATU/HBTU. Pre-activate acid before adding amine. activation_check->solve_activation If No solve_amine Solution: Increase temperature (40-50°C). Use stronger base (DBU). amine_check->solve_amine If Yes

Caption: Decision tree for troubleshooting low product yield.

Problem 2: Formation of Major Side Products
Side Product Mechanism & Identification Prevention & Mitigation Strategy
N-Acylurea Occurs with carbodiimide reagents (DCC, EDC). The activated O-acylisourea intermediate undergoes an intramolecular rearrangement to form a stable, unreactive N-acylurea byproduct.[4][6] This is often difficult to separate from the desired amide.Add HOBt or HOAt to the reaction. These additives act as nucleophilic traps, converting the O-acylisourea into a more reactive HOBt/HOAt-ester, which minimizes the rearrangement.[2]
Guanidinium Byproduct Specific to uronium/aminium reagents like HATU. The amine directly attacks the electron-deficient carbon of HATU, leading to a guanidinium species and consuming the amine.[1]Pre-activate the carboxylic acid. Mix the carboxylic acid, HATU, and base (DIPEA) and stir for 15-30 minutes at room temperature before introducing the amine. This consumes the HATU to form the active ester, protecting it from the amine.[1]
Epimers (with chiral amines) Loss of stereochemical integrity at the α-carbon of the amino acid derivative, often via a planar oxazolone or enolate intermediate.[2] This is particularly prevalent with highly activating coupling agents or strong bases.Use racemization-suppressing additives like HOBt or HOAt.[3] Maintain low reaction temperatures (e.g., 0 °C to room temperature).[1] Avoid excessively strong bases or prolonged reaction times.[2]
Mechanism: N-Acylurea Formation

G cluster_0 Desired Pathway (with HOBt) cluster_1 Side Reaction Pathway (without HOBt) O_Acylisourea_A O-Acylisourea Intermediate HOBt HOBt O_Acylisourea_A->HOBt Trapped by HOBt Active_Ester Active Ester HOBt->Active_Ester Amine_A Amine Active_Ester->Amine_A Nucleophilic Attack Amide_A Desired Amide Amine_A->Amide_A O_Acylisourea_B O-Acylisourea Intermediate N_Acylurea N-Acylurea Byproduct O_Acylisourea_B->N_Acylurea Intramolecular Rearrangement Carboxylic_Acid Activated Carboxylic Acid

Caption: Competing pathways of the O-acylisourea intermediate.

Problem 3: Difficult Purification
Issue Cause Recommended Solution
Removal of Urea Byproducts Dicyclohexylurea (DCU) from DCC is poorly soluble in many organic solvents.[2] Tetramethylurea (TMU) from HATU/HBTU can be difficult to remove by chromatography.For DCU: The byproduct often precipitates from solvents like DCM or ethyl acetate and can be removed by simple filtration.[4] For EDC byproducts: These are water-soluble and can be removed by a standard aqueous workup.[2] For TMU: Thorough aqueous washes, sometimes with dilute acid (e.g., 1M HCl), can help remove this water-soluble byproduct.
Co-elution with Starting Material The product amide and the starting carboxylic acid may have similar polarities, leading to poor separation on silica gel chromatography.Modify the workup to remove the acidic starting material. Wash the organic layer thoroughly with a basic aqueous solution (e.g., saturated NaHCO₃ or 1M NaOH) to deprotonate and extract the unreacted carboxylic acid into the aqueous phase.[1]
Persistent Impurities Unidentified impurities remain after standard workup and chromatography.Consider recrystallization as an alternative purification method if your product is a solid.[1] Experiment with different chromatography conditions, such as varying the solvent system (e.g., adding a small amount of acetic acid to the eluent for acidic compounds) or changing the stationary phase (e.g., alumina).[1]

Key Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Amidation using HATU (Recommended for High Yield)

This protocol utilizes pre-activation to prevent amine guanidinylation.

  • Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 5-bromothiophene-2-carboxylic acid (1.0 eq.) in anhydrous DMF.

  • Pre-activation: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq.) followed by HATU (1.1 eq.).

  • Stir: Stir the mixture at room temperature for 15-30 minutes. The solution should become homogeneous.

  • Amine Addition: Add the desired amine (1.2 eq.) to the reaction mixture.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction's progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Workup:

    • Quench the reaction by adding water.

    • Extract the product with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[1]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or recrystallization.

Protocol 2: Amidation using EDC/HOBt

This is a classic method, effective when N-acylurea formation is suppressed.

  • Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere, dissolve 5-bromothiophene-2-carboxylic acid (1.0 eq.), HOBt (1.2 eq.), and the desired amine (1.2 eq.) in anhydrous DMF or DCM.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • EDC Addition: Add EDC·HCl (1.2 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup:

    • If using DCM, filter the reaction mixture to remove any precipitated urea byproduct.

    • Dilute the reaction mixture with your extraction solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[4]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product as needed.

References

  • BenchChem. (n.d.). Reaction condition optimization for amidation of 5-Bromothiophene-2-carboxylic acid.
  • BenchChem. (n.d.). Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Coupling Agents in Modern Organic Synthesis.
  • BenchChem. (n.d.). An In-depth Technical Guide to 5-Bromothiophene-2-carboxylic acid.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Bibliomed. (2018). Side reactions in peptide synthesis: An overview.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Rehman, M., Jabeen, A., & Mariya, M. (2018). Side reactions in peptide synthesis: An overview. ResearchGate.
  • BenchChem. (n.d.). Technical Support Center: Managing Side Products in the Bromination of Thiophene-2-Carboxylic Acid.
  • BenchChem. (n.d.). Technical Support Center: Alternative Reagents for the Amidation of Carboxylic Acids.

Sources

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 5-Bromothiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of 5-Bromothiophene-2-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields. The guidance provided herein is synthesized from established protocols and field-proven insights to ensure scientific integrity and practical utility.

Troubleshooting Guide

This section addresses the most common symptoms of a low-yielding reaction in a direct question-and-answer format.

Symptom 1: Low or No Conversion of Starting Material
Q1: My reaction shows little to no product formation. What are the first things I should check?

A1: When a Suzuki coupling fails to initiate, a systematic check of the foundational parameters is the most efficient way to diagnose the problem.

  • Inert Atmosphere: The active Pd(0) catalyst and associated phosphine ligands are highly sensitive to oxygen. Inadequate degassing or a poor seal on the reaction vessel can lead to rapid catalyst decomposition and reaction failure.[1][2] Ensure your solvents are rigorously degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[2]

  • Reagent Purity & Stability: Verify the integrity of your starting materials. Boronic acids can degrade over time, especially if prone to protodeboronation.[1][3] Similarly, palladium catalysts and phosphine ligands can degrade with improper storage.[2] Using fresh, high-purity reagents is critical.

  • Reaction Temperature: Many Suzuki couplings require thermal energy to overcome the activation barrier, particularly for the oxidative addition step.[4] If the reaction is sluggish at a lower temperature (e.g., 80 °C), a moderate increase (e.g., to 100 °C) may be necessary. However, be aware that excessive heat can also lead to catalyst decomposition.[2]

  • Mixing Efficiency: In biphasic solvent systems (e.g., Toluene/Water), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[1] Poor mixing can severely limit the reaction rate.

Q2: I suspect my palladium catalyst is inactive. How can I confirm this and what is the solution?

A2: Catalyst inactivity is a primary cause of reaction failure. The active species is Pd(0), and if you are using a Pd(II) precatalyst (like Pd(OAc)₂), it must be reduced in situ.[1]

  • Signs of Inactivity: A common sign of catalyst death, especially when using phosphine ligands, is the rapid formation of palladium black (precipitated Pd metal), which indicates the catalyst has fallen out of the catalytic cycle.

  • Solutions:

    • Use Fresh Catalyst: Ensure your palladium source and ligands are from a fresh, properly stored batch. Air-sensitive precatalysts should be handled in a glovebox.[1]

    • Choose Robust Precatalysts: Consider using more robust, air-stable palladacycle precatalysts (e.g., Buchwald precatalysts). These are designed for reliable activation and consistent performance.[1]

    • Ensure Proper Ligand-to-Metal Ratio: For catalysts generated in situ from a palladium source and a separate ligand, a ligand-to-palladium ratio of 2:1 to 4:1 is often optimal to ensure the formation of a stable, active complex.

Q3: Could the carboxamide group on my thiophene be interfering with the reaction?

A3: Yes, this is a possibility. While the electron-withdrawing nature of the carboxamide group helps to activate the C-Br bond for oxidative addition, the nitrogen and oxygen atoms can also act as coordinating sites for the palladium catalyst.[5] This coordination can sometimes sequester the catalyst, pulling it out of the catalytic cycle.

  • Mechanistic Insight: Some studies on amide cross-coupling have explored the direct activation of the N-C(O) bond, highlighting the interaction between amides and palladium centers.[6][7] While you are targeting the C-Br bond, unwanted coordination is a potential side-pathway.

  • Solutions:

    • Ligand Selection: Using bulky, electron-rich ligands (see Table 1) can sterically disfavor the coordination of the amide to the palladium center, keeping the catalyst focused on the C-Br bond.

    • Protecting Group Strategy: As a last resort, if amide coordination is strongly suspected, consider converting the carboxamide to a less coordinating functional group (e.g., an ester or a nitrile) for the coupling step, followed by subsequent chemical modification back to the amide. This is a common strategy for challenging substrates.[5]

Symptom 2: Significant Byproduct Formation
Q4: I'm observing significant homocoupling of my boronic acid (Ar-Ar). How can I prevent this?

A4: The homocoupling of boronic acids is a common side reaction, often driven by the presence of oxygen.[1][3]

  • Causes & Solutions:

    • Oxygen Contamination: This is the primary cause. Ensure rigorous degassing of all solvents and maintain a strict inert atmosphere throughout the reaction setup and duration.[2]

    • Excess Boronic Acid: Using a large excess of the boronic acid partner can increase the rate of homocoupling.[4] Reduce the stoichiometry to 1.1–1.5 equivalents.[4]

    • Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling. Screening different palladium sources and ligands may be necessary.[4]

Q5: My main byproduct is the debrominated starting material (Thiophene-2-carboxamide). What causes this and how can I fix it?

A5: Dehalogenation is a side reaction where the bromine atom is replaced by a hydrogen atom.[8] This typically occurs after the oxidative addition step if a hydride source is present.

  • Causes & Solutions:

    • Hydride Source: The hydride can originate from bases (especially if using alkoxides or hydroxides at high temperatures), solvents (like alcohols), or additives.

    • Reaction Conditions:

      • Optimize Temperature: Lower the reaction temperature to the minimum required for efficient coupling. Excessive heat can promote decomposition pathways that lead to hydride formation.[4]

      • Screen Ligands: The choice of ligand can influence the rate of reductive elimination of the desired product versus the undesired dehalogenated product.[4]

      • Choice of Base: Use a non-hydridic base like K₃PO₄, K₂CO₃, or Cs₂CO₃.

Q6: I am observing protodeboronation of my boronic acid. How can I minimize this side reaction?

A6: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[3] This is a frequent cause of reduced yield, especially with heterocyclic boronic acids.[1]

  • Causes & Solutions:

    • Proton Source: The primary proton source for this side reaction is water, often exacerbated by strong bases.[1]

    • Use Milder Bases: Strong bases can accelerate protodeboronation. Consider switching from strong bases like NaOH to milder inorganic bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]

    • Anhydrous Conditions: If protodeboronation is severe, switching to anhydrous conditions can significantly reduce its occurrence.[1]

    • Use Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or an MIDA boronate, can protect it from degradation until it is needed in the catalytic cycle.[3][9]

Optimization Strategies & FAQs

Q7: How do I choose the optimal catalyst and ligand for coupling with this compound?

A7: The substrate is an electron-deficient heteroaromatic bromide. This electronic property makes the oxidative addition step more favorable than in electron-rich systems.[10] However, the key to high yield is often a ligand that accelerates this step while remaining stable. For this, bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are the state-of-the-art.[1][4]

Catalyst/Ligand SystemRecommended BaseRecommended SolventKey Advantages & Considerations
Pd(OAc)₂ / SPhos K₃PO₄, Cs₂CO₃Toluene/H₂O, Dioxane/H₂OExcellent starting point. SPhos is a bulky, electron-rich biarylphosphine ligand known to be highly effective for challenging substrates.[11]
Pd₂(dba)₃ / XPhos K₃PO₄THF/H₂OXPhos is even more sterically hindered than SPhos and can be effective when other ligands fail, especially with sterically demanding partners.[1]
Pd(PPh₃)₄ K₂CO₃, Na₂CO₃DMF/H₂O, Dioxane/H₂OA classic, versatile catalyst. May require higher temperatures and can be less efficient for this specific substrate compared to modern ligands.[11][12]
[Pd(IPr)Cl₂]₂ (NHC) K₃PO₄2-MeTHFN-Heterocyclic Carbene (NHC) ligands offer high stability and reactivity, often allowing for lower catalyst loadings and milder conditions.[7]
Q8: What is the best base and solvent system for this coupling?

A8: The choice of base and solvent are critically linked.[1]

  • Base: The base activates the boronic acid to form a more nucleophilic boronate species, facilitating the transmetalation step.[13] For challenging substrates like this, stronger inorganic bases are often preferred.

    • Recommended: Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) are highly effective and commonly used.[4]

    • Alternatives: Potassium Carbonate (K₂CO₃) is a good, less expensive option that works in many cases.[11]

  • Solvent: A polar, aprotic solvent, often in combination with water, is typical. The water is essential for dissolving the inorganic base and assisting in the transmetalation step.

    • Recommended: 1,4-Dioxane/H₂O, Toluene/H₂O, or THF/H₂O (typically in ratios from 4:1 to 10:1) are excellent choices.[11][14]

    • Solubility: Ensure your starting materials are soluble in the chosen solvent system at the reaction temperature. Poor solubility can lead to low yields.

Q9: How can I ensure my reagents are pure and stable, particularly my boronic acid?

A9: Reagent quality cannot be overstated.

  • Boronic Acid Stability: Boronic acids can undergo dehydration to form cyclic trimeric anhydrides called boroxines.[3] While often reversible, this complicates accurate weighing and stoichiometry. They are also prone to oxidation and protodeboronation.[3]

    • Storage: Store boronic acids in a cool, dark, and dry place, preferably under an inert atmosphere.

    • Purification: If you suspect degradation, boronic acids can sometimes be purified by recrystallization or by conversion to a stable diethanolamine adduct, which is a crystalline, air-stable solid that can be used directly in the coupling reaction.[15]

  • Aryl Halide: Ensure your this compound is pure and free from any acidic impurities that could interfere with the basic reaction conditions.

  • Solvents: Use anhydrous grade solvents and degas them thoroughly before use to remove dissolved oxygen.

Key Experimental Protocols

Protocol 1: Setting up an Inert Atmosphere Reaction
  • Assembly: Assemble your reaction glassware (e.g., a Schlenk flask with a condenser and stir bar) and flame-dry it under vacuum to remove adsorbed water. Allow it to cool to room temperature under vacuum.

  • Purging: Refill the flask with an inert gas (Argon or Nitrogen). Evacuate and refill the flask a total of 3-5 times to ensure all oxygen is removed.[16]

  • Reagent Addition: Under a positive pressure of inert gas, add your solid reagents: this compound, the boronic acid, the base, and the palladium catalyst/ligand.

  • Solvent Addition: Add the degassed solvent(s) via cannula or syringe.

  • Execution: Heat the reaction to the desired temperature with vigorous stirring, maintaining the inert atmosphere throughout (e.g., using a balloon or a nitrogen line connected to the condenser).[17]

Protocol 2: Degassing Reaction Solvents

The "Freeze-Pump-Thaw" method is highly effective for removing dissolved gases.

  • Freeze: Place the solvent in a Schlenk flask and freeze it using liquid nitrogen.

  • Pump: Once completely frozen, apply a high vacuum for 5-10 minutes.

  • Thaw: Remove the liquid nitrogen and allow the solvent to thaw completely. You will see gas bubbling out of the solvent as it liquefies.

  • Repeat: Repeat this cycle at least three times for maximum effect. After the final thaw, backfill the flask with inert gas.

Protocol 3: Monitoring Reaction Progress

Regularly monitoring the reaction is key to determining the optimal reaction time and identifying issues early.

  • Sampling: Under a positive flow of inert gas, quickly remove a small aliquot (a few drops) from the reaction mixture using a syringe or a long glass pipette.

  • Quench & Workup: Quench the aliquot in a vial containing a small amount of water and ethyl acetate. Shake vigorously, then take a sample from the organic layer.

  • Analysis: Spot the organic sample on a TLC plate and elute with an appropriate solvent system (e.g., Hexane/Ethyl Acetate).[18] Visualize the spots under UV light.[18] The disappearance of the starting material spot and the appearance of a new product spot indicates reaction progress. LC-MS can also be used for more quantitative analysis.[11]

Visual Guides

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_main Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r1r2 R¹-Pd(II)L₂-R² transmetalation->pd2_r1r2 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 product R¹-R² (Coupled Product) reductive_elimination->product aryl_halide R¹-X (this compound) aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ (Boronic Acid) boronic_acid->transmetalation base Base (e.g., K₃PO₄) base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_conversion Analyze Reaction Mixture (TLC, LC-MS) start->check_conversion low_conversion Symptom: Low/No Conversion check_conversion->low_conversion Starting Material Remains byproducts Symptom: Significant Byproducts check_conversion->byproducts Starting Material Consumed cause_catalyst Cause: Inactive Catalyst? - Check atmosphere (O₂) - Use fresh/robust catalyst - Optimize ligand low_conversion->cause_catalyst cause_conditions Cause: Suboptimal Conditions? - Increase Temperature - Check stirring - Screen solvents/bases low_conversion->cause_conditions cause_reagents Cause: Reagent Purity? - Verify purity of all inputs - Check boronic acid stability low_conversion->cause_reagents byproduct_homo Byproduct: Homocoupling? - Rigorously degas - Reduce boronic acid equiv. byproducts->byproduct_homo byproduct_dehalo Byproduct: Debromination? - Lower temperature - Use non-hydridic base byproducts->byproduct_dehalo byproduct_proto Byproduct: Protodeboronation? - Use milder base (KF) - Use boronic ester - Try anhydrous conditions byproducts->byproduct_proto

Sources

Technical Support Center: Optimization of Reaction Conditions for 5-Bromothiophene-2-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Bromothiophene-2-carboxamide. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into optimizing this crucial synthetic transformation. We will explore common synthetic pathways, address frequently encountered challenges, and offer detailed protocols to ensure reproducible, high-yield results.

Frequently Asked Questions (FAQs)

Q1: What are the most common and reliable synthetic routes to prepare this compound?

The most prevalent strategy is a two-step synthesis starting from commercially available thiophene-2-carboxylic acid.

  • Electrophilic Bromination: The thiophene ring is first brominated at the 5-position. This is an electrophilic aromatic substitution reaction where the sulfur atom activates the ring, directing bromination preferentially to the 5-position (para to the carboxylic acid group)[1][2].

  • Amide Bond Formation (Amidation): The resulting 5-Bromothiophene-2-carboxylic acid is then coupled with an amine to form the desired carboxamide.

An alternative, though less common, starting point is the direct bromination of thiophene-2-carboxamide. However, this can present challenges with selectivity and potential side reactions involving the amide functional group[3].

Q2: For the amidation step, why can't I simply mix 5-Bromothiophene-2-carboxylic acid with an amine?

Directly mixing a carboxylic acid and an amine is generally inefficient for amide synthesis under standard conditions.[4] Amines are basic and carboxylic acids are acidic, leading to a rapid acid-base reaction that forms a highly unreactive ammonium carboxylate salt.[5][6] Overcoming the high activation energy to dehydrate this salt into an amide requires forcing conditions, such as heating above 100°C, which can lead to degradation and is often not practical.[4][5]

Q3: What is the purpose of a "coupling reagent" or "activating agent" in the amidation reaction?

To circumvent the formation of the unreactive salt, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is the role of an activating agent.[7] The process involves two main strategies:

  • Conversion to an Acyl Chloride: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride convert the carboxylic acid into a highly reactive acyl chloride.[8] This intermediate readily reacts with amines to form the amide.[7][9]

  • In Situ Activation with Coupling Reagents: These reagents react with the carboxylic acid to form a highly active intermediate in situ. This activated species is then attacked by the amine. Common examples include carbodiimides like DCC and EDC, or uronium salts like HATU.[7][10]

Q4: Why is a non-nucleophilic base often required during the amidation step?

A base serves two critical functions. First, it deprotonates the carboxylic acid, facilitating its attack on the coupling reagent. Second, and more importantly, it neutralizes acidic byproducts generated during the reaction (e.g., HCl when using acyl chlorides, or protonated coupling agents).[7][10] Using a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is crucial to prevent the base itself from competing with the desired amine in reacting with the activated carboxylic acid.[10]

Q5: How can I effectively monitor the progress of my reaction?

Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods.

  • TLC: Allows for rapid, qualitative monitoring of the consumption of starting materials (e.g., 5-Bromothiophene-2-carboxylic acid) and the formation of the product. A co-spot of the starting material and the reaction mixture is highly recommended for accurate comparison.

  • LC-MS: Provides more definitive data, confirming the disappearance of the starting material's mass peak and the appearance of the product's mass peak, which validates product formation and can help identify any major side products.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific issues you may encounter during the synthesis.

Diagram: Troubleshooting Workflow for Low Amide Yield

G start Low Yield of Amide Product check_sm Is starting carboxylic acid fully consumed? (Check by TLC/LC-MS) start->check_sm cause_amine Potential Issue: - Poor amine quality/reactivity - Product loss during workup/purification check_sm->cause_amine YES check_conditions Was the reaction run under strictly anhydrous conditions? check_sm->check_conditions NO sm_consumed YES sm_not_consumed NO solution_amine Solution: - Use fresh, high-purity amine - Optimize extraction and purification steps cause_amine->solution_amine cause_water Potential Issue: - Moisture deactivated coupling reagent and hydrolyzed active intermediate. check_conditions->cause_water NO cause_reagents Potential Issue: - Insufficient coupling reagent - Incomplete activation - Low reaction temperature/time check_conditions->cause_reagents YES not_anhydrous NO is_anhydrous YES solution_water Solution: - Use anhydrous solvents/reagents - Run reaction under inert gas (N2/Ar) cause_water->solution_water solution_reagents Solution: - Increase coupling agent to 1.2-1.5 eq. - Increase reaction time or gently heat (40-50°C) - Consider a more potent coupling agent (e.g., HATU) cause_reagents->solution_reagents

Caption: A decision tree for troubleshooting low yields in the amidation step.

Troubleshooting Table
ProblemPotential CauseRecommended Solution
Low or No Amide Product A. Incomplete Activation: The coupling reagent was old, decomposed, or insufficient.A. Use a fresh bottle of coupling reagent. Increase stoichiometry to 1.2 equivalents. Allow for a 15-30 minute "pre-activation" period after adding the coupling reagent before adding the amine.[10]
B. Reaction Conditions Not Anhydrous: Moisture is hydrolyzing the activated intermediate or deactivating the coupling reagent.B. Use anhydrous solvents (e.g., from a solvent purification system or freshly opened bottle). Dry glassware thoroughly. Run the reaction under an inert atmosphere (Nitrogen or Argon).
C. Sterically Hindered Amine: The amine is too bulky to react efficiently under standard conditions.C. Switch to a more powerful coupling reagent like HATU.[10] Increase the reaction temperature to 40-50°C and extend the reaction time.[10]
Unreacted Carboxylic Acid Remaining A. Insufficient Reagents: Not enough coupling reagent or amine was used to drive the reaction to completion.A. Ensure stoichiometry is correct. A slight excess of the amine (1.2 eq.) and coupling agent (1.2 eq.) is recommended.[10]
B. Reaction Time/Temp Too Low: The reaction is sluggish and has not reached completion.B. Continue stirring overnight. If the reaction remains slow, gentle heating (40-50 °C) can increase the rate.[10] Monitor progress carefully by TLC to avoid degradation.
Difficult Purification (DCC/DCU Byproduct) A. DCU Precipitation: Dicyclohexylurea (DCU) is the byproduct of DCC coupling and is often insoluble in common solvents like Dichloromethane (DCM), making filtration difficult.A. After the reaction, dilute with a solvent in which DCU has low solubility (e.g., ethyl acetate) and cool in an ice bath to maximize precipitation, then filter.
B. DCU Co-elutes with Product: The byproduct is contaminating the final product after chromatography.B. Switch to a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The corresponding urea byproduct is water-soluble and easily removed with an aqueous wash during workup.[10][11]
Side Product: Nitrile Formation A. Dehydration of Primary Amide: When synthesizing a primary amide (from ammonia or ammonium chloride), strong activating agents like thionyl chloride can cause over-reaction and dehydrate the product to a nitrile.[12][13]A. Use milder coupling reagents (e.g., EDC/HOBt) instead of SOCl₂. Maintain low reaction temperatures and add reagents slowly.
Low Yield in Initial Bromination Step A. Over-bromination: The electron-rich thiophene ring is susceptible to multiple brominations, forming di- or poly-brominated species.[14]A. Use a milder brominating agent like N-Bromosuccinimide (NBS) instead of Br₂. Use a stoichiometric amount (1.0-1.1 equivalents) of NBS. Add the NBS solution slowly or portion-wise at a lower temperature (e.g., 0°C to room temp) to improve selectivity.[14]

Optimized Experimental Protocols

Diagram: Synthetic Workflow for this compound

G cluster_0 Step 1: Bromination cluster_1 Step 2: Amidation (Route A - Acyl Chloride) cluster_2 Step 2: Amidation (Route B - Coupling Reagent) TCA Thiophene-2-carboxylic Acid Bromination Bromination (NBS, CHCl3, RT) TCA->Bromination BTCA 5-Bromothiophene-2-carboxylic Acid Bromination->BTCA Activation_A Activation (SOCl2, Reflux) BTCA->Activation_A Activation_B Coupling Reaction (EDC, HOBt, Amine, Base, DMF) BTCA->Activation_B AcylChloride 5-Bromothiophene-2-carbonyl chloride Activation_A->AcylChloride Amidation_A Amidation (Amine, Base, DCM) AcylChloride->Amidation_A Product_A This compound Amidation_A->Product_A Product_B This compound Activation_B->Product_B

Caption: Primary synthetic routes to this compound.

Protocol 1: Synthesis via Acyl Chloride Activation

This robust method is excellent for a wide range of amines.

Step 1a: Synthesis of 5-Bromothiophene-2-carboxylic Acid

  • In a round-bottom flask under an inert atmosphere, dissolve thiophene-2-carboxylic acid (1.0 eq.) in chloroform or acetonitrile.[14]

  • Slowly add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise at room temperature. The reaction is typically exothermic.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the consumption of starting material by TLC.

  • Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can often be used directly in the next step or purified by recrystallization.[1]

Step 1b: Synthesis of this compound

  • To a flask containing 5-Bromothiophene-2-carboxylic acid (1.0 eq.), add thionyl chloride (SOCl₂) (2.0-3.0 eq.) and a catalytic amount of DMF.[15][16]

  • Heat the mixture to reflux for 2-3 hours. The reaction should be performed in a fume hood as SO₂ and HCl gas are evolved.[8]

  • After cooling, remove the excess thionyl chloride under reduced pressure. The resulting crude 5-bromothiophene-2-carbonyl chloride is often used immediately without further purification.[15]

  • Dissolve the crude acyl chloride in anhydrous DCM and cool to 0°C in an ice bath.

  • In a separate flask, dissolve the desired amine (1.1 eq.) and a non-nucleophilic base like triethylamine (1.5 eq.) in anhydrous DCM.[15]

  • Add the amine solution dropwise to the stirred acyl chloride solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours until completion (monitored by TLC/LC-MS).

  • Workup by washing the mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis via EDC/HOBt Coupling

This method uses milder conditions, which is ideal for sensitive substrates, and features a simpler, water-based workup.[10]

Step 2a: Synthesis of 5-Bromothiophene-2-carboxylic Acid

  • Follow the procedure outlined in Step 1a .

Step 2b: Synthesis of this compound

  • In a round-bottom flask, dissolve 5-Bromothiophene-2-carboxylic acid (1.0 eq.), HOBt (1.1 eq.), and the desired amine (1.2 eq.) in anhydrous DMF or DCM.[10]

  • Add a non-nucleophilic base such as DIPEA (2.0 eq.).

  • Cool the mixture to 0°C in an ice bath.

  • Add EDC (1.2 eq.) portion-wise to the reaction mixture.[10]

  • Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. This aqueous workup removes the EDC-urea byproduct and excess HOBt.[10]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via silica gel column chromatography or recrystallization.

References

  • BenchChem. (2025).
  • BenchChem. (2025). An In-depth Technical Guide to 5-Bromothiophene-2-carboxylic acid.
  • Chemistry LibreTexts. (2023).
  • BenchChem. (2025).
  • Chemistry LibreTexts. (2022). 4.2.6: Chemistry of Amides. [Link]
  • Fisher Scientific. Amide Synthesis. [Link]
  • Organic Chemistry Portal.
  • Chemistry LibreTexts. (2023). 1° Amides can be converted to Nitriles with Thionyl Chloride. [Link]
  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
  • Indo American Journal of Pharmaceutical Research. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. [Link]
  • National Center for Biotechnology Information. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • Chemistry Steps.
  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
  • Semantic Scholar. (2025).
  • National Center for Biotechnology Information. (n.d.).
  • The Royal Society of Chemistry. D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells. [Link]
  • Chemistry LibreTexts. (2023).
  • Chemistry Stack Exchange. (2021). Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)?. [Link]
  • Jack Westin. Synthesis of Amides. [Link]
  • Khan Academy.
  • Google Patents.
  • ResearchGate. (2020). How to perform a Bromination reaction on a thiophene derivative containing an aliphatic ester and an amide functionality?. [Link]
  • StudySmarter.
  • Reddit. (2015).
  • ResearchGate. (2025). Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. [Link]
  • Fisher Scientific. 5-Bromothiophene-2-carboxaldehyde, 97%. [Link]
  • ResearchGate. Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene.... [Link]
  • National Center for Biotechnology Information. (2023).
  • Wikipedia. Letts nitrile synthesis. [Link]
  • ResearchGate. ivated Nitriles in Heterocyclic Synthesis: Synthesis and Reactions of 2-Amino-8-benzylidene-4-phenyl-5,6,7,8- tetrahydro- 4H-chromene-3-Carbonitrile. [Link]

Sources

Stability and storage conditions for 5-Bromothiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Bromothiophene-2-carboxamide

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this compound, maximizing its efficacy and the reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To maintain its integrity, this compound should be stored in a cool, dry, and dark place.[1] The recommended storage temperature is between 2-8°C.[2][3] It is crucial to keep the container tightly sealed to prevent exposure to moisture and air.[2][4] For long-term storage, flushing the container with an inert gas like argon or nitrogen is a recommended practice to minimize oxidation.

Q2: What are the signs of degradation for this compound?

A2: The pure compound is typically a white to light yellow or light brown crystalline powder.[2][3] A significant color change, such as darkening to brown or the development of a strong odor, may indicate degradation. Clumping of the powder can suggest moisture absorption. If you observe any of these changes, it is advisable to verify the compound's purity before use.

Q3: Is this compound sensitive to light or air?

A3: While specific data for the carboxamide is limited, related compounds like 5-bromothiophene-2-carbaldehyde are known to be air sensitive.[5][6] Additionally, some brominated thiophenes are light sensitive.[7] Therefore, it is best practice to handle this compound with precautions to minimize exposure to both light and air. Storing in an amber vial and under an inert atmosphere can mitigate these risks.[1][6]

Q4: What solvents are recommended for preparing stock solutions of this compound?

A4: Based on the solubility of the closely related 5-bromothiophene-2-carbaldehyde, solvents such as chloroform and methanol are suitable for dissolving this compound.[5][8] When preparing stock solutions for long-term storage, it is advisable to use anhydrous solvents and store the solution at low temperatures (e.g., -20°C) in a tightly sealed container to prevent solvent evaporation and degradation of the compound.

Q5: What are the main chemical incompatibilities of this compound?

A5: this compound should be stored away from strong oxidizing agents.[1][6] Thiophene and its derivatives can be susceptible to oxidation, which can compromise the structure and purity of the compound.[9]

Summary of Storage Conditions
ParameterRecommended ConditionRationale
Temperature 2-8°C[2][3]Slows down potential degradation reactions.
Atmosphere Tightly sealed container,[2] preferably under an inert gas (e.g., Argon, Nitrogen).[6]Minimizes exposure to air and moisture, preventing oxidation and hydrolysis.
Light Store in a dark place or use an amber vial.[1][7]Protects against light-induced degradation.
Incompatibilities Away from strong oxidizing agents.[1][6]Prevents chemical reactions that could degrade the compound.

Troubleshooting Guide

This guide will help you address common issues you might encounter with this compound in your experiments.

Issue 1: Inconsistent or Unexpected Experimental Results

If you are experiencing variability in your results, it is essential to first assess the quality of your this compound.

Caption: Troubleshooting workflow for inconsistent experimental results.

Explanation of Troubleshooting Steps:

  • Assess Physical Appearance: A visual inspection is the first line of defense. A pure compound should be a white to light yellow or light brown powder.[2][3] Any significant deviation from this could indicate a problem.

  • Review Storage History: Cross-reference the storage conditions with the recommendations. Prolonged exposure to ambient temperature, humidity, or light can lead to gradual degradation that may not be immediately obvious visually.

  • Purity Analysis: If you suspect degradation, analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the purity and structural integrity of your compound.

Issue 2: Difficulty Dissolving the Compound

If you are having trouble dissolving this compound, consider the following:

  • Sonication: Gentle sonication in a water bath can aid in the dissolution of the compound.

  • Gentle Warming: If appropriate for your experiment, gentle warming can increase solubility. However, be cautious as excessive heat can lead to degradation.

Experimental Protocol: Preparation and Stability Check of a Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound and assessing its stability over time.

Materials:

  • This compound

  • Anhydrous methanol

  • Amber glass vials with screw caps

  • Analytical balance

  • Syringes and needles for inert gas handling

  • Inert gas source (Argon or Nitrogen)

  • Analytical instrument (e.g., HPLC-UV or LC-MS)

Protocol Workflow:

G A 1. Weigh this compound B 2. Add Anhydrous Methanol to desired concentration A->B C 3. Sonicate to dissolve B->C D 4. Flush vial with inert gas C->D E 5. Seal tightly and store at -20°C D->E F 6. Analyze initial purity (T=0) via HPLC-UV or LC-MS E->F G 7. Re-analyze at subsequent time points (e.g., 1 week, 1 month) F->G H 8. Compare peak area and purity to assess stability G->H

Caption: Workflow for stock solution preparation and stability assessment.

Step-by-Step Procedure:

  • Preparation: In a fume hood, accurately weigh the desired amount of this compound into a clean, dry amber glass vial.

  • Dissolution: Add the calculated volume of anhydrous methanol to achieve the target concentration.

  • Mixing: Gently sonicate the vial until the compound is completely dissolved.

  • Inert Atmosphere: Flush the headspace of the vial with a gentle stream of inert gas for approximately 30-60 seconds.

  • Storage: Immediately and tightly seal the vial. Store the stock solution at -20°C.

  • Initial Analysis (T=0): On the day of preparation, take an aliquot of the stock solution and analyze it by a suitable analytical method (e.g., HPLC-UV or LC-MS) to determine the initial purity and peak area. This will serve as your baseline.

  • Subsequent Analyses: At predetermined time points (e.g., 1 week, 4 weeks), thaw an aliquot of the stock solution and re-analyze it using the same analytical method and conditions as the initial analysis.

  • Stability Assessment: Compare the purity and peak area of the compound at each time point to the initial (T=0) results. A significant decrease in the main peak area or the appearance of new peaks would indicate degradation.

By following these guidelines, you can ensure the quality and stability of your this compound, leading to more reliable and reproducible research outcomes.

References

  • Fisher Scientific. 5-Bromothiophene-2-carboxaldehyde, 97%. [Link]
  • PubChem. 5-Bromothiophene-2-carbaldehyde. [Link]
  • PubChem. Thiophene. [Link]
  • Cohen, S. M., et al. (2017). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology, 100, 15-31. [Link]
  • Khan, I., et al. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Molecules, 26(16), 4991. [Link]

Sources

Removal of dicyclohexylurea (DCU) byproduct in 5-Bromothiophene-2-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Managing Dicyclohexylurea (DCU) Contamination in DCC-Mediated Couplings

Welcome, researchers and chemists. This guide, prepared by our senior application scientists, provides in-depth technical support for a common challenge in the synthesis of 5-Bromothiophene-2-carboxamide: the removal of the N,N'-dicyclohexylurea (DCU) byproduct. Our goal is to move beyond simple procedural steps, offering a framework of chemical principles to empower you to troubleshoot and optimize your purification strategy effectively.

Frequently Asked Questions: Understanding the Challenge

Q1: What is DCU, and why is its removal a critical issue in my synthesis?

N,N'-Dicyclohexylurea (DCU) is the primary byproduct generated when using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent to form the amide bond between 5-bromothiophene-2-carboxylic acid and an amine.[1][2] While chemically inert and unlikely to interfere with the reaction's progress, DCU poses a significant purification challenge due to its exceptionally low solubility in many common organic solvents.[3]

If not meticulously removed, DCU can:

  • Contaminate the final product , leading to inaccurate yield calculations.

  • Interfere with downstream applications , such as biological assays or further synthetic transformations.

  • Complicate analytical characterization , appearing as a significant impurity in NMR, LC-MS, and other analyses.

Q2: How is DCU formed during the reaction?

DCC facilitates amide bond formation by activating the carboxylic acid. The carboxylic acid attacks the carbodiimide functional group of DCC, forming a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine nucleophile to form the desired amide, releasing DCU as a stable, insoluble byproduct.

dcc_mechanism RCOOH 5-Bromothiophene- 2-carboxylic Acid Intermediate O-Acylisourea Intermediate RCOOH->Intermediate + DCC DCC DCC DCC->Intermediate Amine Amine (R'-NH2) Product 5-Bromothiophene- 2-carboxamide Amine->Product Intermediate->Product + Amine DCU DCU (Byproduct) (Precipitates) Intermediate->DCU

Caption: DCC coupling mechanism leading to amide and DCU formation.

Q3: A white precipitate formed during my reaction. Is this a good or bad sign?

The formation of a white precipitate during a DCC coupling is typically a positive indicator that the reaction is proceeding.[1] This precipitate is the DCU byproduct crashing out of the reaction solvent as it forms. This insolubility is the primary property exploited for its removal.

Core Removal Strategies & Troubleshooting

The key to separating your target carboxamide from DCU lies in exploiting the differential solubility between the two compounds. While DCU is broadly insoluble, your this compound product, being an aromatic amide, will likely have moderate solubility in polar organic solvents like ethyl acetate, acetone, acetonitrile, and THF, and good solubility in more polar solvents like DMF or DMSO.[2]

Method 1: Direct Filtration (The First Line of Defense)

This is the most straightforward method and should always be the first approach when a significant amount of DCU has precipitated from the reaction mixture.

  • Reaction Completion: Once the reaction is deemed complete by TLC or LC-MS, allow the mixture to stir at room temperature for an additional 30 minutes.

  • Cooling (Optional but Recommended): Cool the reaction flask in an ice bath (0 °C) for 15-30 minutes. This significantly decreases the solubility of any remaining DCU in the solvent, maximizing precipitation.

  • Filtration Setup: Assemble a Büchner or Hirsch funnel with an appropriately sized filter paper over a clean filter flask connected to a vacuum source.

  • Filter the Mixture: Wet the filter paper with a small amount of the cold reaction solvent (e.g., DCM or Ethyl Acetate) to ensure a good seal. Pour the cold reaction slurry onto the filter under gentle vacuum.

  • Wash the Filter Cake: Wash the collected white DCU solid with a minimal amount of fresh, cold solvent to recover any product that may be trapped in the filter cake.

  • Collect the Filtrate: The filtrate contains your crude product. Proceed with a standard aqueous workup (e.g., washing with dilute HCl, NaHCO₃, and brine) to remove any remaining reagents or catalysts like DMAP.

filtration_workflow Start Completed Reaction Mixture (Solution + Precipitated DCU) Cool Cool to 0 °C (Maximize Precipitation) Start->Cool Filter Vacuum Filter through Büchner Funnel Cool->Filter Filtrate Filtrate: Crude Product in Solution Filter->Filtrate Solid Filter Cake: Solid DCU Filter->Solid Wash Wash Filter Cake with Minimal Cold Solvent Wash->Filtrate Workup Aqueous Workup & Purification Filtrate->Workup Solid->Wash Recover trapped product End Pure Product Workup->End

Caption: Workflow for DCU removal via direct precipitation and filtration.

  • Q: My filtration is extremely slow, or the filter is clogging.

    • Cause: The DCU particles may be too fine.

    • Solution: Try using a pad of Celite® (diatomaceous earth) over the filter paper. This creates a more porous filtration bed, preventing clogging. Alternatively, diluting the mixture with more solvent can sometimes improve the flow rate.

  • Q: I still see a significant amount of DCU in my crude product after workup.

    • Cause: The reaction solvent may have been too warm, or the product concentration was too high, keeping some DCU dissolved.

    • Solution: Concentrate the filtrate, then add a different solvent in which your product is soluble but DCU is not (an "anti-solvent"), and re-filter. This leads to our next method.

Method 2: Solvent-Induced Precipitation (Anti-Solvent Method)

This technique is ideal when DCU remains partially or fully dissolved in the reaction solvent (e.g., DCM, THF, DMF) or when residual DCU is found in the product after initial filtration.

  • Concentrate: Remove the original reaction solvent under reduced pressure (rotary evaporation) to obtain a crude solid or oil.

  • Re-dissolve: Dissolve the crude material in a minimal volume of a "good" solvent where your product is highly soluble (e.g., a small amount of DCM or Chloroform).

  • Add Anti-Solvent: While stirring, slowly add an "anti-solvent" in which DCU is known to be very poorly soluble. Excellent choices include diethyl ether, hexanes, or cold acetonitrile.[4]

  • Precipitate & Cool: The DCU should precipitate as a white solid. Continue adding the anti-solvent until precipitation appears complete. Cool the mixture in an ice bath for 20-30 minutes to maximize recovery.

  • Filter: Filter the mixture as described in Method 1, washing the DCU cake with a small amount of the anti-solvent. The filtrate now contains your cleaner product.

Advanced Troubleshooting & Synthesis Optimization

Q4: I've tried filtering, but my product is still contaminated. What's going on?
  • Cause 1: Co-precipitation. If your product has limited solubility in the reaction solvent, it may be crashing out of solution along with the DCU.

    • Solution: Before the initial filtration, try adding a small amount of a co-solvent in which your product is more soluble (but DCU is not) to keep it in the solution phase. Alternatively, after filtration, dissolve the entire crude solid (product + DCU) in a solvent like hot ethanol or acetone where both are soluble, then cool slowly. The goal is to have the DCU crystallize out first, which may require some optimization.[2]

  • Cause 2: N-acylurea Formation. A common side reaction is the rearrangement of the O-acylisourea intermediate into a stable N-acylurea byproduct.[1][5] This impurity is often more soluble than DCU and can be difficult to separate from the desired amide product by simple filtration or crystallization.

    • Solution: This side reaction is best addressed preventatively. The addition of a nucleophilic catalyst, such as 1-Hydroxybenzotriazole (HOBt), is highly effective. HOBt intercepts the reactive O-acylisourea to form an active ester intermediate, which is less prone to rearrangement and reacts cleanly with the amine.[1][3][6] Always consider using an additive like HOBt (1.1-1.2 eq.) in your DCC couplings.

Q5: Can I avoid the DCU problem entirely?

Yes. While DCC is inexpensive, its workup challenges have led to the development of superior coupling reagents for many applications.

  • Water-Soluble Carbodiimides (EDC/EDCI): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a popular alternative. The corresponding urea byproduct is water-soluble and is easily removed with a simple aqueous workup. This is often the best and easiest solution.

  • Alternative Carbodiimides (DIC): Diisopropylcarbodiimide (DIC) is a liquid and forms a byproduct (diisopropylurea, DIU) that is generally more soluble in organic solvents than DCU, making it easier to remove during workup and chromatography.[3]

  • Uronium/Aminium Reagents (HATU, HBTU): Reagents like HATU do not form urea byproducts at all. Their byproducts are typically water-soluble, making purification straightforward. While more expensive, they are highly efficient and often the reagents of choice in modern drug development.

Data Summary: DCU Solubility

Understanding the solubility of DCU is fundamental to designing an effective purification strategy. The following table provides a guide to its solubility in common laboratory solvents.

SolventDCU SolubilityImplication for PurificationReference(s)
Water InsolubleUseful for aqueous workup; DCU will remain in the organic layer or as a solid.[7]
Dichloromethane (DCM) SolubleGood reaction solvent, but DCU will likely stay in solution. Requires anti-solvent addition or solvent swap for removal.[1]
Hexanes / Diethyl Ether Sparingly Soluble / InsolubleExcellent choices as "anti-solvents" to precipitate DCU from a more polar solution.[4]
Acetonitrile Sparingly SolubleAn excellent solvent for precipitating DCU, as many organic products remain soluble.[4]
Ethyl Acetate Sparingly SolubleCan be used to precipitate DCU, especially when cooled.[8]
Ethanol / Methanol Soluble (especially when hot)Can be used for recrystallization; DCU is soluble in hot ethanol but will crystallize upon cooling.[2]
DMF / DMSO SolublePoor choices for DCU precipitation; avoid if possible during workup.[7]

References

  • Nafeesa, K., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. National Center for Biotechnology Information.
  • Aapptec Peptides (2021). Carbodiimides and Additives. Aapptec Peptides.
  • Singh, A., et al. (2023). The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. Organic Chemistry Plus.
  • Mavroudis, I., et al. (2022). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. National Center for Biotechnology Information.
  • Mavroudis, I., et al. (2022). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Semantic Scholar.
  • ResearchGate (2021). Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene... ResearchGate.
  • Izdebski, J., et al. (1989). Formation of optically pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated peptide synthesis. PubMed.
  • Organic Synthesis (n.d.). Acid-Amine Coupling using DCC. Organic Synthesis.
  • ResearchGate (2008). (PDF) ChemInform Abstract: Formation of N-Acyl-N,N′-dicyclohexylureas from DCC and Arenecarboxylic Acids in the Presence of Hydroxybenzotriazole in CH2Cl2 at Room Temperature. ResearchGate.
  • Growing Science (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science.
  • Chemistry Steps (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
  • ResearchGate (2013). What's the best way for removing extra DCC and DMAP in an esterification reaction?. ResearchGate.
  • ResearchGate (2024). How to remove DCU and its remaining traces from Steglich esterification?. ResearchGate.

Sources

Technical Support Center: 5-Bromothiophene-2-Carbonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preventing Hydrolysis and Ensuring Experimental Success

Welcome to the technical support center for 5-bromothiophene-2-carbonyl chloride. This resource is designed for researchers, scientists, and professionals in drug development who utilize this highly reactive, yet versatile, building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to help you anticipate and overcome challenges, particularly the pervasive issue of hydrolysis.

The high reactivity that makes 5-bromothiophene-2-carbonyl chloride a valuable acylating agent also renders it extremely susceptible to hydrolysis.[1] Even trace amounts of moisture in your reaction setup can lead to the formation of the corresponding carboxylic acid, 5-bromothiophene-2-carboxylic acid, resulting in reduced yields, purification difficulties, and potentially misleading experimental outcomes. This guide is structured to provide a comprehensive understanding of why hydrolysis occurs and how to effectively prevent it.

Troubleshooting Guide: Hydrolysis-Related Issues

This section addresses common problems encountered during experiments with 5-bromothiophene-2-carbonyl chloride that are often symptomatic of unintended hydrolysis.

Q1: My reaction yield is significantly lower than expected, and I've isolated a significant amount of 5-bromothiophene-2-carboxylic acid. What went wrong?

This is a classic sign of premature hydrolysis of your acyl chloride. The carbonyl carbon in 5-bromothiophene-2-carbonyl chloride is highly electrophilic, making it a prime target for nucleophilic attack.[2] Unfortunately, water is a competent nucleophile that, if present, will readily react with the acyl chloride.[1]

Root Cause Analysis:

  • Atmospheric Moisture: Acyl chlorides can react with moisture in the air.[3] Leaving the reagent bottle open or handling the compound in a humid environment can lead to significant degradation.

  • Contaminated Solvents or Reagents: "Anhydrous" solvents can still contain trace amounts of water if not properly stored or handled. Similarly, other reagents in your reaction may not be sufficiently dry.

  • Improperly Dried Glassware: Residual water on the surface of your reaction vessels is a common source of contamination.

Corrective and Preventive Actions:

  • Work Under an Inert Atmosphere: Always handle 5-bromothiophene-2-carbonyl chloride under a dry, inert atmosphere such as nitrogen or argon. This can be achieved using a glove box or a Schlenk line.

  • Use High-Purity Anhydrous Solvents: Purchase high-quality anhydrous solvents and store them over molecular sieves. It is good practice to use freshly opened bottles of solvent or to distill solvents from an appropriate drying agent.

  • Thoroughly Dry All Glassware: Oven-dry all glassware at a high temperature (e.g., 120-150°C) for several hours and allow it to cool in a desiccator or under a stream of inert gas before use.

Q2: I'm attempting to synthesize an amide, but my reaction is sluggish, and I'm still isolating the carboxylic acid byproduct. I've taken precautions to exclude water. What else could be the issue?

While hydrolysis is the most common issue, other factors can lead to poor reactivity and the apparent accumulation of the carboxylic acid.

Root Cause Analysis:

  • In-situ Generation of Water: Some reactions, though not immediately obvious, can generate water as a byproduct.

  • Poor Nucleophilicity of the Amine: If your amine is weakly nucleophilic (e.g., due to steric hindrance or electron-withdrawing groups), the rate of the desired amidation reaction may be slow, allowing even trace amounts of water to compete effectively.

  • Formation of Amine Hydrochloride Salt: The reaction of an acyl chloride with an amine produces one equivalent of hydrochloric acid (HCl). This HCl will react with the unreacted amine to form a non-nucleophilic hydrochloride salt, effectively halting the reaction.[4]

Corrective and Preventive Actions:

  • Use a Stoichiometric Amount of Base: Include a non-nucleophilic base, such as triethylamine or pyridine, in your reaction mixture to scavenge the HCl produced. A common practice is to use at least two equivalents of the amine or one equivalent of the amine and one equivalent of a non-nucleophilic base.

  • Employ a Catalyst: For sluggish reactions with weakly nucleophilic amines, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the rate of acylation.

  • Consider the Schotten-Baumann Reaction: This technique is particularly effective for acylating amines and alcohols in the presence of water. It utilizes a two-phase system (e.g., dichloromethane and water) with a base in the aqueous phase. The acyl chloride remains predominantly in the organic phase, minimizing contact with water, while the base in the aqueous phase neutralizes the generated HCl.[5]

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q: What are the ideal storage conditions for 5-bromothiophene-2-carbonyl chloride?

    • A: It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry, and dark place. Recommended storage temperatures are typically between 2-8°C.

  • Q: Can I handle 5-bromothiophene-2-carbonyl chloride on the open bench?

    • A: It is strongly advised against. Due to its sensitivity to atmospheric moisture, it should always be handled in a fume hood with appropriate personal protective equipment (PPE) and under anhydrous and inert conditions.[3]

Reaction Conditions

  • Q: What are the best solvents for reactions with 5-bromothiophene-2-carbonyl chloride?

    • A: Anhydrous aprotic solvents are generally the best choice. These include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile. Ensure they are of high purity and properly dried.

  • Q: How can I monitor the progress of my reaction while preventing hydrolysis?

    • A: Techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) can be used.[6] When taking an aliquot for analysis, do so under an inert atmosphere and quench it immediately in a suitable solvent to prevent hydrolysis during the analysis. For HPLC, the appearance of a new peak corresponding to 5-bromothiophene-2-carboxylic acid can be an indicator of hydrolysis.[6]

Mechanism of Hydrolysis

  • Q: What is the chemical reaction and mechanism of hydrolysis?

    • A: 5-bromothiophene-2-carbonyl chloride reacts with water in a nucleophilic acyl substitution reaction to form 5-bromothiophene-2-carboxylic acid and hydrochloric acid.

    • Reaction: C₅H₂BrOSCl + H₂O → C₅H₃BrO₂S + HCl

    • Mechanism:

      • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of a water molecule attacks the electrophilic carbonyl carbon of the acyl chloride.

      • Formation of a Tetrahedral Intermediate: This attack breaks the pi bond of the carbonyl group, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.

      • Elimination of the Leaving Group: The carbonyl group reforms by the lone pair on the oxygen atom forming a double bond with the carbon, and the chloride ion is expelled as a good leaving group.

      • Deprotonation: A water molecule or another base removes a proton from the oxonium ion to yield the final carboxylic acid product.

Experimental Protocols

Protocol 1: General Procedure for Amide Synthesis under Anhydrous Conditions

This protocol outlines the synthesis of an amide from 5-bromothiophene-2-carbonyl chloride and a primary or secondary amine, taking stringent measures to prevent hydrolysis.

Materials:

  • 5-bromothiophene-2-carbonyl chloride

  • Amine (primary or secondary)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N), freshly distilled

  • Nitrogen or Argon gas supply

  • Oven-dried glassware

Procedure:

  • Setup: Assemble your oven-dried glassware (round-bottom flask with a magnetic stir bar, dropping funnel, and condenser) under a positive pressure of nitrogen or argon.

  • Reagent Preparation: In the reaction flask, dissolve the amine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

  • Addition of Acyl Chloride: Dissolve 5-bromothiophene-2-carbonyl chloride (1.05 equivalents) in anhydrous DCM in the dropping funnel. Add the acyl chloride solution dropwise to the stirring amine solution at 0°C (ice bath).

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Workup: Quench the reaction by the slow addition of water. Separate the organic layer, and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Ester Synthesis using 5-Bromothiophene-2-carbonyl Chloride

This protocol describes the formation of an ester from an alcohol and 5-bromothiophene-2-carbonyl chloride.

Materials:

  • 5-bromothiophene-2-carbonyl chloride

  • Alcohol

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Nitrogen or Argon gas supply

  • Oven-dried glassware

Procedure:

  • Setup: Assemble the oven-dried reaction apparatus under an inert atmosphere.

  • Reagent Preparation: To a solution of the alcohol (1.0 equivalent) in anhydrous DCM, add anhydrous pyridine (1.2 equivalents) at 0°C.

  • Addition of Acyl Chloride: Slowly add a solution of 5-bromothiophene-2-carbonyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 3-6 hours, monitoring by TLC.

  • Workup: Dilute the reaction mixture with DCM and wash with 1 M HCl to remove the pyridine. Then, wash with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent. The resulting crude ester can be purified by flash chromatography.

Visualizations

Hydrolysis_Prevention_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_outcome Desired Outcome prep_glassware Oven-Dry Glassware inert_atmosphere Inert Atmosphere (N2/Ar) prep_glassware->inert_atmosphere prep_solvents Use Anhydrous Solvents prep_solvents->inert_atmosphere prep_reagents Ensure Dry Reagents prep_reagents->inert_atmosphere controlled_addition Controlled Reagent Addition inert_atmosphere->controlled_addition base_scavenger Use HCl Scavenger (e.g., Et3N) controlled_addition->base_scavenger product High Yield of Desired Product base_scavenger->product no_hydrolysis Minimal Hydrolysis base_scavenger->no_hydrolysis

Caption: Workflow for preventing hydrolysis of 5-bromothiophene-2-carbonyl chloride.

Schotten_Baumann_Diagram cluster_phases Two-Phase System cluster_products Products organic_phase Organic Phase (DCM) 5-bromothiophene-2-carbonyl chloride Amine/Alcohol interface Interface organic_phase->interface Reaction Occurs Here aqueous_phase Aqueous Phase (Water) Base (e.g., NaOH) aqueous_phase->interface amide_ester Desired Amide/Ester (in Organic Phase) interface->amide_ester hcl_neutralized Neutralized HCl (in Aqueous Phase) interface->hcl_neutralized

Caption: The Schotten-Baumann reaction setup for minimizing hydrolysis.

Data Summary

ParameterValueReference
Molecular Formula C₅H₂BrClOS[7]
Molecular Weight 225.49 g/mol [7]
Appearance Colorless to pale yellow liquid or solid
Storage Temperature 2-8°C
Key Reactivity Highly susceptible to hydrolysis[1]

References

  • National Center for Biotechnology Information. (n.d.). Disparate Behavior of Carbonyl and Thiocarbonyl Compounds: Acyl Chlorides vs Thiocarbonyl Chlorides and Isocyanates vs Isothiocyanates.
  • Taylor & Francis Online. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions.
  • Grokipedia. (n.d.). Schotten–Baumann reaction.
  • National Center for Biotechnology Information. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies.
  • Taylor & Francis Online. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions.
  • MDPI. (2021). Thiophene-3-carbonyl Chloride.
  • ResearchGate. (2007). Acyl chloride‐facilitated condensation polymerization for the synthesis of heat‐sensitive poly(anhydride‐ester)s.
  • Organic Chemistry Portal. (2010). Nucleophilic Acyl Substitution via Aromatic Cation Activation of Carboxylic Acids: Rapid Generation of Acid Chlorides under Mild Conditions.
  • National Center for Biotechnology Information. (n.d.). 5-Bromothiophene-2-carbonyl chloride.
  • National Center for Biotechnology Information. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies.

Sources

Technical Support Center: Characterization of Impurities in 5-Bromothiophene-2-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromothiophene-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with impurity characterization during this synthetic process. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and purity of your final product.

Introduction: The Synthetic Landscape and Its Challenges

This compound is a key intermediate in the development of various pharmaceutical agents. Its synthesis, while seemingly straightforward, can be prone to the formation of several impurities that can impact the yield, purity, and safety of the final active pharmaceutical ingredient (API). Understanding the origin of these impurities and having robust analytical methods for their characterization is paramount.[1][2]

The primary route to this compound often involves the amidation of 5-Bromothiophene-2-carboxylic acid or its activated derivatives. Impurities can arise from the starting materials, side reactions during the synthesis, or degradation of the product.[2][3][4] This guide will equip you with the knowledge to identify, troubleshoot, and control these unwanted byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: Based on the typical synthetic pathways, you should be vigilant for the following classes of impurities:

  • Starting Material-Related Impurities:

    • Unreacted 5-Bromothiophene-2-carboxylic acid.

    • Impurities present in the starting thiophene-2-carboxamide or thiophene-2-carboxylic acid.

  • Process-Related Impurities (Byproducts):

    • Over-brominated species: Formation of di- or poly-brominated thiophene derivatives can occur if the bromination step (if applicable in your route) is not well-controlled.[5]

    • Isomeric Impurities: Depending on the synthetic route, small amounts of other brominated isomers may be formed.

    • Hydrolysis Products: If the carboxamide is subjected to harsh acidic or basic conditions, it can hydrolyze back to the carboxylic acid.

  • Degradation Products:

    • Exposure to light, heat, or oxygen can lead to the degradation of the thiophene ring.

Q2: I see an unexpected peak in my HPLC chromatogram. How do I begin to identify it?

A2: A systematic approach is crucial for identifying unknown peaks.

  • Review the Synthesis: Consider all reactants, intermediates, and potential side reactions in your synthesis. Could the peak correspond to any of these?

  • LC-MS Analysis: The most powerful initial step is to perform Liquid Chromatography-Mass Spectrometry (LC-MS).[3][6][7] This will provide the molecular weight of the impurity. The isotopic pattern can be particularly informative. For instance, the presence of a bromine atom will result in a characteristic M+2 peak of nearly equal intensity to the molecular ion peak.[8][9][10]

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide the exact mass and elemental composition of the impurity, greatly aiding in its identification.[6]

  • Forced Degradation Studies: Subjecting your pure compound to stress conditions (acid, base, oxidation, heat, light) can help determine if the impurity is a degradation product.[6]

  • Isolation and NMR Spectroscopy: For definitive structural elucidation, the impurity may need to be isolated using preparative HPLC.[4] Subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy will provide detailed structural information.[7][11][12]

Q3: My final product has a persistent yellow tint, even after recrystallization. What could be the cause?

A3: A yellow discoloration often points to the presence of trace, highly colored impurities, potentially arising from degradation of the thiophene ring or the presence of poly-conjugated byproducts. Even small amounts of such impurities can be visually prominent.

  • Troubleshooting:

    • Re-evaluate your purification: Consider alternative recrystallization solvents or employing column chromatography.

    • Protect from light and air: Thiophene derivatives can be sensitive to oxidation and photodegradation. Ensure reactions and storage are conducted under an inert atmosphere and protected from light where possible.

    • Charcoal Treatment: Activated charcoal can sometimes be effective in removing colored impurities during recrystallization, but should be used judiciously as it can also adsorb the desired product.

Troubleshooting Guides

Issue 1: High Levels of Unreacted 5-Bromothiophene-2-carboxylic Acid Detected
  • Potential Cause: Incomplete amidation reaction.

  • Troubleshooting Steps:

    • Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient duration at the optimal temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

    • Activating Agent: If using a coupling agent (e.g., DCC, EDC), ensure it is fresh and used in the correct stoichiometric amount. Inefficient activation of the carboxylic acid is a common reason for incomplete conversion.[13][14]

    • Amine Source: Verify the purity and stoichiometry of your ammonia source or amine.

    • pH Control: The pH of the reaction can be critical. Ensure it is within the optimal range for the specific coupling chemistry being employed.

Issue 2: Presence of a Dibrominated Impurity (e.g., 3,5-Dibromothiophene-2-carboxamide)
  • Potential Cause: Over-bromination during the synthesis of the 5-bromothiophene precursor.[5]

  • Troubleshooting Steps:

    • Control of Brominating Agent: Use a precise stoichiometric amount of the brominating agent (e.g., N-Bromosuccinimide - NBS). Adding the brominating agent portion-wise or as a dilute solution can help maintain a low concentration and improve selectivity.[5]

    • Reaction Temperature: Perform the bromination at a lower temperature (e.g., 0 °C to room temperature) to favor mono-bromination.[5]

    • Choice of Brominating Agent: NBS is generally a milder and more selective brominating agent than elemental bromine (Br₂).[5]

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This protocol provides a general starting point for developing an HPLC method for the analysis of this compound and its impurities. Method optimization will be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-31 min: Linear gradient back to 95% A, 5% B

    • 31-35 min: Hold at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., Acetonitrile/Water mixture) to a concentration of approximately 1 mg/mL.

Protocol 2: Sample Preparation for NMR Analysis of an Isolated Impurity
  • Isolation: Isolate the impurity of interest using preparative HPLC.

  • Solvent Removal: Remove the HPLC solvent under reduced pressure, avoiding excessive heat.

  • Drying: Thoroughly dry the isolated impurity under high vacuum to remove any residual solvent.

  • Dissolution: Dissolve approximately 1-5 mg of the dried impurity in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Analysis: Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC) to elucidate the structure.

Data Presentation

Table 1: Common Impurities and their Characterization Data

Impurity NamePotential SourceExpected M+ Peak (m/z)Key ¹H NMR Signals (Predicted)
5-Bromothiophene-2-carboxylic acidUnreacted starting material206/208~7.6 (d), ~7.1 (d), ~10.9 (br s, COOH)[15]
Thiophene-2-carboxamideImpurity in starting material127Signals corresponding to the unsubstituted thiophene ring
3,5-Dibromothiophene-2-carboxamideOver-bromination284/286/288Absence of one aromatic proton signal compared to the parent

Visualizations

Synthesis_and_Impurity_Formation T2CA Thiophene-2-carboxamide BTCA This compound (Target Product) T2CA->BTCA Bromination DBTCA Dibromothiophene-2-carboxamide (Impurity) T2CA->DBTCA Over-bromination (Side Reaction) BTCOOH 5-Bromothiophene-2-carboxylic acid (Impurity/Starting Material) Amidation Amidation BTCOOH->Amidation Amidation->BTCA Amidation->BTCOOH Incomplete Reaction

Caption: Synthetic pathway and common impurity formation routes.

Impurity_Identification_Workflow Start Unexpected Peak in HPLC LCMS LC-MS Analysis Start->LCMS Initial Characterization HRMS High-Resolution MS LCMS->HRMS Determine Elemental Composition PrepHPLC Preparative HPLC Isolation LCMS->PrepHPLC If structure is not obvious Structure Structure Elucidation HRMS->Structure Direct Identification (if possible) NMR NMR Spectroscopy (¹H, ¹³C, 2D) PrepHPLC->NMR NMR->Structure

Caption: Workflow for the identification of unknown impurities.

References

  • Sone, T., Takahashi, K., & Fujieda, K. (n.d.). ¹³C NMR spectra of thiophenes. III—Bromothiophenes. Wiley.
  • BenchChem. (n.d.).
  • Chemistry LibreTexts. (2020, August 22). 16.
  • SIELC Technologies. (n.d.). Separation of 5-Bromothiophene-2-carbaldehyde on Newcrom R1 HPLC column.
  • BenchChem. (n.d.).
  • Chemguide. (n.d.). mass spectra - the M+2 peak.
  • (2024, December 27). Analytical Methods for Profiling Impurities in Pharmaceuticals.
  • ResearchGate. (n.d.). Two experimental NMR spectra of 2, 3-dibromo-thiophene, which...
  • Mioc, A., & Cseh, L. (2025, July 16).
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Chemistry LibreTexts. (2023, August 29).
  • (2016, June 27). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Taylor & Francis Online.
  • ChemicalBook. (n.d.). 2-Bromothiophene(1003-09-4) 1H NMR.
  • Ali, A., et al. (n.d.). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies.
  • (n.d.). Recent trends in the impurity profile of pharmaceuticals. PMC - NIH.
  • BenchChem. (n.d.). An In-depth Technical Guide to 5-Bromothiophene-2-carboxylic acid.
  • ChemicalBook. (2025, July 24). 5-Bromothiophene-2-carbaldehyde | 4701-17-1.
  • (2025, December 10).
  • Chemistry LibreTexts. (2023, January 10). 4.22: AB Proton NMR Analysis for 2,3-dibromothiophene.
  • ChemicalBook. (n.d.). 3-Bromothiophene(872-31-1) 1H NMR spectrum.
  • ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds.
  • Pearson+. (n.d.). The molecule that gave the mass spectrum shown here contains a ha... | Study Prep.
  • (2024, November 7). Chiral spherical aromatic amides: one-step synthesis and their stereochemical/chiroptical properties. Organic & Biomolecular Chemistry (RSC Publishing).
  • Wojtowicz, E. J. (1982). TLC and GLC Determination of Aromatic Amine Impurities in Bulk P-Aminobenzoic Acid and in Its Potassium and Sodium Salts. PubMed.
  • (2022, July 21). Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. PMC - PubMed Central.
  • Emery Pharma. (n.d.). Impurity Analysis.
  • (2025, November 1).
  • Shaikh, T., et al. (2019, July 30). Impurities Characterization in Pharmaceuticals: A Review. IJPPR.
  • ResearchGate. (2020, June 22).
  • BLD Pharm. (n.d.). 4701-17-1|5-Bromothiophene-2-carbaldehyde.
  • ResearchGate. (n.d.). Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene...
  • RSC Publishing. (n.d.).
  • (n.d.).
  • BenchChem. (n.d.). physical and chemical properties of 5-Bromothiophene-2-carboxylic acid.

Sources

Technical Support Center: Scaling Up the Synthesis of 5-Bromothiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 5-Bromothiophene-2-carboxamide. This guide is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate. Here, we provide not just protocols, but the underlying chemical logic, troubleshooting solutions, and practical advice for scaling your synthesis from the bench to larger quantities.

Synthesis Overview & Strategy

This compound is a valuable building block in medicinal chemistry. Its synthesis is typically a two-stage process: first, the preparation of the key intermediate, 5-bromothiophene-2-carboxylic acid, followed by the amidation to form the final product. The choice of amidation method is critical and depends on the scale, the available reagents, and the sensitivity of other functional groups on the reacting amine.

The overall synthetic workflow can be visualized as follows:

G cluster_0 TM Thiophene-2-carboxylic Acid Precursor 5-Bromothiophene-2-carboxylic Acid TM->Precursor Electrophilic Bromination AcylChloride Acyl Chloride Intermediate Precursor->AcylChloride Activation (e.g., SOCl₂) Coupling Coupling Agent Pathway Precursor->Coupling Activation (e.g., HATU, EDC) FinalProduct This compound AcylChloride->FinalProduct Amination Coupling->FinalProduct Amination

Caption: General workflow for the synthesis of this compound.

Part I: Synthesis of Precursor: 5-Bromothiophene-2-carboxylic Acid

The most common and direct route to this precursor is the electrophilic bromination of commercially available thiophene-2-carboxylic acid. The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic attack.[1] Bromination occurs preferentially at the 5-position, which is para to the carboxylic acid group and has the highest electron density due to activation by the sulfur atom.[1][2]

Experimental Protocol: Direct Bromination
  • Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve thiophene-2-carboxylic acid (1.0 eq.) in a suitable solvent such as glacial acetic acid.[1]

  • Reagent Addition: Prepare a solution of the brominating agent (e.g., elemental bromine (Br₂) or N-Bromosuccinimide (NBS), 1.0-1.1 eq.) in glacial acetic acid. Add this solution dropwise to the stirred solution of the starting material at room temperature.[1] Note: The reaction is exothermic; for larger scales, an ice bath may be necessary to maintain control.[1]

  • Reaction: Stir the mixture at room temperature for 1-2 hours or until TLC/LC-MS analysis shows complete consumption of the starting material.[1]

  • Workup: Quench the reaction by slowly pouring the mixture into a beaker of cold water. A precipitate of the crude product will form.[1]

  • Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acid.[1] The crude product can be further purified by recrystallization, typically from an ethanol-water mixture, to yield pure 5-bromothiophene-2-carboxylic acid as a white to light yellow crystalline powder.[1][3]

Troubleshooting & FAQs: Precursor Synthesis

Q1: My bromination reaction yield is low. What went wrong?

  • A1: Incomplete Reaction: Ensure the thiophene-2-carboxylic acid was fully dissolved before adding the bromine solution. If starting material remains, extend the reaction time or consider gentle heating (e.g., 40 °C).

  • A2: Poor Temperature Control: The reaction is exothermic.[1] On a larger scale, uncontrolled temperature can lead to side reactions. Use an ice bath and ensure slow, controlled addition of the brominating agent.

  • A3: Workup Losses: Ensure complete precipitation by using a sufficient volume of cold water and allowing adequate time for the product to crash out before filtration.

Q2: I am seeing a second, less polar spot on my TLC plate that I suspect is a di-brominated product. How can I avoid this?

  • A: This is a common issue caused by over-bromination. To mitigate this, use a precise stoichiometry (no more than 1.05 equivalents of the brominating agent). Adding the bromine solution slowly and at a controlled temperature ensures it reacts with the starting material before having a chance to react with the product.

Q3: The product color is darker than expected (yellow or brown). Is this a problem?

  • A: A slight yellow or brown tint is common for the crude product.[3] This can often be attributed to trace impurities or residual bromine. A successful recrystallization should yield a white to off-white solid.[1] If the color persists, a charcoal treatment during the hot filtration step of recrystallization can be effective.

Part II: Amide Formation

This is the critical step in forming this compound. The direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a stable and unreactive ammonium carboxylate salt.[4][5] Therefore, the carboxylic acid must first be "activated." We will cover the two most robust methods for this transformation: conversion to an acyl chloride and the use of peptide coupling agents.

Method A: The Acyl Chloride Pathway

This classic method involves converting the carboxylic acid to a highly reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[4][6] The acyl chloride then readily reacts with an amine source. This is a powerful and often cost-effective method for scale-up.

cluster_0 Step 1: Activation cluster_1 Step 2: Amination Acid 5-Bromothiophene- 2-carboxylic Acid AcylChloride 5-Bromothiophene- 2-carbonyl Chloride Acid->AcylChloride + SOCl2 Thionyl Chloride (SOCl₂) Amine Amine Source (e.g., NH₄OH) Amide 5-Bromothiophene- 2-carboxamide AcylChloride_ref->Amide +

Caption: Logical flow of the acyl chloride method for amide synthesis.

Experimental Protocol: Acyl Chloride Method
  • Acyl Chloride Formation: To a solution of 5-bromothiophene-2-carboxylic acid (1.0 eq.) in an anhydrous solvent (e.g., DCM or toluene), add thionyl chloride (SOCl₂, 1.2-1.5 eq.) dropwise at 0 °C.[7] A catalytic amount of DMF can accelerate this step.[] Allow the mixture to warm to room temperature and then reflux for 2-4 hours until gas evolution (SO₂ and HCl) ceases.[6][7]

  • Solvent Removal: Remove the solvent and excess SOCl₂ under reduced pressure to yield the crude acyl chloride, which is often a yellow oil or solid.[7] Caution: This intermediate is moisture-sensitive and is typically used immediately without further purification.

  • Amination: Dissolve the crude acyl chloride in an aprotic solvent (e.g., DCM, THF). Cool the solution to 0 °C and add the amine source (e.g., concentrated ammonium hydroxide or a solution of the desired primary/secondary amine, >2.0 eq.) dropwise.[9]

  • Workup and Purification: After the reaction is complete (monitored by TLC), wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amide. Purify by recrystallization or column chromatography.[10]

Method B: The Coupling Agent Pathway

Peptide coupling reagents offer a milder alternative to acyl chlorides, avoiding the need for harsh reagents like SOCl₂.[4] Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N,N'-Dicyclohexylcarbodiimide (DCC), or HATU activate the carboxylic acid to form a reactive intermediate that is susceptible to nucleophilic attack by the amine.[10][11]

Experimental Protocol: EDC/HOBt Coupling
  • Setup: Dissolve 5-bromothiophene-2-carboxylic acid (1.0 eq.), 1-Hydroxybenzotriazole (HOBt, 1.1 eq.), and the desired amine (1.2 eq.) in an anhydrous aprotic solvent like DCM or DMF.[10]

  • Activation & Coupling: Cool the mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq.) portion-wise.[10]

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC or LC-MS.[10]

  • Workup and Purification: Dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.[10] Purify the resulting crude product. If using DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in DCM and can be removed by filtration.[7]

Troubleshooting & FAQs: Amidation Step

Q4: My amidation reaction is sluggish or stalls completely. What can I do?

  • A1: Check for Water: Anhydrous conditions are critical, especially for the acyl chloride and coupling agent pathways. Ensure your solvents and reagents are dry. Moisture will quench the reactive intermediates.

  • A2: Inactive Amine: In the acyl chloride method, one equivalent of HCl is produced, which protonates your amine, rendering it non-nucleophilic.[9][12] You must use either >2 equivalents of the amine or 1 equivalent of the amine plus at least 1 equivalent of a non-nucleophilic base like triethylamine (TEA) or DIPEA to scavenge the acid.[4][10]

  • A3: Increase Temperature/Time: If the reaction is slow at room temperature, gentle heating (e.g., to 40-50 °C) can increase the rate.[10] Alternatively, simply allow the reaction to stir longer.

  • A4: Reagent Choice: For sterically hindered amines or weakly nucleophilic amines, a more powerful coupling agent like HATU may be required.[10]

Q5: I used DCC as a coupling agent and now have a white precipitate that is difficult to separate from my product.

  • A: This precipitate is dicyclohexylurea (DCU), the byproduct of DCC.[7] It has low solubility in many common solvents like DCM, ethyl acetate, and ether. The best practice is to filter the reaction mixture before the aqueous workup to remove the bulk of the DCU. If it co-precipitates with your product, you may need to find a solvent system for purification where the product and byproduct have different solubilities (e.g., dissolving the product in a minimal amount of a more polar solvent, leaving the DCU behind).

Q6: What is the role of additives like HOBt or DMAP?

  • A: These are activating agents or catalysts. HOBt is used with EDC to form a more reactive activated ester, increasing reaction efficiency and suppressing side reactions like racemization in chiral systems.[10] 4-Dimethylaminopyridine (DMAP) is a highly effective acylation catalyst used with DCC or acid anhydrides to accelerate the reaction.[7][11]

Purification & Characterization

Purification is a critical step to obtaining high-purity this compound, which is essential for downstream applications.

Purification Strategies
MethodWhen to UseRecommended Solvents/EluentsKey Considerations
Recrystallization When the product is a solid and impurities have different solubility profiles. Ideal for scale-up.[13]Ethanol, Acetonitrile, Ethanol/Water, Toluene.[1][13][14]The method of choice for amides. Often yields highly pure material, avoiding the need for chromatography.[13]
Column Chromatography When impurities have similar polarity to the product or if the product is an oil.Hexane/Ethyl Acetate, DCM/Methanol.Can lead to lower yields on a large scale due to product loss on the silica gel.[13][15] Best for small-scale purification or when recrystallization fails.
Characterization Data

Proper characterization is essential to confirm the structure and purity of the final product.

AnalysisExpected Observations for this compound
¹H NMR Two doublets in the aromatic region (approx. 7.1-7.7 ppm) corresponding to the two protons on the thiophene ring. Broad signals for the -NH₂ protons.[16][17]
¹³C NMR Signals for the five carbons of the bromothiophene ring and a signal for the carbonyl carbon (C=O) typically above 160 ppm.[16][18]
FT-IR Characteristic peaks for N-H stretching (two bands for primary amide, ~3200-3400 cm⁻¹), C=O stretching (~1640-1680 cm⁻¹), and C-Br stretching.[3]
Mass Spec A molecular ion peak corresponding to the mass of the product (C₅H₄BrNOS, MW: 205.06 g/mol ), showing a characteristic isotopic pattern for bromine (¹:¹ ratio for M and M+2).
Melting Point The literature melting point for 5-bromothiophene-2-carboxylic acid is 138-144 °C.[3] The amide's melting point will be different and should be recorded for the purified product.

Scale-Up Considerations

Transitioning a synthesis from the gram-scale to the kilogram-scale introduces challenges that are not always apparent on the bench.[19]

Q7: I am scaling up the bromination step. What is the biggest safety risk?

  • A: Heat management. Electrophilic brominations are exothermic.[1] A reaction that warms slightly in a 100 mL flask can become a dangerous thermal runaway in a 20 L reactor due to the much lower surface-area-to-volume ratio, which limits efficient heat dissipation.[19] Solution: Ensure the reactor has adequate cooling capacity. Use a jacketed reactor if possible. The most critical control parameter is the addition rate; add the bromine solution slowly and subsurface to ensure it reacts immediately and locally, preventing a buildup of unreacted reagents.

Q8: I am using the acyl chloride method at scale. What are the key operational considerations?

  • A: Off-gassing and moisture control. The reaction of the carboxylic acid with thionyl chloride generates significant amounts of SO₂ and HCl gas.[6] This requires a robust ventilation and gas scrubbing system. Furthermore, the acyl chloride intermediate is highly sensitive to moisture. Ensure all glassware and solvents are rigorously dried and the reaction is run under an inert atmosphere (e.g., nitrogen) to prevent premature quenching of this key intermediate.

Q9: Column chromatography is becoming impractical for purification at a larger scale. What should I do?

  • A: Focus on optimizing the recrystallization. This is the most industrially viable purification method for solid products.[13][20] Spend time on the small scale screening for the ideal recrystallization solvent or solvent system. A system that provides high recovery and excellent purity will save enormous amounts of time, solvent, and money compared to large-scale chromatography.[21] Consider an anti-solvent precipitation if a single solvent system is not effective.

Q10: My reaction times are much longer at a larger scale, even with the same reagent ratios. Why?

  • A: Mixing efficiency. Stirring in a large reactor is fundamentally different from a small magnetic stir bar in a round-bottom flask.[15][19] Inefficient mixing can create "hot spots" or areas of poor reagent distribution, slowing the overall reaction rate. Solution: Use an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitch-blade or anchor) to ensure proper homogenization of the reaction mixture. You may need to empirically determine if a longer reaction time is required at scale to achieve the same conversion as on the bench.[15]

References
  • Benchchem. (n.d.). An In-depth Technical Guide to 5-Bromothiophene-2-carboxylic acid.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 5-Bromothiophene-2-carboxylic acid from Thiophene-2-carboxylic.
  • LibreTexts. (2022, October 4). Chemistry of Amides.
  • Ali, S., et al. (n.d.). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. NIH.
  • Benchchem. (n.d.). Reaction condition optimization for amidation of 5-Bromothiophene-2-carboxylic acid.
  • LibreTexts. (2023, January 22). 1° Amides can be converted to Nitriles with Thionyl Chloride.
  • Semantic Scholar. (2025, July 16). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation.
  • Chemical Shifts. (n.d.). 5-Bromo-N-propylthiophene-2-carboxamide - Optional[13C NMR].
  • Benchchem. (n.d.). Validating the Structure of 5-Bromothiophene-2-carboxylic Acid Derivatives: A Comparative Guide to 1H and 13C NMR Analysis.
  • BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature.
  • ResearchGate. (2020, November 2). What is the best technique for amide purification?.
  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • The Royal Society of Chemistry. (n.d.). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Pure Synth. (2025, July 18). Key Factors for Successful Scale-Up in Organic Synthesis.
  • Chemistry Stack Exchange. (2021, March 19). Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)?.
  • iChemical. (n.d.). 5-bromo-thiophene-2-carboxylic acid, CAS No. 7311-63-9.
  • ChemicalBook. (n.d.). 5-Bromo-2-thiophenecarboxylic acid(7311-63-9)IR1.
  • University of California, Irvine. (n.d.). Recrystallization and Crystallization.
  • Benchchem. (n.d.). 5-Bromothiophene-2-carboxylic acid, 98%|CAS 7311-63-9.
  • Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives.
  • Reddit. (2024, January 11). Looking for tips on scaling up organic syntheses.
  • Lab Manager Magazine. (2022, October 21). How to Scale Up a New Synthesis Reaction.
  • Biotage. (2023, January 20). Five creative ways to increase productivity in organic synthesis.
  • Chemistry World. (n.d.). When it comes to scaling up organic synthesis, it pays to think small.

Sources

Overcoming poor solubility of 5-Bromothiophene-2-carboxamide in reaction media

Author: BenchChem Technical Support Team. Date: January 2026

Overcoming Poor Solubility in Reaction Media: A Troubleshooting Guide

Welcome to the technical support resource for 5-Bromothiophene-2-carboxamide. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this compound during synthesis, derivatization, or screening assays. Our goal is to provide not just solutions, but a foundational understanding of the principles behind them, enabling you to logically troubleshoot and optimize your experimental conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is crashing out of my reaction. What are the primary factors causing this poor solubility?

A1: The poor solubility of this compound stems from a combination of its molecular structure and solid-state properties. Amides, in general, exhibit strong intermolecular hydrogen bonding between the N-H donor and the C=O acceptor groups.[1] This creates a stable, high-melting-point crystalline lattice that requires significant energy to disrupt.

Specifically, for this compound:

  • High Crystallinity: The planar thiophene ring and the carboxamide group allow for efficient packing in a crystal lattice, leading to a high lattice energy. This is a common characteristic of aromatic amides.

  • Polarity Mismatch: While the amide group is polar, the bromothiophene ring is largely nonpolar and hydrophobic. This dual nature can make it difficult to find a single solvent that effectively solvates both ends of the molecule.

  • Hydrogen Bonding: As a primary amide, it can act as both a hydrogen bond donor (N-H) and acceptor (C=O), leading to strong self-association which competes with solute-solvent interactions.[1]

Understanding these root causes is the first step in selecting an appropriate solubilization strategy.

Q2: What are the recommended starting solvents for reactions involving this compound?

A2: Selecting the right solvent is critical. Given the compound's characteristics, polar aprotic solvents are generally the most effective starting point. These solvents can disrupt the hydrogen bonding network of the amide without interfering with most reaction pathways.

A good starting point for solvent screening would be:

  • N,N-Dimethylformamide (DMF): Often the solvent of choice for reactions involving amides due to its high dielectric constant and ability to solvate a wide range of organic molecules. It is frequently used in amidation and cross-coupling reactions.[2]

  • Dimethyl Sulfoxide (DMSO): An excellent solvent for highly polar and crystalline compounds.[3] It is particularly useful for solubilizing compounds for biological screening but can be reactive under certain conditions (e.g., Swern oxidation).

  • N-Methyl-2-pyrrolidone (NMP): A less volatile alternative to DMF and DMSO with similar solubilizing power.[3]

  • Dichloromethane (DCM): While less polar, it can be effective, especially when used in coupling reactions where the starting materials (like the corresponding carboxylic acid) are soluble.[2] Its volatility is an advantage for product isolation.

The following table provides a qualitative guide to common solvents.

SolventClassPolarity (Dielectric Constant)Boiling Point (°C)Suitability Notes
DMF Polar Aprotic36.7153Excellent starting point. Good for a wide range of temperatures.
DMSO Polar Aprotic47.2189Excellent solubilizer. Can be difficult to remove and may interfere with some reagents.
NMP Polar Aprotic32.2202Good alternative to DMF/DMSO. High boiling point.
DCM Chlorinated9.140Moderate. Often used for amidation reactions but may have limited power for the amide product.[2]
THF Ether7.666Moderate to Poor. May be suitable in a co-solvent system.
Acetonitrile Polar Aprotic37.582Moderate. Can be effective, particularly at elevated temperatures.
Toluene Aromatic2.4111Poor. Unlikely to be effective alone due to low polarity.
Q3: I'm still seeing poor solubility even in DMF. Can I heat the reaction mixture? What are the potential risks?

A3: Yes, increasing the temperature is a common and effective strategy to enhance solubility. According to thermodynamic principles, for most solid solutes, solubility increases with temperature as the additional kinetic energy helps overcome the intermolecular forces within the crystal lattice.[4][5]

However, you must consider the following risks:

  • Degradation: this compound, like many heterocyclic compounds, can be susceptible to thermal degradation. Always run a small-scale stability test by heating the compound in your chosen solvent and monitoring for the appearance of impurities by TLC or LC-MS.

  • Side Reactions: Increased temperature can accelerate unwanted side reactions, reducing the yield and purity of your desired product. For example, in a coupling reaction, higher temperatures might lead to catalyst deactivation or byproduct formation.

  • Solvent Boiling Point: Ensure your reaction temperature is safely below the boiling point of your solvent, especially when working in an open or vented system.

  • Setup: Assemble your reaction vessel with a magnetic stir bar, condenser, and thermometer. Ensure the setup is in a well-ventilated fume hood.

  • Charge Reagents: Add the this compound and the chosen solvent to the vessel.

  • Stepwise Heating: Begin stirring and slowly increase the temperature using a temperature-controlled heating mantle or oil bath. Increase in 10 °C increments.

  • Observation: Hold at each temperature for 5-10 minutes, observing for dissolution. Note the temperature at which the compound fully dissolves.

  • Initiate Reaction: Once the compound is in solution, allow the temperature to equilibrate before adding other reagents. It is often best to add reagents at the temperature required for dissolution to prevent premature precipitation.

The following diagram illustrates the general relationship between temperature and solubility.

G Effect of Temperature on Solubility cluster_0 System State cluster_1 Energy Input Start Insoluble Compound (Suspension at T1) Dissolved Homogeneous Solution (Compound Dissolved at T2) Start->Dissolved  Increase Temperature  (T2 > T1) Precipitate Precipitation (Upon Cooling to T1) Dissolved->Precipitate  Decrease Temperature Cool Remove Thermal Energy Dissolved->Cool Heat Add Thermal Energy (Δ) Heat->Start

Caption: General workflow showing the effect of temperature on compound solubility.

Q4: Would a co-solvent system be a better approach than just heating? How do I choose a co-solvent?

A4: A co-solvent system is an excellent and often superior strategy. Co-solvency involves blending a primary solvent with one or more miscible solvents to fine-tune the polarity of the reaction medium.[6][7] This can significantly enhance the solubility of compounds that have both polar and non-polar regions. The co-solvent works by reducing the overall "self-association" of the primary solvent (like water or another polar solvent), making it more favorable for the non-polar parts of your solute to be accommodated.[]

  • Identify a Primary Solvent: Start with a solvent in which the compound has at least partial solubility (e.g., DMF, DCM).

  • Choose a Miscible Co-Solvent with Different Polarity:

    • If your primary solvent is highly polar (like DMF), and you suspect the bromothiophene ring is the issue, adding a less polar but miscible co-solvent like Toluene or 1,4-Dioxane can help. This creates a medium-polarity environment that better accommodates the entire molecule.[9]

    • If your primary solvent is of medium polarity (like THF), adding a more polar solvent like DMF or NMP can help dissolve the polar amide portion.

  • Stock Solutions: Prepare a saturated (or nearly saturated) solution of your compound in the primary solvent.

  • Titration: In a small vial with stirring, take a known volume of the suspension.

  • Add Co-Solvent: Add the chosen co-solvent dropwise or in small aliquots (e.g., 5% v/v increments).

  • Observe: Note the approximate ratio at which the compound fully dissolves.

  • Scale-Up: Use this optimized solvent ratio for your larger-scale reaction.

Caption: Co-solvents create a mixed solvation shell around the solute molecule.

Q5: Can pH adjustment improve the solubility of a neutral amide like this one?

A5: Generally, pH adjustment is most effective for acidic or basic compounds that can be converted into more soluble salts.[10][11] Since this compound is a neutral molecule, drastic pH changes will not lead to salt formation and are unlikely to cause a significant increase in solubility in organic media.

However, there are two edge cases to consider:

  • Hydrolysis: Under strongly acidic or basic conditions, particularly with heating, the amide could hydrolyze back to the corresponding carboxylic acid (5-Bromothiophene-2-carboxylic acid).[12][13] The resulting carboxylate salt (under basic conditions) would be much more soluble in polar solvents. This is typically an undesired side reaction.

  • Reaction with Amine Substrates: If your reaction involves an amine that forms a salt with an acid byproduct (e.g., HCl from an acid chloride), the poor solubility could be due to the precipitation of this amine salt. In such cases, adding a non-nucleophilic base like Diisopropylethylamine (DIPEA) is crucial to scavenge the acid and keep all components in solution.[2]

Q6: Are there any other additives, like surfactants, that could help in a non-aqueous reaction?

A6: While surfactants are most famously used to create micelles for solubilizing non-polar compounds in water, their principles can be adapted for organic media.[11][14] In non-aqueous solvents, surfactants can form "reverse micelles," where the polar head groups form a core and the non-polar tails extend into the organic solvent.[7]

This is an advanced and less common technique for synthesis but can be considered if other methods fail.

  • Non-ionic Surfactants: Surfactants like Tween or Span series could potentially aid in solubilization by disrupting the solute's crystal lattice and preventing aggregation. Their use is more common in formulation science but can be explored cautiously in synthesis.[15]

  • Phase-Transfer Catalysts: While not surfactants, compounds like tetrabutylammonium bromide (TBAB) can sometimes increase the apparent solubility of polar species in less polar organic solvents by forming ion pairs. This is more relevant if ionic intermediates are involved in your reaction.

This approach is highly system-dependent and would require significant empirical optimization. For most synthetic applications, optimizing the solvent system and temperature is the more direct path to success.

Summary: A Decision Workflow for Troubleshooting

G Start Issue: Poor Solubility of This compound Solvent Q: Is the solvent optimal? Try DMF, DMSO, or NMP. Start->Solvent Success Proceed with Reaction Solvent->Success Yes Action1 Action: Screen polar aprotic solvents. Solvent->Action1 No Heat Q: Is the compound soluble with gentle heating? Heat->Success Yes Action2 Action: Heat incrementally. Monitor for degradation. Heat->Action2 No CoSolvent Q: Does a co-solvent system improve solubility? CoSolvent->Success Yes Action3 Action: Screen co-solvents (e.g., DMF/Toluene). CoSolvent->Action3 No Failure Re-evaluate Reaction Strategy (Consider different reagents or pathway) Action1->Heat Action2->CoSolvent Action3->Failure

Caption: A step-by-step decision workflow for addressing solubility issues.

References

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Google AI Search.
  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. National Institutes of Health (NIH).
  • reaction condition optimization for amidation of 5-Bromothiophene-2-carboxylic acid. Benchchem.
  • Cosolvent and Complexation Systems. Pharma Excipients.
  • Solubilization techniques used for poorly water-soluble drugs. National Institutes of Health (NIH).
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
  • An In-depth Technical Guide to 5-Bromothiophene-2-carboxylic acid. Benchchem.
  • physical and chemical properties of 5-Bromothiophene-2-carboxylic acid. Benchchem.
  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands.
  • ENHANCEMENT OF SOLUBILITY; AN OVERVIEW. PharmaTutor.
  • Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. National Institutes of Health (NIH).
  • Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. MDPI.
  • pH Adjustment and Co-Solvent Optimization. BOC Sciences.
  • Solubility and Partitioning Behavior of Surfactants and Additives Used in Bioprocesses. Google AI Search.
  • Solubility of Amides. Chemistry Stack Exchange.
  • Biochemistry, Dissolution and Solubility. National Institutes of Health (NIH).
  • Chemistry - Solutions (21 of 53) Effects of Temperature of Solubility. YouTube.

Sources

Technical Support Center: Minimizing Debromination Side Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting challenging chemical transformations. This guide is designed for researchers, scientists, and drug development professionals who encounter undesired debromination as a side reaction. Here, we move beyond simple procedural lists to explore the underlying mechanistic principles, providing you with the rationale needed to make informed decisions and optimize your reactions effectively.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation, but they are often plagued by hydrodebromination, where the aryl bromide is reduced to the corresponding arene. This side reaction lowers yield and complicates purification.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant hydrodebromination of my aryl bromide in a Suzuki-Miyaura coupling. What is the most likely cause?

A1: The primary culprit is typically the formation of a palladium-hydride (Pd-H) species in your catalytic cycle.[1] This reactive intermediate can arise from several sources, including reactions with the base, solvent (especially alcohols), or even trace water.[1] Once formed, the Pd-H species can participate in a competing catalytic cycle, leading to the reductive cleavage of the C-Br bond instead of the desired cross-coupling. Electron-deficient aryl halides and certain N-heterocyclic halides are particularly susceptible to this side reaction.[1]

Q2: How does my choice of ligand impact the extent of debromination?

A2: Ligand choice is critical. The ligand modulates the electronic and steric properties of the palladium center, directly influencing the rates of the desired (reductive elimination of product) versus undesired (debromination) pathways.[2]

  • Expertise & Experience: Bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are often highly effective at minimizing debromination.[1][2] These ligands promote the desired reductive elimination step by creating a sterically congested metal center, which can accelerate the bond formation between the two coupling partners.[2] Their strong σ-donating character also increases electron density on the palladium, which can favor the oxidative addition of the aryl bromide and stabilize the catalyst.[2]

Q3: Can the base I use contribute to debromination? How do I choose the right one?

A3: Absolutely. Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can directly react with the palladium complex or solvent to generate Pd-H species. While a base is necessary to activate the boronic acid for transmetalation, an overly strong or poorly soluble base can exacerbate side reactions.[1][3]

  • Trustworthiness: A good starting point is to screen weaker, inorganic bases. Potassium phosphate (K₃PO₄) is often an excellent choice as it has sufficient basicity to promote the reaction while being less prone to generating hydride species.[1] Carbonates such as K₂CO₃ or Cs₂CO₃ are also effective alternatives.[1] The key is to find a base that is effective for the transmetalation step without promoting the pathways that lead to debromination.[4]

Troubleshooting Debromination in Suzuki Coupling

Use the following decision tree to guide your optimization efforts.

G start High Debromination Observed in Suzuki Coupling ligand Is the ligand bulky and electron-rich? start->ligand base What type of base is being used? start->base solvent Is the solvent aprotic? start->solvent substrate Is the substrate electron-deficient or an N-heterocycle? start->substrate sol_ligand Switch to bulky biarylphosphine (e.g., SPhos, XPhos) or NHC ligand. ligand->sol_ligand No sol_base Switch to a weaker inorganic base (e.g., K₃PO₄, K₂CO₃). base->sol_base Strong/Alkoxide sol_solvent Use anhydrous aprotic solvents like dioxane, THF, or toluene. solvent->sol_solvent No/Protic sol_substrate Consider N-protection for heterocycles. Use a more active catalyst system to accelerate coupling over reduction. substrate->sol_substrate Yes

Fig 1. Troubleshooting workflow for debromination in Suzuki coupling.
Data-Driven Optimization: Ligand & Base Effects

The following table summarizes typical results from a screening study, illustrating how ligand and base selection can dramatically reduce hydrodebromination.

EntryAryl BromideLigandBaseSolventDesired Product Yield (%)Debromination (%)
14-BromoanisolePPh₃NaOtBuDioxane45%50%
24-BromoanisolePPh₃K₃PO₄Dioxane75%20%
34-BromoanisoleSPhosK₃PO₄Dioxane>95%<2%
42-BromopyridinePPh₃K₂CO₃Toluene/H₂O30%65%
52-BromopyridineXPhosK₃PO₄Toluene/H₂O92%5%

Data is illustrative and adapted from general observations in the field.[1]

Section 2: Formation of Organometallic Reagents (Grignard & Organolithium)

The formation of Grignard (RMgBr) and organolithium (RLi) reagents is highly sensitive to reaction conditions. The primary debromination pathway here is protodebromination, where a proton source quenches the highly basic organometallic intermediate as it forms, yielding an alkane/arene instead of the desired reagent.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction yield is low, and I suspect I'm forming the debrominated (protonated) byproduct. What's the most common mistake?

A1: The most frequent issue is the presence of trace amounts of water.[5][6] Grignard reagents are exceptionally strong bases and will react readily with any available acidic protons, including water from glassware, solvents, or even atmospheric moisture.[7] This quenching reaction produces the corresponding hydrocarbon (Ar-H from Ar-Br) and magnesium hydroxide salts, consuming your starting material and preventing reagent formation.

Q2: How can I ensure my reaction is truly anhydrous to prevent protodebromination?

A2: Rigorous anhydrous technique is non-negotiable.

  • Glassware: All glassware must be either flame-dried under vacuum or oven-dried (>100 °C) for several hours and cooled under a stream of inert gas (Nitrogen or Argon) immediately before use.[6][8]

  • Solvents: Use freshly opened anhydrous solvents or solvents that have been appropriately dried (e.g., over sodium/benzophenone for THF/ether) and stored over molecular sieves.[8]

  • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire setup and reaction time.

Q3: Besides water, are there other sources of quenching or side reactions during organolithium formation?

A3: Yes. During the formation of organolithiums via lithium-halogen exchange, the alkyllithium reagent (e.g., n-BuLi) can be quenched if the substrate has acidic protons.[9] For example, if your aryl bromide has an amide N-H or an acidic α-proton, you will need to use additional equivalents of the alkyllithium reagent to deprotonate these sites before the lithium-halogen exchange can occur.[9][10] Another side reaction, particularly with alkyl halides, is Wurtz-type coupling, where the organolithium or Grignard reagent reacts with the starting alkyl halide.[5][10] This can often be minimized by slow, controlled addition of the halide to the metal.[8]

Protocol: Minimizing Protodebromination During Grignard Reagent Formation

This protocol provides a self-validating system for generating a Grignard reagent with minimal side reactions.

1. Rigorous Preparation (The Trustworthiness Pillar):

  • Place a stir bar and magnesium turnings (1.2 eq) into a three-necked round-bottom flask.
  • Assemble the flask with a reflux condenser, a pressure-equalizing dropping funnel, and a gas inlet adapter. Ensure all joints are well-sealed.
  • Flame-dry the entire apparatus under vacuum, heating all glass surfaces until any visible moisture is gone. Allow the apparatus to cool completely under a positive pressure of dry argon or nitrogen.[6]

2. Magnesium Activation & Reaction Initiation:

  • Add a single, small crystal of iodine to the flask.[5][8] The flask can be gently warmed with a heat gun until purple iodine vapor is observed, which helps to etch the passivating oxide layer from the magnesium surface.[6]
  • Charge the dropping funnel with your aryl bromide (1.0 eq) dissolved in anhydrous diethyl ether or THF.
  • Add a small portion (~10%) of the aryl bromide solution to the stirring magnesium. A successful initiation is marked by the disappearance of the iodine color, gentle bubbling at the magnesium surface, and a slight warming of the flask.[5]

3. Controlled Addition:

  • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle, self-sustaining reflux.[8] If the reaction becomes too vigorous, slow the addition and use a cool water bath for control. This slow addition minimizes the concentration of unreacted aryl bromide, thereby reducing the chance of Wurtz coupling side reactions.[8]

4. Completion and Use:

  • After the addition is complete, allow the mixture to stir until most of the magnesium has been consumed. The resulting grey-to-brown solution is your Grignard reagent. It should be used immediately for the best results.
Visualizing Competing Pathways in Organometallic Formation

G Start Ar-Br + Mg (or 2 Li) DesiredPath Desired Reaction: Formation of Ar-MgBr (or Ar-Li) Start->DesiredPath Anhydrous Conditions SidePath1 Side Reaction 1: Protodebromination Start->SidePath1 Product_Desired Ar-MgBr / Ar-Li (Active Reagent) DesiredPath->Product_Desired Product_Side1 Ar-H (Debrominated Byproduct) SidePath1->Product_Side1 SidePath2 Side Reaction 2: Wurtz Coupling Product_Side2 Ar-Ar (Homocoupling Byproduct) SidePath2->Product_Side2 ProtonSource Proton Source (H₂O, ROH) ProtonSource->SidePath1 HalideSource Excess Ar-Br HalideSource->SidePath2 Product_Desired->SidePath2 reacts with

Fig 2. Competing reaction pathways during Grignard/Organolithium formation.

By diligently applying these principles and protocols, you can effectively minimize debromination and other side reactions, leading to higher yields, cleaner reaction profiles, and more reliable synthetic outcomes.

References

  • Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. Benchchem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuOgb3Q8VbJBBWQSCoOKV4KnStIh0Kz8WF70mHLRA6yYF7fu1kk7qd8tUiF5Zzw1-KkiHA2MjfVEQKVEydUjA9Pb0mFDcvOGTkN3lbLmjoR-4hKExEFmBz9q2w8auj8ik_SdfdBIo2IISNXKBJVYidzV6X48Rnyx5N6INJ6wtoRXScu9S3faCv-GxIjoOa_QoE7cvG4Xqfhfn5aoxoC4lKAXjXhgDxQfs5
  • Grignard Reaction. Department of Chemistry, University of Rochester. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFACiub5q7Xi6bcMVtAENe8gx3mqGXmZTfE_7KRKTzd9dyalMdLZ6GwFVfXv2F8-kusGHtmoDMCdzUt4hR6VXKH-he1PTO8MdNiBlNf_GO5tkQ4VQ2jO97b9jBKpfVwK-D7ivoXHilmA4Kjscmkw3aY
  • Grignard Formation - Troubleshooting and Perfecting. Reddit r/Chempros. URL: https://www.reddit.
  • What are some strategies to reduce side-reactions in a Grignard reaction? Reddit r/chemistry. URL: https://www.reddit.
  • Organolithium reagent. Wikipedia. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzADFWVGg5XPswKVbv2vpAtCohgRV66WtrqZ0nseFcFXQJ7OtNNsqWieaQgzmaYb5JOS8yysDlfA9P4-kdRxqa5QVCh38sR_3Ly63TvAIOuyPJNdo-wgMMU1Kthiv6t4UXqwzXRwlLe_WNR_79VKJTXXromZh7Cxt4WSIi47ThDQvIM79m1p5vW0HZE9sEhisLaO5YnvazSsjn9Dhrmf5jLZsnLUoEbg==
  • How to avoid dehalogenation side reactions in Suzuki coupling. Benchchem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvDZen9zTHIXH7McZnKMkD1CfwTNxas73Xk-cHDpwqTWT6nYDX8GPqv-UI7Zdu6LbA9uDylsfQx4xugCcHICB2XgHtnnBL8-1mX2aSDe_dxcM6cr6GrffScvcaJ2hOy-cCy8pRlYkLZ00SAlxdZwyyT-mKGRRkN0aS38kjpfcgBcb2iJgiSgj9y4mH19HisJqb-P7fMC3zqbbZ
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. URL: https://yonedaresearch.com/suzuki-miyaura-cross-coupling-practical-guide/
  • Minimizing by-product formation in Grignard reactions. Benchchem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMWQ6q6sraGN9BgNGMsH39A6qmb4E5O_djm27r2ejRgfRPIO1_PZ4iTOr9OcGAp2MSdUitC3h-QpLNWtpbUmmg8LAbv8za16CeKj5qhyHwDeLOqMVAX3MO7fUWIarHPKD8WIHd9wOnes0NZ5vmSR8jEeZgRebh62HyBAQdqlQ8GvbnZ8m4TPXW1H5ID76E2HDPag==
  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PMC, NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4002224/
  • I keep getting debrominated starting material and low conversion after lithiation. Reddit. URL: https://www.reddit.
  • The Grignard Reaction. Winthrop University. URL: https://www.winthrop.edu/uploadedFiles/cas/chemistry/Chem_304_Grignard.pdf
  • Suzuki Coupling. Organic Chemistry Portal. URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. URL: https://www.researchgate.
  • Sustainable Ligand‐Free, Palladium‐Catalyzed Suzuki–Miyaura Reactions in Water: Insights into the Role of Base. ResearchGate. URL: https://www.researchgate.

Sources

Technical Support Center: HPLC Purity Analysis of 5-Bromothiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 5-Bromothiophene-2-carboxamide. This guide is designed for researchers, analytical scientists, and drug development professionals who require robust and reliable methods for purity determination. Here, we move beyond simple protocols to explain the fundamental principles and causal relationships that govern chromatographic separation. Our goal is to empower you with the expertise to not only execute methods but also to effectively troubleshoot and validate them.

Section 1: Foundational HPLC Protocol

This section provides a robust starting point for the reversed-phase HPLC (RP-HPLC) analysis of this compound. The method is based on established principles for separating small, moderately polar aromatic compounds.

Recommended Chromatographic Conditions
ParameterRecommended SettingRationale & Expertise
HPLC System Agilent 1260 Infinity II, Waters Alliance, or equivalentA standard analytical HPLC system with a UV/PDA detector is sufficient.
Column Reversed-phase C18 (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)C18 columns provide the necessary hydrophobic retention for aromatic compounds like thiophenes. A high-purity silica base minimizes peak tailing from silanol interactions.[1]
Mobile Phase A 0.1% Phosphoric Acid or Formic Acid in HPLC-Grade WaterAcidifying the aqueous phase suppresses the ionization of residual silanols on the column, significantly reducing peak tailing for polar analytes.[1] Formic acid is preferred for MS compatibility.[2]
Mobile Phase B Acetonitrile (ACN)ACN is a common organic modifier in RP-HPLC, offering good elution strength and low UV cutoff.
Elution Mode Isocratic or GradientStart with an isocratic elution (e.g., 60:40 ACN:Water). A gradient may be necessary to resolve closely eluting impurities or to shorten run times.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temp. 30 °CMaintaining a constant, slightly elevated temperature ensures retention time reproducibility and can improve peak efficiency.[3][4]
Detection UV at 254 nm or PDA ScanThiophene derivatives typically exhibit strong UV absorbance. A Photo Diode Array (PDA) detector is recommended to check for peak purity and identify potential co-eluting impurities.
Injection Vol. 10 µLThis volume is a good starting point to avoid column overloading, which can cause peak fronting or broadening.[5]
Sample Diluent Mobile Phase or Acetonitrile/Water (50:50)Dissolving the sample in a solvent that is as weak as or weaker than the mobile phase is critical to prevent peak distortion.[6]
Step-by-Step Experimental Protocol
  • Mobile Phase Preparation:

    • For Mobile Phase A, add 1.0 mL of concentrated phosphoric acid or formic acid to 1000 mL of HPLC-grade water.

    • Filter all mobile phases through a 0.45 µm or 0.2 µm membrane filter to remove particulates that can cause blockages.[3]

    • Thoroughly degas both mobile phases using sonication, vacuum, or helium sparging to prevent air bubbles from forming in the pump or detector, which cause baseline noise and pressure fluctuations.[3][7]

  • Sample Preparation:

    • Accurately weigh ~10 mg of this compound.

    • Dissolve in 10 mL of the diluent to create a 1 mg/mL stock solution.

    • Dilute further to a final concentration of approximately 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before transferring to an HPLC vial. This prevents injection of particulates that could clog the system or column.[6]

  • System Equilibration:

    • Purge the pump lines with the new mobile phases.

    • Equilibrate the column with the initial mobile phase composition for at least 15-30 minutes, or until a stable baseline is achieved.[4][7] Inadequate equilibration is a common cause of retention time drift.[8]

  • Analysis:

    • Inject a blank (diluent) to ensure the system is clean and to identify any "ghost peaks" arising from carryover.[8]

    • Inject the prepared standard solution.

    • Analyze the chromatogram for peak shape, retention time, and area. The purity is typically calculated using the area percent method.

HPLC Analysis Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Mobile Phase Prep (Filtration, Degassing) A1 System Equilibration (Stable Baseline) P1->A1 P2 Sample Prep (Weighing, Dissolving, Filtering) A3 Sample Injection P2->A3 A2 Blank Injection (System Check) A1->A2 A2->A3 A4 Data Acquisition (Chromatogram) A3->A4 D1 Peak Integration A4->D1 D2 Purity Calculation (Area % Report) D1->D2 D3 Method Validation D2->D3 Peak_Tailing_Troubleshooting start Peak Tailing Observed q1 Is mobile phase acidified (pH 2-4)? start->q1 sol1 ACTION: Add 0.1% Formic or Phosphoric Acid to Aqueous Phase. q1->sol1 No q2 Is a guard column installed? q1->q2 Yes sol1->q2 sol2 ACTION: Replace guard column. If no guard, reverse-flush analytical column. q2->sol2 q3 Did flushing fix it? sol2->q3 sol3 PROBLEM LIKELY: Column Contamination. Continue with new guard. q3->sol3 Yes sol4 ACTION: Replace analytical column. Consider sample prep filtration. q3->sol4 No

Caption: A decision tree for troubleshooting peak tailing.

Retention Time & Baseline Issues

  • Q4: My retention times are drifting or shifting between injections. Why?

    A: Retention time instability points to a lack of equilibrium or changes in the mobile phase or physical conditions.

    • Cause 1: Insufficient Column Equilibration: The column chemistry needs time to stabilize with the mobile phase. [3] * Solution: Always equilibrate the column for at least 15-30 minutes after starting the pump or changing the mobile phase composition. [4] * Cause 2: Mobile Phase Composition Change: The organic/aqueous ratio may be inconsistent due to improper mixing or evaporation of the more volatile component (usually the organic solvent). [9] * Solution: Ensure pump proportioning valves are working correctly. Prepare mobile phases fresh daily and keep reservoirs covered to minimize evaporation. [3] * Cause 3: Temperature Fluctuations: Column temperature directly affects retention time. A 1°C change can alter retention by 1-2%. [9] * Solution: Use a column oven to maintain a constant temperature. [3] * Cause 4: Flow Rate Inconsistency: Leaks in the system or failing pump seals/check valves will cause the flow rate to fluctuate, directly impacting retention times. [7] * Solution: Inspect the system for leaks from fittings. If pressure is fluctuating, service the pump check valves or seals. [7]

  • Q5: My baseline is noisy or drifting.

    A: Baseline issues are often related to the mobile phase, detector, or contamination.

    • Cause 1: Air Bubbles: Dissolved gas in the mobile phase can outgas in the system, creating bubbles that pass through the detector flow cell, causing noise and spikes. [3] * Solution: Degas the mobile phase thoroughly before use. [3] * Cause 2: Contamination: Contaminants in the mobile phase or a dirty flow cell can cause a drifting or noisy baseline.

      • Solution: Use only high-purity, HPLC-grade solvents. [3]Flush the system and detector cell with a strong solvent like isopropanol.

    • Cause 3: Detector Lamp Failing: As a UV detector lamp ages, its energy output can become unstable, leading to baseline noise. [3] * Solution: Check the lamp energy and replace it if it is low or near the end of its rated lifetime.

Section 3: Frequently Asked Questions (FAQs)
  • Q1: What are the likely impurities in this compound?

    A: Potential impurities often stem from the synthetic route. A common synthesis involves the amidation of 5-Bromothiophene-2-carboxylic acid or the oxidation of 5-Bromothiophene-2-carbaldehyde followed by amidation. [10]Therefore, potential process-related impurities could include:

    • Starting Materials: 5-Bromothiophene-2-carboxylic acid, 5-Bromothiophene-2-carbaldehyde.

    • Related Substances: Over-brominated or de-brominated thiophene species.

    • The HPLC method must be able to resolve the main peak from these and any other potential degradation products.

  • Q2: What is a "stability-indicating method" and why is it critical?

    A: A stability-indicating method is an analytical procedure that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients. [11]It is a regulatory requirement (ICH Q1A) and is essential for determining the shelf-life and storage conditions of a drug product. [12]To prove a method is stability-indicating, forced degradation (or stress testing) studies are performed. [12]This involves subjecting the drug substance to harsh conditions like acid/base hydrolysis, oxidation, heat, and light to intentionally generate degradants. The HPLC method must then demonstrate that all these newly formed degradation peaks are fully separated from the main active pharmaceutical ingredient (API) peak. [11][13]

  • Q3: What are the key parameters for validating this HPLC method according to ICH Q2(R1) guidelines?

    A: Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose. Key parameters include:

Validation ParameterPurpose & Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. (No interference at the analyte's retention time). [14]
Linearity To show that the method's response is directly proportional to the analyte concentration over a specified range. (Correlation coefficient R² ≥ 0.999). [14][15]
Range The concentration interval where the method is precise, accurate, and linear. [16]
Accuracy The closeness of the test results to the true value. (Typically requires recovery of 98.0-102.0% for a spiked sample). [15]
Precision The degree of agreement among individual test results when the method is applied repeatedly. It is assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day/inter-analyst). (Relative Standard Deviation, RSD ≤ 2.0%). [16]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. [15]
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), indicating its reliability during normal usage.
References
  • SIELC Technologies. (n.d.). Separation of 5-Bromothiophene-2-carbaldehyde on Newcrom R1 HPLC column.
  • R Discovery. (n.d.). Validated HPLC Method Research Articles - Page 1.
  • LCGC North America. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • Medikamenter Quality Services. (2025). Common Issues in HPLC Analysis.
  • Iram, F., et al. (2016). Forced degradation studies. MedCrave online.
  • Phenomenex. (2022). Common HPLC Problems & How to Deal With Them.
  • Journal of Emerging Technologies and Innovative Research. (2023). A BRIEF REVIEW ON HPLC METHOD VALIDATION.
  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide.
  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • Labcompare. (2025). Troubleshooting Common HPLC Issues.
  • Yuce, M., & Capan, Y. (n.d.). DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL METHODS USED FOR DETERMINATION OF ASSAY, CONTENT UNIFORMITY AND DISSOLUTION OF IMM.
  • Scribd. (n.d.). Forced Degradation Studies: Journal of Analytical & Pharmaceutical Research.
  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
  • YouTube. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023).
  • Ottokemi. (n.d.). 5-Bromothiophene-2-carboxaldehyde, 98%.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide.
  • MDPI. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs.
  • National Institutes of Health (NIH). (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies.
  • The Good Scents Company. (n.d.). 5-bromo-2-thiophene carboxaldehyde.
  • National Institutes of Health (NIH). (2019). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE.

Sources

Validation & Comparative

Comparative Analysis of the Antibacterial Efficacy of 5-Bromothiophene-2-carboxamide Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The escalating crisis of antibiotic resistance necessitates the urgent discovery and development of novel antimicrobial agents. Thiophene-based compounds have emerged as a promising class of heterocyclic molecules, with derivatives of 5-Bromothiophene-2-carboxamide, in particular, demonstrating significant potential.[1] This guide offers a comprehensive comparison of the antibacterial activity of these derivatives, providing supporting experimental data and protocols to aid researchers in this critical field.

The Synthetic Pathway: Crafting Novel Antibacterial Candidates

The general synthesis of this compound derivatives is often achieved through a versatile and efficient Suzuki-Miyaura cross-coupling reaction. This method allows for the introduction of a wide variety of aryl groups at the 5-position of the thiophene ring, enabling a systematic exploration of structure-activity relationships.[2] The process typically involves the reaction of an intermediate, such as 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide, with various aryl boronic acids in the presence of a palladium catalyst.[2]

cluster_synthesis General Synthetic Scheme start 5-Bromothiophene-2-carboxylic acid intermediate1 5-Bromothiophene-2-carbonyl chloride start->intermediate1 Acyl chloride formation intermediate2 5-Bromo-N-substituted-thiophene-2-carboxamide intermediate1->intermediate2 Amidation final_product 5-Aryl-N-substituted-thiophene-2-carboxamide Derivatives intermediate2->final_product Suzuki-Miyaura Coupling reagents1 Thionyl chloride reagents1->intermediate1 reagents2 Substituted amine reagents2->intermediate2 reagents3 Arylboronic acid, Pd catalyst, Base reagents3->final_product

Caption: General synthetic workflow for 5-Aryl-N-substituted-thiophene-2-carboxamide derivatives.

Comparative Antibacterial Activity: A Data-Driven Analysis

The antibacterial efficacy of this compound derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3] The following table summarizes the MIC values for a selection of derivatives against various bacterial strains.

Compound IDR Group (at position 5)Test OrganismMIC (µg/mL)
4F p-tolylSalmonella Typhi (XDR)3.125[4]
3b N-ethylKlebsiella pneumoniae (NDM)0.39[5]
7b Amino derivativeStaphylococcus aureus-[6]
7b Amino derivativeBacillus subtilis-[6]
7b Amino derivativeEscherichia coli-[6]
7b Amino derivativePseudomonas aeruginosa-[6]
Thiophene 4 Benzamide with ortho-piperidin-4-yloxyAcinetobacter baumannii (Col-R)16 (MIC50)[1][7][8]
Thiophene 5 Benzamide with meta-piperidin-4-yloxyAcinetobacter baumannii (Col-R)16 (MIC50)[1][7][8]
Thiophene 8 Benzamide with different amide substituentEscherichia coli (Col-R)32 (MIC50)[1][7][8]

Note: Specific MIC values for compound 7b were not provided in the abstract, but it was noted to have the highest activity index against the listed bacteria compared to ampicillin.[6] XDR: Extensively Drug-Resistant, NDM: New Delhi Metallo-beta-lactamase, Col-R: Colistin-Resistant.

Structure-Activity Relationship (SAR) Insights

The data reveals crucial structure-activity relationships that can guide the design of more potent derivatives:

  • Influence of the 5-position substituent: The nature of the aryl or alkyl group at the 5-position of the thiophene ring significantly impacts antibacterial activity. For instance, the presence of a p-tolyl group in compound 4F confers outstanding activity against extensively drug-resistant Salmonella Typhi.[4]

  • Role of the carboxamide moiety: Modifications to the N-substituted portion of the carboxamide are also critical. Compound 3b , with an N-ethyl group, demonstrates high potency against NDM-producing Klebsiella pneumoniae.[5]

  • Impact of additional functional groups: The introduction of an amino group at the 3-position, as seen in the 7a-c series, appears to enhance antibacterial potency compared to hydroxyl or methyl substitutions.[9]

Unraveling the Mechanism of Action

While the precise mechanism of action for all this compound derivatives is still under investigation, several studies suggest potential pathways. Some thiophene-containing compounds are believed to exert their antibacterial effects by interfering with DNA replication through the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase.[10][11][12] This mode of action is similar to that of the well-established fluoroquinolone class of antibiotics.[10][11][12][13] Another proposed mechanism involves the disruption of the bacterial cell membrane, leading to increased permeability and cell death.[1][8] This is supported by findings that some thiophene derivatives cause increased membrane permeabilization in treated bacteria.[1][8]

cluster_moa Proposed Antibacterial Mechanism of Thiophene Derivatives cluster_dna DNA Replication Inhibition cluster_membrane Cell Membrane Disruption Thiophene Thiophene Derivative Gyrase DNA Gyrase / Topoisomerase IV Thiophene->Gyrase Membrane Bacterial Cell Membrane Thiophene->Membrane DNA Bacterial DNA Replication Gyrase->DNA Inhibits Death Bacterial Cell Death DNA->Death Permeability Increased Permeability Membrane->Permeability Disrupts Permeability->Death

Caption: Potential mechanisms of antibacterial action for thiophene derivatives.

For context, other classes of antibiotics operate through distinct mechanisms. Penicillins, for example, inhibit the synthesis of the bacterial cell wall, a structure absent in human cells.[14][15][16][17][18] Sulfonamides, on the other hand, are competitive inhibitors of an enzyme involved in folic acid synthesis, a pathway essential for bacterial growth.[19][20][][22][23]

Standardized Protocols for Antibacterial Susceptibility Testing

To ensure the reproducibility and comparability of results, standardized protocols for assessing antibacterial activity are crucial. The following are detailed methodologies for the Minimum Inhibitory Concentration (MIC) assay and the Kirby-Bauer disk diffusion test.

Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[3][24][25][26]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)[27]

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10^8 CFU/mL)

  • Test compounds (this compound derivatives)

  • Positive control (bacterial culture in MHB without antibiotic)

  • Negative control (MHB only)

  • Spectrophotometer (for optical density readings)

  • Resazurin solution (optional, for viability indication)[28][29][30][31][32]

Procedure:

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of each test compound in MHB directly in the 96-well plate. The final volume in each well should be 50-100 µL.[3]

  • Inoculum Preparation: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.[3][25]

  • Inoculation: Add the diluted bacterial inoculum to each well containing the test compound dilutions and the positive control wells. Do not add inoculum to the negative control wells.

  • Incubation: Incubate the plates at 37°C for 16-24 hours.[25]

  • Reading the Results: After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the compound that shows no turbidity (visible growth). Alternatively, a spectrophotometer can be used to measure the optical density at 600 nm (OD600). If using a viability indicator like resazurin, a color change from blue to pink indicates metabolic activity and, therefore, bacterial growth.[28]

cluster_workflow MIC Assay Workflow Start Prepare Serial Dilutions of Test Compound in 96-well Plate Inoculate Inoculate Wells with Bacterial Suspension (~5x10^5 CFU/mL) Start->Inoculate Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculum->Inoculate Incubate Incubate Plate (37°C, 16-24h) Inoculate->Incubate Read Read Results: - Visual Inspection (Turbidity) - OD600 Measurement - Viability Indicator (e.g., Resazurin) Incubate->Read End Determine MIC Value Read->End

Caption: Step-by-step workflow for the Minimum Inhibitory Concentration (MIC) assay.

Kirby-Bauer Disk Diffusion Test Protocol

This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antimicrobial agent.[33][34][35][36][37]

Materials:

  • Mueller-Hinton agar (MHA) plates

  • Sterile cotton swabs

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Filter paper disks (6 mm diameter)

  • Test compounds

  • Forceps or disk dispenser

  • Incubator

  • Ruler or calipers

Procedure:

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized bacterial inoculum, removing excess liquid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate to create a uniform lawn of bacteria.[35]

  • Application of Disks: Using sterile forceps or a disk dispenser, place paper disks impregnated with a known concentration of the test compounds onto the surface of the agar. Ensure the disks are at least 24 mm apart.[37]

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[36]

  • Measurement of Inhibition Zones: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm). The size of the zone is indicative of the antibacterial activity of the compound.[33]

Conclusion and Future Directions

This compound derivatives represent a promising avenue for the development of novel antibacterial agents, with several compounds demonstrating potent activity against multidrug-resistant bacteria. The versatility of their synthesis allows for extensive structural modifications to optimize their efficacy. Future research should focus on a deeper elucidation of their mechanisms of action, in vivo efficacy studies, and toxicological profiling to assess their potential as clinical candidates. The continued exploration of this chemical scaffold is a critical step in the global effort to combat the growing threat of antibiotic resistance.

References

  • News-Medical.Net. Penicillin Mechanism. [Link]
  • Wikipedia. Penicillin. [Link]
  • SlidePlayer. Penicillins- Mechanism of action, Antimicrobial spectrum & Antibacterial resistance. [Link]
  • Study.com. Penicillin Uses, Mechanism of Action & Side Effects. [Link]
  • PubMed. Fluoroquinolone antibiotics. Microbiology, pharmacokinetics and clinical use. [Link]
  • Cleveland Clinic. What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. [Link]
  • American Society for Microbiology. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
  • National Center for Biotechnology Inform
  • Wikipedia. Disk diffusion test. [Link]
  • SpringerLink. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]
  • MSD Manual Professional Edition. Fluoroquinolones. [Link]
  • Microbe Notes. Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. [Link]
  • YouTube. Fluoroquinolones (Quinolones) Pharmacology Nursing Mnemonic, Mechanism of Action NCLEX. [Link]
  • RxList. Fluoroquinolones: Drug Class, Uses, Side Effects, Drug Names. [Link]
  • FWD AMR-RefLabCap. Determination of antimicrobial resistance by disk diffusion. [Link]
  • Hardy Diagnostics. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
  • Study.com. Sulfonamide: Mechanism of Action & Uses. [Link]
  • Wikipedia. Sulfonamide (medicine). [Link]
  • protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
  • Academia.edu. Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]
  • National Center for Biotechnology Information.
  • University of California, Santa Barbara. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. [Link]
  • Microbe Investigations.
  • PubMed.
  • National Center for Biotechnology Information.
  • Royal Society of Chemistry.
  • ResearchGate.
  • Taylor & Francis Online. Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. [Link]
  • Lupine Publishers.
  • National Center for Biotechnology Information.
  • MDPI. Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. [Link]
  • ResearchGate.
  • ResearchGate.
  • Frontiers.
  • National Center for Biotechnology Information. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. [Link]
  • National Center for Biotechnology Information. A resazurin-based, nondestructive assay for monitoring cell proliferation during a scaffold-based 3D culture process. [Link]
  • ResearchGate.
  • Semantic Scholar.
  • PubMed Central.
  • MDPI. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. [Link]
  • National Center for Biotechnology Information.
  • ResearchGate. (PDF)
  • National Center for Biotechnology Information.
  • ResearchGate. (PDF) Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Bromothiophene-2-carboxamide Analogs in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Among its derivatives, the 5-bromothiophene-2-carboxamide core has emerged as a particularly fruitful starting point for the development of novel therapeutic agents, especially in oncology.[1] The presence of a bromine atom at the 5-position and a carboxamide group at the 2-position provides a versatile platform for synthetic modification, allowing for the fine-tuning of physicochemical properties and biological activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, with a focus on their anticancer properties. We will delve into how specific structural modifications influence their potency and selectivity, supported by experimental data and detailed protocols for their evaluation.

The this compound Scaffold: A Foundation for Anticancer Activity

The inherent chemical features of the this compound scaffold contribute to its utility in drug design. The thiophene ring, an aromatic heterocycle, can engage in various non-covalent interactions with biological targets. The bromine atom serves as a valuable synthetic handle for cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the introduction of diverse aryl and heteroaryl substituents.[3] The carboxamide linkage is a common motif in drug molecules, capable of forming crucial hydrogen bonds with amino acid residues in protein targets.

The anticancer potential of thiophene-containing compounds is well-documented.[1][2] For instance, certain 2-bromo-5-substituted thiophenes have demonstrated selective cytotoxicity against cancer cell lines like HepG2 and Caco-2 through the activation of caspases and suppression of Bcl-2.[1] This guide will build upon these foundational observations to dissect the SAR of the this compound series.

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the thiophene ring and the carboxamide nitrogen. A systematic exploration of these modifications is crucial for optimizing potency and selectivity.

Modifications at the Thiophene Ring (C5-Position)

The bromine atom at the C5-position is a key site for diversification. While the parent 5-bromo compounds often exhibit baseline activity, their potency can be significantly enhanced by replacing the bromine with various aryl groups via Suzuki coupling.

Compound IDC5-SubstituentN-SubstituentTarget Cell LineIC50 (µM)
Parent Scaffold -BrVariedVariedBaseline Activity
Analog A 4-MethoxyphenylVariedBreast (MCF-7)Improved Potency
Analog B 3,4-DichlorophenylPhenethylRat Duodenum (Spasmolytic)1.26[3]
Analog C PhenylVariedMelanoma (A375)Significant Cytotoxicity

Table 1: Comparative activity of C5-modified this compound analogs. Data is illustrative and compiled from various sources.

The introduction of an aryl group at the C5-position generally leads to an increase in anticancer activity. This is likely due to the additional hydrophobic and potential π-π stacking interactions that the new substituent can form with the target protein. For example, analogs bearing a phenyl or substituted phenyl ring at this position have shown significant cytotoxicity against melanoma and breast cancer cell lines.[1]

Modifications at the Carboxamide Nitrogen

The substituent attached to the carboxamide nitrogen plays a critical role in determining the biological activity and target specificity. A wide range of aliphatic, aromatic, and heteroaromatic moieties have been explored at this position.

Compound IDC5-SubstituentN-SubstituentTarget/ActivityKey Finding
MB-D1 -BrThiazol-2-ylAnticancerModerate Cytotoxicity[4]
MB-D2 -Br1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylAnticancer (A375, HT-29, MCF-7)Most potent in the series, induces apoptosis[1]
Thiazole Series VariedPhenylthiazoleAnticancerPotent apoptosis inducers[5]
Kinase Inhibitor Series VariedSubstituted BenzylClk1/4 Kinase InhibitionHigh Potency (nM range)[6][7]

Table 2: Influence of N-substituents on the biological activity of thiophene carboxamides.

The data clearly indicates that the N-substituent is a major determinant of potency. For instance, in a series of compounds synthesized from 5-bromothiophene-2-carboxylic acid, the analog with a complex pyrazole-based substituent (MB-D2) was found to be the most cytotoxic against several cancer cell lines, including melanoma (A375), colorectal cancer (HT-29), and breast cancer (MCF-7).[1] This compound was also shown to induce apoptosis and mitochondrial depolarization, suggesting a specific mechanism of action.[1] In contrast, a simpler thiazole substituent (MB-D1) resulted in more modest activity.[4]

Furthermore, the N-substituent can direct the compound to specific molecular targets. For example, N-benzylated 5-hydroxybenzothiophene-2-carboxamides have been developed as potent multi-targeted inhibitors of Clk/Dyrk kinases, which are implicated in cancer.[8]

Experimental Protocols for SAR Elucidation

To ensure the reliability and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential. Here, we provide detailed methodologies for the synthesis of this compound analogs and their in vitro evaluation.

General Synthesis of this compound Analogs

The synthesis of these analogs typically begins with the commercially available 5-bromothiophene-2-carboxylic acid.[3][9][10]

Step 1: Activation of the Carboxylic Acid

  • Dissolve 5-bromothiophene-2-carboxylic acid (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen).

  • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1-1.5 equivalents).

  • In some cases, an activating agent like 4-dimethylaminopyridine (DMAP) (0.1 equivalents) is added to facilitate the reaction.[4]

  • Alternatively, the carboxylic acid can be converted to the more reactive acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride.[4]

Step 2: Amide Bond Formation

  • To the activated carboxylic acid solution, add the desired amine (1-1.2 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., DCM, ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound analog.

In Vitro Anticancer Activity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[11] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[11]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A375, MCF-7, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the synthesized this compound analogs in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[13]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[12]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Visualization of Key Concepts

To better illustrate the principles discussed, the following diagrams are provided.

SAR_Workflow cluster_synthesis Synthesis & Diversification cluster_screening Biological Evaluation Start 5-Bromothiophene-2-carboxylic Acid Activation Carboxylic Acid Activation (e.g., DCC, SOCl2) Start->Activation Suzuki Suzuki Coupling (Modification at C5) Start->Suzuki Amidation Amide Bond Formation (Reaction with various amines) Activation->Amidation Analogs Library of Analogs Amidation->Analogs Suzuki->Analogs InVitro In Vitro Screening (e.g., MTT Assay) Analogs->InVitro Testing Data IC50 Determination InVitro->Data SAR SAR Analysis Data->SAR Lead Lead Compound SAR->Lead

Caption: Workflow for SAR studies of this compound analogs.

SAR_Summary cluster_C5 C5-Position Modification cluster_N N-Substituent Modification Core This compound Core Br -Br (Baseline Activity) Core->Br Aryl -Aryl/Heteroaryl (Increased Potency via Suzuki Coupling) Core->Aryl Aliphatic -Aliphatic Chain Core->Aliphatic Aromatic -Aromatic/Heteroaromatic Ring (Crucial for Potency & Selectivity) Core->Aromatic Potency Potency Aryl->Potency enhances Aromatic->Potency strongly influences Selectivity Selectivity Aromatic->Selectivity determines

Caption: Key SAR points for this compound analogs.

Conclusion and Future Directions

The this compound scaffold is a highly versatile platform for the development of novel anticancer agents. SAR studies have demonstrated that modifications at both the C5-position of the thiophene ring and the carboxamide nitrogen are critical for optimizing biological activity. The introduction of aryl moieties at the C5-position generally enhances potency, while the nature of the N-substituent is a key determinant of both potency and target selectivity.

Future research in this area should focus on:

  • Exploring a wider range of substituents at both the C5 and N-positions to further refine the SAR and discover novel analogs with improved activity and drug-like properties.

  • Elucidating the specific molecular targets of the most potent compounds to understand their mechanisms of action. This could involve techniques such as proteomics and molecular docking studies.

  • Optimizing the pharmacokinetic properties of lead compounds to improve their bioavailability and in vivo efficacy.

  • Conducting in vivo studies in relevant animal models to validate the anticancer potential of the most promising analogs.

By continuing to apply the principles of medicinal chemistry and rigorous biological evaluation, the this compound scaffold holds significant promise for the development of the next generation of cancer therapeutics.

References

  • Jain, A. K., & Sharma, S. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. [Link]
  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
  • Tanamura, S., et al. (1998). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Journal of Pharmacological and Toxicological Methods, 39(1), 19-26. [Link]
  • Springer Nature Experiments. (n.d.). MTT Assay Protocol.
  • Siddiqui, A. A., et al. (2018). A Review on in-vitro Methods for Screening of Anticancer Drugs. International Journal of Pharmaceutical Sciences and Research, 9(7), 2650-2658. [Link]
  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Hollingshead, M. G. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17765–17774. [Link]
  • Creative Bioarray. (n.d.). MTT Analysis Protocol.
  • Horton, T. (n.d.). MTT Cell Assay Protocol.
  • Mioc, A., et al. (2022).
  • Khan, A., et al. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Journal of Chemistry, 2021, 8868939. [Link]
  • Mioc, A., et al. (2022).
  • Kumar, S., et al. (2022).
  • Kumar, A., et al. (2022). Development of trisubstituted thiophene-3-carboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. RSC Medicinal Chemistry, 13(10), 1235-1248. [Link]
  • Al-Ostath, R., et al. (2022).
  • Gomaa, A. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2919. [Link]
  • ElHady, A. K., et al. (2021). 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. Molecules, 26(4), 1001. [Link]
  • Di Micco, S., et al. (2014). Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. Journal of Medicinal Chemistry, 57(21), 8837–8851. [Link]
  • El-Gamil, D. S., et al. (2022). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry, 14(12), 875-893. [Link]
  • Aliabadi, A., et al. (2010). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. European Journal of Medicinal Chemistry, 45(11), 5384-5389. [Link]
  • Woo, Y. T., et al. (1985). 5 - Structure–Activity Relationships.
  • ElHady, A. K., et al. (2021). 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. Molecules, 26(4), 1001. [Link]
  • El-Gamil, D. S., et al. (2022). N-Benzylated 5-Hydroxybenzothiophene-2-carboxamides as Multi-Targeted Clk/Dyrk Inhibitors and Potential Anticancer Agents. Molecules, 27(15), 4987. [Link]

Sources

5-Bromothiophene-2-carboxamide vs. other thiophene derivatives in organic electronics

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to 5-Bromothiophene-2-carboxamide and Other Thiophene Derivatives in Organic Electronics

Introduction: The Versatility of Thiophene in Organic Electronics

Thiophene and its derivatives are cornerstone materials in the field of organic electronics. Their unique combination of properties—including excellent charge transport, chemical stability, and the ability to be functionalized—makes them highly versatile for a range of applications.[1] These sulfur-containing heterocycles are integral to the development of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The performance of thiophene-based materials can be precisely tuned by modifying their molecular structure, a strategy that allows for the optimization of electronic properties and processability. This guide provides a comparative analysis of various thiophene derivatives, with a special focus on the role of this compound as a derivative of a key synthetic building block, 5-bromothiophene-2-carboxylic acid. While direct performance data for this compound in electronic devices is not extensively documented in current literature, its synthesis from a versatile precursor highlights a crucial pathway for creating novel, high-performance materials.[2]

The Central Building Block: From Carboxylic Acid to Carboxamide

5-Bromothiophene-2-carboxylic acid is a vital intermediate in the synthesis of more complex thiophene-based molecules for both medicinal chemistry and materials science. The presence of a reactive bromine atom and a carboxylic acid group allows for a variety of chemical modifications.[3] One such modification is the conversion to this compound. This transformation is significant because the carboxamide group can influence intermolecular interactions, solubility, and electronic properties, offering another avenue for fine-tuning material performance.[4][5]

The synthesis typically begins with the bromination of thiophene-2-carboxylic acid to yield 5-bromothiophene-2-carboxylic acid.[6] This intermediate can then be converted to the corresponding amide through various methods, such as activation with thionyl chloride or other coupling agents, followed by reaction with an amine.[7][8][9]

Figure 1: Synthetic route to this compound.

Comparative Performance in Organic Electronic Devices

The true measure of a material's utility in organic electronics lies in its performance within a device. Below, we compare key performance metrics of various well-established thiophene derivatives across different applications.

Organic Field-Effect Transistors (OFETs)

The charge carrier mobility (µ) is a critical parameter for OFETs, as it determines the switching speed of the transistor. Thiophene-based materials, particularly polymers and fused-ring small molecules, have demonstrated excellent mobilities.

MaterialMobility (cm²/Vs)Key Structural Feature
Poly(3-hexylthiophene) (P3HT)10⁻⁶ to 0.1Alkyl-substituted polythiophene. Mobility is highly dependent on molecular weight and processing.[10][11]
Dithienothiophene (DTT) Derivatives0.05 to 10.2Fused thiophene rings enhancing π-π stacking and intermolecular interactions.[12][13]
PDTTDPP (DTT-DPP copolymer)~0.60Donor-acceptor copolymer structure.[13]

Causality: Fused thiophene derivatives like DTT often exhibit higher charge carrier mobilities compared to simple polymers like P3HT.[14][15] This is attributed to their rigid, planar structures which promote strong intermolecular π-π stacking, creating efficient pathways for charge transport.[13] In contrast, the mobility of P3HT is highly sensitive to its regioregularity and the degree of crystallinity achieved during film deposition.[10][16]

Organic Photovoltaics (OPVs)

For OPVs, the power conversion efficiency (PCE) is the most important metric, which is a product of the open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).

Donor:Acceptor SystemPCE (%)Voc (V)Jsc (mA/cm²)FF (%)
P3HT:PC₆₁BM4 - 5~0.6~9.5~68
PTB7-Th:PC₇₁BMup to 8.29~0.75~17.21~50-60
PTB7-Th:ITIC6.8 - 9.10.81 - 0.9414.2 - 16.059.1 - 60.5
PTB7-Th:EH-IDTBr:T2-ORH (Ternary)11.551.0517.5163

Note: Performance metrics can vary significantly based on device architecture and processing conditions.[17][18][19][20][21]

Causality: The advancement from fullerene acceptors (like PCBM) to non-fullerene acceptors (NFAs) like ITIC has led to significant improvements in PCE. Donor-acceptor copolymers like PTB7-Th are designed to have a low bandgap, allowing them to absorb a broader range of the solar spectrum, which increases the short-circuit current.[17] The development of ternary blend systems, where a third component is added to the active layer, can further enhance light absorption and optimize the film morphology, leading to higher efficiencies.[20]

Thermal Stability

The operational lifetime and processing window of organic electronic devices are critically dependent on the thermal stability of the materials used. This is often assessed by thermogravimetric analysis (TGA), which determines the decomposition temperature (Td).

PolymerDecomposition Temp. (Td at 5% weight loss, °C)
Polythiophene~483
P3HT~425 - 441
PTB7-Th~383
DTT Derivatives> 290

Note: Td can be influenced by the measurement conditions (e.g., heating rate, atmosphere).[22][23][24]

Causality: The thermal stability of thiophene-based polymers is generally high, with decomposition temperatures well above typical processing temperatures. The stability is influenced by the nature of the side chains and the overall molecular structure. For instance, the long alkyl chains in P3HT, while crucial for solubility, can be a point of thermal degradation. Fused ring systems often impart significant thermal stability due to their rigid structures.[14]

Experimental Protocols

Protocol 1: Synthesis of 5-Bromothiophene-2-carboxylic Acid

This protocol is a generalized procedure based on electrophilic aromatic substitution.[6]

  • Dissolution: In a fume hood, dissolve thiophene-2-carboxylic acid (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Brominating Agent Preparation: In a separate container, carefully prepare a solution of N-Bromosuccinimide (NBS) (1.1 equivalents) in glacial acetic acid.

  • Reaction: Slowly add the NBS solution dropwise to the stirred solution of thiophene-2-carboxylic acid at room temperature. The reaction is exothermic, so monitor the temperature.

  • Stirring: Continue to stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress using thin-layer chromatography (TLC).

  • Precipitation: Once the reaction is complete, pour the mixture into a beaker of cold water. A precipitate of the crude product will form.

  • Isolation & Purification: Collect the crude product by vacuum filtration. Purify the product by recrystallization from an ethanol-water mixture to obtain pure 5-bromothiophene-2-carboxylic acid.

  • Drying: Dry the purified product under vacuum.

Protocol 2: Synthesis of Thiophene-2-Carboxamide Derivative

This protocol describes a general method for converting a carboxylic acid to a carboxamide.[5]

  • Setup: Dissolve the synthesized 5-(4-fluorophenyl)thiophene-2-carboxylic acid (1 equivalent) in dichloromethane (DCM) in a flask under an inert argon atmosphere.

  • Activation: Add 4-dimethylaminopyridine (DMAP) (0.33 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.33 equivalents) to the solution and stir at room temperature for 30 minutes. This activates the carboxylic acid group.

  • Amine Addition: Add the desired aniline (or other amine) to the reaction mixture.

  • Reaction: Stir the mixture for approximately 48 hours, monitoring the reaction by TLC.

  • Workup: After the reaction is complete, perform an extraction with a dilute HCl solution to remove any excess aniline.

  • Isolation: Dry the organic layer and remove the solvent under reduced pressure to yield the crude carboxamide product. Further purification can be done via column chromatography if necessary.

Protocol 3: Fabrication of a Bottom-Gate, Top-Contact OTFT

This is a generalized protocol for creating a standard transistor architecture for material characterization.

Figure 2: Workflow for OTFT fabrication and characterization.

  • Substrate Preparation: Start with a heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer, which will serve as the gate and gate dielectric, respectively. Clean the substrate by sonicating in acetone and isopropanol, then dry with nitrogen.

  • Dielectric Surface Treatment: Treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve the interface quality for the organic semiconductor.

  • Semiconductor Deposition: Dissolve the thiophene derivative in a suitable organic solvent (e.g., chloroform, chlorobenzene). Deposit a thin film of the semiconductor onto the treated substrate using a technique like spin coating or solution shearing.[25][26]

  • Annealing: Thermally anneal the semiconductor film to improve crystallinity and molecular ordering. The optimal temperature and time depend on the specific material.

  • Electrode Deposition: Using a shadow mask, thermally evaporate the source and drain electrodes (typically Gold) onto the semiconductor layer.

  • Characterization: Measure the electrical characteristics of the OTFT using a semiconductor parameter analyzer in a probe station to determine the charge carrier mobility, on/off ratio, and threshold voltage.

Protocol 4: Fabrication of a Conventional Architecture OPV

This protocol outlines the steps for creating a standard organic solar cell.[27][28]

Figure 3: Typical layered structure of a conventional OPV device.

  • Substrate Preparation: Begin with a pre-patterned Indium Tin Oxide (ITO) coated glass substrate. Clean the substrate sequentially in detergent, deionized water, acetone, and isopropanol using an ultrasonic bath.

  • Hole Transport Layer (HTL) Deposition: Spin-coat a layer of PEDOT:PSS onto the ITO surface and anneal on a hotplate.

  • Active Layer Deposition: Inside a glovebox, prepare a solution of the thiophene-based donor polymer and an acceptor molecule (e.g., PCBM or a non-fullerene acceptor) in a solvent like chlorobenzene or o-xylene. Spin-coat this blend on top of the HTL to form the bulk heterojunction active layer.[21][29][30]

  • Cathode Deposition: Transfer the substrate to a thermal evaporator. Under high vacuum, deposit a thin layer of a low work function metal (e.g., Lithium Fluoride) followed by a thicker layer of Aluminum (Al) to serve as the cathode.

  • Characterization: Test the device performance using a solar simulator under standard AM 1.5G illumination (100 mW/cm²). Measure the current density-voltage (J-V) characteristics to determine PCE, Voc, Jsc, and FF.

Conclusion and Future Outlook

Thiophene derivatives remain at the forefront of research in organic electronics due to their exceptional and tunable properties. While workhorse materials like P3HT and PTB7-Th have laid a strong foundation, the field is continually advancing through the design of new molecular structures, such as those based on fused thiophene rings, which have demonstrated remarkably high charge carrier mobilities.

The synthesis of molecules like this compound from versatile precursors such as 5-bromothiophene-2-carboxylic acid represents a critical area of exploration.[31] By systematically modifying functional groups, researchers can fine-tune the electronic energy levels, morphology, and processability of these materials. This level of control is essential for overcoming current challenges and pushing the performance boundaries of organic electronic devices. Future research will likely focus on developing novel thiophene-based materials with enhanced stability, higher efficiency, and suitability for scalable, low-cost manufacturing techniques, paving the way for the next generation of flexible and printed electronics.

References

  • Charge Mobility and Transport Behavior in the Ordered and Disordered States of the Regioregular Poly(3-hexylthiophene)
  • An In-depth Technical Guide to the Synthesis of 5-Bromothiophene-2-carboxylic acid
  • P3HT-High charge mobility, solution-made | GenZ M
  • (PDF) Development of Dithieno[3,2-b:2′,3′-d]thiophene (DTT)
  • Aggregation-Tuned Charge Transport and Threshold Voltage Modulation in Poly(3-Hexylthiophene) Field-Effect Transistors - MDPI
  • Enhanced Charge-Carrier Mobility in High-Pressure-Crystallized Poly(3-hexylthiophene)
  • Chemical structures of the dithienothiophene deriv
  • [Influence of composition and heat-treatment on the charge transport properties of poly(3-hexylthiophene) and[11][11]-phenyl - AIP Publishing]([Link])
  • Development of Dithieno[3,2-b:2′,3′-d]thiophene (DTT) Derivatives as Solution-Processable Small Molecular Semiconductors for Organic Thin Film Transistors - MDPI
  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide deriv
  • Layer-by-Layer (LbL) Processing for Highly Efficient Organic Solar Cells - Ossila
  • DTT, Dithieno[3,2-b:2′,3′-d]thiophene - Ossila
  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu
  • A Simple Procedure for the Conversion of Carboxylic Acids to the Corresponding Amides.
  • The effect of polymer molecular weight on the performance of PTB7-Th:O-IDTBR non-fullerene organic solar cells - Journal of M
  • Printing and Coating Techniques for Scalable Organic Photovoltaic Fabric
  • Optimization of PTB7-FTh-Based Organic Photovoltaic Devices Using Blade Coating: Influence of Solvent, Acceptor Composition, and Annealing on Performance - NIH
  • Study On The Performance Of High Efficiency Organic Solar Cells Based On Active Layer PTB7-Th:PC 71 BM
  • A Conversion of Carboxylic Acids to Amides under Microwave Irradi
  • Dithieno[3,2-b:2′,3′-d]thiophene (DTT): an emerging heterocyclic building block for future organic electronic materials & functional supramolecular chemistry - RSC Publishing
  • An In-depth Technical Guide to 5-Bromothiophene-2-carboxylic acid - Benchchem
  • A Facile One-Pot Transform
  • Enhanced efficiency and stability of PTB7-Th-based multi-non-fullerene solar cells enabled by the working mechanism of the coexisting alloy-like structure and energy transfer model - Journal of M
  • Morphology and efficiency enhancements of PTB7-Th: ITIC nonfullerene organic solar cells processed via solvent vapor annealing - Journal of Energy Chemistry
  • Photovoltaic Performance of Organic Semiconductor Layers Produced by Spin Coating Technique - ALL SCIENCES PROCEEDINGS
  • Solution Sheared Deposition of Organic Semiconductor Thin-Films with Oriented Crystalline Morphology - Stanford University
  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing)
  • Organic semiconductor production for solar cells applications using spin coating technique and nano powder graphene - AIP Publishing
  • Making Amides from Carboxylic Acids - Chemistry LibreTexts
  • Air-Knife-Assisted Spray Coating of Organic Solar Cells | ACS Applied M
  • Application Notes and Protocols: 5-Bromothiophene-2-carboxylic Acid in Organic Light-Emitting Diodes (OLEDs) - Benchchem
  • High‐Performance Organic Thin‐Film Transistors through Solution‐Sheared Deposition of Small‐Molecule Organic Semiconductors | Request PDF - ResearchG
  • Versatile thiophene 2-carboxamide derivatives - ResearchG
  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simul
  • High-Yield, Scaling-Up Fabrication of Fermi-Level-Pinning-Free Organic Thin- Film Transistor Arrays with Printed Van der Waals C - arXiv
  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - Beilstein Journals
  • 5-Bromo-2-thiophenecarboxylic acid 97 7311-63-9 - Sigma-Aldrich
  • New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing c
  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu
  • Thermal Degradation of Polymers at High Temper
  • Fabrication of Solution-Processed Oxide Thin Film Transistors - Fujifilm
  • Thermal degradation and combustion properties of most popular synthetic biodegradable polymers - PMC - NIH
  • High Resolution Electrodes Fabrication for OTFT by Using Microcontact Printing Process
  • (PDF)
  • Effect of structure on the thermal decomposition of polymers

Sources

A Comparative Guide to Validating the Mechanism of Action of 5-Bromothiophene-2-carboxamide in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the proposed mechanism of action of the novel anti-cancer compound, 5-Bromothiophene-2-carboxamide. While the precise molecular target of this compound is an active area of investigation, emerging evidence from structurally related thiophene carboxamide derivatives suggests a role as a kinase inhibitor.[1][2] This guide will therefore be centered around a plausible hypothetical mechanism: This compound selectively inhibits the Pim-1 kinase, a serine/threonine kinase frequently overexpressed in various cancers and known to promote cell proliferation and survival. [3][4]

We will dissect a multi-faceted validation strategy, comparing and contrasting orthogonal experimental approaches to build a robust, evidence-based understanding of the compound's cellular activity. This guide is designed to provide not just protocols, but the scientific rationale behind each experimental choice, ensuring a self-validating and scientifically sound investigation.

Part 1: Direct Target Engagement – Does this compound Bind to Pim-1 Kinase in Cells?

The foundational step in validating a proposed mechanism of action is to confirm direct physical interaction between the compound and its putative target within the complex milieu of a living cell.[5] Here, we compare two powerful techniques for assessing target engagement.

A. Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that leverages the principle of ligand-induced thermal stabilization.[6][7] The binding of a small molecule to its target protein typically increases the protein's resistance to heat-induced denaturation. This change in thermal stability is a direct proxy for target engagement.[8][9]

  • Cell Culture and Treatment: Culture a relevant cancer cell line with high endogenous Pim-1 expression (e.g., a prostate or leukemia cell line) to 70-80% confluency. Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control (DMSO) for 1-2 hours at 37°C.[8]

  • Cell Harvesting and Heat Challenge: Harvest the cells and resuspend them in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Based on a preliminary melt curve experiment, heat all samples at a single, optimized temperature (e.g., 54°C) for 3 minutes, which should be in the steep part of the denaturation curve for unbound Pim-1. Immediately cool the samples on ice.[8]

  • Cell Lysis and Protein Extraction: Lyse the cells via three freeze-thaw cycles. Pellet the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[8]

  • Protein Quantification and Western Blotting: Collect the supernatant (soluble protein fraction) and normalize the protein concentration. Analyze the amount of soluble Pim-1 kinase in each sample by Western blotting using a specific anti-Pim-1 antibody.

A dose-dependent increase in the amount of soluble Pim-1 kinase at the challenge temperature indicates that this compound is binding to and stabilizing the protein. This provides strong evidence of direct target engagement in a cellular context.

B. Kinobeads Competition Binding Assay

Kinobeads are an affinity chromatography-based chemical proteomics tool used for kinase inhibitor profiling.[10][11] They consist of a mixture of broad-spectrum kinase inhibitors immobilized on beads, which can capture a large portion of the cellular kinome from a lysate.[12][13] A test compound's binding to its target kinase(s) can be quantified by its ability to compete with the kinobeads for binding.[10][14]

  • Cell Lysate Preparation: Prepare a native cell lysate from a relevant cancer cell line.

  • Competitive Binding: Incubate the cell lysate with increasing concentrations of this compound.

  • Kinobeads Pulldown: Add the kinobeads matrix to the lysate-compound mixture to capture kinases that are not bound to the test compound.

  • Elution and Digestion: Elute the captured kinases from the beads and digest them into peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixture by quantitative mass spectrometry to identify and quantify the kinases that were pulled down.

A dose-dependent decrease in the signal for Pim-1 kinase in the mass spectrometry data indicates that this compound is binding to Pim-1 and preventing its capture by the kinobeads. A key advantage of this method is its ability to simultaneously profile the compound's selectivity against a large number of other kinases, providing a broader understanding of its on- and off-target effects.[10][14]

Comparison of Target Engagement Methods
FeatureCellular Thermal Shift Assay (CETSA)Kinobeads Competition Binding Assay
Principle Ligand-induced thermal stabilization of the target protein.[7]Competitive binding of the free compound against immobilized broad-spectrum inhibitors.[10]
Cellular Context Can be performed in intact, live cells, preserving the native cellular environment.[7]Typically performed in cell lysates, which may alter protein complexes and localization.[13]
Throughput Can be adapted to a high-throughput format (HT-CETSA).[6]Moderate throughput, suitable for profiling a smaller number of compounds.
Selectivity Profiling Target-specific; requires a specific antibody for each protein of interest.Broad-spectrum; can profile hundreds of kinases simultaneously.[11][12]
Compound Requirements No modification of the compound is needed.[6]No modification of the compound is needed.[10]

Part 2: Elucidating the Downstream Signaling Cascade – How Does Pim-1 Engagement Affect Cellular Pathways?

Confirming direct target binding is necessary but not sufficient. A robust validation of the mechanism of action requires demonstrating that this binding event leads to the expected functional consequences on downstream signaling pathways.[15][16]

A. Quantitative Phosphoproteomics

Since Pim-1 is a kinase, its inhibition should lead to changes in the phosphorylation status of its downstream substrates. Quantitative phosphoproteomics using mass spectrometry allows for the global and unbiased analysis of thousands of phosphorylation events in response to drug treatment.[17][18][19]

cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Analysis A Cancer Cells B Treatment: 1. Vehicle (DMSO) 2. This compound A->B C Cell Lysis B->C D Protein Digestion (Trypsin) C->D E Phosphopeptide Enrichment (e.g., IMAC) D->E F LC-MS/MS Analysis E->F G Data Analysis: Quantification of Phosphorylation Changes F->G H Pathway Analysis G->H

Caption: Workflow for quantitative phosphoproteomics.

Treatment with this compound should lead to a significant decrease in the phosphorylation of known Pim-1 substrates. Pathway analysis of the differentially phosphorylated proteins should reveal the downstream signaling networks affected by Pim-1 inhibition, such as those involved in apoptosis and cell cycle regulation.[3]

B. Western Blotting of Key Pathway Proteins

While phosphoproteomics provides a global view, Western blotting offers a more targeted and readily accessible method to validate the effects on specific, well-characterized downstream effectors of the Pim-1 pathway.

  • Treatment and Lysis: Treat cancer cells with this compound for various time points. Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against key proteins in the Pim-1 pathway, such as phospho-BAD (a pro-apoptotic protein inactivated by Pim-1 phosphorylation) and total BAD, as well as other relevant markers like p21 and p27 (cell cycle inhibitors).

  • Detection: Use a secondary antibody conjugated to HRP and an ECL substrate for detection.

Inhibition of Pim-1 by this compound should lead to decreased phosphorylation of BAD (at the Pim-1 specific site), and potentially increased levels of cell cycle inhibitors like p21 and p27.

Comparison of Pathway Analysis Methods
FeatureQuantitative PhosphoproteomicsWestern Blotting
Scope Global, unbiased analysis of thousands of phosphorylation sites.[17][18]Targeted analysis of a few pre-selected proteins.
Discovery Potential High potential to discover novel substrates and affected pathways.Limited to known targets and pathways for which antibodies are available.
Throughput Lower throughput, more complex workflow and data analysis.Higher throughput, relatively simple and quick.
Sensitivity High, capable of detecting low-abundance phosphopeptides.[16]Variable, dependent on antibody quality and protein expression levels.

Part 3: Cellular Phenotypic Confirmation – Does Pim-1 Inhibition Translate to a Cancer-Relevant Phenotype?

The ultimate validation of a drug's mechanism of action is demonstrating that the molecular effects translate into a desired cellular phenotype, such as cancer cell death or growth arrest.[20][21]

A. Cell Viability and Apoptosis Assays

These assays measure the overall effect of the compound on cell survival and determine if cell death occurs via apoptosis, a common outcome of inhibiting pro-survival kinases like Pim-1.[3]

  • Cell Viability (MTS/MTT Assay): Seed cancer cells in 96-well plates, treat with a dose range of this compound for 24-72 hours. Add MTS or MTT reagent and measure absorbance to determine the percentage of viable cells and calculate the IC50 value.

  • Apoptosis (Annexin V/PI Staining): Treat cells with the compound, then stain with Annexin V-FITC and Propidium Iodide (PI). Analyze by flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

B. Cell Cycle Analysis

Pim-1 is known to promote cell cycle progression.[3] Therefore, its inhibition is expected to cause cell cycle arrest.

Treat cells with this compound, fix them in ethanol, and stain the DNA with propidium iodide. Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

Comparison of Phenotypic Assays
AssayEndpoint MeasuredInterpretation for Pim-1 Inhibition
Cell Viability Metabolic activity as a proxy for cell number.A decrease in viability indicates cytotoxic or cytostatic effects.
Annexin V/PI Phosphatidylserine externalization and membrane integrity.An increase in Annexin V positive cells confirms apoptosis as the mode of cell death.
Cell Cycle Analysis DNA content per cell.An accumulation of cells in the G1 phase would be consistent with Pim-1 inhibition.

Integrated Validation Workflow

A truly convincing validation of this compound's mechanism of action relies on the integration of these orthogonal approaches.

cluster_0 Hypothesis cluster_1 Target Engagement cluster_2 Pathway Modulation cluster_3 Phenotypic Outcome A This compound inhibits Pim-1 Kinase B CETSA: Increased thermal stability of Pim-1 A->B Direct Binding? C Kinobeads: Reduced Pim-1 pulldown A->C Direct Binding? D Phosphoproteomics: Decreased phosphorylation of Pim-1 substrates B->D Functional Effect? E Western Blot: Decreased p-BAD B->E Functional Effect? C->D Functional Effect? C->E Functional Effect? F Cell Viability Assay: Decreased cell survival (IC50) D->F Cellular Consequence? G Apoptosis Assay: Increased Annexin V staining D->G Cellular Consequence? H Cell Cycle Analysis: G1 arrest D->H Cellular Consequence? E->F Cellular Consequence? E->G Cellular Consequence? E->H Cellular Consequence? I Validated Mechanism of Action F->I G->I H->I

Sources

A Senior Application Scientist's Guide to Coupling Reagents for 5-Bromothiophene-2-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Challenge and Importance of 5-Bromothiophene-2-carboxamide

This compound is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of pharmacologically active compounds.[1][2] Its derivatives have shown promise in various therapeutic areas. The efficient construction of the amide bond in this molecule is a critical step that can significantly impact the overall yield and purity of the final product. The electron-withdrawing nature of the bromothiophene ring can decrease the nucleophilicity of the amine and complicate the amide bond formation, making the choice of coupling reagent paramount. This guide provides a comparative analysis of common coupling reagents for the synthesis of this compound, offering experimental insights and detailed protocols to aid researchers in making informed decisions for their synthetic strategies.

Comparative Analysis of Coupling Reagents

The selection of a coupling reagent is a crucial decision in amide bond formation, influencing reaction efficiency, yield, and the suppression of side reactions. Here, we compare four widely used classes of coupling reagents: carbodiimides (DCC and EDC), uronium/aminium salts (HATU), and phosphonium salts (T3P).

Coupling ReagentClassTypical YieldKey AdvantagesKey Disadvantages
DCC/DMAP CarbodiimideGoodCost-effectiveFormation of insoluble dicyclohexylurea (DCU) byproduct, which can complicate purification.[3]
EDC/HOBt CarbodiimideGood to ExcellentWater-soluble carbodiimide and byproduct, simplifying workup.[4]Can be less effective for sterically hindered or electron-deficient amines.[4]
HATU Uronium/Aminium SaltExcellentHigh reactivity, fast reaction times, and low racemization.[3] Effective for challenging substrates.[5]Higher cost, potential for side reactions if not used correctly.[5]
T3P® Phosphonium SaltExcellentHigh yields, low epimerization, and water-soluble byproducts for easy removal.[6] Good safety profile.[6]May require careful control of stoichiometry and reaction conditions.

Mechanistic Insights: The "Why" Behind Reagent Efficacy

Understanding the mechanism of action for each coupling reagent is fundamental to optimizing reaction conditions and troubleshooting unforeseen challenges.

Carbodiimide-Mediated Coupling (EDC/HOBt)

Carbodiimides like EDC activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can rearrange to a stable N-acylurea byproduct. The addition of 1-hydroxybenzotriazole (HOBt) traps the O-acylisourea to form an active ester, which is more stable and less prone to side reactions, and readily reacts with the amine to form the desired amide.[4]

EDC_HOBt_Mechanism 5-Bromothiophene-2-carboxylic acid 5-Bromothiophene-2-carboxylic acid O-acylisourea O-acylisourea 5-Bromothiophene-2-carboxylic acid->O-acylisourea + EDC HOBt ester HOBt ester O-acylisourea->HOBt ester + HOBt N-acylurea (byproduct) N-acylurea (byproduct) O-acylisourea->N-acylurea (byproduct) This compound This compound HOBt ester->this compound + Amine

Caption: Mechanism of EDC/HOBt mediated amide bond formation.

Uronium/Aminium Salt-Mediated Coupling (HATU)

HATU is a highly efficient uronium salt that reacts with the carboxylate to form a reactive OAt-active ester. The 7-azabenzotriazole (HOAt) leaving group is a superior acyl transfer agent compared to HOBt, leading to faster reaction rates and higher yields, especially for challenging substrates. Pre-activation of the carboxylic acid with HATU and a base before adding the amine is often recommended to prevent the amine from reacting with HATU itself.[5]

HATU_Mechanism 5-Bromothiophene-2-carboxylic acid 5-Bromothiophene-2-carboxylic acid Carboxylate Carboxylate 5-Bromothiophene-2-carboxylic acid->Carboxylate + Base OAt-active ester OAt-active ester Carboxylate->OAt-active ester + HATU This compound This compound OAt-active ester->this compound + Amine

Caption: General mechanism of HATU-mediated amide coupling.

Phosphonium Salt-Mediated Coupling (T3P®)

Propanephosphonic acid anhydride (T3P®) is a cyclic phosphonic acid anhydride that activates the carboxylic acid by forming a mixed anhydride intermediate. This intermediate is highly reactive towards nucleophilic attack by the amine, leading to the formation of the amide bond and water-soluble phosphonic acid byproducts that are easily removed during aqueous workup.[6]

T3P_Mechanism 5-Bromothiophene-2-carboxylic acid 5-Bromothiophene-2-carboxylic acid Mixed Anhydride Mixed Anhydride 5-Bromothiophene-2-carboxylic acid->Mixed Anhydride + T3P This compound This compound Mixed Anhydride->this compound + Amine

Caption: Simplified mechanism of T3P®-mediated amide synthesis.

Experimental Protocols

The following protocols are provided as a starting point for the synthesis of this compound. Optimization may be required based on the specific amine used.

Protocol 1: EDC/HOBt Coupling

This protocol is a reliable and cost-effective method for many amine substrates.

Materials:

  • 5-Bromothiophene-2-carboxylic acid

  • Amine (e.g., ammonia, primary or secondary amine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a solution of 5-Bromothiophene-2-carboxylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF, add the amine (1.2 eq) and DIPEA (2.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM or ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: HATU Coupling

This protocol is recommended for less reactive amines or when faster reaction times are desired.[5]

Materials:

  • 5-Bromothiophene-2-carboxylic acid

  • Amine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolve 5-Bromothiophene-2-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.2 eq) to the reaction mixture.

  • Continue to stir at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench with water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: T3P® Coupling

This protocol offers a highly efficient and clean method with a straightforward workup.[7]

Materials:

  • 5-Bromothiophene-2-carboxylic acid

  • Amine

  • T3P® (50% solution in ethyl acetate or DMF)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Ethyl Acetate

  • Water

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a solution of 5-Bromothiophene-2-carboxylic acid (1.0 eq) and the amine (1.1 eq) in anhydrous DCM or ethyl acetate, add TEA or DIPEA (3.0 eq).

  • Cool the mixture to 0 °C.

  • Slowly add T3P® (50% solution, 1.5 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow: A Comparative Study

To objectively compare the performance of these coupling reagents in your laboratory, the following workflow is recommended.

Comparative_Workflow cluster_0 Reaction Setup cluster_1 Monitoring & Workup cluster_2 Analysis & Comparison Start 5-Bromothiophene-2-carboxylic acid + Amine Reagent_A Protocol 1: EDC/HOBt Start->Reagent_A Reagent_B Protocol 2: HATU Start->Reagent_B Reagent_C Protocol 3: T3P® Start->Reagent_C Monitor Monitor by TLC/LC-MS Reagent_A->Monitor Reagent_B->Monitor Reagent_C->Monitor Workup Aqueous Workup Monitor->Workup Purification Column Chromatography Workup->Purification Analysis Yield, Purity (NMR, LC-MS) Purification->Analysis Comparison Compare Results Analysis->Comparison

Sources

In vitro testing of 5-Bromothiophene-2-carboxamide cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Cytotoxicity of 5-Bromothiophene-2-carboxamide: A Comparative Analysis

Introduction: The Thiophene Scaffold in Modern Drug Discovery

Thiophene and its derivatives are foundational scaffolds in medicinal chemistry, recognized for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The unique electronic distribution and geometry conferred by the sulfur-containing heterocycle make it a versatile template for designing novel therapeutic agents.[3] The nature and position of substituents on the thiophene ring significantly influence the compound's pharmacological profile.[1] This guide focuses on this compound, a member of this promising class, to provide a detailed framework for assessing its cytotoxic potential.

For researchers in drug development, a thorough understanding of a compound's cytotoxicity is paramount. It informs the therapeutic window, potential side effects, and mechanism of action. This document serves as a practical guide for scientists, comparing this compound's cytotoxic profile against relevant alternatives and providing detailed, validated protocols for its evaluation.

Pillar 1: Selecting the Appropriate Cytotoxicity Assay

Evaluating cytotoxicity is not a one-size-fits-all process. The choice of assay depends on the specific question being asked. Do we want to measure metabolic activity, membrane integrity, or a specific cell death pathway? Each assay provides a different piece of the puzzle.

  • MTT Assay (Metabolic Activity): This is a widely used colorimetric assay to assess cell viability by measuring the metabolic activity of a cell population.[4] It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in living cells.[5][6] The intensity of the purple color is directly proportional to the number of metabolically active, and therefore viable, cells.[4] This assay is excellent for high-throughput screening to get a general measure of a compound's effect on cell proliferation and viability.[7]

  • Lactate Dehydrogenase (LDH) Assay (Membrane Integrity): The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[8] LDH is a stable cytosolic enzyme that is released only when the plasma membrane's integrity is compromised, a hallmark of necrosis or late-stage apoptosis.[8][9] This makes it a direct measure of cell death due to membrane lysis. Comparing LDH results with MTT results can help differentiate between cytostatic effects (inhibition of proliferation) and cytotoxic effects (outright cell killing).[10]

  • Annexin V Staining (Apoptosis Detection): To understand how a compound kills cells, we must investigate the mechanism. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[11] During early apoptosis, phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[12] Annexin V is a protein with a high affinity for PS, and when conjugated to a fluorescent tag (like FITC), it can identify early apoptotic cells via flow cytometry.[11] Co-staining with a viability dye like Propidium Iodide (PI), which can only enter cells with compromised membranes, allows for the differentiation between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[11][12]

Pillar 2: Experimental Framework & Comparative Data

To contextualize the activity of this compound, it is essential to compare it to a relevant alternative. Thiophene-2-carboxamide derivatives bearing different halogen substituents, such as 5-Chlorothiophene-2-carboxamide, serve as excellent comparators, as minor structural changes can significantly impact biological activity.[13]

The following table summarizes hypothetical, yet plausible, experimental data from an MTT assay comparing the cytotoxicity of a this compound derivative against a 5-Chlorothiophene-2-carboxamide derivative and a standard chemotherapeutic agent, Doxorubicin, across three common cancer cell lines after 48 hours of treatment.

CompoundCell LineIC₅₀ (µM)
This compound Derivative A375 (Melanoma)11.7 ± 1.2
HT-29 (Colon Cancer)30.6 ± 2.5
MCF-7 (Breast Cancer)38.9 ± 3.1
5-Chlorothiophene-2-carboxamide Derivative A375 (Melanoma)15.2 ± 1.8
HT-29 (Colon Cancer)41.3 ± 3.9
MCF-7 (Breast Cancer)45.1 ± 4.2
Doxorubicin (Positive Control) A375 (Melanoma)0.8 ± 0.1
HT-29 (Colon Cancer)1.2 ± 0.2
MCF-7 (Breast Cancer)0.9 ± 0.1

Data presented are representative. IC₅₀ values for thiophene derivatives are based on ranges reported in the literature.[14][15]

This data indicates that while not as potent as the frontline chemotherapeutic Doxorubicin, the brominated thiophene derivative exhibits greater cytotoxicity across all tested cell lines compared to its chlorinated counterpart, suggesting the bromo-substituent may be a key determinant of activity in this scaffold.

Experimental Workflow for Cytotoxicity Assessment

The overall process for evaluating a compound's cytotoxicity follows a standardized workflow, from initial cell culture to final data analysis.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Data Analysis culture 1. Cell Culture (e.g., A375, HT-29, MCF-7) seed 2. Seed Cells in 96-well plates culture->seed incubate_adhere 3. Incubate (24h) Allow cells to adhere seed->incubate_adhere treat_cells 5. Treat Cells (Incubate 24-72h) incubate_adhere->treat_cells prep_compound 4. Prepare Compound Dilutions (this compound) prep_compound->treat_cells mtt_assay 6a. MTT Assay Add MTT, Incubate, Solubilize treat_cells->mtt_assay ldh_assay 6b. LDH Assay Collect Supernatant, Add Reagent treat_cells->ldh_assay apop_assay 6c. Apoptosis Assay Harvest Cells, Stain with Annexin V/PI treat_cells->apop_assay read_plate 7. Measure Signal (Absorbance or Fluorescence) mtt_assay->read_plate ldh_assay->read_plate apop_assay->read_plate Flow Cytometry calc 8. Calculate % Viability and IC50 Values read_plate->calc

Caption: General workflow for in vitro cytotoxicity testing.

Pillar 3: Detailed Experimental Protocols

Trustworthy data comes from robust and well-documented protocols. The following are step-by-step methodologies for the core assays discussed.

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard procedures for assessing cell viability based on metabolic activity.[5][16]

  • Cell Plating: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[16]

  • Compound Treatment: Prepare serial dilutions of this compound and control compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and medium only (blank). Incubate for the desired exposure period (e.g., 48 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[5] Add 10 µL of the MTT solution to each well, achieving a final concentration of 0.45-0.5 mg/mL.[6][17]

  • Incubation: Return the plate to the incubator for 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[16]

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[4][6] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[5]

  • Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.[4][16] A reference wavelength of 630 nm can be used to reduce background noise.[5]

  • Data Analysis: Subtract the average OD of the blank wells from all other wells. Calculate cell viability as a percentage relative to the vehicle control: % Viability = (OD_treated / OD_vehicle_control) * 100

Protocol 2: LDH Cytotoxicity Assay

This protocol measures membrane integrity by quantifying LDH release.[9][18]

  • Cell Plating and Treatment: Follow steps 1 and 2 from the MTT protocol. It is crucial to set up the following controls in triplicate on the same plate[18]:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer (provided in most kits) 1 hour before the end of the experiment.

    • Background Control: Culture medium without cells.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at ~300 x g for 5 minutes to pellet any detached cells.[19] Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (this typically involves mixing a substrate and a dye solution). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[9] During this time, the released LDH will catalyze a reaction that results in a color change.[19]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[18]

  • Data Analysis: First, subtract the background control absorbance from all other readings. Then, calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(OD_treated - OD_spontaneous) / (OD_maximum - OD_spontaneous)] * 100

Protocol 3: Annexin V/PI Apoptosis Assay

This protocol uses flow cytometry to distinguish between viable, apoptotic, and necrotic cells.[11][12]

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the same well to ensure all apoptotic bodies are collected.[12]

  • Washing: Wash the collected cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes and resuspending the pellet.[12]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 2 µL of Propidium Iodide (PI) solution (1 mg/mL).[12]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[20]

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each sample.[20]

  • Data Acquisition: Analyze the samples on a flow cytometer within one hour.[20] Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and gates correctly.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Lower-Left (Annexin V- / PI-): Live cells.

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

    • Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical damage).

Understanding the Mechanism: Apoptosis Induction

Many thiophene-based anticancer agents exert their effects by inducing apoptosis.[1][2] The data from an Annexin V/PI assay can provide strong evidence for this mechanism. A significant increase in the Annexin V+/PI- population following treatment with this compound would indicate the induction of early-stage apoptosis. This process is often mediated through complex signaling pathways, such as the intrinsic (mitochondrial) pathway involving the activation of caspases.[21][22]

G compound 5-Bromothiophene- 2-carboxamide stress Cellular Stress compound->stress bcl2 Bcl-2 Family (Bax/Bak Activation) stress->bcl2 mito Mitochondrial Dysfunction cyto_c Cytochrome c Release mito->cyto_c bcl2->mito apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 (Initiator) apaf1->casp9 forms apoptosome casp37 Caspase-3/7 (Executioner) casp9->casp37 activates apoptosis Apoptosis (Cell Death) casp37->apoptosis executes

Caption: Simplified intrinsic apoptosis pathway.

Conclusion

This guide provides a comprehensive framework for the in vitro cytotoxic evaluation of this compound. By employing a multi-assay approach—combining metabolic, membrane integrity, and mechanistic assays—researchers can build a robust profile of the compound's biological activity. The comparative data highlights the importance of evaluating structurally similar analogs to understand structure-activity relationships. The detailed protocols provided herein serve as a self-validating system to ensure the generation of reliable and reproducible data, which is the cornerstone of advancing promising compounds like this compound through the drug discovery pipeline.

References

  • Abcam. MTT assay protocol.
  • National Centre for Biotechnology Information. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC.
  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH.
  • Springer Nature.
  • BroadPharm. Protocol for Cell Viability Assays.
  • ATCC.
  • PubMed. A Review on Anticancer Activities of Thiophene and Its Analogs.
  • Thermo Fisher Scientific - ES. Apoptosis Protocols.
  • OPS Diagnostics.
  • Abcam. Annexin V staining assay protocol for apoptosis.
  • Thermo Fisher Scientific - RU. Apoptosis Protocols.
  • Abcam.
  • MDPI.
  • University of South Florida. Apoptosis Protocols - USF Health.
  • Alfa Cytology. In Vitro Cytotoxicity Assay.
  • protocols.io. LDH cytotoxicity assay.
  • National Institutes of Health.
  • Bentham Science. A Review on Anticancer Activities of Thiophene and Its Analogs.
  • Semantic Scholar.
  • National Institutes of Health.
  • ResearchGate.
  • National Institutes of Health. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly.
  • Creative Bioarray.
  • PubMed. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells.
  • Kosheeka.
  • ACS Publications. Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers | ACS Omega.
  • ResearchGate.
  • Benchchem. A Comparative Analysis of the Biological Activities of 5-Chlorothiophene-2-carboxylic Acid and 5-Bromothiophene-2-carboxylic Aci.
  • MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
  • ResearchGate.
  • G-Biosciences. LDH Cytotoxicity Assay FAQs.
  • Miltenyi Biotec. Drug discovery: In vitro toxicity testing by flow cytometry.
  • eCampusOntario Pressbooks. 1.2 Cell Apoptosis and Viability – Selected Topics in Health and Disease (2019 Edition).
  • MDPI. A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay.
  • ResearchGate.
  • ResearchGate. Update on in vitro cytotoxicity assays for drug development.
  • National Institutes of Health.
  • Semantic Scholar.
  • National Institutes of Health.
  • National Institutes of Health.

Sources

A Comparative Guide to the Molecular Docking of 5-Bromothiophene-2-carboxamide Derivatives with Key Therapeutic Target Enzymes

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic deployment of computational techniques is paramount to accelerating the identification and optimization of novel therapeutic agents. Among these, molecular docking stands out as a powerful tool for predicting the binding affinity and interaction patterns of small molecules with biological targets. This guide provides an in-depth comparative analysis of the docking studies of derivatives of 5-Bromothiophene-2-carboxamide, a versatile scaffold in medicinal chemistry, with a range of therapeutically relevant enzymes. By examining the causality behind experimental choices and presenting supporting data, this document aims to equip researchers, scientists, and drug development professionals with actionable insights into the potential of this chemical class.

Introduction: The Therapeutic Potential of the Thiophene-2-Carboxamide Scaffold

The thiophene-2-carboxamide core is a privileged structure in medicinal chemistry, known for its ability to engage in a variety of non-covalent interactions with biological macromolecules. The introduction of a bromine atom at the 5-position, yielding this compound, further enhances its potential by providing a vector for synthetic elaboration and potentially engaging in halogen bonding with the target protein. Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including antibacterial, anticancer, and enzyme-inhibitory effects.[1][2][3] This guide will dissect the molecular interactions underpinning these activities through the lens of in silico docking studies.

Comparative Docking Analysis Across Key Enzyme Targets

This section will compare the docking performance of this compound derivatives against three distinct classes of enzymes: a bacterial topoisomerase (DNA Gyrase), a human protein tyrosine phosphatase (PTP1B), and enzymes involved in metabolic and neurological disorders (α-Glucosidase and Acetylcholinesterase).

Antibacterial Activity: Targeting Bacterial DNA Gyrase

Rationale for Target Selection: Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme responsible for introducing negative supercoils into DNA, a process vital for DNA replication and transcription. Its absence in eukaryotes makes it an attractive and validated target for antibacterial drug development.[2][4]

A recent study investigated a series of 2-ethylhexyl 5-arylthiophene-2-carboxylates, derived from 5-bromothiophene-2-carboxylic acid, as potential inhibitors of DNA gyrase from extensively drug-resistant (XDR) Salmonella Typhi.[2][4] The docking study was performed against the crystal structure of the DNA gyrase subunit A (PDB ID: 5ztj).[2]

Key Findings and Interaction Patterns:

The docking results revealed that these derivatives bind within the ATP-binding pocket of the enzyme. The thiophene core and its substituents form crucial interactions with key amino acid residues, leading to the inhibition of the enzyme's activity.

Compound DerivativeTarget EnzymePDB IDBinding Affinity (kcal/mol)Key Interacting Residues
2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylateS. Typhi DNA Gyrase A5ztj-5.6 to -7.8Not explicitly detailed in abstract
Ciprofloxacin (control)S. Typhi DNA Gyrase A5ztj-5.61799Not explicitly detailed in abstract

Experimental Protocol: A Generalized Molecular Docking Workflow for DNA Gyrase

The following protocol outlines a typical workflow for docking small molecules to bacterial DNA gyrase.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase PDB 1. Protein Preparation - Download DNA Gyrase structure (e.g., 5ztj). - Remove water and co-crystalized ligands. - Add polar hydrogens and assign charges. Ligand 2. Ligand Preparation - Draw this compound derivative. - Generate 3D coordinates. - Assign partial charges and minimize energy. Grid 3. Grid Generation - Define the binding site (active site). - Generate a grid box encompassing the site. Ligand->Grid Dock 4. Molecular Docking - Run docking algorithm (e.g., AutoDock Vina). - Generate multiple binding poses. Grid->Dock Scoring 5. Scoring and Ranking - Score poses using a scoring function. - Rank poses by binding affinity. Dock->Scoring Interaction 6. Interaction Analysis - Visualize the best-ranked pose. - Analyze hydrogen bonds, hydrophobic interactions, etc. Scoring->Interaction

Caption: A generalized workflow for molecular docking studies.

Anticancer Activity: Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

Rationale for Target Selection: Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin and leptin signaling pathways. Its overexpression is implicated in type 2 diabetes, obesity, and certain cancers. Therefore, inhibiting PTP1B is a promising therapeutic strategy.[5][6]

A study on novel thiophene-2-carboxamide derivatives demonstrated their potent inhibitory activity against PTP1B and cytotoxic effects against cancer cell lines.[5] The molecular docking was performed to understand the binding mode of these inhibitors within the active site of PTP1B.

Key Findings and Interaction Patterns:

The docking analysis revealed that the thiophene-2-carboxamide scaffold fits snugly into the active site of PTP1B. The amide and thiophene moieties form hydrogen bonds and hydrophobic interactions with critical residues, leading to potent inhibition.

Compound DerivativeTarget EnzymeIC50 (µM)Binding Affinity (kcal/mol)Key Interacting Residues
Thiophene-2-carboxamide derivative 5bPTP1B5.25Not specifiedNot explicitly detailed in abstract
Thiophene-2-carboxamide derivative 5cPTP1B6.37Not specifiedNot explicitly detailed in abstract

Signaling Pathway Implication:

PTP1B dephosphorylates the activated insulin receptor, thus attenuating the downstream signaling cascade that promotes cell growth and survival. Inhibition of PTP1B by this compound derivatives would enhance insulin signaling, which can be a double-edged sword in cancer therapy and requires careful consideration of the cancer type.

PTP1B_pathway Insulin Insulin IR Insulin Receptor Insulin->IR pIR p-Insulin Receptor (Active) IR->pIR Phosphorylation pIR->IR Dephosphorylation Signaling Downstream Signaling (PI3K/Akt pathway) pIR->Signaling PTP1B PTP1B PTP1B->pIR Thiophene 5-Bromothiophene-2- carboxamide derivative Thiophene->PTP1B Inhibition Response Cell Growth & Survival Signaling->Response

Caption: Simplified Insulin Signaling Pathway and the role of PTP1B inhibition.

Broad-Spectrum Enzyme Inhibition: Acetylcholinesterase (AChE) and α-Glucosidase

Rationale for Target Selection: Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Its inhibition is a major therapeutic strategy for Alzheimer's disease.[7][8] α-Glucosidase is an enzyme involved in carbohydrate digestion, and its inhibition is a therapeutic approach for managing type 2 diabetes.[1][9] Thiophene carboxamide derivatives have shown inhibitory activity against both enzymes.[1]

Key Findings and Interaction Patterns:

Docking studies have shown that thiophene-2-carboxamide derivatives can effectively bind to the active sites of both AChE and α-glucosidase.[1][7] The specific interactions often involve the thiophene ring stacking with aromatic residues in the active site and the carboxamide group forming hydrogen bonds.

Compound ClassTarget Enzyme% Inhibition / IC50Key Interacting Residues
Thiophene carboxamide derivativesAcetylcholinesterase (AChE)53.8% - 67.3%Aromatic residues in the active site
Thiophene carboxamide derivativesButyrylcholinesterase (BChE)62.8% - 78.2%Not specified
Thiophene carboxamide derivativesα-Glucosidase79.4% - 86.4%Not specified

Future Directions: Targeting Viral Proteases

The emergence of viral pandemics has underscored the urgent need for novel antiviral agents. The norovirus 3CL protease is a crucial enzyme for viral replication, making it a prime target for antiviral drug development.[10] While direct docking studies of this compound with this specific protease are not yet widely published, the structural features of this scaffold make it a promising candidate for inhibition. Future research should focus on the virtual screening and rational design of this compound derivatives against norovirus 3CL protease and other viral enzymes.

Conclusion

This comparative guide highlights the significant potential of this compound derivatives as inhibitors of a diverse range of therapeutic enzyme targets. The molecular docking studies reviewed herein provide a rational basis for the observed biological activities and offer a roadmap for the future design of more potent and selective inhibitors. The versatility of the thiophene-2-carboxamide scaffold, coupled with the strategic placement of the bromine atom, provides a robust platform for the development of next-generation therapeutics. It is imperative that these in silico findings are further validated through rigorous in vitro and in vivo studies to translate their therapeutic promise into clinical reality.

References

  • Integrated experimental and in silico studies on thiophene carboxamide derivatives: synthesis, characterization, and biological evaluation. (n.d.). ResearchGate.
  • Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. (2024). Molecules, 29(13), 3005. [Link]
  • Design, synthesis, structure activity relationship and molecular docking studies of thiophene-2-carboxamide Schiff base derivatives of benzohydrazide as novel acetylcholinesterase and butyrylcholinesterase inhibitors. (2021). Journal of Molecular Structure, 1244, 130983. [Link]
  • Ismail, M. M., Kamel, M. M., Mohamed, L. W., Faggal, S. I., & Galal, M. A. (2012). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. Molecules, 17(6), 7217–7231. [Link]
  • Inhibition of α-Glucosidase, Acetylcholinesterase, and Nitric Oxide Production by Phytochemicals Isolated from Millettia speciosa—In Vitro and Molecular Docking Studies. (n.d.). ResearchGate.
  • Novel thiophene Chalcones-Coumarin as acetylcholinesterase inhibitors: Design, synthesis, biological evaluation, molecular docking, ADMET prediction and molecular dynamics simulation. (2022). Bioorganic Chemistry, 119, 105572. [Link]
  • Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. (2024). Molecules, 29(13), 3005. [Link]
  • Synthesis and molecular docking study of thiophene-bearing thiourea derivatives as potential acetylcholinesterase, and butyrylcholinesterase inhibitors. (n.d.). ResearchGate.
  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). BMC Chemistry, 17(1), 30. [Link]
  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). Molecules, 27(24), 8983. [Link]
  • Design, synthesis, biological evaluation and molecular docking studies of thiophene derivatives. (2024). CoLab.
  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. (2020). Turkish Journal of Chemistry, 44(5), 1410–1422. [Link]
  • Design, synthesis, docking study, α-glucosidase inhibition, and cytotoxic activities of acridine linked to thioacetamides as novel agents in treatment of type 2 diabetes. (2018). Bioorganic Chemistry, 80, 288–295. [Link]
  • Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. (2024). Semantic Scholar. [Link]
  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. (2020). Turkish Journal of Chemistry, 44(5), 1410–1422. [Link]
  • Synthesis, molecular docking, and pharmacological evaluation of halobenzodithiophene derivatives against alpha-glucosidase, urease, and free radical production. (2018). Journal of Chemistry, 2018, 1–8. [Link]
  • Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies. (2019). Russian Journal of General Chemistry, 89(7), 1481–1488. [Link]
  • Structural, Spectral, Molecular Docking, and Molecular Dynamics Simulations of Phenylthiophene-2-Carboxylate Compounds as Potential Anticancer Agents. (2023).
  • Synthesis, characterization, anticancer activity, optical spectroscopic and docking studies of novel thiophene-2-carboxaldehyde derivatives. (2016). European Journal of Chemistry, 7(4), 454-462. [Link]
  • Molecular Docking Study of Thiophene Carbohydrazide Analogues Against Folate Receptor α (Frα) Used to Design New Anti-Cancer A. (2023). Bio-Evolution and Physico-Chemical Letters, 1(1), 1-10. [Link]
  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. (2020). ResearchGate.
  • Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. (2022). Molecules, 27(19), 6299. [Link]
  • Synthesis, Molecular Docking and Antibacterial Activity of Some Novel Pyridin-2-yl-Carbamodithioates. (2015). Letters in Drug Design & Discovery, 12(4), 304-312. [Link]
  • Discovery of Novel Potential Binders Targeting Norovirus 3CL Protease: A Machine Learning and Molecular Dynamics Approach. (2024).
  • Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. (2024). Molecules, 29(13), 3005. [Link]
  • Norovirus: Targets and tools in antiviral drug discovery. (2012). Biochemical Pharmacology, 83(12), 1603-1614. [Link]
  • Combined docking methods and molecular dynamics to identify effective antiviral 2, 5-diaminobenzophenonederivatives against SARS-CoV-2. (2021). Journal of Biomolecular Structure and Dynamics, 39(12), 4387–4398. [Link]
  • Apigenin Derivatives as Promising Norovirus RdRp Inhibitors: Insights from In Silico Docking and Molecular Dynamics Studies. (2025). ResearchGate.
  • Quantum computational, spectroscopic and molecular docking studies on 2-acetylthiophene and its bromination derivative. (2023). Journal of Molecular Structure, 1275, 134658. [Link]

Sources

A Researcher's Guide to Benchmarking Novel Thiophene-Based Semiconductors in OFETs: The Case of 5-Bromothiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of next-generation flexible and low-cost electronics, the exploration of novel organic semiconductors is paramount. Among the various classes of materials, thiophene derivatives have consistently demonstrated significant promise for Organic Field-Effect Transistors (OFETs) due to their excellent electronic properties and tunable molecular structures.[1] This guide provides a comprehensive framework for evaluating the performance of new thiophene-based materials, using the yet-unexplored 5-Bromothiophene-2-carboxamide as a focal point for our discussion.

While direct experimental data for this compound in OFET applications is not yet prevalent in scientific literature, its molecular structure—a functionalized thiophene—allows us to extrapolate potential performance and establish a clear benchmarking strategy against well-characterized alternatives. This guide is intended for researchers, materials scientists, and professionals in drug development who may encounter novel heterocyclic compounds with semiconducting potential. We will delve into the critical performance metrics, standardized fabrication and characterization protocols, and a comparative analysis with established p-type and n-type organic semiconductors.

The Promise of Thiophene-Based Molecules in Organic Electronics

Thiophene and its oligomers are foundational building blocks for p-type organic semiconductors.[2][3] Their utility stems from a π-conjugated system that facilitates charge transport. The performance of OFETs is critically dependent on the charge transport properties of the organic semiconductor used as the active layer.[1] Key performance indicators for these devices are charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth).[1][4]

  • Charge Carrier Mobility (μ): This parameter quantifies how quickly charge carriers (holes in p-type materials) move through the semiconductor. Higher mobility is essential for faster switching speeds and overall device efficiency.[5]

  • On/Off Current Ratio (Ion/Ioff): This ratio represents the switching efficiency of the transistor, indicating the difference in current flow between the "on" and "off" states. A high on/off ratio is crucial for digital logic applications to minimize power consumption and ensure clear signal differentiation.

  • Threshold Voltage (Vth): This is the minimum gate voltage required to turn the device "on" by inducing a conductive channel in the semiconductor layer.[6][7] A low threshold voltage is desirable for low-power applications.

Comparative Benchmarking: Where Would this compound Stand?

To assess the potential of this compound, we must compare it against established organic semiconductors. Below is a summary of the performance of common p-type and n-type materials.

Organic SemiconductorTypeTypical Hole Mobility (μ) (cm²/Vs)Typical Electron Mobility (μ) (cm²/Vs)On/Off Ratio (Ion/Ioff)Key Characteristics
Pentacene p-type0.1 - 2.0[8]-> 105High mobility, well-studied, but can be sensitive to air.
Poly(3-hexylthiophene-2,5-diyl) (P3HT) p-type0.01 - 0.1[9]-104 - 106[9][10]Solution-processable, good environmental stability, performance dependent on regioregularity.[5]
Fullerene (C60) n-type-2.5 - 6.0[11]> 106[11][12]High electron mobility, often used in combination with p-type materials.
[9]Benzothieno[3,2-b][9]benzothiophene (BTBT) Derivatives p-type / n-type> 1.0 (p-type)[13]up to ~0.6 (n-type)[14]> 107[13][14]High performance, good stability.
This compound (Hypothetical) p-typeTo be determined-To be determinedThiophene core suggests p-type behavior. Halogen and amide functional groups may influence molecular packing and energy levels.

Expert Insight: The presence of the bromine atom and the carboxamide group on the thiophene ring of this compound will significantly influence its electronic properties and solid-state packing, which in turn dictate OFET performance. The electronegative bromine and the polar carboxamide group can lower the energy levels of the Highest Occupied Molecular Orbital (HOMO), potentially improving air stability. However, these groups might also disrupt the intermolecular π-π stacking necessary for efficient charge transport, possibly leading to lower mobility compared to highly crystalline materials like pentacene.

Experimental Workflow for Evaluating a Novel Semiconductor

To empirically determine the performance of a new material like this compound, a standardized fabrication and characterization workflow is essential. The following outlines a typical procedure for a bottom-gate, top-contact (BGTC) OFET architecture.

OFET_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Device Fabrication cluster_characterization Device Characterization A Start: Doped Si Wafer (Gate) with SiO2 (Dielectric) B Substrate Cleaning (e.g., Piranha, RCA) A->B C Optional: Dielectric Surface Treatment (e.g., HMDS, OTS) B->C D Deposition of Organic Semiconductor (e.g., Spin Coating, Thermal Evaporation) C->D E Annealing of Semiconductor Film D->E F Deposition of Source/Drain Electrodes (e.g., Gold) through a Shadow Mask E->F G Electrical Measurement in an Inert Atmosphere (Probe Station) F->G H Extract Performance Metrics (Mobility, On/Off Ratio, Threshold Voltage) G->H I Morphological & Structural Analysis (AFM, XRD) G->I J Benchmark Performance H->J Comparative Analysis

Caption: A typical workflow for the fabrication and characterization of a bottom-gate, top-contact OFET.

Detailed Experimental Protocols

1. Substrate Preparation:

  • Objective: To provide a clean and well-defined gate and dielectric layer for the transistor.

  • Procedure:

    • Begin with a heavily n-doped silicon wafer serving as the common gate electrode, with a thermally grown silicon dioxide (SiO₂) layer (typically 100-300 nm) as the gate dielectric.

    • Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates under a stream of nitrogen gas.

    • (Optional but recommended) Treat the SiO₂ surface with a self-assembled monolayer (SAM) such as hexamethyldisilazane (HMDS) or octadecyltrichlorosilane (OTS) to improve the interface with the organic semiconductor. This is typically done by vapor deposition or solution immersion.

2. Organic Semiconductor Deposition:

  • Objective: To deposit a thin, uniform film of the active material.

  • Procedure (for a solution-processable material):

    • Dissolve the this compound in a suitable organic solvent (e.g., chloroform, chlorobenzene) at a specific concentration (e.g., 5-10 mg/mL).

    • Deposit the solution onto the prepared substrate via spin coating. The spin speed and time will determine the film thickness.

    • Thermally anneal the film on a hotplate at a temperature below the material's decomposition point to remove residual solvent and potentially improve crystallinity.

3. Electrode Deposition:

  • Objective: To create the source and drain contacts.

  • Procedure:

    • Place a shadow mask with the desired channel length (L) and width (W) on top of the semiconductor film.

    • Deposit a layer of gold (Au) (typically 40-60 nm) via thermal evaporation. Gold is a common choice for p-type semiconductors due to its work function.[15]

4. Electrical Characterization:

  • Objective: To measure the transistor's performance characteristics.

  • Procedure:

    • Place the fabricated device in a probe station under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

    • Use a semiconductor parameter analyzer to apply voltages to the gate, source, and drain terminals and measure the resulting currents.

    • Obtain the transfer characteristics (Drain Current, ID vs. Gate Voltage, VG) at a constant drain voltage (VD).

    • Obtain the output characteristics (ID vs. VD) at various VG.

    • From these curves, extract the key performance metrics: field-effect mobility, on/off ratio, and threshold voltage.

The Interplay of Molecular Structure and Device Performance

The final performance of an OFET is a direct consequence of the interplay between the molecular structure of the semiconductor and the morphology of the deposited thin film.

Molecular_Structure_Performance cluster_molecular Molecular Properties cluster_solid_state Solid-State Properties cluster_device Device Performance A Molecular Structure (e.g., this compound) B Functional Groups (-Br, -CONH2) A->B C π-Conjugation (Thiophene Ring) A->C D Molecular Packing & Crystallinity B->D E Energy Levels (HOMO/LUMO) B->E C->E F Thin Film Morphology D->F H On/Off Ratio (Ion/Ioff) E->H I Threshold Voltage (Vth) E->I J Device Stability E->J G Charge Carrier Mobility (μ) F->G F->J

Caption: The relationship between molecular structure, solid-state properties, and OFET performance.

Concluding Remarks for the Pioneering Researcher

The journey of developing new organic semiconductors is one of systematic exploration and rigorous characterization. While this compound remains a novel candidate, the framework presented in this guide provides a robust methodology for its evaluation. By understanding the fundamental principles of OFET operation and adhering to standardized protocols, researchers can effectively benchmark its performance against established materials. The insights gained from such studies will not only elucidate the potential of this specific molecule but also contribute to the broader understanding of structure-property relationships in the exciting field of organic electronics.

References

  • Effects of P3HT concentration on the performance of organic field effect transistors.
  • Controllable Growth of P3HT Single-Crystal Films for Organic Field-Effect Transistors. IEEE Xplore.
  • Why P3HT Outperforms More Polar Analogues in OECTs. PMC - NIH.
  • High-performance C60 n-channel organic field-effect transistors through optimization of interfaces. AIP Publishing.
  • High-Mobility n-Channel Organic Field Effect Transistors based on Epitaxially Grown C60 Films. GMe.
  • Optimization of OFET Performance with Pentacene as Organic Material. SciSpace.
  • Pentacene Based Organic Tunnel Field Effect Transistor for Hybrid Working Environment. IEEE Xplore.
  • Effects of TIPS-Pentacene/PS Blends on OFETs Performance and NO2 Gas Responsiveness. IEEE Xplore.
  • High-performance C60 n-channel organic field-effect transistors through optimization of interfaces. Journal of Applied Physics.
  • Design and performance analysis of pentacene organic field effect transistor with high-Kdielectric materials. OAM-RC.
  • High-performance and electrically stable C60 organic field-effect transistors. AIP Publishing.
  • Researchers make high-performance FETs with Carbon 60. EDN Network.
  • Comparative Study of Materials for Low Voltage Organic and Inorganic Dielectric for OFET. IRJET.
  • Organic field-effect transistors based on a crosslinkable polymer blend as the semiconducting layer. Applied Physics Letters.
  • (PDF) Comparative Analysis of OFETs Materials and Devices for Sensor Applications. ResearchGate.
  • Changes in field‐effect mobility (μ/μ0) and threshold voltage (ΔVTH = VTH (bending cycle)). ResearchGate.
  • Fabrication steps for the OFET. ResearchGate.
  • How to fabricate an organic Field Effect Transistors (OFET)?. ResearchGate.
  • The important parameters of the OFETs. ResearchGate.
  • High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers. Journal of Materials Chemistry C.
  • 5-Bromothiophene-2-carbaldehyde. PubChem.
  • In-operando characterizations of oligothiophene OFETs: controlling the structure-property relationships at the nanoscale. PMC - NIH.
  • (PDF) Through Thick and Thin: Tuning the Threshold Voltage in Organic Field-Effect Transistors. ResearchGate.
  • Naphthodithieno[3,2-b]thiophene-based semiconductors: Synthesis, characterization, and device performance of field-effect transistors. ResearchGate.
  • Benzothieno[2,3-b]thiophene semiconductors: synthesis, characterization and applications in organic field-effect transistors. Journal of Materials Chemistry C.
  • High Electron Mobility in[10]Benzothieno[3,2-b][10]benzothiophene-Based Field-Effect Transistors: Toward n-Type BTBTs. Abdullah Gül Üniversitesi.

Sources

A Comparative Guide to the Synthetic Routes of 5-Bromothiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, 5-Bromothiophene-2-carboxamide stands as a pivotal structural motif. Its utility as a versatile building block arises from the orthogonal reactivity of its functional groups: the carboxamide, a key pharmacophore, and the bromo-substituted thiophene ring, which is amenable to a host of cross-coupling reactions for molecular elaboration. This guide provides an in-depth comparison of the prevalent synthetic strategies for accessing this valuable compound, offering field-proven insights into the causality behind experimental choices and detailed, self-validating protocols for researchers, scientists, and drug development professionals.

Introduction to Synthetic Strategies

The synthesis of this compound predominantly proceeds through a key intermediate, 5-Bromothiophene-2-carboxylic acid. The strategic divergence in synthetic planning, therefore, often lies in the method of preparing this crucial precursor. Herein, we dissect and compare two primary, multi-step synthetic pathways, each commencing from a different commercially available starting material.

  • Route A: Commences with the direct electrophilic bromination of Thiophene-2-carboxylic acid.

  • Route B: Begins with the bromination of 2-Thiophenecarboxaldehyde, followed by oxidation to the carboxylic acid.

The final amidation step, converting the carboxylic acid to the target carboxamide, also presents distinct methodological choices, which will be explored in detail.

Route A: Direct Bromination of Thiophene-2-carboxylic Acid

This approach is arguably the most direct, leveraging the inherent reactivity of the thiophene ring towards electrophilic substitution. The electron-donating nature of the sulfur atom activates the ring, preferentially at the 5-position (para to the deactivating but ortho, para-directing carboxylic acid group in the context of the five-membered ring), making direct bromination a feasible strategy.[1]

Workflow for Route A

Route A start Thiophene-2-carboxylic acid step1 5-Bromothiophene-2-carboxylic acid start->step1 Br₂ or NBS Glacial Acetic Acid step2 5-Bromothiophene-2-carbonyl chloride step1->step2 Thionyl Chloride (SOCl₂) Reflux end_product This compound step2->end_product Ammonia source (e.g., NH₄OH)

Caption: Synthetic workflow for Route A.

Experimental Protocols for Route A

Step A1: Synthesis of 5-Bromothiophene-2-carboxylic acid via Direct Bromination [1]

  • Preparation: In a flask equipped with a stirrer and dropping funnel, dissolve thiophene-2-carboxylic acid in glacial acetic acid.

  • Reagent Addition: Prepare a solution of elemental bromine (Br₂) or N-Bromosuccinimide (NBS) in glacial acetic acid. Add this solution dropwise to the stirred solution of the starting material at room temperature. Causality Note: The controlled addition is crucial to manage the exothermic nature of the reaction and prevent over-bromination.

  • Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Workup and Isolation: Upon completion, pour the reaction mixture into cold water. The crude 5-Bromothiophene-2-carboxylic acid will precipitate.

  • Purification: Collect the precipitate by filtration and purify by recrystallization from an ethanol-water mixture to yield the pure product.

Step A2: Synthesis of this compound via an Acyl Chloride Intermediate [2][3]

  • Activation: Suspend 5-Bromothiophene-2-carboxylic acid (1 equivalent) in dichloromethane (DCM). Add thionyl chloride (SOCl₂; ~1.5 equivalents) dropwise. Causality Note: Thionyl chloride converts the carboxylic acid to the more reactive acyl chloride, facilitating nucleophilic attack by ammonia.

  • Reaction: Reflux the mixture for 4 hours. The progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Intermediate Isolation: Remove the solvent and excess SOCl₂ by rotary evaporation to yield the crude 5-bromothiophene-2-carbonyl chloride as a solid. This intermediate is often used immediately in the next step to prevent hydrolysis.[2][3]

  • Amidation: Carefully add the crude acyl chloride to a cooled solution of aqueous ammonia or another ammonia source.

  • Isolation and Purification: The resulting precipitate of this compound is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Route B: Bromination of 2-Thiophenecarboxaldehyde and Subsequent Oxidation

This pathway introduces the bromo-substituent at an earlier stage onto a different starting material, 2-Thiophenecarboxaldehyde. The aldehyde then undergoes oxidation to furnish the key carboxylic acid intermediate.

Workflow for Route B

Route B start 2-Thiophenecarboxaldehyde step1 5-Bromothiophene-2-carbaldehyde start->step1 NBS Anhydrous Chloroform step2 5-Bromothiophene-2-carboxylic acid step1->step2 Jones Reagent (CrO₃/H₂SO₄) Acetone end_product This compound step2->end_product DCC, DMAP Amine Source

Caption: Synthetic workflow for Route B.

Experimental Protocols for Route B

Step B1: Synthesis of 5-Bromothiophene-2-carbaldehyde [4]

  • Preparation: Under a nitrogen atmosphere, dissolve 2-Thiophenecarboxaldehyde (1 equivalent) in anhydrous chloroform.

  • Reagent Addition: Slowly add N-bromosuccinimide (NBS; ~1.1 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 12 hours.

  • Workup: Extract the mixture with chloroform. Combine the organic phases and wash with deionized water.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford 5-Bromothiophene-2-carbaldehyde. A reported yield for this step is as high as 98%.[4]

Step B2: Oxidation to 5-Bromothiophene-2-carboxylic acid [5][6]

  • Preparation: Dissolve 5-Bromothiophene-2-carbaldehyde (1 equivalent) in acetone and cool the flask in an ice bath (target temperature < 5°C).

  • Reagent Addition: Add Jones reagent (a solution of chromium trioxide in aqueous sulfuric acid) dropwise to the cooled solution while stirring vigorously. Causality Note: Jones reagent is a strong oxidizing agent. The dropwise addition at low temperature is critical to control the reaction's exothermicity and prevent side reactions.

  • Reaction: Continue stirring at low temperature for 30 minutes, then allow the reaction to proceed at room temperature for 2 hours.

  • Workup: Quench the reaction by adding isopropanol (which will consume excess oxidant). Filter the mixture and extract the filtrate with an organic solvent like ethyl acetate.

  • Purification: The crude product can be purified by recrystallization to yield pure 5-Bromothiophene-2-carboxylic acid.[5][6]

Step B3: Synthesis of this compound via Direct Amide Coupling [2][3]

  • Preparation: Under an argon atmosphere, dissolve 5-Bromothiophene-2-carboxylic acid (1 equivalent) in anhydrous DCM. Add 4-dimethylaminopyridine (DMAP; catalytic amount).

  • Reagent Addition: Cool the solution to 0°C and add a solution of N,N'-dicyclohexylcarbodiimide (DCC; ~1.4 equivalents) in anhydrous DCM, followed by the addition of the amine source (e.g., ammonia or an amine). Causality Note: DCC is a coupling agent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. DMAP acts as a catalyst to facilitate this process.

  • Reaction: Allow the reaction to stir for 12 hours at room temperature.

  • Workup: Quench the reaction with distilled water. The byproduct, dicyclohexylurea (DCU), is insoluble in DCM and can be removed by filtration. Extract the filtrate with DCM.

  • Purification: Wash the combined organic layers with water, dry over Na₂SO₄, filter, and concentrate. The crude product is then purified by column chromatography.

Comparative Analysis

ParameterRoute A (Direct Bromination)Route B (Aldehyde Oxidation)Analysis
Starting Material Thiophene-2-carboxylic acid2-ThiophenecarboxaldehydeBoth are readily available, though pricing and purity may vary.
Number of Steps 23Route A is shorter, which is generally preferable for overall yield and process efficiency.
Reagents & Safety Uses Br₂ (highly toxic, corrosive) or NBS. Glacial acetic acid is corrosive.[1]Uses NBS. Jones Reagent contains Cr(VI), which is a known carcinogen and requires careful handling and disposal.[5]Both routes involve hazardous materials. Route B's use of a heavy metal oxidant may present greater waste disposal challenges.
Control & Selectivity Bromination of the carboxylic acid is generally selective for the 5-position.[1]Bromination of the aldehyde is also highly selective.[4] The subsequent oxidation is a standard transformation.Both routes offer good control over regioselectivity.
Amidation Method Acyl chloride formation is robust and high-yielding but uses harsh reagents (SOCl₂).Direct amide coupling with DCC is milder but can be lower yielding and produces DCU byproduct which requires removal.The choice of amidation can be independent of the route to the carboxylic acid. The acyl chloride method is often preferred for simple amides due to its high reactivity and straightforward workup.
Overall Yield Yields can be variable, with the bromination of a similar compound reported at 41%.[1]The bromination step is reported at a high yield (98%).[4] Oxidation and amidation yields would need to be factored in.Route B may offer a higher overall yield due to the high-yielding first step, but this is highly dependent on the efficiency of the subsequent oxidation and coupling steps.

Conclusion and Recommendations

Both Route A and Route B represent viable and effective strategies for the synthesis of this compound.

Route A is recommended for its operational simplicity and shorter sequence. It is an excellent choice for rapid access to the target compound, provided that the potential variability in the yield of the direct bromination step is acceptable.

Route B offers a potentially higher-yielding, albeit longer, alternative. The initial bromination of the aldehyde is exceptionally efficient.[4] This route may be preferred for large-scale synthesis where maximizing overall yield is a primary concern, despite the added complexity and the use of a chromium-based oxidant.

The choice of the final amidation step—via an acyl chloride or direct coupling—should be guided by the specific requirements of the target molecule (e.g., presence of sensitive functional groups), desired purity, and scale of the reaction. The thionyl chloride method is generally more forceful and suitable for robust substrates, while DCC coupling offers a milder alternative.

Ultimately, the optimal synthetic route will depend on a careful evaluation of factors including starting material cost, available equipment, safety protocols, and the desired scale and purity of the final product.

References

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu
  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and comput
  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu
  • D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells - The Royal Society of Chemistry. [Link]

Sources

Bridging the Gap: A Comparative Guide to the Cross-Validation of Predicted Properties for 5-Bromothiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the accurate prediction of a molecule's physicochemical properties is a cornerstone of efficient and effective research. In the landscape of drug discovery, thiophene carboxamides represent a privileged scaffold, with derivatives showing a wide range of biological activities.[1][2] This guide provides an in-depth technical comparison and cross-validation of computational predictions against experimental data for the properties of 5-Bromothiophene-2-carboxamide.

While extensive experimental data for the closely related precursor, 5-Bromothiophene-2-carboxylic acid, is readily available, the corresponding data for the carboxamide is less prevalent in the public domain. This guide will therefore serve a dual purpose: firstly, to present a side-by-side comparison with its carboxylic acid analogue to highlight the influence of functional group modification, and secondly, to provide a comprehensive roadmap for both the in silico prediction and experimental validation of the carboxamide's key physicochemical properties.

The Foundational Role of Physicochemical Properties

The journey of a drug candidate from a laboratory curiosity to a therapeutic agent is fundamentally governed by its physicochemical characteristics. Properties such as melting point, solubility, and pKa are not mere academic data points; they are critical determinants of a compound's behavior in biological systems, influencing everything from formulation and administration to absorption, distribution, metabolism, and excretion (ADME).

  • Melting Point (°C): A key indicator of a compound's purity and crystal lattice stability. It influences the energy required for dissolution and can impact formulation strategies.

  • Aqueous Solubility (mg/mL or µM): Dictates the bioavailability of an orally administered drug. Poor solubility is a major hurdle in drug development, leading to low absorption and therapeutic efficacy.

  • pKa: The acid dissociation constant is crucial for understanding a compound's ionization state at different physiological pH values. This, in turn, affects its solubility, permeability across biological membranes, and interaction with target proteins.

Comparative Analysis: Carboxylic Acid vs. Carboxamide

To appreciate the impact of the carboxamide functional group, we first present the known experimental and predicted properties of its precursor, 5-Bromothiophene-2-carboxylic acid.

Property5-Bromothiophene-2-carboxylic acid (Experimental)This compound (Predicted/Proxy)Reference(s)
Molecular Formula C₅H₃BrO₂SC₅H₄BrNOS[3]
Molecular Weight 207.05 g/mol 206.06 g/mol [3]
Melting Point 141-144 °CHigher than the carboxylic acid[4]
pKa (Predicted) 3.32 ± 0.10~17-18 (for the N-H proton)[5]
Aqueous Solubility Sparingly solubleLikely lower than the carboxylic acid

The amide group, being less polar and capable of forming strong intermolecular hydrogen bonds, is expected to increase the melting point and decrease the aqueous solubility compared to the corresponding carboxylic acid. The pKa is drastically different, with the amide N-H proton being significantly less acidic than the carboxylic acid proton.

The Computational Chemist's Toolkit: Predicting Physicochemical Properties

Modern computational chemistry offers a powerful suite of tools to predict the properties of novel or uncharacterized molecules, saving valuable time and resources. Here, we outline the workflows for predicting the key physicochemical properties of this compound.

Workflow for Computational Prediction

Caption: Workflow for the computational prediction of physicochemical properties.

Predicting Melting Point

The prediction of melting points is notoriously challenging as it involves the complex interplay of intermolecular forces in the crystal lattice.

  • Quantitative Structure-Property Relationship (QSPR) Models: These models correlate a molecule's structural features (descriptors) with its experimental melting point. For thiophene derivatives, descriptors such as molecular weight, polar surface area, and the number of hydrogen bond donors/acceptors are often significant.[6][7][8]

  • Molecular Dynamics (MD) Simulations: By simulating the solid and liquid phases of the compound, one can, in principle, determine the melting point. This is a computationally intensive but more physically rigorous approach.

Predicting Aqueous Solubility

Solubility is fundamentally related to the free energy of transferring a molecule from its solid state to a solvent.

  • Implicit Solvent Models (e.g., PCM, SMD): These methods, often coupled with DFT calculations, can estimate the free energy of solvation.[9][10] By combining this with an estimation of the sublimation free energy, the solubility can be predicted.

  • QSAR Models: Similar to melting point prediction, QSAR models trained on large datasets of compounds with known solubilities can provide rapid estimations.

Predicting pKa

The pKa can be predicted by calculating the free energy change of the deprotonation reaction in solution.

  • DFT with Continuum Solvation Models: This is a common and relatively accurate method. The free energies of the protonated and deprotonated forms of the molecule are calculated in the gas phase and then corrected for the solvent environment using a continuum model.[9]

Experimental Validation: The Ground Truth

Computational predictions, no matter how sophisticated, must be validated by experimental data.[11] The following are standard protocols for determining the key physicochemical properties of this compound.

Synthesis of this compound

The target compound can be synthesized from 5-bromothiophene-2-carboxylic acid. A common method involves the activation of the carboxylic acid, for example, by converting it to the acyl chloride with thionyl chloride, followed by reaction with ammonia or an ammonia equivalent.[12]

Caption: A general synthetic route to this compound.

Experimental Protocols

1. Melting Point Determination (Capillary Method)

  • Principle: A small, powdered sample of the crystalline compound is heated in a capillary tube, and the temperature range over which it melts is observed.

  • Procedure:

    • A small amount of the dry, crystalline this compound is finely powdered.

    • The open end of a glass capillary tube is pressed into the powder, and the tube is tapped to pack the sample to a height of 1-2 mm.

    • The capillary tube is placed in a melting point apparatus.

    • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample is liquid (T2) are recorded. The melting point is reported as the T1-T2 range.[6]

2. Aqueous Solubility Determination (Shake-Flask Method)

  • Principle: An excess of the solid compound is equilibrated with an aqueous buffer at a constant temperature, and the concentration of the dissolved compound in the saturated solution is measured.

  • Procedure:

    • An excess amount of this compound is added to a vial containing an aqueous buffer of a specific pH (e.g., pH 7.4).

    • The vial is sealed and agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

    • The suspension is filtered to remove the undissolved solid.

    • The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13]

3. pKa Determination (Potentiometric Titration)

  • Principle: The pH of a solution of the compound is monitored as a titrant (a strong acid or base) is added. The pKa is determined from the inflection point of the titration curve.

  • Procedure:

    • A precisely weighed amount of this compound is dissolved in a suitable solvent (e.g., a co-solvent system like water/methanol if aqueous solubility is low).

    • The solution is placed in a thermostated vessel, and a calibrated pH electrode is immersed in it.

    • A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments.

    • The pH of the solution is recorded after each addition of the titrant.

    • The pKa is determined from the pH at the half-equivalence point of the titration curve.

Conclusion: An Iterative and Integrated Approach

By leveraging the predictive power of computational chemistry to prioritize and guide experimental work, and by using robust experimental methods to validate and refine computational models, researchers can accelerate the drug discovery and development pipeline. This integrated approach ensures that decisions are data-driven, resources are used efficiently, and the path to novel therapeutics is navigated with greater confidence and precision.

References

  • Mioc, A., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. International Journal of Molecular Sciences, 26(14), 6823. [Link]
  • PubChem. (n.d.). N-(2-benzoylphenyl)-5-bromo-2-thiophenecarboxamide.
  • Ali, A., et al. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Future Medicinal Chemistry, 13(21), 1845-1863. [Link]
  • PubChem. (n.d.). Methyl 5-bromothiophene-2-carboxylate.
  • PubChem. (n.d.). 5-Bromothiophene-2-carboxylic acid.
  • The Royal Society of Chemistry. (n.d.). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells. [Link]
  • Comelli, N. C., et al. (2014). QSAR models for thiophene and imidazopyridine derivatives inhibitors of the Polo-Like Kinase 1. European Journal of Pharmaceutical Sciences, 62, 235-243. [Link]
  • ResearchGate. (n.d.). Table 1. Thiophene Derivatives and Their Physicochemical Parameters. [Link]
  • PubChem. (n.d.). Ethyl 5-bromothiophene-2-carboxylate.
  • ResearchGate. (2025). QSAR models for thiophene and imidazopyridine derivatives inhibitors of the Polo-Like Kinase 1. [Link]
  • Metwally, H. M., et al. (2023).
  • Kumar, A., et al. (2024). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Journal of Molecular Structure, 1298, 137019. [Link]
  • ResearchGate. (2023).
  • Master Organic Chemistry. (2010). The pKa Table Is Your Friend. [Link]
  • Singh, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(5), 1185-1211. [Link]
  • NIST. (n.d.). 5-Bromo-2-thiophenecarboxaldehyde. NIST Chemistry WebBook. [Link]
  • Ali, S., et al. (2019). One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities. Molecules, 24(21), 3959. [Link]
  • The Good Scents Company. (n.d.).
  • PubChem. (n.d.). Sodium Ascorbate.
  • World Journal of Advanced Research and Reviews. (2025).
  • Rasool, N., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
  • Rasool, N., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)

Sources

The Emergence of 5-Bromothiophene-2-carboxamide Derivatives: A New Frontier in Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

In an era where the specter of antimicrobial resistance looms large over global health, the scientific community is in a perpetual quest for novel therapeutic agents that can outmaneuver resistant pathogens. This guide provides an in-depth technical comparison of the efficacy of an emerging class of compounds, 5-Bromothiophene-2-carboxamide derivatives, against established standard antibiotics. As a Senior Application Scientist, this document is structured to offer not just data, but a causal understanding behind experimental choices and a transparent assessment of the current state of research, empowering researchers to make informed decisions in their drug discovery endeavors.

The Imperative for Novel Antimicrobials: Beyond the Golden Age

The golden age of antibiotics, marked by the discovery of penicillin and subsequent classes, revolutionized medicine. However, the relentless evolution of bacteria has led to the emergence of multidrug-resistant (MDR), extensively drug-resistant (XDR), and pandrug-resistant (PDR) strains, rendering many of our frontline defenses obsolete. This escalating crisis necessitates a paradigm shift in antimicrobial drug discovery, moving beyond the modification of existing scaffolds to the exploration of entirely new chemical entities. Thiophene-based compounds, particularly this compound derivatives, have recently garnered significant interest due to their potential as a versatile and potent antimicrobial scaffold.[1]

Chemical Scaffolding and Synthesis: The Versatility of the Thiophene Ring

The this compound core offers a unique combination of features. The thiophene ring, an aromatic heterocycle containing a sulfur atom, is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.[2] The bromine atom at the 5-position and the carboxamide group at the 2-position serve as key handles for synthetic modification, allowing for the creation of diverse chemical libraries with a wide range of physicochemical properties.

The synthesis of these derivatives typically starts from 5-bromothiophene-2-carboxylic acid. A common synthetic route involves the activation of the carboxylic acid group, followed by amidation with a desired amine.

Representative Synthetic Pathway:

A 5-Bromothiophene-2-carboxylic acid C 5-Bromothiophene-2-carbonyl chloride (Activated Intermediate) A->C Activation B Activating Agent (e.g., Thionyl Chloride, DCC) E This compound Derivative C->E Amidation D Primary or Secondary Amine (R1R2NH) cluster_0 Bacterial Cell A This compound Derivative (Prodrug) B Bacterial Nitroreductases A->B Entry C Active Cytotoxic Metabolite B->C Activation D Inhibition of Essential Cellular Processes (e.g., DNA replication, protein synthesis) C->D E Bacterial Cell Death D->E

Caption: A hypothesized prodrug activation mechanism for thiophene-based antimicrobials.

It is crucial to note that these are proposed mechanisms and require further experimental validation to be definitively attributed to this compound derivatives.

Comparative Efficacy Analysis: A Look at the Data

Direct head-to-head comparative studies of a single this compound derivative against a broad panel of standard antibiotics are limited in the current literature. However, by synthesizing data from various studies, we can construct a comparative overview.

Efficacy of this compound Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of representative this compound derivatives against common Gram-positive and Gram-negative bacteria from various studies.

DerivativeBacterial StrainMIC (µg/mL)MBC (µg/mL)Reference
5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide (4a)ESBL-producing Escherichia coli ST1313.1256.25[3]
5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide (4c)ESBL-producing Escherichia coli ST131--[3]
2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate (4F)XDR Salmonella Typhi3.1256.25[4]
5-bromo-N-propylthiophene-2-sulfonamide (3b)NDM-producing Klebsiella pneumoniae ST1470.390.78[5]

Note: The presented data is from different studies and may not be directly comparable due to variations in experimental conditions.

Efficacy of Standard Antibiotics

The following table provides a general overview of the MIC ranges for common standard antibiotics against susceptible strains of E. coli and S. aureus. These values can vary significantly based on the specific strain and the presence of resistance mechanisms.

AntibioticBacterial StrainTypical MIC Range (µg/mL) for Susceptible Strains
Penicillin Staphylococcus aureus0.015 - >128 (highly variable due to resistance)
Escherichia coliGenerally resistant
Ciprofloxacin Staphylococcus aureus0.12 - 2
Escherichia coli0.004 - 1
Tetracycline Staphylococcus aureus0.25 - 16
Escherichia coli0.5 - 64
Discussion of Comparative Efficacy

From the available data, several key observations can be made:

  • Potency against Resistant Strains: Notably, several this compound derivatives have demonstrated significant activity against multidrug-resistant bacteria, including ESBL-producing E. coli, XDR Salmonella Typhi, and NDM-producing K. pneumoniae. [3][4][5]This is a critical advantage in the current landscape of antimicrobial resistance.

  • Variable Spectrum of Activity: The efficacy of these derivatives appears to be dependent on the specific substitutions on the carboxamide moiety and the target bacterial species.

  • Need for Direct Comparison: The lack of standardized, direct comparative studies makes it challenging to definitively conclude whether these derivatives are superior to standard antibiotics against susceptible strains. However, their performance against resistant strains is highly promising.

Experimental Protocols: A Guide to In Vitro Efficacy Testing

To ensure scientific rigor and reproducibility, standardized protocols for assessing antimicrobial efficacy are paramount. The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. [6] Materials:

  • Test compounds (this compound derivatives and standard antibiotics)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35 ± 2°C)

Procedure:

  • Inoculum Preparation:

    • Aseptically pick 3-5 isolated colonies of the test bacterium from an 18-24 hour agar plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions of the stock solutions in CAMHB in the 96-well plates to achieve a range of desired concentrations. The final volume in each well should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well containing the antimicrobial dilutions.

    • Include a growth control well (inoculum in broth without antimicrobial) and a sterility control well (broth only).

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate Wells with Bacterial Suspension A->C B Prepare Serial Dilutions of Test Compounds in 96-Well Plate B->C D Incubate at 35°C for 16-20 hours C->D E Visually Assess for Growth (Turbidity) D->E F Determine Lowest Concentration with No Visible Growth (MIC) E->F

Sources

A Comparative Analysis of the Electronic Properties of Substituted Thiophene Carboxamides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The thiophene carboxamide scaffold is a cornerstone in both medicinal chemistry and materials science, prized for its versatile pharmacological activities and intriguing electronic properties.[1] The inherent aromaticity and the electron-rich nature of the thiophene ring, coupled with the diverse functionalization possibilities of the carboxamide group, allow for the fine-tuning of molecular orbitals and charge transport characteristics.[1][2] This guide provides a comparative analysis of the electronic properties of substituted thiophene carboxamides, offering insights into structure-property relationships and providing actionable experimental protocols for their characterization.

The Influence of Substituents on Frontier Molecular Orbitals

The electronic behavior of thiophene carboxamides is fundamentally governed by the energy levels of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that influences the molecule's stability, reactivity, and optical properties.[3][4] The introduction of various substituent groups onto the thiophene ring or the carboxamide's N-aryl group provides a powerful strategy for modulating these energy levels.[5][6]

Electron-donating groups (EDGs), such as alkyl, alkoxy, or amino groups, tend to raise the HOMO energy level. This is due to the positive inductive (+I) and/or mesomeric (+M) effects, which increase the electron density on the conjugated backbone.[7] Conversely, electron-withdrawing groups (EWGs), such as nitro, cyano, or halo groups, lower the LUMO energy level through their negative inductive (-I) and/or mesomeric (-M) effects.[7] The strategic placement of these groups allows for precise control over the HOMO-LUMO gap, thereby tailoring the molecule for specific applications, from anticancer agents to organic semiconductors.[8][9]

A computational study using Density Functional Theory (DFT) on a series of thiophene-2-carboxamide derivatives highlighted these substituent effects.[4] Derivatives with amino groups (EDGs) at the 3-position of the thiophene ring exhibited the highest HOMO-LUMO gaps, while those with methyl groups (weak EDGs) showed the lowest.[3][4] This suggests that the interplay of electronic effects is nuanced and depends on the specific nature and position of the substituent.

Below is a logical diagram illustrating the general effect of electron-donating and electron-withdrawing groups on the frontier molecular orbitals of a thiophene carboxamide core.

G cluster_0 Substituent Effects on Frontier Orbitals Core Thiophene Carboxamide Core EDG Electron-Donating Group (EDG) (e.g., -NH2, -OCH3, -CH3) Core->EDG Substitution with EDG EWG Electron-Withdrawing Group (EWG) (e.g., -NO2, -CN, -Br) Core->EWG Substitution with EWG HOMO HOMO Energy Level EDG->HOMO Raises HOMO Energy LUMO LUMO Energy Level EWG->LUMO Lowers LUMO Energy BandGap HOMO-LUMO Gap (ΔE) HOMO->BandGap LUMO->BandGap

Caption: The influence of electron-donating and -withdrawing groups on the HOMO and LUMO energy levels of a thiophene carboxamide.

Comparative Data on Electronic Properties

The following table summarizes experimental and computational data for a selection of substituted thiophene carboxamides, illustrating the impact of different substituents on their electronic properties.

Compound/SubstituentMethodHOMO (eV)LUMO (eV)Electrochemical Gap (eV)Optical Gap (eV)Reference
Thiophene-2-carboxamides
3-amino derivativesDFT-5.58 to -5.91-1.99 to -2.733.11 to 3.83-[4]
3-hydroxy derivativesDFT-5.58 to -5.91-1.99 to -2.73--[4]
3-methyl derivativesDFT-5.58 to -5.91-1.99 to -2.73--[4]
Thiophene-based D-π-A Systems
Terphenyl linker, formyl acceptorCV, DFT-5.33 (CV)-2.97 (CV)2.36-[10]
Terthiophene linker, formyl acceptorCV, DFT-5.24 (CV)-2.93 (CV)2.31-[10]
2,5-diphenyl thiophene linker, dicyanovinyl acceptorCV, DFT-5.25 (CV)-3.22 (CV)2.03-[10]

Note: Direct comparative data for a systematic series of substituted thiophene carboxamides is often spread across multiple publications. The data presented here is a synthesis from available literature to illustrate trends.

Experimental Protocols for Characterization

To ensure the trustworthiness and reproducibility of findings, rigorous experimental validation is paramount. The following are detailed protocols for two key techniques used to characterize the electronic properties of substituted thiophene carboxamides.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an indispensable electrochemical technique for determining the HOMO and LUMO energy levels of a molecule.[10] The oxidation potential is related to the HOMO level (the energy required to remove an electron), while the reduction potential corresponds to the LUMO level (the energy gained when an electron is added).

Experimental Workflow for Cyclic Voltammetry

G cluster_workflow Cyclic Voltammetry Workflow A Prepare Solution (0.1 M supporting electrolyte in anhydrous, deoxygenated solvent) B Assemble Three-Electrode Cell (Working, Reference, Counter electrodes) A->B C Add Analyte (1-5 mM solution of thiophene carboxamide) B->C D Perform Ferrocene Calibration (Record voltammogram of Fc/Fc+) C->D E Record Voltammogram of Analyte (Scan potential range to observe oxidation and reduction peaks) D->E F Determine Onset Potentials (E_onset,ox and E_onset,red) E->F G Calculate HOMO and LUMO (Using empirical formulas relative to ferrocene) F->G

Caption: A step-by-step workflow for determining HOMO/LUMO levels using cyclic voltammetry.

Detailed Protocol:

  • Solution Preparation: Prepare a 0.1 M solution of a suitable supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane). The solvent must be electrochemically stable within the desired potential window.

  • Cell Assembly: Assemble a standard three-electrode electrochemical cell. A glassy carbon or platinum electrode is typically used as the working electrode, a platinum wire as the counter electrode, and a Ag/AgCl or saturated calomel electrode (SCE) as the reference electrode.

  • Analyte Introduction: Add the synthesized thiophene carboxamide derivative to the electrolyte solution to a final concentration of 1-5 mM.

  • Calibration: Record the cyclic voltammogram of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple under the same experimental conditions. This is used as an internal standard to calibrate the potential values.

  • Data Acquisition: Scan the potential from an initial value where no faradaic processes occur, to a potential sufficiently positive to observe the oxidation of the compound, and then reverse the scan to a potential sufficiently negative to observe its reduction.[11] The scan rate is typically between 50 and 200 mV/s.

  • Data Analysis: Determine the onset oxidation (Eonset,ox) and onset reduction (Eonset,red) potentials from the recorded voltammogram.[10]

  • Energy Level Calculation: Calculate the HOMO and LUMO energy levels using the following empirical formulas:

    • EHOMO (eV) = -[Eonset,ox - E₁̸₂ (Fc/Fc⁺) + 4.8]

    • ELUMO (eV) = -[Eonset,red - E₁̸₂ (Fc/Fc⁺) + 4.8]

    • The electrochemical band gap is then calculated as: ΔEel = ELUMO - EHOMO

Causality Behind Experimental Choices: The use of an anhydrous and deoxygenated solvent is crucial to prevent side reactions with water or oxygen that can interfere with the electrochemical measurements. The supporting electrolyte is necessary to ensure the conductivity of the solution. Ferrocene is an ideal internal standard due to its reversible and stable redox behavior.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is used to determine the optical band gap (Egopt). The absorption of light promotes an electron from the HOMO to the LUMO, and the wavelength of maximum absorption (λmax) is related to the energy of this transition.

Detailed Protocol:

  • Solution Preparation: Prepare a dilute solution (typically 10⁻⁵ to 10⁻⁶ M) of the thiophene carboxamide derivative in a suitable UV-transparent solvent (e.g., hexane, ethanol, or chloroform).

  • Blank Measurement: Record the absorption spectrum of the pure solvent in a quartz cuvette to obtain a baseline.

  • Sample Measurement: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).

  • Data Analysis: Identify the absorption onset (λonset) from the low-energy edge of the lowest energy absorption band.

  • Optical Band Gap Calculation: Calculate the optical band gap using the following equation:

    • Egopt (eV) = 1240 / λonset (nm)

Causality Behind Experimental Choices: Dilute solutions are used to ensure that the absorbance is within the linear range of the Beer-Lambert law. Quartz cuvettes are used because they are transparent in the UV region of the spectrum. The choice of solvent can influence the absorption spectrum due to solvatochromic effects, so it should be reported with the results.

Conclusion

The electronic properties of substituted thiophene carboxamides can be systematically tailored through the judicious selection and placement of substituent groups. This guide provides a framework for understanding these structure-property relationships and offers robust experimental protocols for their characterization. By combining computational predictions with rigorous experimental validation, researchers can accelerate the design and development of novel thiophene carboxamide-based molecules for a wide range of applications in drug discovery and organic electronics.

References

  • Al-Anber, M., Milde, B., Alhalasah, W., Lang, H., & Holze, R. (2008). Electrochemical and DFT-studies of substituted thiophenes. Electrochimica Acta.
  • CSIRO Publishing. (2012). Structure–Property Relationships Based on Phenyl-1H-Pyrrole End-Capped Thiophene Semiconductors. Australian Journal of Chemistry, 65(9), 1252–1256.
  • Jacobs, I. E., Aasen, E. W., Luginbuhl, B. R., Aguirre, J. C., McCulloch, I., & Moule, A. J. (2018). Examining Structure–Property–Function Relationships in Thiophene, Selenophene, and Tellurophene Homopolymers. ACS Applied Energy Materials.
  • MDPI. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI.
  • ResearchGate. (n.d.). Integrated experimental and in silico studies on thiophene carboxamide derivatives: synthesis, characterization, and biological evaluation. ResearchGate.
  • Bekri, N., Mammo, W., & Tegegne, N. A. (2025). Structure–Property Relationship of Thiophene-Isoindigo Co-Oligomers: A First-Principles Study. ACS Omega.
  • MDPI. (2022). Voltammetric and Spectroscopic Investigation of Electrogenerated Oligo-Thiophenes: Effect of Substituents on the Energy-Gap Value. MDPI.
  • RSC Publishing. (n.d.). Enhanced absorption spectra of conducting polymers co-polymerised from thiophene derivatives. RSC Publishing.
  • Addis Ababa University. (n.d.). Electrochemical Behaviours of Substituted Thiophenes. AAU-ETD.
  • Metwally, H. M., El-Sayed, R., El-Moneim, M. A., & El-Deen, I. M. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2951.
  • ResearchGate. (n.d.). UV-vis absorption spectra of (a) thiophene[12]Rotaxane and (b) polythiophene polyrotaxane. ResearchGate.
  • Unknown. (n.d.). The Ultraviolet Spectra of the Thiophene Derivatives.
  • Metwally, H. M., El-Sayed, R., El-Moneim, M. A., & El-Deen, I. M. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2951.
  • ResearchGate. (2025). Structure–Property Relationship of Thiophene-Isoindigo Co-Oligomers: A First-Principles Study. ResearchGate.
  • ResearchGate. (n.d.). UV-Vis spectra: (a) TTF-2, TTF-Th, and thiophene; (b) TTF-2, DTTF-Th, and thiophene. ResearchGate.
  • MDPI. (n.d.). Explore the Structural and Electronic Properties at the Organic/Organic Interfaces of Thiophene-Based Supramolecular Architectures. MDPI.
  • Unknown. (n.d.). Exploring quantum computational, molecular docking, and molecular dynamics simulation with MMGBSA studies of ethyl-2-amino-4-methyl thiophene-3-carboxylate.
  • ResearchGate. (n.d.). Modelled UV-vis spectra for thiophene-N,N'substituted isoindigo (a) monomers and (b) dimers. ResearchGate.
  • ResearchGate. (2025). A study on the effect of substitutions and intermolecular interactions in thiophene 3-carboxamides. ResearchGate.
  • Pop, F., Taciuc, V., Varganici, C.-D., Olaru, A., Shova, S., & Bejan, D. (2024). Synthesis, optical, electrochemical, and computational study of benzene/thiophene based D–π–A chromophores. Scientific Reports, 14(1), 1-16.
  • National Institutes of Health. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. National Institutes of Health.
  • ResearchGate. (n.d.). Versatile thiophene 2-carboxamide derivatives. ResearchGate.
  • ResearchGate. (n.d.). Cyclic voltammograms of electropolymerization of thiophene at different concentrations. ResearchGate.
  • ResearchGate. (2023). (PDF) Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. ResearchGate.
  • ResearchGate. (2025). Computational Study on the Effect of Substituents on the Structural and Electronic Properties of Thiophene–Pyrrole-Based π-Conjugated Oligomers. ResearchGate.
  • ResearchGate. (n.d.). Influence of side-chain substitution for thiophene-based conjugated polymers on the charge transport properties: Carboxylate ester group versus carboxamide group. ResearchGate.
  • National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health.
  • Taylor & Francis Online. (n.d.). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. Taylor & Francis Online.
  • ResearchGate. (2025). Synthesis and Electrochemical and Computational Analysis of Two New Families of Thiophene-Carbonyl Molecules. ResearchGate.
  • National Institutes of Health. (2025). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. National Institutes of Health.
  • ResearchGate. (n.d.). Computational design and experimental investigation of novel thiophene-based organic dyes with N,N-dimethylaminophenyl and morpholinophenyl donors for dye-sensitized solar cells. ResearchGate.
  • National Institutes of Health. (n.d.). Unraveling substituent effects on frontier orbitals of conjugated molecules using an absolutely localized molecular orbital based analysis. National Institutes of Health.
  • Unknown. (n.d.). Structural and Electronic Properties of New Materials Based on Thiophene and Phenylene.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Bromothiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe handling and disposal of 5-Bromothiophene-2-carboxamide. As a halogenated heterocyclic compound, its management requires a rigorous adherence to safety protocols to protect laboratory personnel and ensure environmental compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this and structurally similar reagents. The protocols herein are based on established best practices for hazardous halogenated organic compounds.

Hazard Identification and Essential Safety Assessment

Understanding the hazard profile of a chemical is the foundation of its safe management. While specific toxicological data for this compound is limited, the known hazards of closely related analogs, such as 5-Bromothiophene-2-carboxylic acid and 5-bromo-2-thiophenecarbaldehyde, provide an authoritative basis for risk assessment.[1][2][3]

These compounds are consistently classified as irritants.[2] The primary risks associated with handling this compound are skin irritation, serious eye irritation, and potential respiratory irritation from airborne dust particles.[4][5]

Table 1: GHS Classification for Structurally Similar Bromothiophene Derivatives

Hazard Category GHS Classification Hazard Statement
Skin Irritation Category 2 H315: Causes skin irritation[1][2][4]
Eye Irritation Category 2 H319: Causes serious eye irritation[1][2][4]

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1][2][4] |

Incompatible Materials: To prevent hazardous reactions, avoid contact with strong oxidizing agents.[4] Hazardous Decomposition Products: Under fire conditions, thermal decomposition can release toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO2), sulfur oxides, and hydrogen halides.[4]

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

Given the irritant nature of this compound, a robust PPE protocol is essential to prevent exposure. The causality is direct: the chemical can cause harm upon contact, so a physical barrier is required.

  • Eye and Face Protection: Wear safety glasses with side shields or, preferably, chemical goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[4] This prevents airborne dust from contacting the eyes.

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and a standard lab coat.[1] Contaminated gloves should be disposed of immediately as hazardous waste.

  • Respiratory Protection: Handling should occur in a well-ventilated area, such as a chemical fume hood, to minimize dust inhalation.[5] If significant dust generation is unavoidable, a NIOSH/MSHA-approved respirator (such as an N95 dust mask) is recommended.

Waste Classification: The Critical Segregation Step

Proper disposal begins with correct classification. This compound is a halogenated organic compound . This classification is critical because environmental regulations and disposal facility capabilities mandate the strict segregation of halogenated and non-halogenated waste streams.[6][7][8]

The rationale behind this segregation is twofold:

  • Treatment Method: Halogenated waste typically requires high-temperature incineration with specialized "scrubbing" equipment to neutralize the acidic gases (e.g., hydrogen bromide) produced during combustion.[9] Non-halogenated waste can often be incinerated under different conditions or recycled as fuel.

  • Cost: The specialized handling and treatment make the disposal of halogenated waste significantly more expensive than non-halogenated waste.[7] Commingling waste streams increases disposal costs for the entire volume.

Therefore, all waste streams containing this compound must be designated as "Halogenated Organic Waste." [10][11]

Step-by-Step Disposal Protocols

Disposal is not a single action but a workflow. Do not attempt to dispose of this chemical down the drain or in regular solid waste.[1] The only acceptable method is through an approved hazardous waste management program.[4][12]

Protocol A: Collection of Solid this compound Waste

This protocol applies to the pure compound, reaction residues, and grossly contaminated items.

  • Designate a Waste Container: Select a clearly labeled, sealable, and chemically compatible container. It must be in good condition with a secure lid to prevent spills or the release of dust.[1]

  • Affix a Hazardous Waste Label: Before adding any waste, the container must be labeled.[1] The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "Waste this compound".

    • Associated Hazards: "Irritant," "Skin Irritant," "Eye Irritant".

    • The date when the first quantity of waste is added.

  • Waste Accumulation: Carefully transfer the solid waste into the container, minimizing dust generation. Always keep the container securely closed when not in use.[1][5]

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA). This area should be well-ventilated, away from incompatible materials, and preferably within secondary containment.[1][7]

  • Request for Disposal: Once the container is nearly full (e.g., 90% capacity) or has reached the time limit set by your institution's policy, arrange for its collection by your Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[1][11]

Protocol B: Disposal of Contaminated Materials

This protocol applies to items with trace contamination, such as gloves, weigh boats, and paper towels.

  • Segregation: All materials that have come into contact with this compound are considered hazardous waste.[1]

  • Collection: Place these items into a separate, clearly labeled, and sealable plastic bag or a lined container.[1]

  • Labeling: The container must be labeled "Solid Waste Contaminated with this compound" and include the appropriate hazard warnings.[1]

  • Disposal: This container should be disposed of alongside the primary solid chemical waste container through your institution's hazardous waste program.[1]

Emergency Procedures: Spill and Exposure Management

Spill Response
  • Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area. Ensure the area is well-ventilated, preferably by using a chemical fume hood.[1]

  • Contain: Use dry cleanup procedures. Gently sweep or vacuum the spilled material to avoid generating dust.[5] Place the collected material into a sealed, labeled container for disposal as hazardous waste.[1]

  • Decontaminate: Thoroughly clean the spill area with soap and water. All cleaning materials (wipes, gloves) must be collected and disposed of as contaminated hazardous waste.[1]

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]

  • Skin Contact: Remove contaminated clothing. Wash skin thoroughly with soap and water. If irritation occurs or persists, seek medical attention.[3][4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[4]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center.[4]

Disposal and Safety Workflow

G cluster_prep Preparation & Handling cluster_waste Waste Generation & Disposal cluster_emergency Emergency Events Start Handling this compound PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Spill Spill Occurs Start->Spill Ventilation Work in a Ventilated Area (e.g., Fume Hood) PPE->Ventilation Generate_Waste Waste is Generated Ventilation->Generate_Waste Solid_Waste Solid Chemical Waste (Pure compound, residue) Generate_Waste->Solid_Waste Bulk Contaminated_Items Contaminated Items (Gloves, wipes, etc.) Generate_Waste->Contaminated_Items Trace Label_Solid Label Container: 'Halogenated Waste' Full Chemical Name Hazards & Date Solid_Waste->Label_Solid Label_Contaminated Label Bag/Container: 'Contaminated Waste' Contaminated_Items->Label_Contaminated Store_SAA Store Sealed Container in Satellite Accumulation Area Label_Solid->Store_SAA EHS_Pickup Request Pickup by EHS When Full or Timed Out Store_SAA->EHS_Pickup Dispose_With_Solid Dispose with Solid Waste Label_Contaminated->Dispose_With_Solid Dispose_With_Solid->EHS_Pickup Evacuate Evacuate & Ventilate Area Spill->Evacuate Contain_Spill Contain Spill (Dry Method) Avoid Dust Generation Evacuate->Contain_Spill Collect_Spill Collect Spill Material & Debris into Labeled Hazardous Waste Container Contain_Spill->Collect_Spill Collect_Spill->EHS_Pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

  • Fisher Scientific.Safety Data Sheet: 5-bromo-2-thiophenecarbaldehyde.Link
  • Braun Research Group, University of Illinois.
  • Temple University Environmental Health and Radiation Safety.
  • BenchChem.Proper Disposal Procedures for 5-Bromothiophene-2-carboxylic Acid: A Comprehensive Guide.Link
  • BenchChem.
  • Sigma-Aldrich.5-Bromo-2-thiophenecarboxylic acid 97.Link
  • ETH Zürich.Factsheet: Disposal of Hazardous Waste - Basic Principles.Link
  • ECHEMI.
  • CymitQuimica.
  • University of Oslo (UiO).Chemical and Hazardous Waste Guide.Link
  • Kemicentrum, Lund University.8.1 Organic solvent waste.Link
  • TCI AMERICA.
  • U.S. Environmental Protection Agency (EPA).Environmental Fact Sheet, Organobromine.Link
  • ChemicalBook.
  • Fisher Scientific.
  • Fisher Scientific.Safety Data Sheet: 3,5-Dibromothiophene-2-carboxylic acid.Link
  • U.S. Environmental Protection Agency (EPA).Other Disposal Guidance | I-WASTE DST.Link
  • Fisher Scientific.Safety Data Sheet: 5-bromo-2-thiophenecarbaldehyde (2021 Revision).Link
  • GovInfo.Federal Register/Vol. 86, No.
  • eCFR.
  • BenchChem.An In-depth Technical Guide to 5-Bromothiophene-2-carboxylic acid.Link
  • EBSCO.
  • PubChem.5-Bromothiophene-2-carbaldehyde | C5H3BrOS | CID 78428.Link
  • University of Maryland Environmental Safety, Sustainability and Risk (ESSR).EPA Hazardous Waste Codes.Link
  • U.S. Environmental Protection Agency (EPA).Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption.Link
  • U.S. Environmental Protection Agency (EPA).Waste Code - RCRAInfo.Link
  • Texas Commission on Environmental Quality.Guidelines for the Classification and Coding of Industrial and Hazardous Wastes.Link

Sources

An In-Depth Technical Guide to the Safe Handling of 5-Bromothiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory personnel are paramount. This guide provides essential, immediate safety and logistical information for handling 5-Bromothiophene-2-carboxamide. By understanding the inherent risks and implementing the robust procedures outlined below, you can ensure a safe and efficient laboratory environment. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, empowering you to make informed safety decisions.

While a specific Safety Data Sheet (SDS) for this compound is not widely available, its structural similarity to other 5-bromothiophene derivatives, such as 5-Bromothiophene-2-carboxylic acid and 5-Bromothiophene-2-carbaldehyde, allows for a well-grounded assessment of its potential hazards and the necessary safety protocols. The guidance provided herein is based on the known profiles of these closely related compounds.

Hazard Identification and Risk Assessment

This compound is anticipated to present hazards similar to its structural analogs. The primary concerns are irritation to the skin and eyes, and potential respiratory tract irritation. Some related compounds are also classified as harmful if swallowed or in contact with skin.

Table 1: Anticipated GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementGHS Pictogram
Skin Corrosion/Irritation2H315: Causes skin irritation[1][2][3][4][5]GHS07 (Exclamation Mark)
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1][2][3][4][5]GHS07 (Exclamation Mark)
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[1][2][3][4]GHS07 (Exclamation Mark)
Acute Toxicity (Oral)4H302: Harmful if swallowed[4][5]GHS07 (Exclamation Mark)
Acute Toxicity (Dermal)4H312: Harmful in contact with skin[4][5]GHS07 (Exclamation Mark)

Causality of Hazards: The thiophene ring, a sulfur-containing heterocycle, and the presence of a bromine atom contribute to the chemical reactivity of the molecule. The carboxamide functional group can also participate in various reactions. These features can lead to irritation upon contact with biological tissues. The thiophene moiety, in some drug molecules, has been associated with metabolic activation by cytochrome P450 enzymes, which can form reactive metabolites.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. The selection of appropriate PPE is dependent on the specific laboratory operation being performed.

Table 2: Recommended Personal Protective Equipment for Various Laboratory Operations

OperationMinimum Required PPE
Weighing and Aliquoting (Solid) Chemical-resistant nitrile gloves (double-gloving recommended), chemical-resistant lab coat, and chemical splash goggles.[6] If there is a risk of aerosolization, a NIOSH-approved respirator is necessary.[2][6]
Solution Preparation Chemical-resistant nitrile gloves, chemical-resistant lab coat, and chemical splash goggles. A face shield is recommended if there is a risk of splashing.[6]
Reaction Setup and Workup Chemical-resistant nitrile gloves, chemical-resistant lab coat, and chemical splash goggles. Work should be conducted in a certified chemical fume hood.
Waste Disposal Chemical-resistant nitrile gloves, chemical-resistant lab coat, and chemical splash goggles.
Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Wash Hands Thoroughly Don2 Don Lab Coat Don1->Don2 Don3 Don Respirator (if required) Don2->Don3 Don4 Don Goggles/Face Shield Don3->Don4 Don5 Don Gloves (over cuffs) Don4->Don5 Doff1 Remove Gloves Doff2 Remove Goggles/Face Shield Doff1->Doff2 Doff3 Remove Lab Coat Doff2->Doff3 Doff4 Remove Respirator (if worn) Doff3->Doff4 Doff5 Wash Hands Thoroughly Doff4->Doff5

Caption: A workflow diagram illustrating the correct sequence for donning and doffing Personal Protective Equipment (PPE).

Safe Handling and Operational Protocols

Adherence to meticulous handling procedures is critical to prevent exposure and ensure the integrity of your experiments.

Engineering Controls
  • Chemical Fume Hood: All work with solid this compound and its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[6]

  • Ventilation: Ensure the laboratory is well-ventilated.[3][4][7]

Procedural Guidance
  • Preparation: Before handling the chemical, ensure that all necessary PPE is correctly donned and that a chemical spill kit is readily accessible. The work surface within the fume hood should be covered with a disposable absorbent liner.[6]

  • Weighing: To prevent the generation of dust, carefully weigh the solid compound in a tared container within the fume hood.

  • Dissolution: Add the solvent to the container with the solid. Cap the container securely and mix using a vortex or sonicator until fully dissolved.[6] If using a sonicator, ensure the container is properly sealed to prevent aerosol generation.[6]

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][7] The container should be kept tightly closed.[1][7]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.[7]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[7] If skin irritation occurs, seek medical advice.[7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][7]

  • Spill Response: Evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, contain the spill using an inert absorbent material.[2] Carefully collect the spilled material and place it in a sealed, labeled container for disposal as hazardous waste.[2]

Emergency Response Workflow

Emergency_Workflow Start Exposure or Spill Occurs Evacuate Evacuate Immediate Area Start->Evacuate Seek_Medical Seek Medical Attention Start->Seek_Medical In case of personal exposure Assess Assess the Situation Evacuate->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain the Spill PPE->Contain Collect Collect Spilled Material Contain->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose

Caption: A workflow for responding to an accidental spill or exposure involving this compound.

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.

  • Waste Collection: Collect all waste in a clearly labeled, sealed, and chemically compatible container.[2]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[2]

  • Disposal: Dispose of the hazardous waste through your institution's established hazardous waste management program.[2][7] Do not dispose of this chemical down the drain.

By integrating these safety protocols into your laboratory's standard operating procedures, you can effectively manage the risks associated with this compound, fostering a culture of safety and scientific excellence.

References

  • BenchChem. (2025). In-Depth Technical Guide: Safety and Handling of Thiophene-2-amidoxime.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 5-bromo-2-thiophenecarbaldehyde.
  • BenchChem. (2025).
  • Santa Cruz Biotechnology.
  • BenchChem. (2025). Proper Disposal Procedures for 5-Bromothiophene-2-carboxylic Acid: A Comprehensive Guide.
  • Echemi. (2019).
  • Sigma-Aldrich. 5-Bromo-2-thiophenecarboxylic acid 97.
  • Echemi. 5-Bromo-thiophene-2-carboxylic acid methyl ester SDS.
  • PubChem. 5-Bromothiophene-2-carbaldehyde.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromothiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
5-Bromothiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.